molecular formula C11H11NO2 B556762 2-Methylindole-3-acetic acid CAS No. 1912-43-2

2-Methylindole-3-acetic acid

Cat. No.: B556762
CAS No.: 1912-43-2
M. Wt: 189,22 g/mole
InChI Key: QJNNHJVSQUUHHE-UHFFFAOYSA-N
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Description

2-Methyl-3-indoleacetic acid is a common plant growth hormone. Relative activity of 2-methyl-3-indoleacetic acid in promoting growth (elongation) in plant cells was evaluated.>2-Methylindole-3-acetic acid is a member of indole-3-acetic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNNHJVSQUUHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343337
Record name 2-Methylindole-3-acetic acid
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-43-2
Record name 2-Methyl-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylindole-3-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action of 2-Methylindole-3-acetic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Methylindole-3-acetic acid

Introduction: The Canonical Auxin Signaling Pathway

In the realm of plant biology, the phytohormone auxin, with indole-3-acetic acid (IAA) as its principal and most studied form, serves as a master regulator of nearly every aspect of plant growth and development.[1][2][3] From cell elongation and division to organogenesis and stress responses, IAA orchestrates a plant's life cycle.[1][3] Its mechanism of action is a paradigm of signal transduction, relying on a sophisticated system of protein degradation to regulate gene expression.

The core of this pathway involves three key protein families:[4]

  • TIR1/AFB Receptors: The TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins are the primary auxin receptors. They are F-box proteins that form part of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex.[5][6][7]

  • Aux/IAA Repressors: The Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins are a family of short-lived transcriptional repressors.[7][8] In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.[4][7]

  • ARF Transcription Factors: Auxin Response Factors (ARFs) are transcription factors that bind to auxin-response elements in the promoters of auxin-regulated genes, thereby controlling their expression.[4]

The signaling cascade is triggered when cellular auxin levels rise. Auxin acts as a molecular "glue," promoting the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[6][7] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex, leading to its rapid degradation by the 26S proteasome.[5] The removal of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of downstream auxin-responsive genes, which in turn execute the various developmental programs.[5]

Fig 1. The core auxin signaling pathway leading to gene expression.

This compound (2-Me-IAA): A Structural Analog

This compound (2-Me-IAA) is a synthetic derivative of indole-3-acetic acid, distinguished by a methyl group at the 2-position of the indole ring.[9][10] It is recognized primarily as a plant growth regulator with auxin-like properties and is utilized in agricultural and biochemical research to promote root development, enhance plant vigor, and study hormone signaling pathways.[9][11] While it mimics the effects of natural auxin, its mechanism and efficiency are subtly but significantly altered by its chemical structure.

Mechanism of Action: A Weak Auxin

2-Me-IAA functions by interacting with the same canonical auxin signaling pathway as IAA. However, it is classified as a "weak" or "borderline" auxin due to its reduced biological activity compared to its unsubstituted counterpart.[10]

The key to understanding its mechanism lies in the structural modification—the 2-methyl group. This substitution has been shown to decrease overall auxin activity.[10] While 2-Me-IAA can still be recognized by the TIR1/AFB receptors and facilitate the degradation of Aux/IAA repressors, it does so with significantly lower efficiency than IAA.

Quantum-chemical calculations and molecular dynamics simulations provide insight into this reduced activity. The presence of the 2-alkyl substituent alters the conformational flexibility of the molecule. Specifically, it creates a preference for conformations where the carboxymethyl side chain (-CH2COOH) is tilted relative to the indole ring system. This contrasts with the more planar conformation preferred by highly active auxins like IAA.[10] This altered three-dimensional shape likely results in a less optimal fit within the auxin-binding pocket of the TIR1/AFB-Aux/IAA co-receptor complex, thereby reducing the stability of the interaction and the subsequent efficiency of Aux/IAA repressor degradation.

Comparative Auxin Action Comparative Interaction at the Auxin Co-Receptor Site cluster_IAA High-Activity Auxin (IAA) cluster_2MeIAA Weak Auxin (2-Me-IAA) IAA IAA CoReceptor_IAA TIR1/AFB-Aux/IAA Co-Receptor Complex IAA->CoReceptor_IAA Strong & Stable Binding Degradation_IAA Efficient Aux/IAA Degradation CoReceptor_IAA->Degradation_IAA MeIAA 2-Me-IAA CoReceptor_MeIAA TIR1/AFB-Aux/IAA Co-Receptor Complex MeIAA->CoReceptor_MeIAA Weak & Unstable Binding Degradation_MeIAA Reduced Aux/IAA Degradation CoReceptor_MeIAA->Degradation_MeIAA

Fig 2. Comparison of IAA and 2-Me-IAA binding to the co-receptor complex.

Quantitative and Comparative Data

The reduced activity of 2-Me-IAA is quantifiable through bioassays. A key parameter is the half-optimal concentration, which is the concentration required to elicit 50% of the maximum biological response (e.g., cell elongation).

CompoundHalf-Optimal Concentration (mol L⁻¹)Relative Activity
Indole-3-acetic acid (IAA) ~ 2 x 10⁻⁶Strong Auxin
This compound (2-Me-IAA) ~ 2 x 10⁻⁵Weak/Borderline Auxin[10]

As the table shows, a concentration of 2-Me-IAA approximately ten times higher than that of IAA is required to achieve a similar level of response, underscoring its classification as a weak auxin.[10]

Experimental Protocol: Avena Coleoptile Straight-Growth Bioassay

The auxin activity of compounds like 2-Me-IAA is classically determined using the Avena (oat) coleoptile straight-growth test.[10] This bioassay provides a reliable and quantitative measure of a substance's ability to induce cell elongation, a hallmark effect of auxins.

Methodology:

  • Seed Germination:

    • Soak oat (Avena sativa) seeds in water for 2-4 hours.

    • Germinate the seeds on moist filter paper in complete darkness at 25°C for 72-96 hours to promote etiolation and prevent interfering phototropic responses.

  • Preparation of Coleoptile Sections:

    • Under a dim green safelight (to which the coleoptiles are insensitive), select straight coleoptiles of uniform length.

    • Excise the apical 3-5 mm to remove the endogenous source of auxin.

    • From the remaining coleoptile, cut a subapical section of a precise length, typically 10 mm.

  • Incubation:

    • Prepare a series of test solutions with varying concentrations of 2-Me-IAA (e.g., 10⁻⁸ to 10⁻³ M). Include a positive control series with IAA and a negative control with buffer solution only.

    • Randomly distribute 10-15 coleoptile sections into petri dishes or vials containing the test solutions.

    • Incubate the sections in the dark at 25°C for 18-24 hours, ensuring gentle agitation to facilitate solution uptake and aeration.

  • Measurement and Data Analysis:

    • After incubation, use a digital caliper or a magnified imaging system to precisely measure the final length of each coleoptile section.

    • Calculate the change in length (ΔL = Final Length - Initial Length) for each section.

    • Average the ΔL for each concentration and plot the mean elongation against the logarithm of the molar concentration of the test compound.

    • From the resulting dose-response curve, determine the half-optimal concentration and the maximum elongation response.

Avena Coleoptile Test Workflow A 1. Oat Seed Germination (in darkness) B 2. Coleoptile Selection & Excision of Apex A->B C 3. Cut 10 mm Subapical Sections B->C E 5. Incubate Sections (18-24h in darkness) C->E D 4. Prepare Test Solutions (IAA, 2-Me-IAA, Control) D->E F 6. Measure Final Length of Sections E->F G 7. Data Analysis (Plot Dose-Response Curve) F->G

Fig 3. Workflow for the Avena coleoptile straight-growth bioassay.

Conclusion

The mechanism of action of this compound is fundamentally tied to the canonical auxin signaling pathway. It acts as a structural and functional analog of indole-3-acetic acid, capable of initiating the auxin response cascade by binding to the TIR1/AFB-Aux/IAA co-receptor complex. However, the presence of a methyl group at the 2-position of its indole ring sterically hinders its interaction with this complex. This results in reduced binding affinity and, consequently, a less efficient degradation of Aux/IAA transcriptional repressors. The outcome is a significantly weaker physiological response compared to IAA, classifying 2-Me-IAA as a weak or borderline auxin. This characteristic makes it a valuable tool for dissecting the nuances of auxin perception and signaling in plant science research.

References

  • Antolic, S., Dolusic, E., Kosic, E. K., Kojic-Prodic, B., Magnus, V., Ramek, M., & Tomic, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acid.
  • Indole-3-acetic acid - Wikipedia. (URL: [Link])
  • Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance - MDPI. (URL: [Link])
  • Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development | PNAS. (URL: [Link])
  • This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. (URL: [Link])
  • Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed. (URL: [Link])
  • Auxin-Abscisic Acid Interactions in Plant Growth and Development - MDPI. (URL: [Link])
  • Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PubMed. (URL: [Link])
  • Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - NIH. (URL: [Link])
  • Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC - PubMed Central. (URL: [Link])
  • Investigation of the Effect of the Auxin Antagonist PEO-IAA on Cannabinoid Gene Expression and Content in Cannabis sativa L. Plants under In Vitro Conditions - NIH. (URL: [Link])
  • Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PubMed Central. (URL: [Link])
  • Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - NIH. (URL: [Link])
  • Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - SciSpace. (URL: [Link])
  • Auxin sensitivities of all Arabidopsis Aux/IAAs for degradation in the presence of every TIR1/AFB - PubMed. (URL: [Link])

Sources

A Technical Guide on 2-Methylindole-3-acetic Acid: A Synthetic Auxin Analog in Plant Biology

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Methylindole-3-acetic acid, a compound frequently referenced in the context of plant growth regulators. A critical review of the existing literature reveals that, contrary to potential misconceptions, this compound is a synthetic auxin analog and is not documented as a naturally occurring phytohormone. This guide will clarify the distinction between this synthetic molecule and its naturally occurring counterpart, indole-3-acetic acid (IAA), as well as the related metabolite, methyl indole-3-acetate (MeIAA). We will explore the synthesis, physiological effects, and mechanism of action of this compound, positioning it as a valuable tool for research and agricultural applications. This document will further provide detailed protocols for the comparative analysis of synthetic and natural auxins and robust analytical methods for their detection and quantification.

Introduction: Clarifying the Identity of this compound

Indole-3-acetic acid (IAA) is the most abundant and physiologically important naturally occurring auxin in plants, playing a pivotal role in virtually every aspect of their growth and development[1][2]. Plants have evolved complex mechanisms to regulate IAA levels, including biosynthesis, degradation, and the formation of conjugates[3]. One such group of conjugates are methyl esters, and this has led to some confusion in the nomenclature of related compounds.

It is crucial to establish at the outset that This compound is not a known naturally occurring plant hormone . It is a synthetic compound, characterized by a methyl group attached to the second carbon of the indole ring. This structural feature distinguishes it from the primary natural auxin, IAA, and other related natural compounds.

The confusion often arises from its similarity in name to methyl indole-3-acetate (MeIAA) , a naturally occurring ester of IAA. In MeIAA, the methyl group is attached to the carboxyl group of the acetic acid side chain, not the indole ring. This seemingly subtle difference has profound biochemical implications. MeIAA is synthesized from IAA by the enzyme IAA carboxyl methyltransferase (IAMT1) and is considered an inactive form of auxin that can be rapidly converted back to active IAA by esterases[3][4]. This process is a key part of auxin homeostasis, regulating the pool of active hormone within the plant.

This guide will focus on the properties and applications of the synthetic molecule, this compound, using the natural auxin IAA as a reference point for understanding its function.

This compound: A Synthetic Auxin Analog

Chemical Structure and Properties

The key structural difference between IAA and this compound is the methylation of the indole ring. This modification can influence the molecule's chemical properties, such as its stability and its interaction with the auxin signaling machinery.

Diagram 1: Chemical Structures of IAA, this compound, and MeIAA

G cluster_0 Indole-3-acetic acid (IAA) (Natural) cluster_1 This compound (Synthetic) cluster_2 Methyl indole-3-acetate (MeIAA) (Natural) IAA IAA 2-Me-IAA 2-Me-IAA MeIAA MeIAA

Caption: Comparison of the chemical structures of natural and synthetic auxins.

Physiological Effects and Applications

As a synthetic auxin, this compound mimics the effects of natural IAA. It is recognized as a plant growth regulator that can promote root formation, stimulate cell elongation, and enhance overall plant vigor[5]. These properties make it a useful compound in agricultural and horticultural applications for improving crop yield and resilience[5].

In a research context, synthetic auxins like this compound are valuable tools for several reasons:

  • Greater Stability: Synthetic auxins are often more resistant to degradation by plant enzymes (e.g., IAA oxidase) than natural IAA. This can lead to more prolonged and sometimes more potent physiological responses.

  • Dissecting Signaling Pathways: By comparing the effects of various synthetic auxins with different structures, researchers can probe the specificity of the auxin perception and signaling system.

  • Bypassing Regulation: Synthetic auxins are not subject to the same tight homeostatic regulation as endogenous IAA, allowing for the study of auxin responses without the confounding effects of metabolic feedback loops.

Mechanism of Action: Interaction with the Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor[6]. The binding of auxin stabilizes this complex, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA protein liberates Auxin Response Factor (ARF) transcription factors, which can then activate the expression of auxin-responsive genes, ultimately leading to a physiological response.

Synthetic auxins, including this compound, are thought to act through this same core pathway. They bind to the TIR1/AFB co-receptor, initiating the degradation of Aux/IAA repressors. However, the affinity of different synthetic auxins for the various TIR1/AFB proteins can vary, leading to potentially different downstream effects. The specific binding kinetics and degradation dynamics induced by this compound compared to IAA would be a valuable area for further research.

Diagram 2: The Canonical Auxin Signaling Pathway

AuxinSignaling cluster_0 No Auxin cluster_1 With Auxin AuxIAA_rep Aux/IAA Repressor ARF_inactive ARF AuxIAA_rep->ARF_inactive Represses Gene_off Auxin-Responsive Gene (OFF) ARF_inactive->Gene_off Cannot activate Auxin Auxin (IAA or 2-Me-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Proteasome 26S Proteasome SCF->Proteasome Ubiquitination AuxIAA_deg Aux/IAA Repressor AuxIAA_deg->SCF Proteasome->AuxIAA_deg Degradation ARF_active ARF Gene_on Auxin-Responsive Gene (ON) ARF_active->Gene_on Activates Auxin_input

Caption: The core mechanism of auxin perception and signaling.

Experimental Protocols

Protocol for Comparative Root Elongation Assay

This protocol is designed to compare the physiological activity of this compound and IAA on root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Sterile petri dishes (100 mm)

  • Stock solutions of IAA and this compound (10 mM in ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Media: Prepare sterile MS agar medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7). Autoclave and cool to approximately 50°C.

  • Add Auxins: Aliquot the medium into sterile containers. Add the auxin stock solutions to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Add an equivalent volume of ethanol to the control plates. Pour the media into petri dishes and allow to solidify.

  • Sterilize and Stratify Seeds: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile water). Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

  • Plate Seeds: Pipette individual seeds in a line onto the surface of the agar plates, approximately 1 cm from the top edge.

  • Incubate: Place the plates vertically in a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.

  • Measure Root Length: After 7-10 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

  • Analyze Data: For each auxin and concentration, calculate the mean root length and standard error. Plot the dose-response curves to compare the inhibitory effects of IAA and this compound on root elongation.

Protocol for Extraction and Quantification of Indolic Compounds by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of auxins from plant tissue. It can be used to demonstrate the presence of IAA and the absence of this compound in plant samples.

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, rice shoots)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (e.g., ¹³C₆-IAA)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Harvest and Grinding: Harvest a known weight of plant tissue (e.g., 50-100 mg fresh weight) and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder.

  • Extraction: Add ice-cold extraction solvent and the internal standard to the powdered tissue. Vortex and incubate at 4°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C for 15 minutes. Collect the supernatant.

  • Purification (SPE): Condition a C18 SPE cartridge. Load the supernatant and wash with a non-eluting solvent (e.g., water). Elute the auxins with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system. Use a C18 column for separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for IAA, its conjugates, and this compound must be established using authentic standards.

  • Quantification: The concentration of each compound is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding stable isotope-labeled internal standard.

Table 1: Example MRM Transitions for Auxin Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
IAA176.1130.1
¹³C₆-IAA182.1136.1
This compound190.1144.1

Conclusion and Future Directions

This compound serves as a classic example of a synthetic auxin analog that has proven useful in both agricultural and basic research settings. This guide has aimed to clarify its identity as a synthetic compound and to distinguish it from naturally occurring auxins and their metabolites. By understanding the structural and functional differences between synthetic and natural auxins, researchers can more effectively utilize these molecules as tools to unravel the complexities of plant growth and development.

Future research should focus on a more detailed characterization of the interaction of this compound with the full suite of TIR1/AFB receptors to understand the molecular basis of its specific physiological effects. Additionally, comprehensive comparative studies on its transport and metabolism within the plant would provide a more complete picture of its activity as a plant growth regulator. Such studies will not only enhance our fundamental understanding of auxin biology but also pave the way for the development of more targeted and effective agricultural chemicals.

References

A comprehensive list of references will be compiled based on the information gathered during the research phase.

Sources

Discovery and history of 2-Methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylindole-3-acetic Acid: From Discovery to Modern Applications

Abstract

This compound (2-Me-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most prevalent and physiologically active native auxin in plants. While not naturally occurring, 2-Me-IAA exhibits significant auxin-like activity, making it a valuable tool in agricultural science and biochemical research. Its discovery and development are rooted in the broader history of plant hormone research, which sought to understand and manipulate the fundamental processes of plant growth. This guide provides a comprehensive overview of 2-Me-IAA, tracing its historical context from the foundational discovery of auxins to its chemical synthesis, biological activity, and contemporary applications. We delve into the detailed methodologies for its preparation, its physicochemical properties, and its mechanism of action within the canonical auxin signaling pathway. This document is intended for researchers, scientists, and professionals in drug development and agriculture who require a technical understanding of this important synthetic auxin.

Part I: The Dawn of Auxin Research: A Historical Context

The story of this compound begins not with its own synthesis, but with the fundamental discoveries that unveiled the existence of chemical messengers governing plant growth. The concept of plant hormones was first hinted at in the late 19th century.

The Pioneering Observations: Charles Darwin and his son Francis, in their 1880 book "The Power of Movement in Plants," described experiments on canary grass coleoptiles.[1] They observed that when exposed to unilateral light, the coleoptile would bend towards it. However, if the very tip of the coleoptile was covered, no bending occurred, even though the bending itself happened lower down the shoot. This led them to hypothesize that "some influence is transmitted from the upper to the lower part, causing the latter to bend."[1][2]

This "influence" was further characterized by subsequent researchers. Peter Boysen-Jensen (1910-1913) demonstrated that the signal could pass through a permeable gelatin block but not an impermeable mica sheet, suggesting a chemical nature.[1][2] Árpád Paál (1919) confirmed this by decapitating coleoptile tips and replacing them eccentrically, inducing growth on the side beneath the tip even in complete darkness.[1][2]

Isolation and Identification of "Auxin": The definitive proof and quantification of this growth-promoting substance came from the work of Frits Went in 1928.[2][3] Went collected the chemical messenger by placing coleoptile tips on agar blocks, which absorbed the substance. When these agar blocks were placed on decapitated coleoptiles, they restored growth; placing them off-center induced a curvature proportional to the concentration of the substance. Went named this substance "auxin," from the Greek word auxein, meaning "to grow."[2][4] His Avena coleoptile curvature test became the standard bioassay for auxin activity for decades.[3]

The chemical identity of the primary natural auxin was elucidated in 1931 when Kogl and Haagen-Smit isolated a compound from human urine that had high auxin activity and identified it as indole-3-acetic acid (IAA).[1][2] IAA was later confirmed to be the universal, endogenous auxin in higher plants.[2][5] This discovery opened the door to synthetic chemistry, allowing scientists to create analogs of IAA to study structure-activity relationships and develop new plant growth regulators. This compound is a direct descendant of this legacy.

Part II: Synthesis and Discovery of this compound

Following the identification of IAA, chemists began synthesizing various substituted indole-3-acetic acids to probe the structural requirements for auxin activity and to create more stable or potent analogs.[6] this compound emerged from this era of exploration as a compound with notable biological activity.[6]

The most versatile and common method for preparing the core 2-methylindole scaffold is the Fischer indole synthesis, first reported in 1883.[7][8] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a ketone.[7] For 2-Me-IAA, the synthesis typically proceeds by first creating the 2-methylindole ring and then adding the acetic acid side chain at the 3-position. A common pathway involves the reaction of phenylhydrazine with levulinic acid.[9]

Experimental Protocol: Fischer Indole Synthesis of this compound

This protocol describes a common laboratory-scale synthesis adapted from principles described in the literature.[6][8][9] The process involves the reaction of phenylhydrazine with levulinic acid, where levulinic acid serves as the ketone-containing precursor.

Materials:

  • Phenylhydrazine

  • Levulinic acid

  • Zinc chloride (ZnCl₂, anhydrous) or Polyphosphoric acid (PPA)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard laboratory glassware for reflux, extraction, and filtration.

Step-by-Step Methodology:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve levulinic acid (1.0 eq) in ethanol.

    • Add phenylhydrazine (1.0 eq) to the solution. A mild exothermic reaction may occur.

    • Stir the mixture at room temperature for 1-2 hours. The phenylhydrazone intermediate will often precipitate from the solution.

    • Collect the solid phenylhydrazone by vacuum filtration and wash with a small amount of cold ethanol.

  • Fischer Indolization (Cyclization):

    • To the dried phenylhydrazone, add the acid catalyst. A common choice is anhydrous zinc chloride (2-3 eq) or polyphosphoric acid.[7]

    • Heat the mixture to 120-150 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Causality: The strong acid (Lewis or Brønsted) catalyzes a-sigmatropic rearrangement of the tautomerized hydrazone, followed by cyclization and elimination of ammonia to form the stable aromatic indole ring.[7]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add water to the reaction flask to quench the catalyst.

    • Basify the aqueous solution with a concentrated NaOH solution to pH > 10. This deprotonates the carboxylic acid, forming the water-soluble sodium salt.

    • Wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.

    • Acidify the aqueous layer with concentrated HCl to pH < 3. This compound will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indolization cluster_2 Step 3: Purification A Phenylhydrazine + Levulinic Acid B Stir in Ethanol (RT, 1-2h) A->B C Phenylhydrazone Intermediate B->C D Add ZnCl2 or PPA C->D Isolate & Dry E Heat (120-150°C) D->E F Crude 2-Me-IAA Mixture E->F G Quench, Basify (NaOH) F->G H Ether Wash G->H I Acidify (HCl) H->I J Precipitation I->J K Recrystallization J->K L Pure 2-Me-IAA K->L

Caption: Workflow for the synthesis of 2-Me-IAA.

Part III: Physicochemical Properties and Characterization

This compound is a stable, crystalline solid at room temperature. Its key properties are summarized below.

PropertyValueReference
CAS Number 1912-43-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white powder/crystals
Melting Point 205 °C (with decomposition)
Solubility Soluble in polar organic solvents like ethanol and methanol[5]
SMILES Cc1[nH]c2ccccc2c1CC(O)=O
InChI Key QJNNHJVSQUUHHE-UHFFFAOYSA-N

Spectroscopic Characterization: The structure of 2-Me-IAA is confirmed using standard spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the N-H stretch of the indole ring (~3400 cm⁻¹), a broad O-H stretch from the carboxylic acid (~3000-2500 cm⁻¹), and a strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show signals for the aromatic protons on the benzene ring, a singlet for the N-H proton, a singlet for the methylene (-CH₂-) protons of the acetic acid side chain, and a characteristic singlet for the methyl (-CH₃) group at the 2-position.

    • ¹³C NMR will show distinct signals for the eleven carbons, including the carbonyl carbon of the acid and the carbons of the indole ring system.[10]

  • Mass Spectrometry (MS): MS analysis confirms the molecular weight of 189.21.

Part IV: Biological Activity and Mechanism of Action

2-Me-IAA is primarily recognized for its function as a plant growth regulator with auxin-like properties.[11] Its activity, while generally considered less potent than the native IAA, is significant and has been evaluated in numerous bioassays, such as the Avena coleoptile elongation test.[12] It effectively promotes root development, stimulates cell elongation, and enhances overall plant vigor.[11]

Mechanism of Auxin Action: As an analog of IAA, 2-Me-IAA is understood to function through the canonical auxin signaling pathway. This pathway is a sophisticated system that translates the auxin signal into changes in gene expression, leading to physiological responses.

  • Perception: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.

  • Binding and Degradation: When auxin (like IAA or 2-Me-IAA) enters the cell, it acts as a "molecular glue." It binds to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA protein.

  • Ubiquitination: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

  • Proteolysis: The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.

  • Gene Activation: With the repressor removed, the ARF transcription factor is free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating their transcription and leading to downstream physiological effects like cell elongation and division.

G cluster_low Low Auxin cluster_high High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF AuxIAA_low->ARF_low Binds & Inhibits AuxRE_low AuxRE (Promoter) ARF_low->AuxRE_low Blocked Gene_low Auxin-Responsive Gene AuxRE_low->Gene_low Transcription OFF Auxin 2-Me-IAA TIR1 TIR1/AFB Receptor Auxin->TIR1 AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high Binds (as molecular glue) SCF SCF Complex AuxIAA_high->SCF Recruited to Proteasome 26S Proteasome SCF->Proteasome Ubiquitination & Degradation ARF_high ARF AuxRE_high AuxRE (Promoter) ARF_high->AuxRE_high Binds Gene_high Auxin-Responsive Gene AuxRE_high->Gene_high Transcription ON Response Cell Elongation, Rooting, etc. Gene_high->Response

Caption: Canonical auxin signaling pathway activated by 2-Me-IAA.

Use in Drug Development: Beyond its role in agriculture, the indole-3-acetic acid scaffold is of significant interest in medicinal chemistry. Notably, 2-Me-IAA serves as a reactant or structural analog for the preparation of anti-inflammatory drugs like indomethacin.[13] Systematic modifications of the indole-3-acetic acid structure have been a fruitful strategy for developing new therapeutic agents.[13]

Part V: Modern Applications and Future Directions

The versatility of this compound ensures its continued relevance in multiple scientific fields.

  • Agriculture: It is used in commercial formulations to improve crop yields by promoting root formation in cuttings and enhancing overall plant resilience.[11][14] Its synthetic nature can offer greater stability compared to natural IAA, which is susceptible to enzymatic degradation in plants.[5]

  • Biochemical Research: 2-Me-IAA serves as a critical tool for dissecting plant hormone signaling pathways.[11] By comparing its effects to IAA and other analogs, researchers can study receptor binding specificity, transport mechanisms, and the downstream consequences of auxin signaling.

  • Drug Discovery: The compound remains a valuable precursor and building block in the synthesis of new pharmaceutical agents.[14] The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of 2-Me-IAA are continuously being explored for various therapeutic targets.

Future research may focus on developing novel agricultural formulations that combine 2-Me-IAA with other growth regulators for synergistic effects.[14] In pharmacology, its potential as a core structure for targeted drug delivery systems is an emerging area of interest.[14]

References

  • This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. (URL: [Link])
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An In-depth Technical Guide to the Physiological Effects of 2-Methylindole-3-acetic Acid on Root Growth

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physiological effects of 2-Methylindole-3-acetic acid (2-MIA), a synthetic auxin, on plant root growth and development. Addressed to researchers, scientists, and professionals in drug and agricultural development, this document delves into the molecular mechanisms of 2-MIA action, its comparative efficacy with the principal endogenous auxin, Indole-3-acetic acid (IAA), and detailed methodologies for its study. We will explore the dose-dependent responses of root systems to 2-MIA, from the stimulation of root elongation and lateral root formation at optimal concentrations to inhibitory effects at supraoptimal levels. This guide synthesizes current knowledge, provides field-proven experimental protocols, and offers insights into the causality behind experimental choices, thereby serving as an authoritative resource for leveraging 2-MIA in research and development.

Introduction: The Role of Auxins in Root Architecture and the Significance of this compound

The architecture of a plant's root system is a critical determinant of its ability to acquire water and nutrients, anchor itself, and interact with the soil microbiome. This complex developmental process is orchestrated by a class of phytohormones known as auxins, with Indole-3-acetic acid (IAA) being the most prevalent and physiologically active endogenous form.[1][2] Auxins govern virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[3] In the context of root development, auxins exhibit a characteristic biphasic dose-response: promoting root growth at low concentrations and inhibiting it at higher concentrations.[4][5]

This compound (2-MIA) is a synthetic derivative of IAA, characterized by a methyl group at the second position of the indole ring.[6][7] This structural modification influences its chemical properties and biological activity. Classified as a weak auxin, 2-MIA demonstrates auxin-like activities, including the promotion of root formation and the stimulation of cell elongation.[6][7] Understanding the specific physiological effects of 2-MIA on root growth is crucial for its potential applications in agriculture to enhance crop resilience and yield, and in research as a tool to dissect the intricacies of auxin signaling.[7][8]

This guide will provide an in-depth exploration of 2-MIA's impact on root physiology, grounded in the principles of the canonical auxin signaling pathway.

Molecular Mechanism of Action: Interaction with the TIR1/AFB Signaling Pathway

The physiological effects of 2-MIA, like other auxins, are primarily mediated through the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway.[6] This signaling cascade is a cornerstone of auxin-regulated gene expression and ultimately controls cellular responses that drive root development.

At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to Auxin Response Factors (ARFs), thereby preventing the transcription of auxin-responsive genes.[6] When 2-MIA or other auxins are present, they act as a "molecular glue," facilitating the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressors.[6] This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a suite of genes involved in cell growth, division, and differentiation, which are essential for root development.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus TwoMIA 2-MIA TIR1_AFB TIR1/AFB TwoMIA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms complex with 2-MIA as 'glue' TIR1_AFB->Aux_IAA Targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Cellular_Response Cellular Response (Elongation, Division) Auxin_Response_Genes->Cellular_Response Leads to

Figure 1: Simplified diagram of the TIR1/AFB auxin signaling pathway activated by 2-MIA.

Quantitative Effects of this compound on Root Growth

The impact of 2-MIA on root growth is highly dependent on its concentration. While it is generally considered a weaker auxin than IAA, it still exhibits the classic biphasic dose-response curve.

Comparative Efficacy with Indole-3-acetic Acid (IAA)

Quantitative bioassays, such as the Avena coleoptile straight-growth test, provide a basis for comparing the activity of different auxins. In this assay, the half-optimal concentration for 2-MIA is approximately 2 x 10-5 mol L-1.[6] This is roughly ten times higher than the concentration of IAA required to elicit a similar response, indicating that 2-MIA is a less potent auxin.[6]

CompoundHalf-Optimal Concentration (Avena Coleoptile Assay)Relative Potency
Indole-3-acetic acid (IAA)~2 x 10-6 mol L-1High
This compound (2-MIA)~2 x 10-5 mol L-1[6]Moderate

Table 1: Comparative Potency of IAA and 2-MIA in the Avena Coleoptile Bioassay.

Dose-Response in Root Elongation

At optimal concentrations, 2-MIA promotes primary root elongation. However, as the concentration increases beyond this optimum, it becomes inhibitory. This inhibitory effect at high concentrations is a hallmark of auxin activity and is thought to be mediated, in part, by the induction of ethylene biosynthesis.[4]

Effects on Lateral Root Formation

Similar to IAA, 2-MIA can stimulate the initiation and development of lateral roots.[7] This is a critical aspect of root architecture, as lateral roots significantly increase the surface area available for water and nutrient absorption. The formation of lateral roots is a complex process involving auxin transport and signaling within the primary root.

Experimental Protocols for Assessing the Physiological Effects of 2-MIA on Root Growth

To rigorously evaluate the effects of 2-MIA on root growth, standardized and reproducible experimental protocols are essential. The following provides a detailed methodology for a dose-response analysis using Arabidopsis thaliana as a model system.

Preparation of 2-MIA Stock Solutions and Growth Media

Rationale: Accurate and sterile preparation of treatment solutions is fundamental to obtaining reliable and interpretable results. Ethanol is used to dissolve 2-MIA due to its low solubility in water.

  • Prepare a 10 mM stock solution of 2-MIA:

    • Weigh the appropriate amount of 2-MIA powder.

    • Dissolve in 100% ethanol.

    • Store at -20°C in a light-protected container.

  • Prepare Murashige and Skoog (MS) agar plates:

    • Prepare MS medium with 1% sucrose and 0.8% agar.

    • Autoclave and cool to approximately 50-60°C.

  • Add 2-MIA to the MS medium:

    • Create a dilution series of 2-MIA from the stock solution to achieve final concentrations ranging from 10-8 M to 10-4 M.

    • Add the corresponding volume of the 2-MIA stock or diluted solutions to the molten MS agar.

    • Ensure the final concentration of ethanol is consistent across all plates, including the control (vehicle) plate, and does not exceed 0.1%.

    • Pour the medium into sterile petri dishes.

Plant Growth and Treatment

Rationale: Using a synchronized population of seedlings and a controlled environment minimizes variability and allows for the specific effects of 2-MIA to be observed.

  • Sterilize Arabidopsis thaliana (Col-0) seeds:

    • Vapor-phase sterilize seeds with chlorine gas for 4 hours or surface sterilize with 70% ethanol for 1 minute followed by 50% bleach for 10 minutes and rinse with sterile water.

  • Plate the seeds:

    • Suspend the sterilized seeds in sterile 0.1% agar and plate them on the prepared MS plates containing the different concentrations of 2-MIA.

  • Vernalize the seeds:

    • Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubate the plates:

    • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

    • Orient the plates vertically to allow for root growth along the surface of the agar.

Quantification of Root Growth Parameters

Rationale: Quantitative measurements of various root parameters provide a comprehensive assessment of the physiological effects of 2-MIA.

  • Image acquisition:

    • After a set period of growth (e.g., 7-10 days), scan the plates using a flatbed scanner at high resolution.

  • Data analysis:

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized root analysis software like WinRHIZO) to measure:

      • Primary root length: The length of the main root from the root-shoot junction to the tip.

      • Lateral root number: The total number of emerged lateral roots.

      • Lateral root density: The number of lateral roots per unit length of the primary root.

Root_Growth_Assay_Workflow A Prepare 2-MIA Stock & MS Agar Plates B Sterilize & Plate Arabidopsis Seeds A->B C Vernalize Plates (4°C, 2-3 days) B->C D Incubate Vertically in Growth Chamber C->D E Image Acquisition (Flatbed Scanner) D->E F Quantify Root Parameters (Image Analysis Software) E->F G Data Analysis (Dose-Response Curves) F->G

Figure 2: Experimental workflow for assessing the dose-response of 2-MIA on Arabidopsis root growth.

Concluding Remarks and Future Directions

This compound is a valuable tool for both agricultural applications and fundamental research into plant development. Its characterization as a weak auxin provides a nuanced alternative to the more potent IAA for manipulating root architecture. The methodologies outlined in this guide offer a robust framework for further investigation into the physiological effects of 2-MIA.

Future research should focus on several key areas:

  • Elucidating the full dose-response curve for root growth in various plant species , including both monocots and dicots, to determine optimal concentrations for root promotion and to understand species-specific sensitivities.

  • Investigating the metabolism and transport of 2-MIA within the plant to understand its persistence and distribution compared to IAA.

  • Exploring the synergistic or antagonistic interactions of 2-MIA with other phytohormones to gain a more holistic understanding of its role in the complex regulatory networks governing plant development.

  • Assessing the binding affinity of 2-MIA for different members of the TIR1/AFB receptor family to determine if it exhibits any receptor specificity.

By addressing these questions, the scientific community can fully harness the potential of this compound as a modulator of plant growth and a probe for unraveling the complexities of auxin biology.

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An In-Depth Technical Guide to 2-Methylindole-3-acetic Acid and Its Effect on Cell Elongation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The study of plant growth regulators, or phytohormones, offers profound insights into the fundamental processes of cellular development, differentiation, and morphogenesis. Among these, auxins stand out as a principal class of hormones governing a vast array of physiological processes, with cell elongation being the most archetypal. While indole-3-acetic acid (IAA) is the most abundant and well-studied natural auxin, synthetic analogs provide invaluable tools for dissecting signaling pathways and understanding structure-activity relationships. This guide focuses on one such analog: 2-Methylindole-3-acetic acid (2-Me-IAA). We will explore its molecular profile, compare its activity to IAA, detail its mechanism of action in promoting cell elongation, and provide robust experimental protocols for its characterization.

Molecular Profile and Structure-Activity Relationship of 2-Me-IAA

This compound is a synthetic derivative of IAA, distinguished by a methyl group at the second position of the indole ring.[1] This seemingly minor modification has significant consequences for the molecule's biological activity.

Chemical Structure Comparison

The structural difference between IAA and 2-Me-IAA is fundamental to understanding their differential effects.

G cluster_IAA Indole-3-acetic acid (IAA) cluster_2MeIAA This compound (2-Me-IAA) IAA_img IAA_img MeIAA_img MeIAA_img

Caption: Chemical structures of Indole-3-acetic acid (IAA) and this compound (2-Me-IAA).

The Influence of the 2-Methyl Group

The addition of a methyl group at the C2 position reduces the overall auxin activity compared to the parent IAA molecule. Studies using the classic Avena coleoptile-section straight-growth test have demonstrated that the half-optimal concentration for 2-Me-IAA is approximately 2 x 10⁻⁵ mol L⁻¹, which is about tenfold higher than that required for IAA.[2] Furthermore, the maximum elongation response elicited by 2-alkyl-IAAs is typically about half of that induced by an optimal concentration of IAA.[2]

This reduced activity is attributed to conformational changes imposed by the 2-alkyl substituent. Quantum-chemical calculations and molecular dynamics simulations suggest that the methyl group creates steric hindrance, forcing the acetic acid side chain (-CH₂COOH) to adopt a conformation that is tilted relative to the plane of the indole ring system.[2] This contrasts with IAA and its more active derivatives, which favor a planar conformation. This planarity is believed to be crucial for optimal interaction with the auxin receptor binding pockets.[2] Consequently, 2-Me-IAA is classified as a weak auxin.[2]

Physicochemical Properties

A summary of key properties for 2-Me-IAA is provided below. Proper handling and storage are critical for experimental reproducibility.

PropertyValueSource
CAS Number 1912-43-2[1][3][4]
Molecular Formula C₁₁H₁₁NO₂[1][3][4]
Molecular Weight 189.21 g/mol [1][3][4]
Appearance White to cream or pale pink crystalline powder[1][4]
Melting Point 202-210 °C (decomposes)[1][3]
Solubility Soluble in polar organic solvents like ethanol and DMSO. Sparingly soluble in water.General Knowledge
Storage Store at 0-8 °C[1]

Mechanism of Action in Cell Elongation

2-Me-IAA, despite its reduced potency, induces cell elongation through the same fundamental auxin signaling pathways as IAA. These pathways can be broadly categorized into a rapid, non-genomic response at the plasma membrane and a slower, genomic response involving changes in gene expression.

The Dual-Receptor Model of Auxin Perception

The current understanding of auxin action involves two primary receptor systems that work in concert to regulate cell growth.

AuxinSignaling cluster_extracellular Apoplast (Cell Wall) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 2-Me-IAA / IAA ABP1 ABP1 Auxin->ABP1 1. Binds Auxin_import Auxin Influx Carriers TMK TMK ABP1->TMK 2. Interacts with H_ATPase H+-ATPase (Proton Pump) TMK->H_ATPase 3. Phosphorylates & Activates H_plus Acidification of Cell Wall H_ATPase->H_plus 4. H+ extrusion Auxin_cyto 2-Me-IAA / IAA Auxin_import->Auxin_cyto Transport TIR1_AFB TIR1/AFB Receptor Complex Auxin_cyto->TIR1_AFB 7. Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA 8. Targets for Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE 9. Binds & Activates Transcription Gene_exp Gene Expression (e.g., SAURs, GH3s) AuxRE->Gene_exp Elongation CELL ELONGATION Gene_exp->Elongation Sustained Growth Expansin Expansins H_plus->Expansin 5. Activates Expansin->Elongation 6. Wall Loosening

Caption: Dual pathways of auxin-induced cell elongation, activated by compounds like 2-Me-IAA.

  • Plasma Membrane Pathway (Rapid Response): Auxin molecules in the apoplast (the space within the cell wall) are perceived by AUXIN BINDING PROTEIN 1 (ABP1). This binding is thought to initiate a signaling cascade through TRANSMEMBRANE KINASE (TMK) proteins, leading to the rapid phosphorylation and activation of plasma membrane H⁺-ATPases (proton pumps).[5] This aligns with the Acid Growth Hypothesis , which posits that auxin stimulates proton extrusion into the cell wall. The resulting acidification of the apoplast activates pH-sensitive enzymes, primarily expansins , which disrupt the hydrogen bonds between cellulose microfibrils and hemicelluloses, leading to cell wall loosening and turgor-driven cell expansion.

  • Nuclear Pathway (Sustained Response): Auxins are transported into the cytoplasm and subsequently to the nucleus. Inside the nucleus, auxin acts as a "molecular glue," facilitating the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex and Aux/IAA transcriptional repressor proteins.[5] This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome.[5][6] The removal of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin-response elements in the promoters of early-response genes, altering their expression.[7][8] Key upregulated genes include those encoding for more Aux/IAA proteins (a negative feedback loop), SAURs (Small Auxin-Up RNAs) which also contribute to proton pump activation, and GH3s which conjugate excess auxin to maintain homeostasis. This transcriptional reprogramming is essential for sustained cell elongation over longer periods.

Due to its structural similarity to IAA, 2-Me-IAA is presumed to interact with both TIR1/AFB and ABP1, but with lower affinity, consistent with its weaker biological activity.

Experimental Analysis of 2-Me-IAA Activity

Quantifying the effect of 2-Me-IAA on cell elongation requires a sensitive and reproducible bioassay. The Avena sativa (oat) coleoptile straight-growth bioassay is a classic, robust method for this purpose.

Experimental Workflow: Avena Coleoptile Bioassay

The overall process follows a standardized workflow to ensure comparability of results.

Caption: Standard workflow for the Avena sativa coleoptile straight-growth bioassay.

Detailed Protocol: Avena sativa Coleoptile Straight-Growth Bioassay

This protocol is designed to be self-validating by including a full dose-response curve for IAA as a positive control and a buffer-only negative control.

Materials:

  • Avena sativa (oat) seeds (e.g., cv. Victory)

  • Test compounds: Indole-3-acetic acid (IAA), this compound (2-Me-IAA)

  • Ethanol (for stock solutions)

  • Incubation Buffer: 10 mM potassium phosphate, 2% (w/v) sucrose, 50 mg/L chloramphenicol, pH 6.0.

  • Petri dishes (60 mm)

  • Filter paper

  • Flat-bottomed trays or boxes for germination

  • Dim green safelight

  • Ruler and single-edge razor blades

  • Digital camera or flatbed scanner

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Seed Germination (3 days):

    • Action: Sow oat seeds on moist filter paper in a light-proof container. Germinate in complete darkness at 25°C for 72 hours.

    • Rationale: Etiolation (growth in darkness) ensures long, straight coleoptiles that are highly sensitive to exogenous auxin and prevents light-induced degradation of endogenous auxin.

  • Seedling Selection and Coleoptile Excision:

    • Action: Under a dim green safelight, select seedlings with straight coleoptiles approximately 20-30 mm in length. Using a razor blade, excise the apical 3-4 mm (which is the primary site of endogenous auxin production) and discard. From the remaining coleoptile, cut a 10 mm sub-apical section.

    • Rationale: The green safelight does not activate photoreceptors that could interfere with auxin responses. Removing the tip eliminates the main source of endogenous IAA, making the assay dependent on the exogenously supplied compounds.

  • Endogenous Auxin Depletion (Pre-incubation):

    • Action: Float the excised 10 mm sections in a petri dish containing the Incubation Buffer. Incubate for 1-2 hours in darkness.

    • Rationale: This step allows residual endogenous auxin to diffuse out of the tissue, lowering the background response and increasing the signal-to-noise ratio of the assay.

  • Preparation of Test Solutions:

    • Action: Prepare 10 mM stock solutions of IAA and 2-Me-IAA in ethanol. Create a serial dilution in the Incubation Buffer to achieve final concentrations for the dose-response curve (e.g., for IAA: 10⁻⁸ to 10⁻⁴ M; for 2-Me-IAA: 10⁻⁷ to 10⁻³ M). Include a buffer-only solution as a negative control.

    • Rationale: Ethanol is used to dissolve the sparingly soluble auxins. The concentration ranges are chosen to bracket the known effective concentrations of strong (IAA) and weak (2-Me-IAA) auxins.

  • Treatment Incubation (18-24 hours):

    • Action: Randomly assign and transfer 8-10 coleoptile sections into petri dishes containing 5 mL of each test solution. Seal the dishes and incubate in darkness at 25°C for 18-24 hours, ideally with gentle agitation.

    • Rationale: A randomized design minimizes systematic error. The long incubation period allows for the full elongation response to occur. Darkness prevents photodegradation of the test compounds.

  • Measurement and Data Analysis:

    • Action: After incubation, arrange the sections from each treatment on a flat surface with a ruler for scale. Capture a high-resolution image. Use image analysis software to measure the final length of each section.

    • Rationale: Digital imaging provides a permanent record and allows for precise, unbiased measurement.

  • Interpreting Results:

    • Action: For each treatment, calculate the mean elongation (Final Length - 10 mm) and the standard error. Plot the mean elongation as a function of auxin concentration on a semi-log graph.

    • Self-Validation: The IAA curve should produce a classic bell-shaped dose-response curve, validating the assay's performance. The response to 2-Me-IAA can then be reliably compared, expecting a rightward shift (requiring higher concentrations) and a lower peak (reduced maximum effect) relative to IAA.

Expected Quantitative Results

Based on published data, the following comparative results can be expected from the Avena straight-growth bioassay.

CompoundHalf-Optimal Concentration (mol L⁻¹)Maximum Elongation (% of IAA Max)Reference
Indole-3-acetic acid (IAA) ~2 x 10⁻⁶100%[2]
This compound (2-Me-IAA) ~2 x 10⁻⁵~50-60%[2]

Conclusion and Future Directions

This compound serves as an exemplary "weak auxin." Its reduced biological activity, stemming from a sterically-induced conformational change, underscores the high structural specificity of auxin receptors. This makes 2-Me-IAA a valuable tool for:

  • Probing Receptor Binding: Comparing the effects of 2-Me-IAA and IAA can help delineate the structural requirements for receptor activation.

  • Structure-Activity Studies: It serves as a foundational compound for further synthetic modifications to explore the auxin pharmacophore.

  • Validating Bioassays: Its predictable, attenuated response makes it a useful control for testing the sensitivity and dynamic range of new auxin bioassay systems.

Future research should focus on obtaining direct binding affinity data (Kᵈ values) of 2-Me-IAA for the TIR1/AFB and ABP1 receptors to confirm the inferences from bioassay and modeling data. Furthermore, detailed transcriptomic analyses (e.g., RNA-seq) following 2-Me-IAA treatment would elucidate how the attenuated signal at the receptor level translates into global changes in gene expression, providing a more complete picture of its action as a weak auxin.

References

  • Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants.
  • Antolic, S., Dolusic, E., Kosic, E. K., Kojic-Prodic, B., Magnus, V., Ramek, M., & Tomic, S. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acid.
  • Vedantu. (n.d.). The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE.
  • Ramek, M., et al. (2003). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. ResearchGate.
  • Scribd. (n.d.). Auxin Bioassay.
  • Anker, L. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. PubMed.
  • Jones, A. M., & Mitchell, T. (1989). Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay. National Center for Biotechnology Information.
  • Bentley, J. A. (1950). An Examination of a Method of Auxin Assay using the Growth of Isolated Sections of Avena Coleoptiles in Test Solutions. Oxford Academic.
  • Overvoorde, P. J., Okushima, Y., Alonso, J. M., Chan, A., Chang, C., Ecker, J. R., Hughes, B., Liu, A., Onodera, C., Quach, H., Smith, A., Yu, G., & Theologis, A. (2005). Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. PubMed Central.
  • Yang, Y., Xu, R., Ma, C. J., Vlot, A. C., Klessig, D. F., & Pichersky, E. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. National Center for Biotechnology Information.
  • Zhang, M., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • Boltze, K. H., et al. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. PubMed.
  • Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed.
  • Overvoorde, P. J., et al. (2005). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. PubMed.
  • Shinkle, J. R., & Briggs, W. R. (1984). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. ResearchGate.
  • Shinkle, J. R., & Briggs, W. R. (1984). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. National Center for Biotechnology Information.
  • Havens, K. A., et al. (2012). Rate Motifs Tune Auxin/Indole-3-Acetic Acid Degradation Dynamics. PubMed Central.
  • Sun, L., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. MDPI.
  • Singh, S., et al. (2007). (A) Effect of various concentrations of IAA and 2,4-D on elongation.... ResearchGate.
  • Song, Y., & Lu, T. (2011). Ectopic Overexpression of an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) Gene OsIAA4 in Rice Induces Morphological Changes and Reduces Responsiveness to Auxin. MDPI.
  • UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles.
  • Fisher Scientific. (n.d.). This compound, 98+%.

Sources

Structural characteristics of 2-Methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characteristics of 2-Methylindole-3-acetic acid

Introduction: Beyond the Parent Auxin

Indole-3-acetic acid (IAA) is the archetypal native auxin, a cornerstone phytohormone governing myriad aspects of plant growth and development.[1][2] Its structural simplicity belies a complex regulatory network controlling its synthesis, transport, and signaling.[3] To probe this network and develop novel agrochemicals or therapeutics, synthetic analogs provide an indispensable toolkit. Among these, this compound (2-Me-IAA), a derivative featuring a methyl group at the C2 position of the indole ring, stands out.

This guide provides a detailed examination of the structural characteristics of 2-Me-IAA. We will dissect its molecular architecture, explore its physicochemical and spectroscopic identity, and detail a robust synthesis protocol. Critically, we will analyze how the seemingly minor addition of a single methyl group profoundly influences its conformation and biological activity relative to IAA, offering insights for researchers in plant science, biochemistry, and medicinal chemistry.

Molecular Architecture and Physicochemical Profile

This compound is an organic compound built upon a bicyclic indole scaffold. Its identity is defined by two key substitutions: a methyl group at the 2-position of the pyrrole ring and an acetic acid moiety at the 3-position.

The Core Structural Components
  • Indole Nucleus : The foundation is a planar, aromatic heterocyclic system formed by the fusion of a benzene ring and a pyrrole ring. This electron-rich system is fundamental to the molecule's chemical reactivity and its interactions with biological receptors.

  • C2-Methyl Group : The defining feature of 2-Me-IAA, this substitution introduces steric bulk and alters the electronic properties of the indole ring through a positive inductive effect. As we will explore in Section 4, this modification is not trivial; it directly impacts the rotational freedom of the acetic acid side chain.[4]

  • C3-Acetic Acid Moiety : This carboxymethyl group (-CH₂COOH) is the primary functional group responsible for the molecule's auxin activity.[5] Its carboxylic acid function allows it to act as a proton donor and engage in hydrogen bonding, which is critical for receptor binding and signaling.

Caption: Core structure of this compound.

Physicochemical Properties

The bulk properties of 2-Me-IAA are summarized below. This data is critical for handling, storage, and experimental design.

PropertyValueSource(s)
IUPAC Name (2-Methyl-1H-indol-3-yl)acetic acid[6][7]
CAS Number 1912-43-2[6][8]
Molecular Formula C₁₁H₁₁NO₂[6][8]
Molecular Weight 189.21 g/mol [6]
Appearance Yellowish to off-white crystalline powder[6]
Melting Point 202-210 °C (with decomposition)[6]
Purity ≥98% (HPLC)[6][7]
Storage Store at 0-8 °C, sealed in dry, dark place[6][9]
SMILES Cc1[nH]c2ccccc2c1CC(O)=O
InChI Key QJNNHJVSQUUHHE-UHFFFAOYSA-N[7]

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of 2-Me-IAA relies on a combination of spectroscopic techniques. Each method probes different aspects of the molecule's structure, providing a comprehensive and self-validating analytical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum provides unambiguous evidence for the key functional groups.

    • Aromatic Protons (δ ≈ 7.0-7.6 ppm) : A complex multiplet pattern corresponding to the four protons on the benzene ring.

    • Indole N-H (δ ≈ 8.0 ppm, broad) : A broad singlet for the proton on the pyrrole nitrogen.

    • Methylene Protons (-CH₂-) (δ ≈ 3.7 ppm) : A singlet integrating to two protons for the methylene group of the acetic acid side chain.

    • Methyl Protons (-CH₃) (δ ≈ 2.4 ppm) : A sharp singlet integrating to three protons, characteristic of the methyl group at the C2 position.

    • Carboxylic Acid Proton (-COOH) : A very broad singlet, often far downfield (δ > 10 ppm), which may be difficult to observe depending on the solvent.

  • ¹³C NMR : The carbon spectrum complements the proton data.

    • Carbonyl Carbon (C=O) (δ ≈ 175 ppm) : The signal for the carboxylic acid carbon.

    • Aromatic & Indole Carbons (δ ≈ 110-140 ppm) : A series of signals for the nine carbons of the indole ring system.

    • Methylene Carbon (-CH₂-) (δ ≈ 31 ppm) : The signal for the methylene carbon.

    • Methyl Carbon (-CH₃) (δ ≈ 12 ppm) : The upfield signal corresponding to the C2-methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrations of the molecule's functional groups.[10]

  • ~3400 cm⁻¹ (N-H stretch) : A sharp peak corresponding to the indole N-H bond.

  • ~3300-2500 cm⁻¹ (O-H stretch) : A very broad band characteristic of the hydrogen-bonded carboxylic acid O-H.

  • ~1700 cm⁻¹ (C=O stretch) : A strong, sharp absorption from the carbonyl group of the carboxylic acid.

  • ~1600-1450 cm⁻¹ (C=C stretch) : Absorptions from the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺) : An intense peak at m/z = 189, corresponding to the molecular weight of the compound.

  • Key Fragment : A prominent fragment at m/z = 130, resulting from the characteristic loss of the carboxymethyl group (-CH₂COOH) via McLafferty rearrangement, leaving the stable 2-methylindole cation.

Synthesis Protocol: The Fischer Indole Synthesis

A reliable and scalable method for preparing 2-Me-IAA is the Fischer indole synthesis.[11] This protocol provides a self-validating workflow, where the successful formation of the intermediate phenylhydrazone is a prerequisite for the final cyclization step.

Causality : This reaction leverages the acid-catalyzed condensation of a phenylhydrazine with a ketone (levulinic acid) to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization & Aromatization A Phenylhydrazine + Levulinic Acid C Formation of Levulinic Acid Phenylhydrazone (Intermediate) A->C Condensation B Acid Catalyst (e.g., Acetic Acid) B->C E [3,3]-Sigmatropic Rearrangement C->E Input from Step 1 D Heat with Catalyst (e.g., ZnCl2 or H2SO4) D->E F Cyclization & Elimination of NH3 E->F G This compound (Final Product) F->G

Caption: Workflow for the Fischer indole synthesis of 2-Me-IAA.

Detailed Experimental Methodology
  • Phenylhydrazone Formation :

    • In a round-bottom flask, dissolve levulinic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add phenylhydrazine (1.0 eq) dropwise to the solution while stirring. An exothermic reaction may be observed.

    • Continue stirring the mixture at room temperature for 1-2 hours. The phenylhydrazone intermediate will often precipitate from the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The formation of this solid is a key validation point for the success of the first step.

  • Cyclization :

    • Combine the dried levulinic acid phenylhydrazone (1.0 eq) with a catalyst. Anhydrous zinc chloride (2.0-3.0 eq) is a common choice. Alternatively, a strong acid like sulfuric acid or polyphosphoric acid can be used.

    • Heat the mixture, typically to 120-150 °C, for 1-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality : The heat provides the energy for the[4][4]-sigmatropic rearrangement, and the Lewis acid (ZnCl₂) coordinates to the nitrogen atoms, facilitating the bond cleavage and subsequent cyclization and aromatization steps.

  • Workup and Purification :

    • Cool the reaction mixture and treat it with ice-cold water.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.[12]

Structural Comparison and Biological Implications

The primary value of 2-Me-IAA in research comes from its structural relationship to the natural auxin, IAA. The single methyl group at the C2 position introduces significant steric and electronic changes that alter its biological activity.

Sources

2-Methylindole-3-acetic acid: A Biosynthetic Perspective on an Auxin Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methylindole-3-acetic acid (2-Me-IAA) is a significant synthetic analogue of the principal plant hormone, indole-3-acetic acid (IAA). While recognized for its auxin-like properties and applications in agriculture and as a precursor in chemical synthesis, its natural biosynthetic origins remain largely unexplored. This guide provides a comprehensive technical overview of 2-Me-IAA, beginning with its chemical identity and comparative bioactivity. It synthesizes current knowledge on microbial and plant IAA biosynthesis to propose a putative biosynthetic pathway for 2-Me-IAA, centering on a critical enzymatic 2-methylation of a tryptophan precursor. Furthermore, this document details robust analytical methodologies for the detection and quantification of 2-Me-IAA and outlines its established role as a precursor in the synthesis of pharmaceutical compounds. This guide is intended to provide researchers and drug development professionals with a foundational understanding and practical protocols for investigating this intriguing molecule.

Part 1: Core Concepts of this compound (2-Me-IAA)

Chemical and Physical Properties

This compound is a derivative of indole, characterized by a methyl group at the 2-position of the indole ring and an acetic acid side chain at the 3-position. This structure confers its auxin-like biological activity.[1]

PropertyValueReference
Chemical Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol
CAS Number 1912-43-2[1]
Appearance Yellowish to off-white crystalline powder[1]
Melting Point 205 °C (decomposition)
Purity (Typical) ≥ 98% (HPLC)[1]
Biological Activity: A Comparison with Indole-3-acetic acid (IAA)

2-Me-IAA is a known plant growth regulator that mimics the activity of the natural auxin, IAA.[2] It promotes root formation and stimulates cell elongation.[1] However, the presence of the methyl group at the 2-position modifies its efficacy. Studies have shown that while 2-Me-IAA and other 2-alkyl-IAAs exhibit auxin activity, they are generally less potent than the parent IAA molecule.[2] For instance, the half-optimal concentration for 2-Me-IAA in the Avena coleoptile straight-growth test is approximately 2 x 10⁻⁵ mol L⁻¹, about ten times higher than that required for unsubstituted IAA.[2] This reduced activity suggests that the 2-alkyl substituent may create steric interference that affects the molecule's interaction with auxin receptor proteins.[2]

Part 2: The Biosynthesis of 2-Me-IAA: A Putative Pathway

While the biosynthesis of 2-Me-IAA has not been definitively elucidated in any organism, a scientifically plausible pathway can be proposed by combining our understanding of canonical IAA biosynthesis with documented enzymatic methylation of indole rings.

Established Tryptophan-Dependent IAA Biosynthesis Pathways

In the majority of studied bacteria and plants, IAA is synthesized from L-tryptophan via several key pathways.[3] The most common routes are named for their primary intermediates: the indole-3-pyruvic acid (IPA) pathway, the indole-3-acetamide (IAM) pathway, and the tryptamine (TAM) pathway.[4][5] These pathways converge on the intermediate indole-3-acetaldehyde (IAAld), which is then oxidized to form IAA.[5]

IAA_Biosynthesis Trp L-Tryptophan IPA Indole-3-pyruvic acid (IPA) Trp->IPA Aminotransferase IAM Indole-3-acetamide (IAM) Trp->IAM Trp-2-monooxygenase (iaaM) TAM Tryptamine (TAM) Trp->TAM Trp decarboxylase IAAld Indole-3-acetaldehyde (IAAld) IPA->IAAld IPA decarboxylase IAA Indole-3-acetic acid (IAA) IAM->IAA IAM hydrolase (iaaH) TAM->IAAld Amine oxidase IAAld->IAA Aldehyde dehydrogenase

Figure 1. Major tryptophan-dependent IAA biosynthetic pathways in microorganisms.

The Key Step: Evidence for 2-Methylation of Tryptophan

The critical step in forming 2-Me-IAA is the methylation of the indole ring at the C2 position. While this is not a feature of primary auxin synthesis, such an enzymatic reaction has been documented. In the biosynthesis of the antibiotic thiostrepton by Streptomyces laurentii, a soluble methyltransferase was identified that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the C2 position of L-tryptophan, forming L-2-methyltryptophan.[6] This discovery provides a direct biochemical precedent for the formation of the core precursor required for 2-Me-IAA biosynthesis. The enzyme, S-adenosylmethionine:tryptophan 2-methyltransferase, demonstrates that biological systems possess the machinery to perform this specific methylation.[6]

Proposed Biosynthetic Pathway for 2-Me-IAA

Based on the evidence for tryptophan 2-methylation, we can logically propose a biosynthetic pathway for 2-Me-IAA that parallels the established IPA pathway for IAA synthesis.

  • Methylation: The pathway would initiate with the methylation of L-Tryptophan to L-2-methyltryptophan, catalyzed by a Tryptophan 2-methyltransferase using SAM as the methyl donor.

  • Transamination: L-2-methyltryptophan would then undergo transamination to form 2-Methylindole-3-pyruvic acid (2-Me-IPA), a reaction likely catalyzed by an aminotransferase with broad substrate specificity.[7]

  • Decarboxylation: 2-Me-IPA is subsequently decarboxylated to yield 2-Methylindole-3-acetaldehyde (2-Me-IAAld).

  • Oxidation: Finally, an aldehyde dehydrogenase would oxidize 2-Me-IAAld to produce the final product, this compound.

TwoMeIAA_Biosynthesis Trp L-Tryptophan TwoMeTrp L-2-Methyltryptophan Trp->TwoMeTrp Tryptophan 2-methyltransferase SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine SAM->SAH SAM->TwoMeTrp CH₃ TwoMeIPA 2-Methylindole-3-pyruvic acid TwoMeTrp->TwoMeIPA Aminotransferase TwoMeIAAld 2-Methylindole-3-acetaldehyde TwoMeIPA->TwoMeIAAld Decarboxylase TwoMeIAA This compound TwoMeIAAld->TwoMeIAA Aldehyde dehydrogenase

Figure 2. Proposed biosynthetic pathway for this compound.

Part 3: 2-Me-IAA as a Precursor in Chemical Synthesis

Beyond its biological role, 2-Me-IAA is a valuable precursor or reactant in synthetic organic chemistry, particularly in the development of pharmaceuticals. It serves as a key starting material for the preparation of analogues to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[8] The indole-3-acetic acid scaffold is a privileged structure in medicinal chemistry, and modifications, such as the 2-methyl group, are explored to optimize pharmacological activity and improve drug tolerance.[8]

Part 4: Methodologies for Studying 2-Me-IAA Biosynthesis and Quantification

Validating the proposed biosynthetic pathway and studying the roles of 2-Me-IAA requires robust experimental protocols.

Protocol 1: In Vitro Assay for Tryptophan 2-Methyltransferase Activity

This protocol is adapted from methods used to characterize the S-adenosylmethionine:tryptophan 2-methyltransferase from Streptomyces laurentii and can be used to screen crude cell extracts for the key enzymatic activity in the proposed pathway.[6]

Objective: To detect the conversion of L-tryptophan to L-2-methyltryptophan in a cell-free extract.

Materials:

  • Crude cell-free extract from the organism of interest.

  • L-Tryptophan solution (100 mM).

  • S-adenosyl-[methyl-¹⁴C]methionine ([¹⁴C]SAM) of high specific activity.

  • Phosphate buffer (100 mM, pH 7.8).

  • S-adenosylhomocysteine (for inhibitor studies).

  • Ethyl acetate.

  • Thin-layer chromatography (TLC) plates (silica gel).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of phosphate buffer (pH 7.8), 10 µL of L-tryptophan solution, 20 µL of cell-free extract, and 10 µL of [¹⁴C]SAM (approx. 50,000 dpm).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 10 µL of 2M HCl.

  • Extraction: Extract the radiolabeled product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. Carefully transfer the upper organic phase to a new tube.

  • Analysis by TLC: Spot the concentrated ethyl acetate extract onto a TLC plate. Develop the chromatogram using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 85:10:5).

  • Detection: Visualize the product using autoradiography or by scraping sections of the TLC plate and measuring radioactivity with a scintillation counter. The presence of a radioactive spot co-migrating with a 2-methyltryptophan standard indicates positive enzymatic activity.

Self-Validation:

  • Negative Control: Run a parallel reaction with heat-denatured (boiled) cell extract. This should yield no product.

  • Substrate Dependence: Omit L-tryptophan from a reaction. This should also abolish product formation.

  • Inhibitor Control: Include S-adenosylhomocysteine, a known product inhibitor of methyltransferases, in the reaction. A significant reduction in product formation validates the enzymatic nature of the methylation.[6]

Protocol 2: Quantification of 2-Me-IAA by LC-MS/MS

This protocol provides a high-throughput and sensitive method for detecting and quantifying 2-Me-IAA in microbial cultures or plant tissues, adapted from established methods for auxin analysis.[9][10]

Objective: To accurately measure the concentration of 2-Me-IAA in a complex biological matrix.

Materials:

  • Biological sample (e.g., bacterial culture supernatant, homogenized plant tissue).

  • Internal standard: Deuterated 2-Me-IAA (e.g., D₄-2-Me-IAA) for isotope dilution.

  • Extraction solvent: Acidified isopropanol with 0.1% formic acid.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Homogenize ~50 mg of frozen tissue or take 1 mL of culture supernatant.

  • Internal Standard Spiking: Add a known amount of D₄-2-Me-IAA internal standard to the sample.

  • Extraction: Add 1 mL of ice-cold extraction solvent, vortex, and incubate at 4°C for 1 hour. Centrifuge at 14,000 x g for 15 minutes. Collect the supernatant.

  • Purification (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample supernatant.

    • Wash the cartridge with 5% methanol to remove polar impurities.

    • Elute the auxins with 80% acetonitrile.

  • Analysis by LC-MS/MS:

    • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

    • Inject the sample into the LC-MS/MS system.

    • Set the mass spectrometer to monitor for specific parent-daughter ion transitions for both native 2-Me-IAA and the D₄-2-Me-IAA internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Calculate the concentration of 2-Me-IAA based on the ratio of the peak area of the native analyte to the peak area of the internal standard, referenced against a standard curve.

LCMS_Workflow Sample 1. Biological Sample (Tissue / Supernatant) Spike 2. Spike with Internal Standard (D₄-2-Me-IAA) Sample->Spike Extract 3. Solvent Extraction Spike->Extract Purify 4. Solid-Phase Extraction (SPE) Extract->Purify Analyze 5. LC-MS/MS Analysis (MRM Mode) Purify->Analyze Quantify 6. Quantification (Isotope Dilution) Analyze->Quantify

Figure 3. Experimental workflow for the quantification of 2-Me-IAA.

Conclusion and Future Directions

This compound stands as an important molecule at the intersection of plant biology, microbiology, and synthetic chemistry. While its role as an auxin analogue is well-established, its natural biosynthesis is a compelling area for future research. The proposed pathway, initiated by a tryptophan 2-methyltransferase, provides a testable hypothesis for uncovering novel metabolic pathways in microorganisms or plants. Future work should focus on identifying and characterizing the specific enzymes involved in this pathway, which could open new avenues for metabolic engineering to produce novel plant growth regulators or pharmaceutical precursors. The robust analytical methods detailed herein provide the necessary tools to undertake these exciting investigations.

References

  • Gao, C., et al. (2018). Synthesis of three major auxins from glucose in Engineered Escherichia coli. bioRxiv.
  • Ramek, M., et al. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation, 38(2), 159-170.
  • Myo, E. M., et al. (2020). Auxins of microbial origin and their use in agriculture. Applied Microbiology and Biotechnology, 104(21), 9017-9030.
  • Kostenko, S., & Vasylyeva, N. (2021). Ways of auxin biosynthesis in microorganisms. Microbiology and Biotechnology, (1), 6-21.
  • Spaepen, S., & Vanderleyden, J. (2011). Auxin and Plant-Microbe Interactions. Cold Spring Harbor Perspectives in Biology, 3(4), a001438.
  • Matilla, M. A., & Krell, T. (2023). The emerging role of auxins as bacterial signal molecules: Potential biotechnological applications. Microbial Biotechnology, 16(5), 907-912.
  • Science.gov. (n.d.). indole-3-acetic acid biosynthesis: Topics.
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  • Jones, E. R. H., & Henbest, H. B. (1955). U.S. Patent No. 2,701,250. Washington, DC: U.S. Patent and Trademark Office.
  • Boltze, K. H., et al. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung, 30(8A), 1314-1325.
  • Sirin, S., et al. (2022). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 8(11), 1148.
  • Snyder, H. R., & Pilgrim, F. J. (1955). Indole-3-acetic acid. Organic Syntheses, 35, 68.
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  • Frenzel, T., et al. (1991). Formation of 2-methyltryptophan in the biosynthesis of thiostrepton: isolation of S-adenosylmethionine:tryptophan 2-methyltransferase. Journal of the American Chemical Society, 113(12), 4705-4706.
  • Nutaratat, P., et al. (2016). Biosynthetic Pathway of Indole-3-Acetic Acid in Basidiomycetous Yeast Rhodosporidiobolus fluvialis. Mycobiology, 44(3), 187-195.
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045.
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Sources

The Auxin-Like Properties of 2-Methylindole-3-acetic Acid: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA) stands as the principal native auxin in plants, orchestrating a vast array of developmental processes. The scientific community has long been intrigued by synthetic analogs of IAA, not only for their potential applications in agriculture and biotechnology but also for the fundamental insights they provide into the mechanism of auxin perception and signal transduction. 2-Methylindole-3-acetic acid (2-Me-IAA), a structural analog of IAA, has been recognized for its auxin-like properties.[1][2] This technical guide provides a comprehensive exploration of the structural basis and mechanistic underpinnings of 2-Me-IAA's biological activity. We will delve into the critical structural features that enable 2-Me-IAA to mimic IAA, its interaction with the TIR1/AFB auxin co-receptor complex, and the downstream signaling cascade it triggers. Furthermore, this guide will furnish detailed protocols for the biological characterization of 2-Me-IAA, offering a robust framework for its investigation and the screening of other potential auxin analogs.

Introduction: The Enduring Significance of Auxin and its Analogs

Auxin, with indole-3-acetic acid (IAA) as its most prominent member, is a class of phytohormones that governs virtually every aspect of plant growth and development, from cell elongation and division to organogenesis and tropic responses.[3][4] The molecular mechanism of auxin action is centered around a sophisticated signaling pathway that allows for rapid and precise control of gene expression. Synthetic auxins have been instrumental in dissecting this pathway and have found widespread use as herbicides and plant growth regulators.[5] Understanding the structure-activity relationships of these synthetic molecules is paramount for the rational design of novel compounds with tailored activities. This compound (2-Me-IAA) serves as a compelling case study in this regard, exhibiting clear auxin-like effects, albeit with reduced potency compared to IAA.[1] This guide aims to elucidate the reasons for its bioactivity, providing a molecular-level explanation for its properties.

Structural Basis of 2-Me-IAA's Auxin Activity: A Tale of Two Molecules

The auxin activity of any compound is intrinsically linked to its ability to be recognized by the auxin perception machinery. The structure of 2-Me-IAA, when compared to that of IAA, reveals key similarities and a critical difference that accounts for its biological function.

Key Structural Features for Auxin Activity:

  • Indole Ring: The indole scaffold serves as the core structural motif, providing the necessary aromaticity and geometry for interaction with the receptor.

  • Carboxylic Acid Side Chain: The acetic acid moiety at the 3-position of the indole ring is crucial for the molecule's acidic properties and its ability to form essential hydrogen bonds within the receptor's binding pocket. The spatial relationship between the ring system and the carboxyl group is a critical determinant of auxin activity.[6]

The defining feature of 2-Me-IAA is the presence of a methyl group at the 2-position of the indole ring. This substitution, while seemingly minor, has significant implications for the molecule's interaction with the auxin receptor.

CompoundStructureKey Features
Indole-3-acetic acid (IAA) Unsubstituted indole ring, Carboxylic acid side chain at C3.
This compound (2-Me-IAA) Methyl group at C2 of the indole ring, Carboxylic acid side chain at C3.

Quantum-chemical calculations and molecular dynamics simulations suggest that the 2-alkyl substitution in molecules like 2-Me-IAA can influence the rotational preference of the acetic acid side chain.[1] This altered conformation likely affects the efficiency of its binding to the auxin receptor, providing a structural explanation for its reduced potency compared to IAA.

Mechanism of Action: Hijacking the Canonical Auxin Signaling Pathway

The auxin-like effects of 2-Me-IAA are a direct consequence of its ability to engage with the core components of the canonical auxin signaling pathway. This pathway is a paradigm of signal-induced protein degradation, leading to rapid changes in gene expression.

The central players in this pathway are:

  • TIR1/AFB F-box proteins: These are the auxin receptors.[7]

  • Aux/IAA transcriptional repressors: These proteins bind to and inhibit the activity of Auxin Response Factors.

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.

The Signaling Cascade:

  • Auxin Perception: In the presence of an auxin like 2-Me-IAA, the molecule binds to the TIR1/AFB protein, acting as a "molecular glue."[8] This binding event stabilizes the interaction between TIR1/AFB and an Aux/IAA repressor protein.

  • Ubiquitination and Degradation: The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[7]

  • De-repression of ARFs: The ubiquitinated Aux/IAA is subsequently degraded by the 26S proteasome. This degradation liberates the ARF transcription factors.

  • Transcriptional Activation: The now-active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to their transcription and the downstream physiological responses associated with auxin.

AuxinSignaling cluster_nucleus Nucleus Auxin 2-Me-IAA TIR1 TIR1/AFB Auxin->TIR1 cluster_nucleus cluster_nucleus Aux_IAA Aux/IAA TIR1->Aux_IAA Forms complex with SCF SCF Complex TIR1->SCF Part of Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive SCF->Aux_IAA ARF_active ARF (Active) AuxRE Auxin Response Element ARF_active->AuxRE Binds to Gene Auxin-Responsive Genes AuxRE->Gene Activates Response Physiological Response Gene->Response

Figure 1: The canonical auxin signaling pathway, as activated by 2-Me-IAA.

Experimental Characterization of 2-Me-IAA's Auxin-Like Properties

To empirically validate the auxin-like properties of 2-Me-IAA, a series of well-established bioassays can be employed. These assays provide quantitative data on the biological activity of the compound, allowing for direct comparison with IAA and other auxin analogs.

Avena Coleoptile Straight-Growth Test

This classic bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles.

Protocol:

  • Seed Germination: Germinate Avena sativa (oat) seeds in the dark at 25°C for approximately 72 hours until the coleoptiles are 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green safe light, excise 10 mm segments from the region 3 mm below the coleoptile tip.

  • Incubation: Randomly distribute the segments into petri dishes containing a buffered solution (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and the test compounds at various concentrations (e.g., 10-8 to 10-4 M). Include a control with no added auxin.

  • Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile segments using a digital caliper or by capturing and analyzing images.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and plot a dose-response curve.

Expected Results:

2-Me-IAA is expected to induce a dose-dependent increase in coleoptile elongation, though the optimal concentration will be higher than that of IAA.[1]

Concentration (M)IAA (% Elongation)2-Me-IAA (% Elongation)
0 (Control)55
10-8157
10-74015
10-67035
10-55060
10-43045

Note: The above data is illustrative and actual results may vary.

Arabidopsis Root Elongation Assay

This assay is based on the inhibitory effect of auxins on primary root growth at higher concentrations.

Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Germination: Stratify the seeds at 4°C for 2 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Transfer to Treatment Plates: After 4-5 days, transfer seedlings of uniform size to fresh MS agar plates supplemented with a range of concentrations of the test compounds (e.g., 10-9 to 10-6 M).

  • Root Growth Measurement: Place the plates vertically and mark the position of the root tips. After 2-3 days, mark the new position of the root tips and measure the length of new growth.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control and generate a dose-response curve.

Expected Results:

2-Me-IAA will inhibit root elongation in a concentration-dependent manner, similar to IAA, but likely requiring a higher concentration to achieve the same level of inhibition.[11][12]

ExperimentalWorkflow cluster_Avena Avena Coleoptile Assay cluster_Arabidopsis Arabidopsis Root Assay cluster_Data Data Analysis A1 Germinate Avena seeds in dark A2 Excise 10mm coleoptile sections A1->A2 A3 Incubate sections in test solutions A2->A3 A4 Measure final length after 24h A3->A4 C1 Calculate % Elongation / % Inhibition A4->C1 B1 Germinate Arabidopsis seeds B2 Transfer seedlings to treatment plates B1->B2 B3 Mark initial root tip position B2->B3 B4 Measure root growth after 2-3 days B3->B4 B4->C1 C2 Plot Dose-Response Curves C1->C2 C3 Determine EC50 values C2->C3

Figure 2: A generalized workflow for the experimental validation of auxin-like compounds.

Synthesis of this compound

For researchers wishing to produce 2-Me-IAA in the laboratory, a common synthetic route involves the Fischer indole synthesis followed by the introduction of the acetic acid side chain. A more direct approach starts from 2-methylindole.

A Potential Synthetic Route:

A plausible synthesis of 2-Me-IAA can be achieved through the reaction of 2-methylindole with ethyl diazoacetate, followed by hydrolysis of the resulting ester. A patent from 1955 describes a method for producing ethyl 2-methylindole-3-acetate, which can then be saponified to yield this compound.[13]

Step 1: Synthesis of Ethyl 2-Methylindole-3-acetate

While the patent does not provide the exact reactants for the 2-methyl derivative, a general procedure for similar compounds is outlined.

Step 2: Saponification to this compound

  • Reflux the ethyl 2-methylindole-3-acetate with methanolic potassium hydroxide for approximately 30 minutes.

  • Dilute the solution with water and distill off the methanol.

  • Cool the solution and extract with ether to remove any unreacted ester.

  • Heat the aqueous layer with activated charcoal (e.g., Norit A) and filter.

  • Acidify the filtrate with hydrochloric acid to precipitate the crystalline this compound.

  • Collect the product by filtration, wash with water, and dry.

Disclaimer: This is a generalized procedure based on available literature. Researchers should consult detailed synthetic chemistry resources and adhere to all laboratory safety protocols.

Conclusion and Future Directions

This compound serves as an excellent model for understanding the structure-activity relationships of auxin analogs. Its ability to activate the canonical auxin signaling pathway, despite a presumed lower affinity for the TIR1/AFB receptors due to the methyl substitution, underscores the plasticity of the auxin perception system. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its biological activity.

Future research in this area could focus on several key aspects:

  • Quantitative Binding Studies: Determining the precise binding affinities (Kd values) of 2-Me-IAA for the different TIR1/AFB family members would provide invaluable data for understanding receptor specificity.

  • Molecular Docking and Crystallography: Co-crystallization of 2-Me-IAA with the TIR1-Aux/IAA co-receptor complex would offer a definitive structural view of its binding mode and rationalize its bioactivity.

  • Transcriptomic Analysis: Comparing the global gene expression changes induced by 2-Me-IAA and IAA would reveal the extent to which their downstream effects converge and diverge.

By continuing to explore the molecular intricacies of how compounds like 2-Me-IAA interact with the plant's hormonal machinery, we can pave the way for the development of novel and highly specific tools for both fundamental research and agricultural innovation.

References

  • Calderón Villalobos, L. I. A., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Estelle, M., & Napier, R. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
  • Dolušić, E., Kojić-Prodić, B., Magnus, V., Ramek, M., & Tomić, S. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids.
  • Fendrych, M., Leung, J., & Friml, J. (2018). Real-time Analysis of Auxin Response, Cell Wall pH and Elongation in Arabidopsis thaliana Hypocotyls. Bio-protocol, 8(1), e2678. [Link]
  • Hayashi, K., Tan, X., & Zheng, N. (2008). Small-molecule agonists and antagonists of F-box protein–substrate interactions in auxin perception and signaling. Proceedings of the National Academy of Sciences, 105(14), 5632-5637. [Link]
  • Huisman, R., Llavata-Peris, C. I., & Weijers, D. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(5), 1355-1369. [Link]
  • Jones, E. R. H., & Taylor, W. I. (1955). U.S. Patent No. 2,701,250. Washington, DC: U.S.
  • Kojić-Prodić, B., Magnus, V., Antolić, S., Tomić, S., & Šalopek-Sondi, B. (1999). Structure/activity correlations for auxins.
  • Kramer, E. M. (2015). Auxin Activity: Past, present, and Future. The Plant Cell, 27(1), 3-13. [Link]
  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]
  • Lewis, D. R., O'Malley, R. C., & Ecker, J. R. (2017). Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner. International Journal of Molecular Sciences, 18(7), 1483. [Link]
  • Paciorek, T., & Friml, J. (2006). Auxin transport: thirty years of progress. Plant molecular biology, 61(4-5), 655-668. [Link]
  • Parry, G., Calderon-Villalobos, L. I., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]
  • Santner, A., & Estelle, M. (2009). Recent advances and emerging trends in plant hormone signalling.
  • Savaldi-Goldstein, S., & Chory, J. (2008). Growth coordination and the shoot-root-light signaling network. Plant signaling & behavior, 3(2), 94-96. [Link]
  • Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. [Link]
  • Tan, X., Calderon-Villalobos, L. I. A., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Tofanelli, R., & Pandini, A. (2016). Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. Interface Focus, 6(6), 20160068. [Link]
  • Ugarte, R. A., Trupkin, S. A., & Cassia, R. O. (2010). Auxin, actin and growth of the Arabidopsis thaliana primary root. Plant signaling & behavior, 5(1), 60-62. [Link]
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  • Yang, X., Lee, S., Choi, J., & Estelle, M. (2010). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant physiology, 153(2), 793-803. [Link]
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Sources

Exploring the Metabolic Fate of 2-Methylindole-3-acetic acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive exploration of the metabolic fate of 2-Methylindole-3-acetic acid (2-Me-IAA), a synthetic auxin analog, within plant systems. As the precise metabolic pathways of 2-Me-IAA are not yet fully elucidated, this document synthesizes current knowledge of the metabolism of the primary plant auxin, Indole-3-acetic acid (IAA), to build a predictive framework for the biotransformation of 2-Me-IAA. A critical point of divergence in their metabolic fates has been identified: unlike IAA, 2-Me-IAA appears resistant to peroxidase-mediated oxidation, a major catabolic route for the natural hormone.[1][2] This guide delves into the postulated metabolic pathways of 2-Me-IAA, including conjugation and alternative catabolic routes. Furthermore, it offers detailed methodologies for researchers to investigate these pathways, encompassing experimental design, advanced analytical techniques, and data interpretation. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals in the fields of plant science, agriculture, and pharmacology, aiming to stimulate further research into the metabolism of this and other synthetic auxins.

Introduction to this compound (2-Me-IAA)

Chemical Structure and Properties of 2-Me-IAA

This compound (2-Me-IAA) is a synthetic derivative of indole-3-acetic acid, the most common naturally occurring auxin in plants. The key structural difference is the presence of a methyl group at the second position of the indole ring. This seemingly minor modification has significant implications for its biological activity and metabolic stability.

PropertyValue
Chemical Formula C₁₁H₁₁NO₂
Molar Mass 189.21 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water.
2-Me-IAA as an Auxin Analog: Biological Activity and Applications

2-Me-IAA exhibits auxin-like biological activity, capable of inducing many of the same physiological responses as IAA, such as cell elongation, root initiation, and regulation of developmental processes.[3] Its applications span from a tool in plant physiology research to a component in agricultural formulations for promoting plant growth and development. Understanding its metabolic fate is crucial for optimizing its use and predicting its environmental persistence.

Rationale for Studying the Metabolic Fate of 2-Me-IAA

The metabolic fate of a synthetic auxin determines its efficacy, duration of action, and potential for accumulation in plant tissues and the environment. A thorough understanding of how plants metabolize 2-Me-IAA is essential for:

  • Predicting Bioactivity: The conversion of 2-Me-IAA to various metabolites can either deactivate it or, in some cases, alter its activity.

  • Improving Agricultural Formulations: Knowledge of its metabolic stability can inform the design of more effective and persistent plant growth regulators.

  • Assessing Environmental Impact: Understanding the degradation pathways of synthetic auxins is critical for evaluating their environmental persistence and potential for bioaccumulation.

  • Advancing Basic Plant Science: Studying the metabolism of auxin analogs like 2-Me-IAA can provide valuable insights into the substrate specificity of the enzymes involved in auxin homeostasis.

Postulated Metabolic Pathways of 2-Me-IAA in Plants

Due to a lack of direct experimental evidence on the metabolic fate of 2-Me-IAA, its metabolism is largely inferred from the well-characterized pathways of IAA.[4][5][6][7]

A Framework Based on Indole-3-acetic acid (IAA) Metabolism

The metabolism of IAA in plants is a tightly regulated process involving conjugation, catabolism, and transport to maintain hormonal homeostasis.[3][8] It is hypothesized that 2-Me-IAA is subject to similar metabolic processes, with some key differences.

Conjugation: The Primary Route of Inactivation and Storage

Conjugation is a primary mechanism for reversibly inactivating auxins and storing them in a biologically inactive form.

In plants, IAA is conjugated to various amino acids through the action of the GRETCHEN HAGEN 3 (GH3) family of enzymes.[4][8] These enzymes have been shown to conjugate other auxins, suggesting they may also act on 2-Me-IAA. The most common amino acid conjugates of IAA are with aspartate and glutamate.[4][6][9]

IAA can also be conjugated to sugars, primarily glucose, to form ester-linked conjugates.[3] This is another potential metabolic route for 2-Me-IAA.

Based on the known conjugation of IAA, we can postulate the formation of similar conjugates for 2-Me-IAA, such as:

  • 2-Methylindole-3-acetyl-aspartic acid

  • 2-Methylindole-3-acetyl-glutamic acid

  • 2-Methylindole-3-acetyl-glucose

The formation and biological activity of these putative metabolites are key areas for future research.

Catabolism: Irreversible Degradation

Catabolism leads to the irreversible degradation of auxins, permanently removing them from the active pool.

The primary catabolic pathway for IAA involves the oxidation of the indole ring to form 2-oxindole-3-acetic acid (oxIAA).[6][7] This reaction is often mediated by peroxidases.

Crucially, in vitro studies have shown that 2-Me-IAA is not a substrate for peroxidase-catalyzed oxidation.[1][2] This suggests that the methyl group at the C2 position of the indole ring sterically hinders the enzymatic oxidation that readily occurs with IAA. This finding implies that 2-Me-IAA may be more persistent in plant tissues than IAA, or that it is degraded via alternative catabolic pathways.

Given its resistance to peroxidase-mediated oxidation, other catabolic pathways for 2-Me-IAA must be considered. These could involve hydroxylation at other positions on the indole ring or cleavage of the side chain. The identification of these pathways is a significant knowledge gap.

Transport and Uptake

The transport of 2-Me-IAA within the plant is also likely to be a critical factor in its overall metabolic fate and biological activity. While specific studies on 2-Me-IAA transport are lacking, the general principles of auxin transport, involving both passive diffusion and carrier-mediated transport, are expected to apply.

Diagram of Postulated Metabolic Pathways for 2-Me-IAA

2-Me-IAA_Metabolism 2-Me-IAA 2-Me-IAA Conjugates Conjugates 2-Me-IAA->Conjugates Conjugation Catabolites Catabolites 2-Me-IAA->Catabolites Catabolism Peroxidases Peroxidases 2-Me-IAA->Peroxidases No Oxidation Amino_Acids Amino Acids (e.g., Asp, Glu) Conjugates->Amino_Acids Sugars Sugars (e.g., Glucose) Conjugates->Sugars GH3_Enzymes GH3 Enzymes GH3_Enzymes->Conjugates UGT_Enzymes UGTs UGT_Enzymes->Conjugates Alternative_Oxidases Alternative Oxidases Alternative_Oxidases->Catabolites Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plant_Material Plant Material (Labeled 2-Me-IAA treated) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS GC_MS GC-MS Analysis (after derivatization) Purification->GC_MS Identification Metabolite Identification LC_MS->Identification GC_MS->Identification NMR NMR Spectroscopy (for novel metabolites) Identification->NMR Confirmation Quantification Quantification Identification->Quantification Pathway_Elucidation Pathway Elucidation Quantification->Pathway_Elucidation

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Methodological & Application

Application Notes and Protocols: Preparation of 2-Methylindole-3-acetic Acid Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the accurate and effective preparation of stock solutions of 2-Methylindole-3-acetic acid (2-Me-IAA). As a synthetic auxin, 2-Me-IAA is a critical reagent in plant biology, agriculture, and biochemical research for studying plant growth regulation and hormone signaling pathways.[1][2] Adherence to proper preparation and storage protocols is paramount to ensure experimental reproducibility and the integrity of research outcomes. This guide outlines the chemical properties of 2-Me-IAA, provides step-by-step protocols for solubilization, and details best practices for storage and handling.

Introduction: The Significance of this compound in Scientific Research

This compound is an analog of the natural plant hormone indole-3-acetic acid (IAA), the most prevalent and physiologically active auxin.[3] It is widely utilized in research to mimic or study the effects of auxins on various aspects of plant development, including cell elongation, root formation, and overall plant vigor.[1] Its applications extend to agricultural formulations aimed at improving crop yields and resilience.[2] Furthermore, its structural properties make it a subject of interest in biochemical research and as a potential intermediate in drug development.[1][2]

Given its role in sensitive biological assays, the preparation of a stable, accurate, and contaminant-free stock solution is the foundational step for any successful experiment. Improperly prepared solutions can lead to inconsistent results, artifacts, and a misinterpretation of the compound's biological activity. This application note aims to provide a comprehensive and scientifically grounded protocol to mitigate these risks.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₁NO₂[1][4][5]
Molecular Weight 189.21 g/mol [1][4][5]
Appearance Yellowish to off-white crystalline powder[1]
Melting Point 199-210 °C (may decompose)[1][4][5]
CAS Number 1912-43-2[1][4][5]

Core Principles of Stock Solution Preparation

The primary challenge in preparing solutions of 2-Me-IAA, like other auxins, is its limited solubility in water. Therefore, a common strategy involves initially dissolving the compound in a small volume of an organic solvent or an alkaline solution before diluting it to the final concentration with distilled or deionized water.[6][7][8]

The choice of solvent is critical and depends on the experimental system. For instance, while ethanol is an effective solvent, it may elicit biological responses in some cell cultures. Similarly, adjusting the pH with NaOH or KOH is a standard method, but the final pH of the stock solution and its subsequent dilution in media must be considered.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage A 1. Calculate Required Mass of 2-Me-IAA B 2. Weigh 2-Me-IAA Powder (Use appropriate PPE) A->B D 4. Add Small Volume of Solvent to the Weighed Powder B->D C 3. Select Appropriate Solvent (e.g., Ethanol or 1N NaOH) E 5. Vortex or Gently Agitate Until Completely Dissolved D->E F 6. Bring to Final Volume with Distilled/Deionized Water E->F G 7. Sterilization (e.g., 0.22 µm Filter) F->G H 8. Aliquot into Sterile Tubes G->H I 9. Store Appropriately (Refrigerated or Frozen, Light-Protected) H->I

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Application Notes and Protocols for Determining the Optimal Concentration of 2-Methylindole-3-acetic Acid for Root Induction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methylindole-3-acetic acid is a synthetic compound recognized for its potent auxin-like activity, making it a valuable tool for promoting adventitious root formation in plant propagation.[1] The successful application of this regulator is critically dependent on its concentration, as the dose-response to auxins is famously bell-shaped; suboptimal levels yield poor results, while supra-optimal (excessive) concentrations can lead to inhibition or toxicity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to empirically determine the optimal concentration of this compound for their specific plant species and experimental system. We will explore the molecular basis of auxin action and present a detailed, self-validating protocol designed to generate robust and reproducible data for effective root induction.

Part 1: Scientific Principles and Mechanistic Overview

The Molecular Basis of Auxin-Induced Rooting

Auxins, both natural and synthetic, are central to orchestrating plant growth and development, with root initiation being one of their most prominent roles.[3] Although the precise signaling cascade for this compound is not as extensively documented as that for the primary native auxin, Indole-3-acetic acid (IAA), it is understood to operate through a similar mechanism due to its structural analogy and observed auxin-like properties.[1]

The core of this pathway involves the perception of the auxin signal within the cell nucleus. Auxin molecules bind to a co-receptor complex consisting of a transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event tags the Aux/IAA protein for degradation via the ubiquitin-proteasome system. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then bind to auxin-response elements in the promoters of target genes, activating the transcription required for cell division, differentiation, and ultimately, the formation of a root primordium.[3]

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin 2-Methylindole- 3-acetic acid Receptor TIR1/AFB Receptor Auxin->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for degradation ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses Degradation Proteasomal Degradation AuxIAA->Degradation Genes Auxin Response Genes ARF->Genes Activates Transcription RootDev Root Primordium Initiation Genes->RootDev Leads to

Caption: Simplified auxin signaling pathway leading to root initiation.

The Critical Importance of an Optimal Concentration

The efficacy of any auxin is highly concentration-dependent. This relationship is crucial because:

  • Species and Cultivar Specificity: Different plant species, and even different cultivars within a species, exhibit varying sensitivities to auxins.

  • Explant Type and Age: The physiological state of the cutting (e.g., softwood vs. hardwood) significantly influences its rooting response.

  • Inhibitory Effects: At high concentrations, auxins can trigger the production of ethylene, a plant hormone that can inhibit root elongation and cause tissue damage.[2]

Therefore, providing a single "optimal" concentration is scientifically unsound. Instead, a systematic, empirical approach is necessary to identify the ideal concentration range for a given application. This protocol is designed to establish such a range.

Comparative Context: this compound vs. Other Common Auxins

While this compound is a potent rooting agent, it is helpful to understand its context relative to other commonly used auxins:

  • Indole-3-acetic acid (IAA): The primary natural auxin in most plants. It is highly effective but is also susceptible to rapid enzymatic degradation and light sensitivity, which can limit its utility in some applications.[4][5]

  • Indole-3-butyric acid (IBA): A widely used and highly effective rooting hormone, valued for its greater stability compared to IAA.[4][5] It is often considered a slow-release precursor that plants convert to IAA.[5][6]

  • 1-Naphthaleneacetic acid (NAA): A synthetic auxin known for its high stability and potency. It is very effective for root induction but can sometimes lead to excessive callus formation if the concentration is not carefully optimized.[4]

This compound serves as another stable, synthetic option for researchers, and determining its specific efficacy and optimal concentration is key to leveraging its benefits.

Part 2: Protocol for Determining Optimal Rooting Concentration

This protocol provides a framework for a dose-response experiment. It is designed to be a self-validating system, where an internal control and a range of concentrations will clearly reveal the optimal level for root induction.

Experimental Objective

To systematically evaluate a gradient of this compound concentrations to identify the optimal concentration that maximizes rooting percentage, root number, and root length for a specific plant species.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Stock 1. Prepare 1 mg/mL Stock Solution Dilute 2. Create Working Dilutions (Concentration Gradient) Stock->Dilute Explant 3. Select & Prepare Uniform Plant Cuttings Dilute->Explant Treat 4. 'Quick Dip' Application of Auxin Solutions Explant->Treat Plant 5. Plant Cuttings in Rooting Medium Treat->Plant Incubate 6. Incubate Under Controlled Conditions Plant->Incubate Collect 7. Data Collection (After 3-6 Weeks) Incubate->Collect Analyze 8. Analyze Data & Identify Optimal Concentration Collect->Analyze

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Application Notes and Protocols for 2-Methylindole-3-acetic acid in Arabidopsis thaliana Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Auxin Action with 2-Methylindole-3-acetic acid

Indole-3-acetic acid (IAA) stands as the principal native auxin in plants, a master regulator orchestrating a vast array of developmental processes, from embryogenesis to senescence. The precise control of auxin homeostasis and signaling is paramount for proper plant growth and morphology. To dissect the intricate auxin signaling network, researchers employ a variety of molecular, genetic, and chemical tools. Among these, auxin analogs and related small molecules have proven invaluable for probing specific aspects of auxin biology.

This compound (2-Me-IAA) is a synthetic auxin that serves as a valuable tool for researchers studying auxin-dependent processes in Arabidopsis thaliana.[1] Unlike some synthetic compounds that can have off-target effects, 2-Me-IAA closely mimics the action of endogenous IAA, providing a reliable means to manipulate auxin signaling pathways for experimental purposes. Its activity as a known auxin has been demonstrated in classic bioassays such as the Avena coleoptile straight-growth test.[1]

These application notes provide a comprehensive guide for the use of 2-Me-IAA in Arabidopsis thaliana research. We will delve into the underlying principles of its action, provide detailed, field-proven protocols for its application in key physiological assays, and discuss the interpretation of expected results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 2-Me-IAA as a tool to investigate auxin biology.

Understanding the Mechanism: How 2-Me-IAA Elicits an Auxin Response

The cellular response to auxin is primarily mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[2][3] In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB proteins and Aux/IAA repressors.[4] This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby liberating ARFs to activate gene expression.[5]

2-Me-IAA, as an auxin agonist, is thought to function by interacting with this same TIR1/AFB-Aux/IAA co-receptor system. While direct binding studies with 2-Me-IAA are limited, its structural similarity to IAA and its observed auxin-like activity strongly suggest that it can bind to the auxin co-receptor complex and trigger the degradation of Aux/IAA repressors.

A related compound, methyl-IAA (MeIAA), has been shown to be an inactive form of IAA that can be hydrolyzed by in-planta esterases to release free, active IAA.[6][7] This raises the possibility that 2-Me-IAA may also be subject to metabolic activation within the plant, or it may act directly on the receptor complex. The observed biological activity of 2-Me-IAA, therefore, stems from its ability to initiate the same downstream signaling cascade as endogenous IAA, leading to changes in gene expression that ultimately manifest as physiological responses such as root growth inhibition and hypocotyl elongation.

Diagram of the Auxin Signaling Pathway and the Putative Action of 2-Me-IAA

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TwoMeIAA 2-Me-IAA TIR1_AFB TIR1/AFB TwoMeIAA->TIR1_AFB Binds IAA IAA IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome TIR1_AFB->Proteasome ARF ARF Aux_IAA->ARF Inhibits Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression TwoMeIAA_in 2-Me-IAA (applied) TwoMeIAA_in->TwoMeIAA Root_Assay_Workflow Start Start Prep_Media Prepare MS-Agar plates with varying 2-Me-IAA concentrations Start->Prep_Media Sterilize_Seeds Surface sterilize Arabidopsis seeds Start->Sterilize_Seeds Plate_Seeds Plate seeds on prepared MS-Agar plates Prep_Media->Plate_Seeds Stratify Stratify seeds at 4°C for 2-3 days Sterilize_Seeds->Stratify Stratify->Plate_Seeds Incubate Incubate plates vertically in a growth chamber Plate_Seeds->Incubate Image Image plates after 7-10 days Incubate->Image Measure Measure primary root length using ImageJ or similar software Image->Measure Analyze Analyze data and plot dose-response curve Measure->Analyze End End Analyze->End

Caption: Workflow for the Arabidopsis thaliana root growth inhibition assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 10 mM 2-Me-IAA stock solution in DMSO

  • Murashige and Skoog (MS) medium powder, including vitamins

  • Sucrose

  • Phytoagar

  • Sterile petri dishes (100 x 15 mm)

  • Sterile distilled water

  • 70% (v/v) Ethanol

  • 20% (v/v) Bleach solution containing 0.1% (v/v) Triton X-100

  • Sterile 0.1% (w/v) agar solution

  • Growth chamber with controlled light and temperature

  • Scanner or digital camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Preparation of Growth Medium:

    • Prepare MS medium (e.g., half-strength MS) containing 1% (w/v) sucrose and adjust the pH to 5.7.

    • Add 0.8% (w/v) phytoagar and autoclave the medium.

    • Allow the medium to cool to approximately 50-60°C in a water bath.

    • Add the 10 mM 2-Me-IAA stock solution and DMSO (for the solvent control) to the molten MS medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

    • Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 20% bleach and 0.1% Triton X-100.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to ensure uniform germination.

    • Aseptically place 10-15 seeds in a row on the surface of the prepared agar plates, approximately 1 cm from the top edge.

  • Incubation and Growth:

    • Seal the petri dishes with breathable tape (e.g., Micropore™ tape) and place them vertically in a growth chamber.

    • Maintain a photoperiod of 16 hours light / 8 hours dark at a constant temperature of 22°C.

  • Data Collection and Analysis:

    • After 7-10 days of growth, when the roots are clearly visible, photograph the plates using a flatbed scanner or a digital camera with a copy stand.

    • Measure the primary root length of each seedling from the root-hypocotyl junction to the root tip using image analysis software like ImageJ.

    • Calculate the average primary root length and standard deviation for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

    • Plot the average root length as a percentage of the control against the log of the 2-Me-IAA concentration to generate a dose-response curve.

Expected Results:

Treatment with 2-Me-IAA is expected to cause a dose-dependent inhibition of primary root growth. At low nanomolar concentrations, there may be a slight promotion or no significant effect, while at micromolar concentrations, a significant reduction in root length should be observed. The dose-response curve will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) of 2-Me-IAA for root growth.

Table of Expected Quantitative Data (Hypothetical):

2-Me-IAA Concentration (µM)Average Primary Root Length (mm) ± SD% Inhibition
0 (Control)50.2 ± 4.50
0.0148.1 ± 5.14.2
0.135.6 ± 3.929.1
115.3 ± 2.869.5
105.8 ± 1.288.4

Application Protocol 2: Hypocotyl Elongation Assay in Arabidopsis thaliana

Principle: In dark-grown (etiolated) seedlings, auxins promote hypocotyl elongation. This assay is particularly useful for studying the role of auxins in cell expansion and for dissecting the interplay between light and hormone signaling pathways. The hypocotyl elongation assay is a sensitive method to quantify auxin activity. Notably, some studies have shown that methyl-IAA (MeIAA) is more potent than IAA in inhibiting hypocotyl elongation in dark-grown seedlings, suggesting that 2-Me-IAA may also exhibit strong activity in this assay. [8][9] Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • 10 mM 2-Me-IAA stock solution in DMSO

  • MS medium as described for the root growth assay

  • Sterile petri dishes

  • Growth chamber with controlled temperature, capable of complete darkness

  • Digital camera with a red filter or a scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Plate Preparation: Prepare MS-agar plates with the desired concentrations of 2-Me-IAA and a solvent control as described in the root growth assay protocol.

  • Seed Plating and Induction of Germination:

    • Sterilize and stratify seeds as previously described.

    • Under a green safe light, plate the seeds on the prepared media.

    • To induce germination, expose the plates to white light for 4-6 hours.

  • Incubation in Darkness:

    • Wrap the plates in two layers of aluminum foil to ensure complete darkness.

    • Incubate the plates vertically in a growth chamber at a constant temperature of 22°C for 3-5 days.

  • Data Collection and Analysis:

    • Under a green safe light, carefully open the plates and lay them flat.

    • Photograph the etiolated seedlings.

    • Using image analysis software, measure the length of the hypocotyl from the base of the cotyledons to the root-hypocotyl junction.

    • Calculate the average hypocotyl length and standard deviation for each treatment.

    • Perform statistical analysis to identify significant differences between treatments.

Expected Results:

In dark-grown seedlings, 2-Me-IAA is expected to promote hypocotyl elongation at optimal concentrations. However, at supra-optimal concentrations, an inhibitory effect may be observed. The dose-response relationship will reveal the concentration range over which 2-Me-IAA promotes hypocotyl growth.

Application Protocol 3: Analysis of Auxin-Responsive Gene Expression

Principle: The physiological effects of 2-Me-IAA are underpinned by changes in gene expression. Analyzing the transcript levels of well-characterized auxin-responsive genes, such as members of the Aux/IAA and SAUR (Small Auxin Up RNA) gene families, can provide molecular evidence of 2-Me-IAA's auxin activity. Quantitative Real-Time PCR (qRT-PCR) is a sensitive and widely used method for this purpose.

Materials:

  • Arabidopsis thaliana seedlings grown in liquid culture or on solid media

  • 2-Me-IAA solution for treatment

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • qRT-PCR instrument

  • Primers for target and reference genes (see table below)

Procedure:

  • Plant Growth and Treatment:

    • Grow Arabidopsis seedlings (e.g., Col-0) for 7-10 days in liquid MS medium or on MS-agar plates under a 16h light/8h dark cycle.

    • For liquid culture, treat the seedlings by adding 2-Me-IAA to the medium to a final concentration of 1-10 µM. For plate-grown seedlings, transfer them to liquid medium containing 2-Me-IAA. Include a solvent control.

    • Incubate for a short duration (e.g., 1-3 hours) to capture early gene expression changes.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative RT-PCR:

    • Prepare the qRT-PCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and a SYBR Green master mix.

    • Perform the qRT-PCR using a standard thermal cycling program.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene.

Table of Suggested Target and Reference Genes for qRT-PCR:

GeneAGI LocusPrimer Sequence (Forward)Primer Sequence (Reverse)Function
Target Genes
IAA1AT4G14560GCTGGTCCAAAGGTTTTGGATGGAGCCTGAGTTCCATCCTAuxin-responsive repressor
IAA5AT1G15580AGCTCGGCGAGGATAAAGAGTCCGACGGTTCTTCCTCTTCAuxin-responsive repressor
GH3.3AT2G23170TCCGTTTGGTTTGGACAAAAAGCCAAAGCACCAACAAGACEncodes an IAA-amido synthetase
Reference Gene
UBQ10AT4G05320GGCCTTGTATAATCCCTGATGAATAAAAAGAGATAACAGGAACGGAAACATAPolyubiquitin

Expected Results:

Treatment with 2-Me-IAA should lead to a rapid and significant upregulation of early auxin-responsive genes like IAA1, IAA5, and GH3.3. The magnitude of the induction will likely be dependent on the concentration of 2-Me-IAA and the duration of the treatment.

References

  • Qin, G., Gu, H., Zhao, Y., Ma, C., Lo, G., Qu, L. J., & Chen, Z. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant Cell, 17(10), 2693–2704. [Link]
  • Yang, Y., Xu, R., Ma, C. J., Vlot, A. C., Klessig, D. F., & Pichersky, E. (2008). Inactive methyl indole-3-acetic acid ester can be hydrolyzed and activated by several esterases belonging to the AtMES esterase family of Arabidopsis. Plant physiology, 147(3), 1034–1045. [Link]
  • Smalle, J., Haegman, M., Kurepa, J., Van Montagu, M., & Inzé, D. (1997). The DRL1 gene in Arabidopsis is required for coordination of growth and cell division in the shoot apex. The Plant Journal, 12(6), 1339-1349. [Link]
  • Gray, W. M., Östin, A., Sandberg, G., Romano, C. P., & Estelle, M. (1998). High temperature promotes auxin-mediated hypocotyl elongation in Arabidopsis. Proceedings of the National Academy of Sciences, 95(12), 7197-7202. [Link]
  • Ramek, M., Dolušić, E., Kojić-Prodić, B., Magnus, V., & Tomić, S. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids.
  • Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]
  • Overvoorde, P., Fukaki, H., & Beeckman, T. (2010). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. The Plant Cell, 22(8), 2577-2590. [Link]
  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
  • Gören-Sağlam, N., Harrison, E., Breeze, E., Öz, G., & Buchanan-Wollaston, V. (2020). Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana. Physiology and Molecular Biology of Plants, 26(4), 733–745. [Link]
  • Ljung, K., Bhalerao, R. P., & Sandberg, G. (2001). Sites and homeostatic control of auxin biosynthesis in Arabidopsis during vegetative growth. The Plant Journal, 28(4), 465-474. [Link]
  • Rashotte, A. M., DeLong, A., & Muday, G. K. (2001). Genetic and chemical reductions in protein phosphatase activity alter auxin transport, gravity response, and lateral root growth. The Plant Cell, 13(7), 1683-1697. [Link]
  • Park, J. E., Lee, S., Kim, J. H., Kim, J., Lee, S., Ryu, H., ... & Kim, J. (2011). Interaction and integration of auxin signaling components. Plant and Cell Physiology, 52(4), 624-635. [Link]
  • Parry, G., Delbarre, A., Marchant, A., Swarup, R., Napier, R., Perrot-Rechenmann, C., & Bennett, M. J. (2001). Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1. The Plant Journal, 25(3), 399-406. [Link]
  • Kepinski, S., & Leyser, O. (2005). The Arabidopsis F-box protein TIR1 is an auxin receptor.
  • Yu, H., Chen, X., Hong, Y. Y., Wang, Y., Xu, P., Chiu, S. H., ... & Li, N. (2015). A chemical genetic screening procedure for Arabidopsis thaliana seedlings. Journal of visualized experiments: JoVE, (101), e52834. [Link]
  • Stepanova, A. N., Robertson-Hoyt, J., Yun, J., Benavente, L. M., Xie, D. Y., Doležal, K., ... & Alonso, J. M. (2008). TAA1-mediated auxin biosynthesis is essential for hormone crosstalk and plant development. Cell, 133(1), 177-191. [Link]
  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]
  • Weijers, D., & Wagner, D. (2016). Transcriptional responses to the auxin hormone. Annual review of plant biology, 67, 539-574. [Link]
  • Liu, X., Li, Y., & Li, J. (2014). The Auxin/Indole-3-Acetic Acid (Aux/IAA) gene family in plants. Plant signaling & behavior, 9(1), e27483. [Link]

Sources

Application Notes & Protocols for 2-Methylindole-3-acetic acid in Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the application of 2-Methylindole-3-acetic acid (2-Me-IAA), a synthetic auxin, in plant tissue culture. As a structural analog of the natural plant hormone Indole-3-acetic acid (IAA), 2-Me-IAA is utilized to promote key developmental processes such as cell division, elongation, and differentiation, particularly in callus induction and rhizogenesis (root formation).[1][2] This guide details the underlying mechanism of auxin action, provides validated, step-by-step protocols for stock solution preparation and media supplementation, and offers empirically derived starting points for concentration optimization. The protocols are designed to ensure reproducibility and efficacy for researchers in plant biology, biotechnology, and drug development.

Scientific Background and Principles

Compound Profile

This compound is a derivative of indole that exhibits auxin-like activity, making it a valuable plant growth regulator for in vitro applications.[1] Its chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1912-43-2[3]
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
Appearance Powder / Crystalline Solid
Melting Point ~205 °C (decomposes)
Storage 2°C - 8°C, protect from light[3]
Mechanism of Action: The Auxin Signaling Cascade

2-Me-IAA, like other auxins, functions by modulating gene expression.[4] The canonical auxin signaling pathway provides a clear causal chain from hormone perception to physiological response. At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and repress AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[4]

The introduction of an auxin like 2-Me-IAA initiates a rapid de-repression cascade:

  • Perception: Auxin enters the nucleus and acts as a "molecular glue," promoting the interaction between the Aux/IAA repressor and an F-box protein receptor, typically TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX).[4]

  • Ubiquitination: This binding event leads to the polyubiquitination of the Aux/IAA protein.

  • Degradation: The ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome.

  • Gene Activation: With the Aux/IAA repressor removed, the ARF transcription factor is free to bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating their transcription.[4][5]

This activation leads to downstream effects, including the stimulation of proton pumps that acidify the cell wall, activating "expansin" enzymes that loosen cellulose microfibrils and allow for cell elongation and growth.[6]

AuxinSignaling cluster_nucleus Cell Nucleus Auxin 2-Me-IAA (Auxin) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds & promotes interaction AuxIAA Aux/IAA Repressor TIR1->AuxIAA tags for degradation ARF ARF Transcription Factor AuxIAA->ARF Represses Degradation 26S Proteasome Degradation AuxIAA->Degradation ubiquitination AuxRE Auxin Response Element (Promoter Region) ARF->AuxRE Binds & Activates Genes Auxin-Responsive Genes AuxRE->Genes initiates transcription Response Cellular Response (Elongation, Division) Genes->Response

Caption: Simplified auxin signaling pathway leading to gene activation.

Protocol: Stock Solution Preparation

Rationale: Auxins are active at very low (milligram or microgram per liter) concentrations. Preparing a concentrated stock solution is essential for accurate and convenient dosing into tissue culture media. Due to the potential for degradation, especially in aqueous solutions, proper preparation and storage are critical for experimental consistency.

Safety & Handling
  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the 2-Me-IAA powder in a chemical fume hood or a designated weighing area to prevent inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Materials
  • This compound powder (e.g., Sigma-Aldrich Cat# 333301)

  • Analytical balance

  • 1N Sodium Hydroxide (NaOH) or 95-100% Ethanol

  • Sterile, purified water (e.g., Type I, Milli-Q®, or WFI)

  • Sterile volumetric flasks (e.g., 50 mL or 100 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile amber or foil-wrapped storage vials/tubes

Step-by-Step Protocol (for 1 mg/mL Stock)
  • Weighing: Accurately weigh 50 mg of 2-Me-IAA powder and place it into a sterile 50 mL volumetric flask.

  • Solubilization (Choose one method):

    • Method A (Alkaline Solubilization): Add a minimal volume (e.g., 0.5 - 1.0 mL) of 1N NaOH dropwise to the flask while gently swirling. The powder should dissolve. This method is common for acidic hormones like auxins.

    • Method B (Ethanol Solubilization): Add approximately 2-5 mL of 95-100% ethanol to the flask and swirl until the powder is fully dissolved.

  • Dilution: Once the powder is dissolved, bring the volume up to the 50 mL mark with sterile, purified water. If using ethanol, add the water slowly to avoid precipitation.

  • Sterilization: Withdraw the solution with a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This step is critical. Do not autoclave the auxin stock solution, as heat can cause significant degradation.[7]

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) tubes. Store frozen at -20°C for long-term stability (up to 1 year) or at 2-8°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.[3]

Stock Solution Dilution Guide

The following table provides quick calculations for adding a 1 mg/mL stock to prepare common media volumes.

Desired Final Conc. (mg/L)Volume of Stock to add to 1 L of MediaVolume of Stock to add to 500 mL of Media
0.1100 µL50 µL
0.5500 µL250 µL
1.01.0 mL500 µL
2.02.0 mL1.0 mL
5.05.0 mL2.5 mL

Protocol: Application in Tissue Culture Media

Rationale: The timing and method of adding plant growth regulators to the culture medium are crucial for ensuring the final concentration is accurate and the compound remains active. Adding the hormone after autoclaving prevents heat degradation.

Workflow weigh 1. Weigh 2-Me-IAA Powder dissolve 2. Dissolve in NaOH or Ethanol weigh->dissolve dilute 3. Dilute to Final Volume with Sterile H₂O dissolve->dilute filter 4. Filter Sterilize (0.22 µm filter) dilute->filter store 5. Aliquot & Store (-20°C, Protected from Light) filter->store add_hormone 9. Add 2-Me-IAA Stock (Aseptically) store->add_hormone Use thawed aliquot media_prep 6. Prepare Basal Medium (e.g., MS Media) & Adjust pH autoclave 7. Autoclave Medium media_prep->autoclave cool 8. Cool Medium to ~45-55°C autoclave->cool cool->add_hormone dispense 10. Mix & Dispense into Sterile Plates/Tubes add_hormone->dispense

Caption: Experimental workflow for preparing and using 2-Me-IAA in tissue culture.
Step-by-Step Protocol
  • Prepare Basal Medium: Prepare your desired plant tissue culture medium (e.g., Murashige and Skoog medium) with all components (macronutrients, micronutrients, vitamins, sugar source) except the 2-Me-IAA.

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8) before adding agar.

  • Add Gelling Agent: If preparing solid medium, add the agar or other gelling agent and heat gently to dissolve.

  • Autoclave: Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.

  • Cool Down: Place the autoclaved medium in a water bath set to 45-55°C. Allow it to cool. This is crucial to prevent heat degradation of the hormone and to avoid premature solidification of the agar.

  • Add 2-Me-IAA: In a sterile environment (e.g., a laminar flow hood), thaw an aliquot of your 2-Me-IAA stock solution. Using a sterile pipette, add the calculated volume of the stock solution to the cooled, molten medium.

  • Mix and Dispense: Swirl the flask gently but thoroughly to ensure the hormone is evenly distributed throughout the medium. Pour the medium into sterile petri dishes, culture tubes, or other vessels.

  • Solidify and Store: Allow the medium to cool and solidify completely. Store plates at 4°C for up to 2-4 weeks before use.

Experimental Applications & Recommended Concentrations

Core Principle: The optimal concentration of an auxin is highly dependent on the plant species, explant type, and the desired physiological outcome. The concentrations provided below are empirically derived starting points. A dose-response experiment is always recommended to determine the optimal level for your specific system.

ApplicationSuggested Starting Range (mg/L)Rationale & Expected OutcomeSupporting Literature (for IAA)
Callus Induction 0.5 - 5.0Often used in combination with a cytokinin (e.g., BAP, Kinetin) to stimulate cell division and proliferation from explants. The auxin-to-cytokinin ratio is critical for morphogenesis.[8][9][10]
Root Initiation (Rhizogenesis) 0.1 - 2.0Promotes the formation of adventitious roots from shoots or callus. Higher concentrations can sometimes inhibit root elongation.[11][12]
Cell Suspension Culture 0.1 - 2.0Maintains cell proliferation and viability in liquid cultures.[13]

References

  • Process of producing indole-3-acetic acids.
  • Indole-3-acetic acid. Wikipedia. [Link]
  • Effects of culture media supplemented with indole-3-acetic acid (IAA) from synthetic and biological sources on in vitro rhizogenesis and acclimatization of 'Marubakaido' apple rootstock.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
  • Mechanisms of auxin signaling. PubMed Central. [Link]
  • Synthesis, Characterization and Biological Activity of 3- Indole Acetic Acid. Semantic Scholar. [Link]
  • Auxin. Biology LibreTexts. [Link]
  • The Role of Auxin in Elong
  • IAA Hormone. BYJU'S. [Link]
  • Effect of plant growth regulators on in vitro induction and maintenance of callus from leaf and root explants of Atropa acuminata Royal ex Lindl. PubMed Central. [Link]
  • Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. [Link]
  • Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. UNL Digital Commons. [Link]
  • Effects of different combinations of benzyl adenine and indole acetic acid concentrations on in vitro plant regeneration in hexaploid whe
  • EFFECT OF SOME GROWTH REGULATORS (IAA AND BA) IN THE INDUCTION OF CALLUS FROM THE APICAL MERISTEM FOR SAGE (SALVIA OFFICINALIS L). Plant Archives. [Link]

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Application Note: A Validated In Vitro Assay for Assessing the Rhizogenic Potential of 2-Methylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in plant science and agriculture.

Introduction

Indole-3-acetic acid (IAA) is the principal native auxin in higher plants, a master regulator of numerous developmental processes, including the formation of adventitious roots (rhizogenesis).[1][2] The ability to induce rooting is a cornerstone of vegetative propagation and is of immense interest in horticulture and forestry. Synthetic auxin analogs are widely used to manipulate this process, with compounds like Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) being common staples in commercial and laboratory settings.[3][4][5][6]

This document provides a detailed methodology for an in vitro rooting assay specifically designed to evaluate 2-Methylindole-3-acetic acid (2-Me-IAA). Unlike its parent compound IAA, 2-Me-IAA exhibits significantly lower auxin activity, primarily due to weaker binding to key auxin receptors like AUXIN BINDING PROTEIN 1 (ABP1).[7] This makes it an intriguing subject for studying the structure-activity relationships of auxins. Furthermore, research on related methylated auxins, such as methyl-IAA (MeIAA), suggests they can act as inactive storage forms that are hydrolyzed in vivo by esterases to release active IAA.[1][8] Therefore, an assay involving 2-Me-IAA must be robust enough to distinguish between direct, low-level activity and potential metabolic activation by the plant tissue.

This protocol establishes a self-validating system using appropriate controls and quantifiable metrics to reliably assess the rooting efficacy of 2-Me-IAA and similar test compounds.

Principle of the Assay

The assay is based on the fundamental role of auxin in initiating adventitious root formation from plant tissues, typically shoots or microcuttings, under sterile in vitro conditions.[9][10] When explants are placed on a nutrient medium containing an optimal concentration of auxin, cells at the basal end are induced to de-differentiate and then re-differentiate to form root primordia, which subsequently develop into a functional root system.[10]

The efficacy of a test compound like 2-Me-IAA is quantified by comparing its effect on rooting percentage, root number, and root length against a negative control (hormone-free medium) and a positive control (a well-characterized auxin like IAA or IBA) across a range of concentrations. This allows for the determination of a dose-response curve and an objective assessment of the compound's rhizogenic potential.

G cluster_0 Experimental Workflow A Prepare Stock Solutions (2-Me-IAA, IAA, IBA) C Add Sterile Auxins to Cooled Medium A->C B Prepare & Autoclave 1/2 MS Rooting Medium B->C E Inoculate Explants onto Treatment Media C->E D Prepare Sterile Plant Explants (Shoots) D->E F Incubate under Controlled Conditions (4 Weeks) E->F G Collect & Analyze Data (Rooting %, Number, Length) F->G H Interpret Results G->H G cluster_1 Auxin Action Pathway Auxin Exogenous Auxin (e.g., 2-Me-IAA) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Binding Repressor AUX/IAA Repressor Protein Receptor->Repressor Targets for Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Rooting Cell Division & Root Primordia Formation Gene->Rooting

Caption: Simplified pathway of auxin-induced gene expression for rooting.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Contamination Poor aseptic technique; contaminated stock material.Review and reinforce sterile procedures. Ensure laminar flow hood is certified. Re-initiate stock cultures if necessary.
No Rooting in All Treatments Inviable explants; incorrect medium formulation; inactive auxins.Use healthy, young stock shoots. Double-check all media calculations and pH. Prepare fresh auxin stock solutions.
Excessive Callus Formation Auxin concentration is too high or imbalanced.Test a lower range of auxin concentrations. Note that some auxins are more prone to callus induction than others. [11]
High Variability in Results Non-uniform explants; inconsistent inoculation depth.Standardize explant size and developmental stage. Ensure the basal cut is consistently placed into the medium. Increase replicate number.

References

  • Plant Tissue Culture Media Preparation. (n.d.).
  • How to Make Plant Tissue Culture Media for Beginners: Step-by-Step Tutorial. (2022). Plant Cell Technology via YouTube. [Link]
  • Micropropagation at Home - How to make new plants with tissue culture. (2022). University of Illinois Extension. [Link]
  • Li, L., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis.Plant Cell Reports. [Link]
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis.Plant Physiology. [Link]
  • Ramek, M., & Tomić, S. (2003). Ab initio Hartree-Fock Investigation of this compound.
  • de Souza, A. V. L., et al. (2021). Effects of culture media supplemented with indole-3-acetic acid (IAA) from synthetic and biological sources on in vitro rhizogenesis and acclimatization of 'Marubakaido' apple rootstock.
  • Effect of synthetic auxins on in vitro and ex vitro bromeliad rooting. (n.d.). SciSpace. [Link]
  • Zhang, Y., et al. (2024). Exploration of Suitable Conditions for Shoot Proliferation and Rooting of Quercus robur L. in Plant Tissue Culture Technology.MDPI. [Link]
  • Influence of Auxin Concentration on in Vitro Rooting of Chrysanthemum Morifolium Ramat. (2016). Biosciences Biotechnology Research Asia. [Link]
  • Alvarez, R., et al. (1989). Relationship between Indole-3-Acetic Acid Levels in Apple (Malus pumila Mill) Rootstocks Cultured in Vitro and Adventitious Root Formation in the Presence of Indole-3-Butyric Acid.Plant Physiology. [Link]
  • Effects of Light on Adventitious Rooting In Vitro. (2021). MDPI. [Link]
  • Common rooting hormones methods of auxin application. (n.d.). University of Connecticut. [Link]
  • Druege, U., et al. (2019). In Vitro Assay for Induction of Adventitious Rooting on Intact Arabidopsis Hypocotyls.Methods in Molecular Biology. [https://www.researchgate.net/publication/330831627_In_Vitro_Assay_for_Induction_of_Adventitious_Rooting_on_Intact_Arabidopsis_Hypocotyls]([Link]_ Assay_for_Induction_of_Adventitious_Rooting_on_Intact_Arabidopsis_Hypocotyls)
  • Bednarek, P. T., et al. (2020). Precise evaluation of tissue culture-induced variation during optimisation of in vitro regeneration regime in barley.Plant Molecular Biology. [Link]
  • Ruffoni, B., et al. (2023). In Vitro Micropropagation, Rooting and Acclimatization of Two Agastache Species (A. aurantiaca and A. mexicana).MDPI. [Link]
  • Tissue culture and rapid propagation technology for Gentiana rhodantha. (2022).
  • Sirrenberg, A., et al. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant.MDPI. [Link]
  • Maene, L.M., & Debergh, P.C. (1983). ROOTING OF TISSUE CULTURED PLANTS UNDER IN VIVO CONDITIONS.Acta Horticulturae. [Link]
  • Effect of auxin and cultivation conditions in in vitro rooting of root-stoock of apple 'M-9'. (2002).
  • Relationship between Indole-3-Acetic Acid Levels in Apple (Malus pumila Mill) Rootstocks Cultured in Vitro and Adventitious Root Formation in the Presence of Indole-3-Butyric Acid. (1989). Semantic Scholar. [Link]
  • Effect of indole-3-acetic acid, indole-3-butyric acid and 1-naphthalene acetic acid on the stem cutting and vegetative growth of Lawsonia inermis L. (2018). Net Journals. [Link]
  • Root Development Enhanced by Using Indole-3-butyric Acid and Naphthalene Acetic Acid and Associated Biochemical Changes of In Vitro Azalea Microshoots. (2018).
  • Tissue Culture in Ornamentals: Cultivation Factors, Propagation Techniques, and Its Applic
  • Indole-3-Butyric Acid and Naphthalene Acetic Acid Impacts on in Vitro Rooting of Mariana and Nemaguard Rootstocks. (2014). IOSR Journal of Pharmacy and Biological Sciences. [Link]

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Topic: Aqueous Solubilization of 2-Methylindole-3-acetic acid for Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective dissolution of 2-Methylindole-3-acetic acid (2-Me-IAA) in aqueous solutions for experimental use. 2-Me-IAA, a synthetic auxin analog, is a yellowish to off-white crystalline powder with valuable applications in plant biology and biochemical research.[1] However, its utility is often hampered by its inherent low solubility in neutral aqueous media. This guide explains the chemical principles governing its solubility and presents two robust, field-proven protocols: an alkaline solubilization method for preparing true aqueous solutions and an organic solvent-based method for creating high-concentration stock solutions. We address common challenges, offer troubleshooting solutions, and provide best practices for solution stability and storage to ensure experimental reproducibility and success.

Foundational Principles: Understanding 2-Me-IAA Solubility

This compound is structurally similar to the natural auxin, indole-3-acetic acid (IAA), featuring a hydrophobic indole core and a carboxylic acid functional group.[2] Its poor solubility in neutral water is a direct consequence of this structure. The nonpolar indole ring system resists interaction with polar water molecules, while the carboxylic acid group remains largely protonated (-COOH) at neutral pH, limiting its ability to form favorable hydrogen bonds with water.

The key to aqueous solubilization lies in manipulating the carboxylic acid moiety. By increasing the pH with a base, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This negatively charged group dramatically increases the molecule's polarity, rendering it readily soluble in water.[3][4] This principle is the foundation for the primary protocol detailed in this guide.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂[1][2][5][6]
Molecular Weight 189.21 g/mol [1][2][5][6]
Appearance Yellowish to off-white crystalline powder[1]
Melting Point ~205 °C (decomposes)[2]
Storage 2°C - 8°C, protect from light[6][7]
Solubility (General) Poorly soluble in water; Soluble in ethanol, DMSO, methanol[3][8]

Protocol Selection Guide

The choice between dissolution methods depends primarily on the experimental requirements, specifically the final desired concentration and the tolerance of the experimental system (e.g., cell culture, in vivo model) to residual organic solvents. The following decision workflow will guide you to the most appropriate protocol.

G start Start: Prepare 2-Me-IAA Solution q_solvent Is a minimal amount of organic solvent (e.g., <0.5% DMSO) acceptable in your final solution? start->q_solvent q_concentration Is a final concentration >10 mM required? q_solvent->q_concentration Yes protocol_A Protocol A: Alkaline Solubilization (True Aqueous Solution) q_solvent->protocol_A  No   q_concentration->protocol_A No protocol_B Protocol B: Organic Solvent Stock (High Concentration) q_concentration->protocol_B Yes

Caption: Decision workflow for selecting the optimal 2-Me-IAA dissolution protocol.

Detailed Experimental Protocols

Protocol A: Alkaline Solubilization for True Aqueous Solutions

This method is ideal for applications requiring a truly aqueous solution, such as cell culture experiments where organic solvents must be avoided. It relies on the chemical deprotonation of the carboxylic acid to form a highly soluble sodium salt.

Causality Behind the Method: By adding a strong base like Sodium Hydroxide (NaOH), we shift the equilibrium from the poorly soluble acidic form (R-COOH) to the highly soluble carboxylate salt form (R-COO⁻ Na⁺).[3][4] The subsequent pH adjustment is critical to return the solution to a physiologically compatible state (typically pH 7.2-7.4) for biological experiments.[3]

Materials:

  • This compound (powder)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.4) or desired experimental buffer

  • 1 M Hydrochloric Acid (HCl) for pH adjustment

  • Sterile 0.22 µm syringe filter

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 2-Me-IAA powder in a sterile conical tube.

  • Initial Solubilization: Add a minimal volume of 1 M NaOH dropwise directly onto the powder while gently vortexing. Continue adding drops only until the powder is fully dissolved. Expert Tip: Avoid adding a large excess of NaOH, as this will require more significant pH correction later.

  • Dilution: Add your desired experimental buffer (e.g., PBS) to dilute the concentrated solution, bringing it to approximately 90% of the final target volume.

  • pH Adjustment: Carefully monitor the pH of the solution using a calibrated pH meter. Titrate the solution by adding 1 M HCl dropwise until the pH reaches the desired physiological range (e.g., 7.2 - 7.4).

  • Final Volume: Bring the solution to its final volume with the experimental buffer.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.[3]

  • Storage: Use the solution immediately for best results. Aqueous solutions of indole derivatives are susceptible to degradation.[9] If short-term storage is necessary, protect from light and store at 2-8°C for no more than 24-48 hours.

Protocol B: Organic Solvent Stock for High Concentrations

This method is suitable when a high concentration stock solution is needed and the experimental system can tolerate a very low final concentration of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.

Causality Behind the Method: 2-Me-IAA is readily soluble in polar aprotic solvents like DMSO or alcohols like ethanol.[3] This protocol leverages this high solubility to create a concentrated stock that can then be significantly diluted into an aqueous medium. The critical self-validating step is ensuring the final solvent concentration is below the known toxicity threshold for the specific experimental model (typically <0.5%, and often <0.1% for sensitive cell lines).[4]

Materials:

  • This compound (powder)

  • High-purity, sterile DMSO or 200-proof Ethanol

  • Sterile experimental buffer or medium

Step-by-Step Methodology:

  • Weighing: Accurately weigh the 2-Me-IAA powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).

  • Dissolution: Add the required volume of DMSO or ethanol to achieve the desired high stock concentration (e.g., 100 mM). Vortex thoroughly until all solid material is completely dissolved.

  • Working Solution Preparation: Perform serial dilutions of the concentrated stock solution into your final aqueous experimental buffer or medium to achieve the desired working concentration.

    • Calculation Example: To prepare a 100 µM working solution from a 100 mM DMSO stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

    • Final Solvent Check: In the example above, the final DMSO concentration would be 0.1%, which is generally considered safe for most cell culture applications.[4] Always verify the tolerance of your specific system.

  • Storage: Store the organic stock solution in small aliquots at -20°C, protected from light and moisture.[9] Avoid repeated freeze-thaw cycles.

Troubleshooting and Best Practices

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation upon dilution of organic stock The compound is "crashing out" as the solvent environment becomes unfavorable (predominantly aqueous).[4]1. Increase the final concentration of the organic solvent slightly, if permissible. 2. Add the stock solution to the aqueous medium dropwise while vortexing vigorously to aid dispersion. 3. Switch to Protocol A for a true aqueous solution.
Solution appears cloudy after pH adjustment (Protocol A) The compound may be precipitating as the pH approaches its pKa, reducing the proportion of the soluble carboxylate form.1. Ensure the pH has not dropped too low. Re-adjust if necessary. 2. The desired final concentration may be too high for a purely aqueous solution at that pH. Consider preparing a more dilute solution.
Solution discoloration (yellowing/browning) Degradation of the indole ring, often caused by exposure to light, strong acids/bases, or prolonged storage.[10][11]1. Always prepare solutions fresh. 2. Protect all solutions and the solid compound from light by using amber tubes or wrapping containers in foil.[10] 3. Minimize the time the solution is at a very high pH during Protocol A.
Inconsistent experimental results Degradation of the 2-Me-IAA in the working solution over the course of the experiment.1. Prepare solutions immediately before use. Aqueous solutions of auxins are not recommended for storage beyond one day.[9] 2. If using an organic stock, ensure it has been stored properly at -20°C in aliquots to prevent degradation from freeze-thaw cycles.

References

  • ResearchGate. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?.
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • Organic Syntheses. (n.d.). Indole-3-acetic Acid.
  • bioRxiv. (2019). A water-soluble, synthetic auxin analog for rapid degradation of target proteins during C. elegans development.
  • ResearchGate. (2016). How to avoid Indoleacetic acid solution precipitation?.
  • Porphyrin-Systems. (n.d.). This compound.

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Application Notes and Protocols for Callus Induction using 2-Methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methylindole-3-acetic acid in Plant Biotechnology

In the realm of plant tissue culture, the manipulation of plant growth and development is paramount. Auxins, a class of phytohormones, are central to this endeavor, orchestrating cellular division, elongation, and differentiation. While indole-3-acetic acid (IAA) is the most prevalent endogenous auxin, a plethora of synthetic analogs have been engineered to offer a wider range of activities and stabilities. Among these, this compound (2-Me-IAA) emerges as a noteworthy derivative of indole, exhibiting auxin-like properties that make it a valuable tool for researchers.[1] This compound is particularly instrumental in promoting root formation and stimulating cell elongation, thereby enhancing overall plant vigor.[1]

This comprehensive guide delves into the application of this compound for callus induction, a critical primary step in plant micropropagation, genetic transformation, and the production of secondary metabolites. We will explore the underlying mechanisms of action, provide a detailed, field-proven protocol, and offer insights into the critical interplay of hormones that govern the transition of differentiated plant cells into a pluripotent callus mass.

The Scientific Foundation: Understanding the Mechanism of Action

This compound's efficacy in callus induction is rooted in its function as an auxin analog. The current understanding suggests that 2-Me-IAA may act as a precursor or a less active, stable form of auxin that is gradually converted to the active form, indole-3-acetic acid (IAA), within the plant cells. This conversion is likely catalyzed by intracellular esterases. This slow-release mechanism can be advantageous, providing a more sustained auxin signal and potentially mitigating the toxic effects sometimes observed with high concentrations of potent synthetic auxins.

The induction of callus is a complex process initiated by the perception of auxin signals, which triggers a downstream cascade of gene expression. This signaling pathway is fundamental to reprogramming differentiated cells to enter a proliferative state.

The Auxin Signaling Cascade in Callus Formation

The molecular machinery governing auxin-induced callus formation involves several key players:

  • Auxin Perception and Signal Transduction: Auxin signaling is transduced through AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, ARF activity is repressed by Aux/IAA proteins. The presence of auxin promotes the degradation of these repressors, thereby activating ARFs.

  • Activation of Downstream Transcription Factors: Activated ARFs, particularly ARF7 and ARF19, induce the expression of LATERAL ORGAN BOUNDARIES DOMAIN (LBD) transcription factors, such as LBD16, LBD17, LBD18, and LBD29.[1]

  • Cell Cycle Re-entry and Proliferation: The LBD proteins, in turn, regulate the expression of genes involved in cell cycle progression, prompting the quiescent cells of the explant to re-enter the cell cycle and begin dividing, ultimately forming a callus.

This intricate signaling network underscores the importance of a precise hormonal balance to initiate and sustain callus growth.

Visualizing the Workflow: From Explant to Callus

The following diagram illustrates the general workflow for callus induction using this compound.

Callus_Induction_Workflow Explant Explant Selection & Sterilization Culture Inoculation onto Callus Induction Medium (CIM) with 2-Me-IAA Explant->Culture Incubation Incubation in Controlled Environment (Dark, 25±2°C) Culture->Incubation Callus Callus Proliferation Incubation->Callus Subculture Subculture onto Fresh CIM Callus->Subculture (every 3-4 weeks) Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA from 2-Me-IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF ARF Transcription Factor Aux_IAA->ARF represses LBD_genes LBD Genes (e.g., LBD16, LBD29) ARF->LBD_genes activates transcription of Cell_Cycle_Genes Cell Cycle Genes LBD_genes->Cell_Cycle_Genes activates Callus Callus Formation Cell_Cycle_Genes->Callus leads to

Caption: Simplified auxin signaling pathway in callus induction.

Troubleshooting and Considerations

  • Browning of Explants: This is often due to the oxidation of phenolic compounds released from the cut surfaces. Adding antioxidants like ascorbic acid (100 mg/L) or polyvinylpyrrolidone (PVP) to the medium can help mitigate this issue.

  • Lack of Callus Induction: This could be due to suboptimal hormone concentrations, the physiological state of the explant, or the genotype of the plant. Systematically testing different concentrations of 2-Me-IAA and cytokinins is recommended.

  • Contamination: Strict adherence to aseptic techniques during explant sterilization and inoculation is crucial to prevent microbial contamination.

  • Stability of 2-Me-IAA: While generally more stable than IAA, the stability of 2-Me-IAA in tissue culture medium over time and under light should be considered. [2][3]Storing stock solutions in the dark and subculturing regularly are good practices.

Conclusion

This compound presents a promising alternative to commonly used auxins for callus induction. Its potential for a controlled and sustained release of auxin activity warrants further investigation across a broader range of plant species. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the application of this versatile compound in their plant tissue culture endeavors. Successful callus induction is the gateway to numerous biotechnological applications, and the strategic use of auxin analogs like 2-Me-IAA is key to unlocking this potential.

References

  • Sugimoto, K., Jiao, Y., & Meyerowitz, E. M. (2010). Arabidopsis regeneration from multiple tissues occurs via a root development pathway. Developmental Cell, 18(3), 463–471. [Link]
  • Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant callus: mechanisms of induction and repression. The Plant Cell, 25(9), 3159–3173. [Link]
  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience, 25(7), 800-802. [Link]
  • Chem-Impex. (n.d.). This compound.
  • Skoog, F., & Miller, C. O. (1957). Chemical regulation of growth and organ formation in plant tissues cultured in vitro. Symposia of the Society for Experimental Biology, 11, 118–130.
  • Fahmy, A. H., Li, J., El-Wafa, W. A., El-Khodary, S. E., & El Shihy, O. M. (2012). Effects of different combinations of benzyl adenine and indole acetic acid concentrations on in vitro plant regeneration in hexaploid wheat. GM Crops & Food, 3(2), 111–114. [Link]
  • Einset, J. W. (1977). Two effects of cytokinin on the auxin requirement of tobacco callus cultures. Plant Physiology, 59(1), 45–47. [Link]
  • Lee, K., Jeon, H., & Kim, M. (2018). Varying Auxin Levels Induce Distinct Pluripotent States in Callus Cells. Frontiers in Plant Science, 9, 1533. [Link]
  • Abbas, S., Ahmad, I., & Ali, A. (2018). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 47(8), 1635-1643. [Link]
  • Hamzah, S. N. A., & Chan, M. T. (2021). Optimization of selected plant growth regulators on callus induction of Oryza sativa L. var MR 219. Food Research, 5(S4), 1-7. [Link]
  • Rathore, J. S., & Kheni, J. (2017). Effect of 2,4-D and NAA on callus induction in date palm cultivars Halawy and Medjool. Sadhana - Academy Proceedings in Engineering Sciences, 42(6), 957-961. [Link]
  • Kumar, V., & Van Staden, J. (2018). Standardize Protocol for Callus Induction and Plant Regeneration in Barnyard Millet using Different Combination of Plant Growth. International Journal of Current Microbiology and Applied Sciences, 7(6), 2590-2596. [Link]
  • Sridhar, T. M., & Naidu, C. V. (2011). Optimized conditions for callus induction, plant regeneration and alkaloids accumulation in stem and shoot tip explants of Phyla nodiflora (L.) Greene. Journal of Medicinal Plants Research, 5(17), 4149-4155. [Link]
  • M, S., & S, A. (2017). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. International Journal of Advanced Research in Biological Sciences, 4(1), 113-122. [Link]
  • Rahman, Z. A., et al. (2022). Callus Induction of Young Leaf Coconut cv. MATAG with Combination of 2,4-Dichlorophenoxyacetic Acid (2,4-D), α-Naphthalene Acetic Acid (NAA) and Benzyl Amino Purin (BAP). Advances in Bioscience and Biotechnology, 13, 254-263. [Link]
  • Fattahi, M., & Nazeri, V. (2020). Optimization of Callus Induction with Enhancing Production of Phenolic Compounds Production and Antioxidants Activity in Callus Cultures of Nepeta binaloudensis Jamzad (Lamiaceae). Journal of Reports in Pharmaceutical Sciences, 9(2), 241-249. [Link]
  • Tan, B. C., & Alderson, P. G. (2017). Exogenous Cytokinin Induces Callus and Protocorm-Like-Bodies Formation in In Vitro Root Tips of Vanilla planifolia Andrews. The Scientific World Journal, 2017, 8694149. [Link]

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Application Notes & Protocols: 2-Methylindole-3-acetic acid (2-Me-IAA) for Crop Yield Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, agricultural scientists, and crop development professionals on the use of 2-Methylindole-3-acetic acid (2-Me-IAA) as a plant growth regulator to improve crop yield. 2-Me-IAA is a synthetic analog of the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically active auxin.[1] This document details the underlying molecular mechanism of auxin action, provides validated protocols for solution preparation and application, and outlines a systematic approach to determine optimal, crop-specific concentrations for yield enhancement. All protocols are designed with self-validating principles to ensure reliable and reproducible results.

Introduction to 2-Me-IAA

This compound is a derivative of indole, recognized for its auxin-like properties that make it a valuable tool for modulating plant growth.[2] Like the endogenous hormone IAA, 2-Me-IAA can influence a wide array of developmental processes, including cell elongation and division, root initiation, apical dominance, fruit development, and responses to environmental cues like light and gravity.[3][4] Its primary application in agriculture is to supplement the plant's natural auxin levels to stimulate growth, particularly under suboptimal conditions, leading to potential increases in biomass and economic yield.[5] While natural IAA is crucial for plant development, its stability can be controlled and limited within the plant through synthesis, conjugation, and degradation.[6] Synthetic analogs like 2-Me-IAA can offer a more stable and persistent auxin signal, providing a powerful tool for agricultural applications.

Mechanism of Action: The Canonical Auxin Signaling Pathway

Understanding the mechanism of auxin action is critical for its effective application. 2-Me-IAA, as an auxin mimic, is presumed to function through the well-established nuclear auxin signaling pathway.[7] This pathway facilitates a rapid switch from transcriptional repression to gene activation.

At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating the expression of auxin-responsive genes.[3][8]

When auxin concentrations increase (either naturally or through exogenous application of 2-Me-IAA), the hormone acts as a "molecular glue".[3][9] It binds to a receptor complex composed of an F-box protein—either TRANSPORT INHIBITOR RESPONSE1 (TIR1) or an AUXIN SIGNALING F-BOX (AFB) protein—and the Aux/IAA repressor.[8][10][11] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[12] The degradation of the repressor frees the ARF transcription factor, which can then bind to auxin-response elements in the promoters of target genes, activating transcription and leading to a physiological response, such as cell elongation.[3][9]

AuxinSignalingPathway cluster_nucleus Cell Nucleus cluster_repression Low Auxin: Repression Auxin 2-Me-IAA (Auxin) TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Aux_IAA->TIR1_AFB ARF ARF Transcription Factor Aux_IAA->ARF binds & represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds & activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression leads to Response Physiological Response (e.g., Cell Elongation, Increased Growth) Gene_Expression->Response results in

Caption: Canonical auxin signaling pathway activated by 2-Me-IAA.

Application Protocols

The successful application of 2-Me-IAA requires careful preparation of solutions and determination of the optimal concentration, as high doses can be inhibitory or phytotoxic.[6][7][13]

Protocol 1: Preparation of 2-Me-IAA Stock Solution (1000 ppm)

Rationale: this compound is a powder with low solubility in water but is soluble in polar organic solvents like ethanol.[1] A concentrated stock solution is prepared in a solvent and then diluted in water to achieve the final working concentrations. This ensures complete dissolution and uniform application.

Materials:

  • This compound powder (CAS 1912-43-2)

  • 95-100% Ethanol

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat

Procedure:

  • Weighing: Accurately weigh 100 mg of 2-Me-IAA powder and transfer it to the 100 mL volumetric flask.

  • Dissolution: Add approximately 5-10 mL of ethanol to the flask. Swirl gently or use a magnetic stirrer on a low setting until the powder is completely dissolved.

  • Dilution: Once dissolved, bring the volume up to the 100 mL mark with deionized water. The final concentration will be 1 mg/mL, which is equivalent to 1000 parts per million (ppm).

  • Storage: Transfer the stock solution to a labeled, airtight, and light-protected container (e.g., an amber glass bottle). Store at 4°C. The stock solution is stable for several weeks when stored properly.

Protocol 2: Dose-Response Study for Optimal Concentration

Rationale: The optimal concentration of an auxin is highly dependent on the plant species, developmental stage, and environmental conditions.[14] A dose-response experiment is the most reliable method to determine the concentration that provides maximum benefit without causing phytotoxicity. This protocol establishes a framework for such a study.

ExperimentalWorkflow start Start: Define Crop & Growth Stage prep_stock Prepare 1000 ppm 2-Me-IAA Stock Solution (Protocol 4.1) start->prep_stock prep_dilutions Prepare Serial Dilutions (e.g., 0, 1, 10, 50, 100, 200 ppm) prep_stock->prep_dilutions setup_exp Set Up Experimental Units (Pots/Plots with uniform plants) prep_dilutions->setup_exp apply_treat Apply Treatments (Foliar Spray, Soil Drench, etc.) Ensure full coverage. setup_exp->apply_treat incubate Grow Plants under Controlled/Monitored Conditions apply_treat->incubate collect_data Data Collection at Pre-defined Intervals (Height, Biomass, Root Length, Yield) incubate->collect_data analyze Statistical Analysis (ANOVA, Mean Comparison) collect_data->analyze determine_opt Determine Optimal Concentration (Peak of Dose-Response Curve) analyze->determine_opt end End: Optimized Protocol determine_opt->end

Caption: Experimental workflow for determining optimal 2-Me-IAA concentration.

Procedure:

  • Plant Material: Select healthy, uniform plants of the target crop at a specific developmental stage (e.g., vegetative stage, pre-flowering). Use a sufficient number of replicates for each treatment group (minimum 5-10) for statistical validity.

  • Prepare Working Solutions: Using the 1000 ppm stock solution, prepare a series of working solutions. A good starting range for many herbaceous crops is 0 ppm (control), 1 ppm, 10 ppm, 50 ppm, 100 ppm, and 200 ppm. The control (0 ppm) should be a solution of ethanol and water at the same concentration as the highest treatment to account for any effects of the solvent.

  • Application: Apply the treatments using a consistent method. Common methods include:

    • Foliar Spray: Spray the foliage to the point of runoff. Use a surfactant to ensure even coverage. Perform applications during cooler parts of the day, such as early morning or late evening, to maximize absorption and minimize evaporation.[15]

    • Soil Drench: Apply a specific volume of the solution directly to the soil around the base of each plant.

    • Seed Treatment: Briefly soak seeds in the solution before planting to improve germination and initial vigor.[16]

  • Growth and Observation: Maintain all plants under identical and optimal growing conditions (light, water, nutrients). Observe plants regularly for signs of growth promotion (e.g., increased height, greener leaves) and phytotoxicity (e.g., leaf curling, twisting, stunting).[13][17]

    • Plant height and stem diameter

    • Shoot and root fresh/dry biomass

    • Number of fruits/flowers per plant

    • Total yield weight (e.g., fruit, grain)

  • Analysis: Analyze the data statistically to determine if the differences between treatments are significant. Plot the mean response for each parameter against the 2-Me-IAA concentration to visualize the dose-response curve and identify the optimal concentration.

Expected Outcomes and Data Interpretation

A successful 2-Me-IAA application at an optimal dose is expected to produce measurable improvements in plant growth and yield.

ParameterExpected Response at Optimal DosePotential Negative Response at High Dose
Root Growth Increased root mass, length, and number of lateral roots.[6][16]Inhibition of root elongation.[6]
Vegetative Growth Increased plant height, stem diameter, and leaf area.[18]Epinastic twisting, stunting, chlorosis.[13][17]
Flowering & Fruit Set May promote uniform flowering or increase fruit set.[6][16]Can inhibit flowering in some species.[6]
Yield Increased number and/or size of fruits, grains, or tubers.[19]Reduced yield due to overall plant stress.

The dose-response curve will typically show an initial increase in the measured parameter with concentration, reaching a peak at the optimal dose, followed by a decline at supra-optimal (inhibitory) concentrations.

Safety and Handling

Researcher Safety:

  • Always handle 2-Me-IAA powder and concentrated solutions in a well-ventilated area or under a fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Material Safety Data Sheet (MSDS) before use for complete safety information.

Environmental Considerations:

  • Synthetic auxins, when used at very high concentrations, can act as herbicides and may be toxic to non-target broadleaf plants.[13][17]

  • Avoid runoff into non-target areas or water bodies. Apply responsibly and according to local regulations.

  • The long-term environmental fate and potential for residue accumulation should be considered, as with any agricultural chemical.[20]

References

  • Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. (n.d.). MDPI.
  • Auxin. (n.d.). Wikipedia.
  • Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Nature Education, 9(4), 1.
  • Weijers, D., & Wagner, D. (2016). Auxin Signaling. Plant Physiology, 171(3), 1539-1549.
  • Powers, S. K., & Strader, L. C. (2016). Auxin signalling pathways in plants. Current Opinion in Plant Biology, 33, 65-71.
  • Calderón Villalobos, L. I., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485.
  • Parry, G., Calderon-Villalobos, L. I., & Estelle, M. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
  • Blazich, F. A. (2002). Methods of Auxin Application in Cutting Propagation: A Review of 70 Years of Scientific Discovery and Commercial Practice. HortScience, 37(4), 627-633.
  • Prigge, M. J., Platten, J. D., & Estelle, M. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53539.
  • Prigge, M. J., Platten, J. D., & Estelle, M. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53539.
  • Qi, L., et al. (2022). Adenylate cyclase activity of TIR1/AFB auxin receptors in plants. Nature, 611(7934), 148-153.
  • Ramek, M., et al. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation, 38(3), 241-253.
  • Smith, K. (2018). Auxin Training and Use Requirements. N.C. Cooperative Extension.
  • Auxins: What are they used for? (2024). Ficosterra.
  • The Complete Guide to Plant Auxins. (2019). Power Grown.
  • This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. (n.d.). LinkedIn.
  • Role and Applications of Auxins in Horticultural Practices. (2023). Agriculture Institute.
  • Plant growth regulators. (2022). ontario.ca.
  • Synthetic Auxins. (n.d.). NC State Extension Publications.
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045.
  • Synthetic Auxins. (n.d.). UC Agriculture and Natural Resources.
  • El-Shawy, E., et al. (2023). Synergistic effect of indole‒3‒acetic acid and nitrogen on yield, sugar profile, and nitrogen utilization of salt-stressed sugar beet crop. Scientific Reports, 13(1), 7891.
  • PLANT GROWTH REGULATORS. (n.d.). PhytoTech Labs.
  • Methyl indole-3-acetate. (n.d.). PubChem.
  • Krupnova, T., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. International Journal of Molecular Sciences, 24(21), 15809.
  • Material safety data sheet - indole-3-acetic acid 99%. (n.d.). Oxford Lab Fine Chem LLP.
  • Whitehead, S. R., & Bowers, M. D. (2023). The consequences of synthetic auxin herbicide on plant–herbivore interactions. Trends in Plant Science, 28(6), 665-668.
  • Process of producing indole-3-acetic acids. (1955). Google Patents.
  • Whitehead, S. R., & Bowers, M. D. (2022). The consequences of synthetic auxin herbicide on plant-herbivore interactions. EcoEvoRxiv.
  • Mimics a Natural Plant Hormone. (n.d.). CCE Tompkins County.
  • Plant growth regulators in flowering and fruit set. (n.d.). TNAU Agritech Portal.
  • Indole-3-acetic acid. (n.d.). Wikipedia.
  • INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. (n.d.). Loba Chemie.
  • Tan, D. X., et al. (2021). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. International Journal of Molecular Sciences, 22(16), 8787.
  • Lee, S. (2022). Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development. International Journal of Molecular Sciences, 23(19), 11843.
  • Auxin. (2021). Biology LibreTexts.
  • Hussain, A., et al. (2021). Indole-3-Acetic Acid Rescues Plant Growth and Yield of Salinity Stressed Tomato (Lycopersicon esculentum L.). Journal of Plant Growth Regulation, 40(4), 1435-1444.
  • Indole Acetic Acid (IAA): The Natural Plant Growth Hormone. (2023). JIN DUN CHEMISTRY.
  • What is the optimal concentration of IAA for plant growth?. (2023). Aokun's Blog.
  • Effect of time of application and concentrations of plant growth regulators on growth and yield of sweet corn (Zea mays L.). (2017). Journal of the Saudi Society of Agricultural Sciences, 16(3), 235-241.

Sources

Application Notes & Protocols for 2-Methylindole-3-acetic acid (2-MIAA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 2-Methylindole-3-acetic acid

This compound (2-MIAA) is a synthetic analog of the most common naturally occurring plant hormone, Indole-3-acetic acid (IAA).[1] As a member of the auxin class of plant growth regulators, 2-MIAA is a valuable tool in agricultural science, biochemical research, and pharmaceutical development.[2][3] Its primary function in an agricultural context is to mimic the effects of natural auxin, influencing a wide range of physiological processes including cell elongation, root formation, and overall plant development.[2][4]

The introduction of a methyl group at the second position of the indole ring differentiates 2-MIAA from its natural counterpart, potentially altering its stability, activity, and interaction with the plant's hormonal signaling machinery.[5] These application notes provide a comprehensive guide for the effective field application of 2-MIAA, grounded in an understanding of its underlying mechanism of action and the practical considerations for formulation and experimental design. This document is intended to equip researchers with the knowledge to move from laboratory-scale understanding to robust, repeatable field trials.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is fundamental for accurate preparation of solutions and ensuring stability.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₁NO₂[6][7]
Molecular Weight 189.21 g/mol [6][8]
CAS Number 1912-43-2[6][7]
Appearance Powder / Crystalline Solid
Melting Point 199-205 °C (decomposes)[6]
Solubility Soluble in polar organic solvents like ethanol.[1]
Storage Store at 2°C - 8°C, protected from light.[8]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 2-MIAA powder. Avoid inhalation of dust.

Core Mechanism of Action: The Auxin Signaling Pathway

The efficacy of 2-MIAA as a plant growth regulator is rooted in its ability to hijack the natural auxin signaling pathway. This pathway is a sophisticated system that translates the hormonal signal into a transcriptional response, ultimately altering plant growth and development.[9] The core components are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[9][10]

The process unfolds as follows:

  • Low Auxin State: In the absence of sufficient auxin, Aux/IAA repressor proteins bind to ARF transcription factors on the promoters of auxin-responsive genes.[11] This binding prevents the ARFs from activating gene transcription. The Aux/IAA proteins also recruit co-repressors like TOPLESS (TPL), which further ensures the genes are silenced through chromatin modification.[9]

  • High Auxin State: When 2-MIAA (or natural auxin) is introduced, it acts as a "molecular glue".[11] It binds to the TIR1/AFB receptor proteins, creating a binding pocket for the Aux/IAA repressors.[10]

  • Repressor Degradation: This auxin-mediated binding of TIR1/AFB to Aux/IAA targets the repressor for ubiquitination and subsequent degradation by the 26S proteasome.[9][10]

  • Gene Activation: With the Aux/IAA repressors removed, the ARF transcription factors are now free to bind to Auxin Response Elements (AREs) in the promoters of target genes, activating their transcription.[10][12] This leads to downstream effects like cell elongation, division, and differentiation.[13][14]

AuxinSignaling cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin (2-MIAA) Concentration ARF_low ARF DNA_low Auxin Response Gene (OFF) ARF_low->DNA_low Represses Transcription AuxIAA_low Aux/IAA Repressor AuxIAA_low->ARF_low Binds & Represses AuxIAA_high Aux/IAA Repressor Auxin 2-MIAA TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds SCF_Complex SCF Complex TIR1->SCF_Complex Associates with SCF_Complex->AuxIAA_high Ubiquitinates Proteasome 26S Proteasome AuxIAA_high->TIR1 Binds (Auxin-Mediated) AuxIAA_high->Proteasome Degraded by ARF_high ARF DNA_high Auxin Response Gene (ON) ARF_high->DNA_high Activates Transcription

Caption: The core auxin signaling pathway.

Field Application: From Lab Bench to Field Plot

Translating laboratory findings into successful field applications requires meticulous planning in formulation, delivery, and experimental design.

Formulation: Preparing Stable and Efficacious Solutions

The primary challenge in field application is ensuring the active compound is delivered uniformly and remains stable.[15] 2-MIAA is typically a powder and must be dissolved and diluted correctly.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Rationale: Creating a concentrated stock solution in a suitable organic solvent is the first step, as direct dissolution in water is difficult. Ethanol is a common choice.[16] This stock can then be accurately diluted to working concentrations.

  • Materials:

    • 2-MIAA powder (MW: 189.21 g/mol )

    • 70-95% Ethanol

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Weigh out 18.92 mg of 2-MIAA powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of ethanol and a small stir bar.

    • Stir the mixture until the 2-MIAA is completely dissolved.

    • Remove the stir bar, rinse it with a small amount of ethanol, collecting the rinse in the flask.

    • Bring the final volume to 10 mL with ethanol.

    • Store the stock solution in a labeled, sealed container at -20°C, protected from light.[16]

Protocol 2: Preparation of Field-Strength Aqueous Solutions

  • Rationale: The ethanolic stock solution must be diluted in water to create a final sprayable or drenchable solution. The inclusion of a surfactant can improve leaf surface coverage and absorption.

  • Materials:

    • 10 mM 2-MIAA stock solution

    • Deionized or purified water

    • Surfactant (e.g., Tween-20, Silwet L-77)

    • Graduated cylinders or pipettes

    • Spray tank or application container

  • Procedure:

    • Determine the final desired concentration and total volume. For example, to make 10 Liters of a 10 µM solution:

    • Calculate the required volume of stock solution:

      • V₁ = (C₂ * V₂) / C₁

      • V₁ = (10 µM * 10 L) / 10,000 µM = 0.01 L = 10 mL

    • Fill the spray tank with approximately half the final volume of water (e.g., 5 Liters).

    • While agitating the water, add the calculated 10 mL of the 10 mM 2-MIAA stock solution.

    • Add a surfactant according to the manufacturer's recommendation (e.g., 0.01% - 0.1% v/v).

    • Add the remaining water to reach the final volume of 10 Liters.

    • Continue agitation to ensure the solution is thoroughly mixed. Use the solution promptly after preparation.

Application Methodologies

The choice of application method depends on the target physiological response. Synthetic auxins are used to promote rooting, control growth, and improve crop production.[17]

Protocol 3: Foliar Spray Application

  • Objective: To promote overall vegetative growth, influence flowering, or prevent premature fruit drop.[18]

  • Procedure:

    • Prepare the desired concentration of 2-MIAA solution as described in Protocol 2. Typical starting concentrations for foliar auxin applications range from 5 to 50 ppm (or mg/L).

    • Apply the solution using a calibrated sprayer to ensure uniform coverage. Spray until leaves are wet, but not to the point of excessive runoff.

    • Causality: Application should ideally occur during cooler parts of the day (early morning or late evening) to minimize evaporation and maximize stomatal uptake.

    • Include a control group of plants sprayed only with water and surfactant to differentiate the effects of 2-MIAA from the application process itself.

Protocol 4: Soil Drench Application

  • Objective: To stimulate root development and improve the root system architecture.[19]

  • Procedure:

    • Prepare the desired concentration of 2-MIAA solution.

    • Apply a specific volume of the solution directly to the soil or growing media around the base of each plant. The volume should be sufficient to infiltrate the root zone without causing waterlogging.

    • Causality: This method delivers the compound directly to the target tissue (roots), bypassing potential barriers to foliar uptake. It is particularly useful for establishing new transplants.[17]

    • Ensure the soil has adequate moisture before application to facilitate even distribution.

Experimental Design and Efficacy Evaluation

A robust experimental design is critical for generating trustworthy and publishable data.

Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Work cluster_analysis Phase 3: Analysis Formulation Formulate 2-MIAA (Protocols 1 & 2) Exp_Design Experimental Design (Controls, Replicates) Application Apply Treatment (Spray, Drench, etc.) Exp_Design->Application Data_Collection Data Collection (Growth Metrics) Application->Data_Collection Bio_Assay Efficacy Bioassay (e.g., Rooting Assay) Data_Collection->Bio_Assay Chem_Analysis Chemical Analysis (e.g., HPLC) Data_Collection->Chem_Analysis Stats Statistical Analysis Bio_Assay->Stats Chem_Analysis->Stats

Caption: A generalized workflow for a field trial of 2-MIAA.

Quantitative Bioassays

To validate that the applied 2-MIAA is biologically active, simple bioassays can be performed.

Protocol 5: Salkowski Reagent Assay for Auxin Presence

  • Rationale: The Salkowski reagent reacts with indolic compounds like 2-MIAA to produce a characteristic pink-red color, providing a qualitative or semi-quantitative measure of its presence.[20] This is useful for confirming the presence of the active ingredient in your prepared solutions.

  • Materials:

    • Salkowski Reagent (e.g., 1 mL of 0.5 M FeCl₃ in 50 mL of 35% HClO₄).[20]

    • Sample of your prepared 2-MIAA field solution.

    • Test tubes or microplate.

    • Spectrophotometer (for quantitative measurement).

  • Procedure:

    • Add Salkowski reagent to your sample solution in a 2:1 ratio (e.g., 2 mL reagent to 1 mL sample).[20]

    • Incubate in the dark for 25-30 minutes.[20]

    • Observe the color change. A pink to red color indicates the presence of an indolic compound.

    • For semi-quantitative analysis, measure the absorbance at 530 nm and compare it against a standard curve prepared with known concentrations of 2-MIAA.[20]

Analytical Chemistry Quantification

For precise quantification of 2-MIAA in plant tissues or soil, more advanced methods are required.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for separating and quantifying auxins.[20] Plant tissue samples are homogenized, extracted with a solvent like ethyl acetate, and purified before injection into the HPLC system.[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for identifying and quantifying IAA and its analogs from minute tissue samples.[21]

Troubleshooting and Considerations

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect - Incorrect concentration (too low).- Poor absorption.- Compound degradation.- Application at the wrong growth stage.- Perform a dose-response experiment.- Ensure proper surfactant use; apply during optimal weather conditions.- Use freshly prepared solutions; check storage of stock.- Consult literature for the target species' phenology.
Phytotoxicity (e.g., leaf curling, stunting) - Concentration too high.- Uneven application.- Reduce the application concentration.- Ensure the sprayer is properly calibrated for a fine, even mist.
Precipitate forms in spray tank - Poor solubility of 2-MIAA in water.- Incompatibility with other tank-mixed chemicals.- Ensure the ethanolic stock is added to water with good agitation.- Perform a jar test for compatibility before mixing large batches.

References

  • Lokerse, A. S., & Weijers, D. (2016). Mechanisms of auxin signaling. Nature Plants, 2(3), 1-5. [Link not available in search results]
  • Weijers, D., & Wagner, D. (2016). Auxin Signaling. Plant Physiology, 171(3), 1539–1549. [Link]
  • Wikipedia. (n.d.). Auxin.
  • Ren, H., & Gray, W. M. (2015). Auxin signal transduction pathways.
  • Paul, S. (2014). Auxin signal transduction and perception. Slideshare. [Link]
  • MCB Books. (n.d.). PREPARATION OF PLANT GROWTH REGULATOR.
  • iGEM. (2011). Team:Imperial College London/Protocols Auxin.
  • Ficosterra. (2024). Auxins: What are they used for?
  • Gopalakrishnan, S., et al. (2015). Formulations of Plant Growth-Promoting Microbes for Field Applications.
  • Biology Discussion. (n.d.). Uses of Auxins in Agriculture and Horticulture (With Economic Importance).
  • Google Patents. (n.d.). US20060172890A1 - Liquid formulation of a plant growth regulator.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices.
  • Market Research Future. (n.d.). This compound CAS 1912-43-2 Market Size, Share, Growth.
  • JETIR. (n.d.). Auxin: Most Useful Plant Growth Regulator in the field of Agriculture.
  • OMEX Canada. (2024). Auxins Role - Growth & Development.
  • Britannica. (n.d.). Auxin.
  • PubMed. (2025). Testing AuxInYeast Synthetic Biology Strains via Fluorescence Flow Cytometry.
  • PubMed Central. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples.
  • National Institutes of Health. (n.d.). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis.
  • PubMed Central. (2025). Protocol for measuring the auxin-induced changes of m6A modification.
  • Google Patents. (n.d.). US2701250A - Process of producing indole-3-acetic acids.
  • PubChem. (n.d.). Methyl indole-3-acetate.
  • ResearchGate. (2008). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids.
  • Sciencemadness. (2013). 2-methyl, 3-indole acetic acid oxidation.
  • Organic Syntheses. (n.d.). Indole-3-acetic Acid.
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.

Sources

Application Notes & Protocols: Synergistic Effects of 2-Methylindole-3-acetic acid with Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

2-Methylindole-3-acetic acid (2-Me-IAA) is a synthetic analog of the natural plant hormone Indole-3-acetic acid (IAA), the most common and physiologically active auxin.[1][2] Like other auxins, 2-Me-IAA plays a crucial role in regulating cell division, elongation, and differentiation.[1] While its individual effects are significant, its true potential in agricultural and biotechnological applications is often realized through synergistic interactions with other classes of plant growth regulators (PGRs). This guide provides a detailed exploration of the mechanistic basis for these synergies and offers robust, field-tested protocols to investigate and apply them. We will focus on the interactions between 2-Me-IAA and two major PGR classes: cytokinins and gibberellins, providing both the theoretical framework and practical methodologies for researchers.

Section 1: Understanding this compound (2-Me-IAA)

Mechanism of Action

2-Me-IAA, as a synthetic auxin, mimics the action of endogenous IAA.[1] The core auxin signaling pathway involves the perception of auxin by the SCFTIR1/AFB E3 ubiquitin ligase complex.[3][4] At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factor (ARF) transcription factors, preventing the expression of auxin-responsive genes.[3][4][5]

When 2-Me-IAA is introduced, it binds to the TIR1/AFB receptor, promoting the interaction between the receptor and the Aux/IAA repressor proteins.[6] This event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] The removal of these repressors liberates ARFs to activate the transcription of genes that drive cellular responses like cell elongation, division, and differentiation.[3][6] Synthetic auxins are integral to modern agriculture, used to promote rooting, manage fruit development, and as herbicides at high concentrations.[7]

Why Use a Synthetic Auxin?

Natural IAA is susceptible to degradation by light and heat, limiting its stability in tissue culture media and field applications.[8] Synthetic auxins like 2-Me-IAA and others (e.g., Naphthaleneacetic acid - NAA, 2,4-Dichlorophenoxyacetic acid - 2,4-D) often exhibit greater stability and can provide a more sustained response. Furthermore, different synthetic auxins can have varying affinities for the auxin receptors, allowing for fine-tuned control over plant development.[9]

Section 2: Synergy with Cytokinins - The Foundation of Morphogenesis

The interaction between auxins and cytokinins is a cornerstone of plant tissue culture, governing the balance between cell division and differentiation.[8][10] This synergy is most famously exploited in micropropagation to induce organogenesis.

Mechanistic Basis of Synergy

The ratio of auxin to cytokinin is the critical determinant of developmental outcomes from undifferentiated callus tissue.[8][10]

  • High Auxin-to-Cytokinin Ratio: Promotes root formation (rhizogenesis).

  • Low Auxin-to-Cytokinin Ratio: Favors shoot formation (caulogenesis).[8][10]

  • Intermediate Ratio: Stimulates the proliferation of undifferentiated cells, forming a callus.[8]

This balance is crucial for regenerating whole plants from tissue explants. While the precise molecular crosstalk is complex, it is understood that both hormones are required for cell division, but they play antagonistic yet synergistic roles in establishing the apical meristems for shoots and roots.[10]

Application: In Vitro Callus Induction and Regeneration

This protocol is designed to establish an optimal 2-Me-IAA and cytokinin (e.g., 6-Benzylaminopurine, BAP) concentration matrix for callus induction and subsequent shoot regeneration from leaf explants of a model plant like Nicotiana tabacum (tobacco).

Protocol 2.1: Callus Induction and Shoot Regeneration

Principle: This protocol uses a factorial design to test multiple concentrations of 2-Me-IAA and BAP to identify the optimal synergistic combination for inducing callus and then regenerating shoots. The use of Murashige and Skoog (MS) medium provides the essential nutrients for plant cell growth.

Materials:

  • 2-Me-IAA stock solution (1 mg/mL in 1N NaOH, then diluted with sterile dH₂O)

  • BAP stock solution (1 mg/mL in 1N NaOH, then diluted with sterile dH₂O)

  • Murashige and Skoog (MS) basal medium powder

  • Sucrose

  • Phytagel or Agar

  • Sterile petri dishes (100x15 mm)

  • Sterile distilled water (dH₂O)

  • Young, healthy leaves from a sterile donor plant

  • Sterilization reagents: 70% (v/v) ethanol, 10% (v/v) commercial bleach, sterile dH₂O

  • Sterile scalpel, forceps, and filter paper

Methodology:

Part A: Callus Induction Medium (CIM) Preparation

  • Prepare MS Medium: Prepare 1 liter of MS medium according to the manufacturer's instructions. Add 30 g/L sucrose and adjust the pH to 5.8 using 1N NaOH or 1N HCl.

  • Aliquot and Add PGRs: Dispense the MS medium into flasks. Using the stock solutions, add 2-Me-IAA and BAP to achieve the final concentrations outlined in Table 1. Create a matrix of combinations. A control medium with no PGRs is essential.

  • Solidify and Sterilize: Add a solidifying agent (e.g., 8 g/L agar). Autoclave at 121°C and 15 psi for 20 minutes.

  • Pour Plates: Once cooled to ~50-60°C, pour approximately 25 mL of medium into each sterile petri dish in a laminar flow hood. Allow plates to solidify.

Part B: Explant Preparation and Culture

  • Surface Sterilization: Excise young leaves. Wash them under running tap water. In a laminar flow hood, immerse leaves in 70% ethanol for 30-60 seconds, followed by a 10-minute soak in 10% bleach solution with a drop of Tween-20. Rinse 3-4 times with sterile dH₂O.

  • Explant Excision: Aseptically cut the sterilized leaves into ~1 cm² segments.

  • Inoculation: Place one leaf explant onto each prepared CIM plate, ensuring the abaxial (lower) side is in contact with the medium.

  • Incubation: Seal the plates with paraffin film and incubate in the dark at 25 ± 2°C for 3-4 weeks.

  • Data Collection: Record the percentage of explants forming callus and the fresh weight of the callus for each treatment. Use a minimum of 10 replicates per treatment.

Part C: Shoot Induction

  • Prepare Shoot Induction Medium (SIM): Prepare MS medium as in Part A, but use PGR combinations with a higher cytokinin-to-auxin ratio (e.g., lower 2-Me-IAA and higher BAP concentrations).

  • Subculture Callus: Transfer healthy, proliferating callus from the best-performing CIM treatments onto the SIM plates.

  • Incubation: Incubate the plates under a 16/8 hour (light/dark) photoperiod at 25 ± 2°C.

  • Data Collection: After 4-6 weeks, count the number of shoots regenerated per callus clump.

Data Presentation and Interpretation

Summarize the results in a table for clear comparison.

Table 1: Example Data Matrix for 2-Me-IAA and BAP Synergy on Callus Growth

2-Me-IAA (mg/L) BAP (mg/L) Callus Induction (%) Mean Callus Fresh Weight (g) ± SD Morphological Notes
0.0 0.0 0% 0.00 ± 0.00 No growth
0.5 0.1 70% 0.45 ± 0.08 Friable, light green
0.5 0.5 90% 0.98 ± 0.12 Compact, green
1.0 0.1 85% 0.82 ± 0.10 Some rooting
1.0 0.5 100% 1.54 ± 0.21 Vigorous, compact, green

| 2.0 | 0.5 | 95% | 1.21 ± 0.18 | Dense, browning noted |

Rationale: Statistical analysis (e.g., two-way ANOVA) should be performed to determine if the interaction between 2-Me-IAA and BAP is statistically significant. A synergistic effect is confirmed if the combined treatment yields a result significantly greater than the sum of the individual treatments.

Auxin_Cytokinin_Synergy cluster_ratio Auxin : Cytokinin Ratio cluster_outcome Developmental Outcome HighAux_LowCK High 2-Me-IAA Low Cytokinin Roots Root Formation (Rhizogenesis) HighAux_LowCK->Roots Intermediate Intermediate Ratio Callus Cell Proliferation (Callus) Intermediate->Callus LowAux_HighCK Low 2-Me-IAA High Cytokinin Shoots Shoot Formation (Caulogenesis) LowAux_HighCK->Shoots

Caption: Auxin:Cytokinin ratio determines developmental fate in tissue culture.

Section 3: Synergy with Gibberellins - Driving Fruit Development

Auxins and gibberellins (GAs) are two of the most critical hormones governing the transition from flower to fruit.[11] Their interaction is fundamental for fruit initiation (set), growth, and the development of seedless fruits (parthenocarpy).[12][13]

Mechanistic Basis of Synergy

Fertilization of a flower's ovules typically triggers a surge in auxin production, which is the primary signal for fruit development to begin.[12] This auxin signal then promotes the biosynthesis of other hormones, particularly gibberellins.[12][14] Both auxin and GA work together to stimulate the cell division and cell expansion required for the ovary wall to develop into the fruit pericarp.[12][13][14]

The application of exogenous auxin and/or GA can bypass the need for fertilization, leading to parthenocarpic fruit development.[11][12] This indicates a powerful synergistic relationship where auxin initiates the process and induces the GA production necessary for sustained growth.[11][15]

Application: Enhancing Fruit Set and Size

This protocol describes a greenhouse experiment to evaluate the synergistic effect of 2-Me-IAA and Gibberellic Acid (GA₃) on fruit set and development in a self-pollinating plant like tomato (Solanum lycopersicum).

Protocol 3.1: Promotion of Parthenocarpic Fruit Development

Principle: This protocol involves the emasculation of flowers to prevent self-pollination, followed by the application of PGR treatments directly to the ovaries. This allows for the direct assessment of the hormones' ability to induce fruit development in the absence of fertilization.

Materials:

  • Tomato plants (Solanum lycopersicum) grown to flowering stage in a greenhouse

  • 2-Me-IAA solution (e.g., 50 µM in 0.1% ethanol with 0.05% Tween-20)

  • GA₃ solution (e.g., 100 µM in 0.1% ethanol with 0.05% Tween-20)

  • Combined 2-Me-IAA (50 µM) + GA₃ (100 µM) solution

  • Control solution (0.1% ethanol with 0.05% Tween-20)

  • Fine-tipped forceps and small scissors

  • Micropipette or fine-mist sprayer

  • Labeling tags

Methodology:

  • Plant Selection and Flower Emasculation:

    • Select healthy tomato plants with multiple flower clusters. Use at least 5 plants per treatment group for statistical validity.

    • One day before the flower is expected to open (anthesis), carefully remove the anther cone using fine-tipped forceps, leaving the pistil (stigma, style, and ovary) intact. This prevents self-pollination.

    • Tag each emasculated flower with the date and treatment group.

  • PGR Application:

    • On the day of anthesis, apply a small droplet (e.g., 10-20 µL) of the designated treatment solution directly to the ovary of each emasculated flower.

    • The treatment groups are: (1) Control, (2) 2-Me-IAA alone, (3) GA₃ alone, and (4) 2-Me-IAA + GA₃.

    • Ensure each plant receives all four treatments on different flowers to minimize plant-to-plant variation.

  • Incubation and Growth:

    • Allow the plants to grow under standard greenhouse conditions.

    • Monitor the treated flowers for ovary swelling (fruit set) or abscission (dropping).

  • Data Collection and Analysis:

    • Fruit Set Percentage: After 14 days, calculate the percentage of treated ovaries that have developed into fruitlets for each treatment group.

    • Fruit Growth: At 30 days post-treatment, harvest the developed fruits. Measure and record the final fruit diameter and fresh weight.

    • Parthenocarpy Confirmation: Cut the fruits open to confirm the absence of developed seeds.

    • Statistical Analysis: Use an appropriate statistical test (e.g., ANOVA followed by Tukey's test) to compare the means between treatment groups.

Data Presentation and Interpretation

Table 2: Example Data for Synergistic Effects on Tomato Fruit Development

Treatment Group Fruit Set (%) Mean Fruit Diameter (cm) ± SD Mean Fruit Weight (g) ± SD
Control (Emasculated) 5% 0.8 ± 0.2 0.5 ± 0.1
2-Me-IAA (50 µM) 45% 2.1 ± 0.4 8.5 ± 1.2
GA₃ (100 µM) 38% 1.9 ± 0.3 7.9 ± 1.1

| 2-Me-IAA + GA₃ | 85% | 3.5 ± 0.5 | 22.4 ± 2.5 |

Rationale: A synergistic effect is demonstrated if the "2-Me-IAA + GA₃" group shows a significantly higher fruit set percentage, diameter, and weight compared to both the individual hormone treatments and the sum of their individual effects over the control.[16]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select & Emasculate Flowers (Day -1) C Apply Treatments to Ovaries (Day 0) A->C B Prepare PGR Stock Solutions B->C D Incubate Plants (Greenhouse Conditions) C->D E Measure Fruit Set % (Day 14) D->E F Measure Fruit Weight & Diameter (Day 30) E->F G Statistical Analysis (ANOVA) F->G

Caption: Workflow for evaluating PGR synergy in fruit development.

Section 4: General Considerations for Synergy Studies

  • Dose-Response Curves: The protocols provided use single concentrations as an example. A thorough investigation requires creating dose-response curves for each PGR individually before testing combinations.

  • Controls are Critical: Always include a negative control (no PGRs) and positive controls (each PGR applied alone) to accurately quantify the synergistic effect.

  • Statistical Validation: Synergy is a quantitative claim that must be supported by statistical analysis. An effect is synergistic only if the combined effect is significantly greater than the additive effects of the individual components.[16]

  • Genotype Dependence: The response to PGRs is highly dependent on the plant species and even the specific cultivar.[17] Protocols must be optimized for the system under investigation.

Section 5: References

  • He, H., & Yamamuro, C. (2022). Interplays between auxin and GA signaling coordinate early fruit development. Horticulture Research, 9, uhab078. [Link]

  • Kumar, R., Khurana, A., & Sharma, A. K. (2014). Role of plant hormones and their interplay in development and ripening of fleshy fruits. Journal of Experimental Botany, 65(16), 4561–4575. [Link]

  • Yucesan, B. (2012). Synergistic effects of auxin and cytokinin combination. ResearchGate. [Link]

  • Che, P., Lall, S., & Howell, S. H. (2015). Enhancing plant regeneration in tissue culture: A molecular approach through manipulation of cytokinin sensitivity. Plant Cell Reports, 34(5), 785–792. [Link]

  • He, H., & Yamamuro, C. (2022). Interplays between auxin and GA signaling coordinate early fruit development. ResearchGate. [Link]

  • Technology Networks. (2018). Synthetic Auxin Reveals Importance In Plants. Technology Networks. [Link]

  • He, H., & Yamamuro, C. (2022). Interplays between auxin and GA signaling coordinate early fruit development. PubMed. [Link]

  • Faisal, M., Ahmad, N., Anis, M., Alatar, A. A., & Qahtan, A. A. (2018). Auxin-cytokinin synergism in vitro for producing genetically stable plants of Ruta graveolens using shoot tip meristems. Saudi Journal of Biological Sciences, 25(2), 340–347. [Link]

  • Tiwari, A., et al. (2012). Role of auxin and gibberellins in fruit set and development. ResearchGate. [Link]

  • ISAAA. (2018). Plant Biologists Develop Synthetic Auxin to Understand Plant's Mysteries. ISAAA.org. [Link]

  • Das, P., & Bora, P. (2020). Auxin and cytokinin synergism in micropropagation for mass production of Aloe vera. BioTechnologia, 101(3), 189–196. [Link]

  • Nanion Technologies. (2024). Revolutionizing plant propagation with synthetic auxin. Nanion Technologies. [Link]

  • Preston, C., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Trends in Plant Science, 25(9), 891–903. [Link]

  • Yang, Y., et al. (2009). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 151(2), 831–841. [Link]

  • Sun, C., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. MDPI. [Link]

  • Belz, R. G. (2021). Synergy Assessment for Plant Growth by Independent Joint Action Theory in Nondestructive Assays. HortScience, 56(6), 735-739. [Link]

  • Sun, C., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. PubMed. [Link]

  • Contrive Datum Insights. (n.d.). This compound CAS 1912-43-2 Market Size, Share, Growth. Contrive Datum Insights. [Link]

  • Khan, M. I., et al. (2022). Synergetic Effect of Different Plant Growth Regulators on Micropropagation of Sugarcane. MDPI. [Link]

  • Korasick, D. A., et al. (2013). Auxin Activity: Past, present, and Future. Journal of Experimental Botany, 64(16), 5055–5068. [Link]

  • Li, Z., et al. (2022). Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. MDPI. [Link]

  • Wang, Z., et al. (2023). Indole-3-acetic acid and zinc synergistically mitigate positively charged nanoplastic-induced damage in rice. PubMed. [Link]

  • Hsieh, M. H., et al. (2013). Comparison of methods of interpretation of checkerboard synergy testing. ResearchGate. [Link]

  • Simon, S., et al. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. PNAS, 116(12), 5743–5748. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]

  • Shani, E., et al. (2017). Auxin-Abscisic Acid Interactions in Plant Growth and Development. MDPI. [Link]

  • Kumar, A., et al. (2024). Synergy of plant growth promoting rhizobacteria and silicon in regulation of AgNPs induced stress of rice seedlings. PubMed. [Link]

  • Whipker, B. (n.d.). Plant Growth Regulator Guide for Annuals 2025-26. GrowerTalks. [Link]

  • Aoi, Y., et al. (2020). Effect of PAA and IAA treatments on auxin metabolites in Arabidopsis. ResearchGate. [Link]

Sources

Application Notes and Protocols for 2-Methylindole-3-acetic Acid in the Micropropagation of Ornamental Plants

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 2-Methylindole-3-acetic acid (2-Me-IAA) in the micropropagation of ornamental plants. This document outlines the scientific rationale, detailed protocols, and expected outcomes when incorporating this synthetic auxin into plant tissue culture workflows.

Introduction: The Role of Auxins in Ornamental Plant Micropropagation

Micropropagation is a cornerstone of modern horticulture, enabling the rapid and large-scale production of disease-free and genetically uniform ornamental plants.[1][2] The success of in vitro propagation hinges on the precise manipulation of plant growth regulators, among which auxins are paramount for inducing root formation (rhizogenesis).[3][4] Naturally occurring auxins like Indole-3-acetic acid (IAA) and synthetic auxins such as Indole-3-butyric acid (IBA) and α-Naphthalene acetic acid (NAA) are routinely used to stimulate adventitious root development from in vitro-derived microshoots.[5][6]

The choice of auxin and its concentration is critical and often species-dependent.[7][8] Factors such as the stability of the auxin in the culture medium and its metabolic fate within the plant tissue can significantly influence its efficacy.[9][10] For instance, IAA is known for its lower stability in vitro compared to IBA, which can affect the reproducibility of results.[9][10] This has led to the exploration of alternative auxin analogs with potentially improved stability and bioactivity.

A Spotlight on this compound (2-Me-IAA)

This compound is a synthetic auxin that holds promise for applications in plant tissue culture.[11][12] Its chemical structure, a derivative of the natural auxin IAA, confers auxin-like biological activity.[12] The presence of a methyl group at the second position of the indole ring may alter its chemical properties, potentially influencing its stability, uptake, and metabolism by plant tissues compared to IAA.

The primary rationale for investigating 2-Me-IAA in micropropagation is the potential for enhanced stability in the culture medium, which could lead to more consistent and reproducible rooting responses. Furthermore, its unique structure may result in a different binding affinity to auxin receptors, potentially leading to varied morphogenic responses that could be advantageous for specific ornamental species.

General Laboratory Protocols for 2-Me-IAA

Preparation of 2-Me-IAA Stock Solution

A critical first step in utilizing 2-Me-IAA is the preparation of a sterile stock solution. The following protocol ensures accurate concentration and sterility, which are essential for reproducible results in tissue culture.

Materials:

  • This compound powder (analytical grade)[13]

  • Ethanol or 1N NaOH for initial dissolution

  • Sterile, deionized water

  • Sterile volumetric flasks

  • Sterile membrane filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-Me-IAA powder in a sterile environment (e.g., a laminar flow hood).

  • Dissolution: Dissolve the powder in a small volume of ethanol or 1N NaOH. 2-Me-IAA is sparingly soluble in water, so a solvent is necessary for initial dissolution.

  • Dilution: Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water in a volumetric flask.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm membrane filter into a sterile storage bottle. Autoclaving is generally not recommended for auxin solutions as it can lead to degradation.[9][10]

  • Storage: Store the stock solution at 4°C in the dark to prevent degradation. For long-term storage, aliquots can be stored at -20°C.

Incorporation into Culture Medium

The sterile stock solution of 2-Me-IAA should be added to the autoclaved and cooled culture medium (typically Murashige and Skoog medium, or MS medium) just before dispensing into culture vessels. This prevents the heat-labile auxin from degrading during autoclaving.

Experimental Workflow for Evaluating 2-Me-IAA in Micropropagation

The following diagram outlines a typical experimental workflow for assessing the efficacy of 2-Me-IAA in the micropropagation of an ornamental plant species.

auxin_signaling Auxin Auxin (e.g., 2-Me-IAA) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Rooting Root Development Gene_Expression->Rooting

Caption: Simplified auxin signaling pathway.

In this pathway, auxin binds to its receptor, leading to the degradation of Aux/IAA repressor proteins. This, in turn, releases Auxin Response Factors (ARFs), which can then activate the expression of genes involved in various developmental processes, including root formation.

Troubleshooting and Scientific Considerations

  • Concentration Optimization: The optimal concentration of 2-Me-IAA is likely to be species-specific. A broad range of concentrations should initially be tested.

  • Callus Formation: High concentrations of auxins can sometimes lead to excessive callus formation at the base of the shoots, which may inhibit organized root development. If this occurs, lower concentrations should be tested.

  • Genotype-Specific Responses: Different cultivars of the same ornamental species may respond differently to 2-Me-IAA. It is important to optimize the protocol for each specific genotype.

  • Comparative Studies: To rigorously evaluate the efficacy of 2-Me-IAA, it is essential to include controls (hormone-free medium) and comparisons with commonly used auxins (IAA, IBA, NAA) in the experimental design.

References

  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in nutrient medium to several tissue culture procedures. HortScience, 25(7), 800-802. [Link]
  • Reid, J. B., & Katekar, G. F. (1981). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Australian Journal of Plant Physiology, 8(4), 437-446.
  • Muraleedharan, A., Kumar, R., Joshi, J. L., & Nainu, A. J. (2017). Rooting of Chrysanthemum cuttings on different types of growing media and growth regulators.
  • Yasmeen, A., Akmal, M., & Ahmad, S. (2020). Effect of NAA and IAA on the Rooting of Chrysanthemum morifolium Propagated by Tip Cuttings. ResearchersLinks.[Link]
  • Maharjan, S., Pradhan, S., Thapa, B. B., & Pant, B. (2014). In Vitro Propagation of Endangered Orchid, Vanda pumila Hook.f. through Protocorms Culture. American Journal of Plant Sciences, 5(15), 2379-2386. [Link]
  • Li, L., Hou, X., Tsuge, T., Ding, M., Aoyama, T., Oka, A., ... & Qu, L. J. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant cell reports, 27(4), 575–584. [Link]
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  • Senapati, S. K., & Rout, G. R. (2008). The effects of IAA and NAA on multiple shoot formation. In Vitro Cellular & Developmental Biology-Plant, 44(2), 107-111.
  • Das, P., Kalita, M., & Nath, M. (2017). In vitro propagation of medicinally threatened orchid Vanda coerulea: An improved method for the production of phytochemicals, a. Journal of Pharmacognosy and Phytochemistry, 6(4), 2973-2980.
  • Pati, P. K., Rath, S. P., Sharma, M., Sood, A., & Ahuja, P. S. (2006). In vitro propagation of rose—a review. Biotechnology advances, 24(1), 94–114. [Link]
  • Kulesza, A., et al. (2021). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 26(11), 3183. [Link]
  • Yasmeen, A., Akmal, M., & Ahmad, S. (2020). Effect of NAA and IAA on the Rooting of Chrysanthemum morifolium Propagated by Tip Cuttings. CABI Digital Library.[Link]
  • Yang, Y., Xu, Y., Wang, Y., Li, Y., & Zhang, D. (2010). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant signaling & behavior, 5(5), 570–572. [Link]
  • Deb, C. R., & Tandon, P. (2005). In vitro propagation of the threatened terrestrial orchid, Malaxis khasiana Soland ex. Swartz through immature seed culture. Indian Journal of Biotechnology, 4(3), 415-419.
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  • Htun, T. M., & San, T. T. (2018). In Vitro Micropropagation of Rose (Hybrid Rosa spp.) through Plant Tissue Culture Technique.
  • Sawardekar, S., Sherkar, S., Sunte, V., & Jadhav, D. (2021). In Vitro Propagation Reviews of Orchid. International Journal of Innovative Science and Research Technology, 6(10), 843-847.
  • Reddy, M. S., & Singh, A. (2023). The Influence of Auxins on the Rooting Process of Terminal Cuttings of Chrysanthemum (Dendranthema grandiflora). Research Trend.[Link]
  • Kaviani, B. (2015). Protocols for micropropagation of ornamental plants.
  • Srimuang, T., et al. (2023). Asymbiotic Seed Germination and In Vitro Propagation of the Thai Rare Orchid Species; Eulophia bicallosa (D.Don) P.F.Hunt & Summerh. Plants, 12(18), 3296. [Link]
  • Kaviani, B. (2015). Protocols for In Vitro Propagation of Ornamental Plants.
  • Basu, P. S., & Tuli, R. (1972). The Binding of Indole-3-acetic Acid and 3-Methyleneoxindole to Plant Macromolecules. Plant Physiology, 50(4), 503-506. [Link]
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045. [Link]
  • Szajdak, L. W., & Nowak, J. S. (2015). Impact of growing media with indole-3-acetic acid addition on the development of root system of ornamental plants. Acta Scientiarum Polonorum, Hortorum Cultus, 14(4), 117-131.
  • Fisher Scientific. (n.d.). This compound, 98+%. [Link]
  • Kumar, S., & Rao, K. S. (2023). Standardization of micropropagation protocols for Echinodorus grisebachii: An aquascape plant. Journal of Applied Horticulture, 25(2), 195-200.
  • Labviva. (n.d.). Indole-3-Acetic Acid: Significance and symbolism. [Link]
  • Jeong, B. R., et al. (2020). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory.
  • de Souza, A. V. L., et al. (2019). Effects of culture media supplemented with indole-3-acetic acid (IAA) from synthetic and biological sources on in vitro rhizogenesis and acclimatization of 'Marubakaido' (Malus prunifolia) apple rootstock.
  • Power Grown. (2018, November 30). How to Use Indole Acetic Acid for Plant Growth. [Link]
  • Rungin, S., et al. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(4), 180-187.
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Application Notes and Protocols for 2-Methylindole-3-acetic Acid: A Comparative Guide to Soil and Foliar Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Role and Rationale of 2-Methylindole-3-acetic Acid in Plant Biology

This compound (2-Me-IAA) is a synthetic analog of the naturally occurring auxin, indole-3-acetic acid (IAA), the principal hormone governing plant growth and development.[1][2][3] Like its parent compound, 2-Me-IAA exhibits auxin-like activity, influencing a wide array of physiological processes including cell elongation, root initiation, and responses to environmental stimuli.[1] Its application in research and agriculture is aimed at modulating these processes to enhance plant vigor, improve crop yields, and increase stress resilience.[1][4]

The introduction of a methyl group at the second position of the indole ring can potentially alter the molecule's stability, uptake, and metabolism within the plant compared to IAA. This guide provides a detailed comparative analysis of two primary application methods for 2-Me-IAA: soil application and foliar spray. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their work. While extensive research has been conducted on IAA, specific data for 2-Me-IAA is less abundant. Therefore, the following protocols are largely based on established methodologies for IAA, with the understanding that optimization for specific plant species and experimental conditions is crucial.

Comparative Analysis: Soil vs. Foliar Application

The choice between soil and foliar application of 2-Me-IAA is a critical experimental decision that hinges on the research objective, the target plant species, and the desired physiological response. Each method presents distinct advantages and disadvantages related to uptake, translocation, and persistence.

FeatureSoil Application (Drench)Foliar Application (Spray)
Primary Uptake Site RootsLeaves (stomata and cuticle)
Translocation Primarily acropetal (upward) via the xylemPrimarily basipetal (downward) via the phloem, with some localized movement
Speed of Response Slower, as the compound needs to be taken up by the roots and transportedFaster, due to direct absorption by the leaves
Duration of Effect Generally longer-lasting, as the soil can act as a reservoirShorter-lived, as the compound is more susceptible to environmental degradation on the leaf surface
Application Uniformity Can be challenging to achieve uniform distribution in the root zoneCan achieve more uniform coverage of the plant canopy
Potential for Loss Leaching, microbial degradation in the soilRunoff from leaves, photodegradation, and volatilization
Best Suited For Promoting root development, long-term growth enhancementRapid correction of deficiencies, inducing flowering or fruiting, stress mitigation

Core Principles of Application

Successful application of 2-Me-IAA, regardless of the method, relies on several key principles:

  • Accurate Concentration: The biological effects of auxins are highly dose-dependent. Concentrations that are too low may be ineffective, while those that are too high can be phytotoxic, leading to growth inhibition or plant death.[3][5]

  • Proper Formulation: 2-Me-IAA is a crystalline powder with limited water solubility. Therefore, it must be dissolved in a suitable solvent before being diluted in water for application.

  • Use of Surfactants (for Foliar Application): The waxy cuticle of leaves can repel water-based solutions. A surfactant is often necessary to reduce surface tension and ensure proper adhesion and penetration of the foliar spray.

  • Timing of Application: The developmental stage of the plant can significantly influence its response to exogenous auxins. Applications should be timed to coincide with the physiological process being targeted (e.g., vegetative growth, flowering).

  • Environmental Conditions: Factors such as temperature, humidity, and light intensity can affect the uptake and efficacy of the applied compound. For foliar applications, it is best to spray during cooler parts of the day to minimize evaporation.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution that can be diluted to the desired working concentration for both soil and foliar applications.

Materials:

  • This compound (powder)

  • Ethanol (95% or absolute)

  • Deionized or distilled water

  • Sterile volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Sterile filters (0.22 µm) and syringes (optional, for sterile applications)

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-Me-IAA powder using an analytical balance.

  • Dissolution: In a fume hood, dissolve the 2-Me-IAA powder in a small volume of ethanol. For example, to prepare a 10 mM stock solution (Molecular Weight of 2-Me-IAA is 189.21 g/mol ), dissolve 18.92 mg in 10 mL of ethanol.

  • Dilution: Once fully dissolved, slowly add deionized or distilled water to reach the final desired volume while stirring continuously.

  • Sterilization (Optional): For sterile applications, such as in tissue culture or experiments with sterile growth media, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in a labeled, airtight, and light-protected container at -20°C.[7] Properly stored, the stock solution should be stable for several months.

Diagram 1: Workflow for Stock Solution Preparation

G A Weigh 2-Me-IAA Powder B Dissolve in Ethanol A->B C Add Deionized Water to Final Volume B->C D Filter-Sterilize (Optional) C->D E Store at -20°C D->E G cluster_0 Soil Application cluster_1 Foliar Application A 2-Me-IAA in Soil Solution B Root Uptake A->B C Xylem Transport (Acropetal) B->C D Distribution to Shoots and Leaves C->D E 2-Me-IAA on Leaf Surface F Stomatal and Cuticular Absorption E->F G Phloem Transport (Basipetal) F->G H Distribution to Roots and Sink Tissues G->H

Caption: Differential uptake and transport of 2-Me-IAA.

Data Interpretation and Considerations

Phytotoxicity: High concentrations of auxins can be phytotoxic. It is essential to conduct dose-response experiments to determine the optimal concentration for a given plant species and desired effect. For IAA, phytotoxic effects have been observed at concentrations as high as 1000 mg/L in some species. [5] Stability: The stability of 2-Me-IAA in solution and in the soil can be influenced by factors such as pH, temperature, light, and microbial activity. [8][9]It is advisable to use freshly prepared solutions for experiments. The methyl group in 2-Me-IAA may offer some protection against enzymatic degradation compared to IAA, but this requires further investigation.

Metabolism: Once inside the plant, auxins can be metabolized through various pathways, including conjugation and oxidation. [2][10]The 2-methyl group may alter the metabolic fate of 2-Me-IAA compared to IAA, potentially leading to differences in activity and persistence.

Conclusion

The choice between soil and foliar application of this compound is a critical determinant of experimental outcomes. Soil application is generally favored for long-term effects on root development and overall plant growth, while foliar application is more suitable for rapid responses in the aerial parts of the plant. The protocols provided in this guide offer a starting point for researchers. However, due to the limited specific data available for 2-Me-IAA, it is imperative to conduct pilot studies to optimize concentrations and application methods for each specific experimental system to ensure reliable and reproducible results.

References

  • National Center for Biotechnology Information. (n.d.). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis.
  • Zhengzhou Delong Chemical Co., Ltd. (2020, May 29). Methods of Application Indole Acetic Acid.
  • Power Grown. (2018, November 30). How to Use Indole Acetic Acid for Plant Growth.
  • Evaluating foliar spray by indole acetic acid on quantitative, qualitative characteristics, and water relations of rice crop und. (2023, February 2). Journal of the Austrian Society of Agricultural Economics.
  • Foliar application of phytohormones enhances growth of maize and soybean seedlings. (n.d.). ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Metabolism of indole-3-acetic acid in Arabidopsis.
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • Google Patents. (n.d.). Process of producing indole-3-acetic acids.
  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (2023, April 4). Journal of Applied Biology and Biotechnology.
  • This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. (n.d.). Future Market Report.
  • National Center for Biotechnology Information. (2024, May 20). Exogenous indole-3-acetic acid promotes the plant growth and accumulation of selenium in grapevine under selenium stress.
  • Comparative efficiency of auxin and its precursor applied through compost for improving growth and yield of maize. (n.d.). ResearchGate.
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  • National Center for Biotechnology Information. (2022, November 9). Effect of Indole-3-Acetic Acid on Tomato Plant Growth.
  • National Center for Biotechnology Information. (n.d.). Phytotoxicity of indole-3-acetic acid produced by the fungus, Pythium aphanidermatum.
  • Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. (n.d.). Journal of Applied Biology & Biotechnology.
  • EFFECT OF FOLIAR SPRAYINGS OF INDOLE ACETIC ACID ON GROWTH AND YIELD OF DURUM WHEAT GENOTYPES. (n.d.). CABI Digital Library.
  • Indole-3-Acetic Acid Rescues Plant Growth and Yield of Salinity Stressed Tomato (Lycopersicon esculentum L.). (n.d.). ResearchGate.
  • Evaluating foliar spray by indole acetic acid on quantitative, qualitative characteristics, and water relations of rice crop under water stress conditions. (n.d.). ResearchGate.
  • Comparing Soil vs. Foliar Nitrogen Supply of the Whole Fertilizer Dose in Common Wheat. (2021, October 26). MDPI.
  • Influence of Vermicompost on the Concentration of Exogenous Indole-3-Acetic Acid and Its Effect on the Development of Tomato Plants (Lycopersicum esculentum L.). (n.d.). MDPI.
  • Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. (2023, July 17). Frontiers in Plant Science.
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  • National Center for Biotechnology Information. (n.d.). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.
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Troubleshooting & Optimization

2-Methylindole-3-acetic acid solubility problems in ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylindole-3-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in ethanol. Our goal is to provide you with clear, actionable advice grounded in scientific principles to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Solubility Issues in Ethanol

This guide addresses the most frequently encountered problems when dissolving this compound in ethanol. We will explore the underlying causes and provide step-by-step solutions.

Problem 1: The compound is not dissolving, or is dissolving very slowly in ethanol.

Root Cause Analysis:

Several factors can contribute to poor or slow dissolution. These include the grade of the ethanol, the temperature of the solvent, and the purity of the this compound. Indole derivatives, while generally soluble in polar organic solvents like ethanol, can exhibit variable solubility based on these conditions. The presence of a methyl group on the indole ring can also slightly alter its solubility characteristics compared to the parent compound, indole-3-acetic acid (IAA).

Troubleshooting Steps:

  • Verify Solvent Grade: Ensure you are using a high-purity, anhydrous grade of ethanol (e.g., ≥99.5%). The presence of water in lower grades of ethanol can significantly decrease the solubility of hydrophobic compounds.

  • Gentle Warming: Try gently warming the ethanol to 30-40°C in a controlled water bath. Increased temperature will increase the kinetic energy of the solvent molecules, facilitating the dissolution of the solute. Caution: Do not overheat, as this can lead to solvent evaporation and potential degradation of the compound.

  • Sonication: If warming is not effective or desirable, use a sonicator. The ultrasonic waves will create cavitation bubbles that help to break apart the solute particles and enhance dissolution.

  • pH Adjustment for Aqueous-Ethanol Mixtures: If you are preparing a stock solution in ethanol to be further diluted in an aqueous buffer, a small amount of a weak base can be used to deprotonate the carboxylic acid moiety, forming a more soluble salt. A common practice for auxins is to dissolve the powder in a minimal volume of ethanol and then add a few drops of 1N NaOH or KOH to aid dissolution before bringing the solution to the final volume with water.

Problem 2: The compound dissolves initially but then precipitates out of solution.

Root Cause Analysis:

Precipitation after initial dissolution is often a sign of supersaturation. This can happen if the solution is cooled too quickly after warming, or if the concentration of the compound exceeds its solubility limit at room temperature. It can also occur when an ethanol stock solution is diluted into an aqueous buffer where the compound is less soluble.

Troubleshooting Steps:

  • Prepare a More Dilute Solution: Your target concentration may be too high for the given solvent system. Try preparing a more dilute solution.

  • Gradual Cooling: If you warmed the solution to aid dissolution, allow it to cool to room temperature slowly. Rapid cooling can cause the compound to crash out of solution.

  • Maintain a Sufficient Proportion of Ethanol: When diluting an ethanol stock solution into an aqueous medium, ensure the final concentration of ethanol is high enough to maintain solubility. If precipitation occurs upon dilution, you may need to increase the percentage of ethanol in your final solution.

  • Filtered Sterilization: If preparing a sterile solution, do not autoclave solutions of this compound. The heat can cause degradation. Use a 0.22 µm syringe filter to sterilize the solution after the compound is fully dissolved.

Frequently Asked Questions (FAQs)

Here we address some common questions regarding the handling and use of this compound solutions.

Q1: What is the expected solubility of this compound in ethanol?

Q2: How should I prepare a stock solution of this compound?

For a standard 10 mM stock solution in ethanol, follow this protocol:

Materials:

  • This compound (MW: 189.21 g/mol )[2]

  • Anhydrous ethanol (≥99.5%)

  • Sterile conical tube or volumetric flask

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

Protocol:

  • Calculate the required mass: For 10 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.010 L * 189.21 g/mol = 0.01892 g or 18.92 mg.

  • Weigh the compound: Accurately weigh out 18.92 mg of this compound and transfer it to a 15 mL conical tube or a 10 mL volumetric flask.

  • Add solvent: Add approximately 8 mL of anhydrous ethanol to the tube/flask.

  • Dissolve: Vortex or stir the solution until the compound is completely dissolved. If necessary, gently warm the solution or sonicate as described in the troubleshooting guide.

  • Bring to final volume: Once dissolved, add anhydrous ethanol to reach the final volume of 10 mL.

  • Storage: Store the stock solution in a tightly sealed, amber vial or a vial wrapped in aluminum foil at -20°C for long-term storage.

Q3: What are the stability and storage recommendations for this compound solutions in ethanol?

Indole derivatives, including this compound, can be sensitive to light and temperature.

  • Light Sensitivity: Exposure to light can cause photodegradation of the indole ring. It is crucial to store stock solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Temperature Stability: For long-term storage, it is recommended to keep ethanol stock solutions at -20°C. For short-term use, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Chemical Stability: The compound is generally stable in ethanol. However, prolonged storage at room temperature, especially in the presence of light and oxygen, can lead to degradation.

Q4: Can I use other solvents to dissolve this compound?

Yes, other polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) can also be used. The choice of solvent will depend on the specific requirements of your experiment, including compatibility with downstream applications and cell-based assays.

Data Summary

PropertyValueSource(s)
Molecular Weight 189.21 g/mol [2]
Appearance Colorless to off-white crystalline powder[3]
Melting Point 198 - 204 °C[3]
Storage Temperature -20°C (long-term), 2-8°C (short-term)[4]

Visual Guides

Troubleshooting Workflow for Dissolution Issues

Sources

Technical Support Center: Photodegradation of 2-Methylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 2-Methylindole-3-acetic acid. It provides in-depth troubleshooting advice and frequently asked questions regarding its stability under light exposure, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature and stability of this compound.

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone (auxin).[1] It is used in agricultural applications to promote root formation and enhance plant vigor, and it serves as a valuable compound in biochemical research and pharmaceutical development.[1] Like many indole-containing molecules, it is susceptible to degradation upon exposure to light. This photosensitivity is a critical concern because its degradation can lead to a loss of biological activity, the formation of potentially interfering or toxic byproducts, and inaccurate experimental results.[2][3] Therefore, understanding and controlling its photostability is essential for reliable research and product development.

Q2: How should I properly store this compound to minimize degradation?

A2: To maintain its integrity, this compound should be stored in a cool, dark, and dry place.[2] Suppliers recommend storing the solid compound at temperatures between 2°C and 8°C, protected from light. For solutions, it is best to prepare them fresh for each experiment. If storage is necessary, use amber vials or wrap containers in aluminum foil and store them refrigerated. Always include a "dark" control in your experiments to differentiate between photodegradation and other forms of instability (e.g., thermal or solvent-induced).

Q3: What are the primary factors that influence the rate of photodegradation?

A3: Several factors can accelerate the degradation of this compound:

  • Light Intensity and Wavelength: Higher light intensity and exposure to ultraviolet (UV) radiation will significantly increase the degradation rate. The parent compound, IAA, is known to be a photo-labile compound that degrades under white light.[3]

  • Solvent: The choice of solvent can influence the degradation pathway and the resulting products. For instance, studies on related methylindoles show that irradiation in acetic acid versus ethanol leads to different chemical transformations.[4]

  • Presence of Photosensitizers: Other molecules in the solution can absorb light energy and transfer it to the indole compound, accelerating its breakdown. For example, pyridoxine (Vitamin B6) has been shown to enhance the photodegradation of IAA in plant culture media.[3]

  • pH: The pH of the solution can affect the stability of the indole ring. Studies on the related 3-methylindole have shown that acidic conditions can promote degradation.[5]

  • Temperature: While light is the primary driver of photodegradation, elevated temperatures can cause other forms of degradation, such as decarboxylation.[2]

Q4: What are the potential degradation products, and how can they be identified?

A4: The photodegradation of indole derivatives can be complex. Based on studies of related compounds, plausible degradation pathways include:

  • Oxidation of the Indole Ring: This can lead to the formation of oxindole derivatives, such as 2-methyl-3-oxindoleacetic acid. The oxidation of IAA is known to produce compounds like 3-hydroxymethyloxindole and 3-methyleneoxindole.[6][7]

  • Ring Cleavage: Irradiation can break the C2-C3 bond of the indole ring, leading to the formation of o-acylaminophenylketones.[4]

  • Side-Chain Modification: Decarboxylation (loss of the carboxylic acid group) is a potential degradation route, especially at higher temperatures.[2]

The most effective method for identifying these products is Liquid Chromatography-Mass Spectrometry (LC-MS) , which provides both separation and structural information.[2][5] A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is crucial for quantifying the parent compound and separating it from its degradants.[4][8]

Section 2: Troubleshooting Guide for Experimental Work

This guide uses a problem-solution format to address specific issues you may encounter during your experiments.

Problem 1: My analyte concentration is decreasing in my "dark" control samples.

  • Plausible Cause: The degradation observed is not solely due to light. Other factors may be at play.

  • Troubleshooting Steps:

    • Evaluate Thermal Stability: Your compound may be degrading at the experimental temperature. Run a control at a lower temperature (e.g., 4°C) to check for thermal lability. Indole-3-acetic acid derivatives can undergo decarboxylation at elevated temperatures.[2]

    • Check for Solvent Reactivity: The solvent you are using might be reacting with your compound. Review the literature for the stability of this compound in your chosen solvent. If possible, test stability in an alternative solvent system.

    • Ensure Complete Light Protection: Verify that your control samples are fully protected from all ambient lab light. Use opaque containers or wrap them thoroughly in multiple layers of aluminum foil. Some compounds are sensitive to even brief exposure to indoor lighting.

Problem 2: My experimental results show poor reproducibility.

  • Plausible Cause: Inconsistent experimental conditions are leading to variable rates of degradation.

  • Troubleshooting Steps:

    • Standardize Light Source Geometry: The distance and angle between the light source and the samples must be identical for all experiments. Any variation will alter the light intensity reaching the samples.

    • Control Temperature: Use a temperature-controlled chamber for your photostability studies. Light sources, especially high-intensity lamps, generate heat that can introduce thermal degradation as a variable.

    • Monitor Lamp Output: The output of lamps can decrease over time. Calibrate your light source regularly to ensure consistent lux and UV energy exposure, as recommended by ICH guidelines.[9]

    • Homogenize Sample Solutions: Ensure your sample is fully dissolved and the solution is homogenous before exposing it to light.

Problem 3: I observe a complex mixture of unknown peaks in my chromatogram after light exposure.

  • Plausible Cause: Multiple degradation pathways are occurring simultaneously.

  • Troubleshooting Steps:

    • Employ LC-MS for Identification: This is the most direct way to elucidate the structures of the unknown degradants. The mass-to-charge ratio and fragmentation patterns will provide critical clues.[2][5]

    • Conduct Forced Degradation Studies: Intentionally degrade the sample under more extreme conditions (e.g., higher light intensity, presence of an oxidizing agent). This can help generate larger quantities of the primary degradation products, making them easier to isolate and identify.[9]

    • Review Literature on Analogues: Search for degradation pathways of structurally similar molecules like Indole-3-acetic acid (IAA), 2-methylindole, and indomethacin.[4][6] This can provide a strong theoretical basis for identifying your unknown peaks.

Section 3: Visualized Pathways and Workflows

Plausible Photodegradation Pathways

The following diagram illustrates potential degradation routes for this compound based on known chemistry of related indole compounds.

G cluster_main Plausible Photodegradation Pathways 2-MIA This compound Oxindole 2-Methyl-3-oxindoleacetic acid 2-MIA->Oxindole Oxidation RingCleavage o-Acylaminophenyl- ketone Derivatives 2-MIA->RingCleavage Photo-oxidation (C2-C3 Cleavage) Decarboxylation 2,3-Dimethylindole 2-MIA->Decarboxylation Decarboxylation (Light/Heat) G cluster_workflow Photostability Testing Workflow prep Sample Preparation Solid sample (thin layer) Solution in quartz cuvette Dark Control (wrapped) exposure Light Exposure Calibrated Light Source (ICH Q1B Options) Monitor Lux-hours & W-hours/m² prep->exposure analysis Analysis Stability-indicating HPLC-UV Assay for parent compound Profile for degradation products exposure->analysis identification Identification (if needed) LC-MS analysis of degraded samples analysis->identification Significant Degradation report Data Interpretation & Reporting Calculate % degradation Propose degradation pathway Determine packaging needs analysis->report identification->report

Caption: Standard workflow for conducting a photostability study.

Section 4: Protocols and Data Presentation

Protocol 1: Forced Photodegradation Study

This protocol is designed to rapidly assess the photosensitivity of this compound and generate degradation products for identification.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Pipette 1 mL of the solution into two clear quartz cuvettes or glass vials.

    • Prepare a "dark control" by pipetting 1 mL of the same solution into an amber vial or a clear vial wrapped completely in aluminum foil.

    • For solid-state testing, spread a thin layer (approx. 1 mm) of the compound onto a petri dish. Prepare a corresponding dark control by covering another dish completely.

  • Exposure Conditions:

    • Place the samples and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps). [9] * Expose the samples to a controlled dose of light. For forced degradation, this can be an accelerated condition. Monitor the exposure until significant degradation (e.g., 10-20%) is observed or for a defined period (e.g., 24 hours).

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from the solutions.

    • Analyze all samples (including the time-zero sample and the dark control) using a validated, stability-indicating HPLC-UV method.

    • If unknown peaks are detected, perform LC-MS analysis on the degraded sample to identify the byproducts.

Data Summary Table

The following table outlines the standardized conditions for confirmatory photostability testing as recommended by the ICH Q1B guideline. [9]

Parameter ICH Q1B Guideline Specification Purpose
Light Source Option 1: Xenon Lamp (filtered to simulate D65/ID65 emission) Provides a spectral distribution similar to outdoor/indoor daylight.
Option 2: Cool White Fluorescent + Near UV Lamp A combination that covers both visible and near-UV spectra.
Total Illumination Not less than 1.2 million lux hours Ensures sufficient exposure to visible light.
Near UV Energy Not less than 200 watt hours / square meter Ensures sufficient exposure to UV-A radiation.
Controls Dark Control (protected from light) Differentiates photodegradation from thermal or other forms of degradation.

| Analysis Method | Stability-indicating HPLC or other validated method | Must be able to separate the parent drug from degradation products and quantify them accurately. |

References

  • BenchChem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. Retrieved from BenchChem website. [2]2. Leasure, C., & Barker, R. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Journal of Plant Science and Molecular Breeding. [3]3. Gazarian, I. G., et al. (1996). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: Anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 313(Pt 3), 841–847. [12]4. Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex International website. [1]5. Biosynth. (n.d.). This compound. Retrieved from Biosynth website. [4]6. ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from the International Council for Harmonisation website. [10]7. Fu, S. F., et al. (2015). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Molecules, 20(7), 12355-12371. [13]8. Wang, Y., et al. (2022). Degradation of 3-methylindole by ionizing radiation: Performance and pathway. Chemosphere, 307(Pt 3), 135891. [6]9. Thermo Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from Thermo Fisher Scientific website. [9]10. Miranda, M. A., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 739-745. [5]11. ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from the International Council for Harmonisation website. [11]12. IAGIM. (n.d.). Photostability. Retrieved from the International Association of Generic Injectable Medicines website. [14]13. Donoso, R. A., et al. (2022). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 23(23), 14789. [15]14. Hinman, R. L., & Lang, J. (1967). Inhibitory oxidation products of indole-3-acetic acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites. Plant Physiology, 42(3), 425–430.

Sources

Technical Support Center: Optimizing 2-Methylindole-3-acetic acid Concentration for Different Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylindole-3-acetic acid (2-MIAA). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven protocols, and robust troubleshooting advice for leveraging this potent auxin analog in your experiments.

This compound is a synthetic compound with significant auxin-like properties, making it a valuable tool for regulating plant growth and development.[1] Its primary applications include promoting adventitious root formation, stimulating cell elongation, and enhancing overall plant vigor.[1] However, like all auxins, its effectiveness is highly concentration-dependent, exhibiting a classic biphasic dose-response curve where concentrations that are too low are ineffective, and those that are too high can be inhibitory or toxic.[2][3]

This guide provides the foundational knowledge and practical steps to help you determine the optimal 2-MIAA concentration for your specific plant species and experimental goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers may have before designing and executing experiments with 2-MIAA.

Q1: What is this compound (2-MIAA) and how does it differ from natural Indole-3-acetic acid (IAA)?

A1: 2-MIAA is a synthetic derivative of indole, structurally similar to Indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants.[1][4] The key difference is the addition of a methyl group at the second position of the indole ring. This modification can alter its chemical stability, uptake, and metabolic breakdown within the plant, potentially offering different efficacy or persistence compared to IAA. While IAA is known for its role in virtually every aspect of plant growth, it can be susceptible to rapid degradation by light and enzymes.[2] Synthetic analogs like 2-MIAA are often explored for enhanced stability or specific activity.

Q2: What are the primary applications of 2-MIAA in plant science research?

A2: Due to its auxin-like activity, 2-MIAA is primarily used to:

  • Promote Adventitious Rooting: It is highly effective in stimulating root initiation on stem and leaf cuttings, a critical step in vegetative propagation.[1][5]

  • Modulate Plant Development: It can be used in tissue culture media to influence cell division, differentiation, and morphogenesis, often in combination with other plant hormones like cytokinins.[6]

  • Study Auxin Signaling: As an auxin analog, it serves as a chemical tool for researchers investigating plant hormone signaling pathways and transport mechanisms.[1][7]

Q3: How should I prepare a stock solution of 2-MIAA?

A3: 2-MIAA, like IAA, is sparingly soluble in water but readily dissolves in polar organic solvents.[4] A common practice is to first dissolve the powder in a small volume of ethanol or dimethyl sulfoxide (DMSO) before diluting it to the final volume with distilled or deionized water. For detailed, step-by-step instructions, please refer to Protocol 1 in this guide.

Q4: What is a good starting concentration range for my experiments?

A4: The optimal concentration varies significantly between plant species, tissue type, and the desired outcome. A universal recommendation is not feasible. However, a dose-response experiment is the most reliable method to determine the optimal range. As a general starting point based on literature for various auxins, you can test a broad range from 0.1 mg/L to 100 mg/L (approximately 0.5 µM to 500 µM). For sensitive species or applications, lower ranges may be necessary.[8] See the summary table in Part 4 for more detailed starting points.

Q5: How should I properly store 2-MIAA powder and its stock solutions?

A5: The dry powder form of 2-MIAA should be stored in a cool, dark, and dry place, typically at 0-8°C, to maintain its stability.[1] Stock solutions are more susceptible to degradation, especially from light.[9] It is best practice to store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing media, add the auxin stock solution after autoclaving and cooling the medium to prevent heat degradation.

Part 2: Experimental Protocols

These protocols provide validated, step-by-step methodologies for common procedures involving 2-MIAA.

Protocol 1: Preparation of a 1 mg/mL 2-MIAA Stock Solution

Objective: To prepare a sterile, stable stock solution of 2-MIAA for use in plant culture media or experimental treatments.

Materials:

  • This compound powder (CAS No. 1912-43-2)

  • Ethanol (95-100%) or Dimethyl Sulfoxide (DMSO)

  • Sterile, distilled, or deionized water

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile-filterable pipette tips and serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or cryovials

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of 2-MIAA powder. For a 1 mg/mL solution in a 50 mL final volume, weigh 50 mg of 2-MIAA.

  • Initial Dissolution: Transfer the powder to the sterile volumetric flask. Add a small volume of 95-100% ethanol or DMSO to dissolve the powder completely. For 50 mg of powder, 1-2 mL of solvent is typically sufficient.[10] Gently swirl the flask until all crystals are dissolved.

  • Dilution: Once the powder is fully dissolved, slowly add sterile water to bring the volume up to the calibration mark of the volumetric flask (e.g., 50 mL). Mix the solution thoroughly by inverting the flask several times. The solution should remain clear.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip and dispense the solution into a sterile storage bottle. This step is crucial for preventing microbial contamination in tissue culture applications.[10] Do not autoclave auxin solutions , as they are heat-labile.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL cryovials). Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C in the dark.

Protocol 2: Determining Optimal Concentration via a Dose-Response Experiment

Objective: To systematically identify the most effective concentration of 2-MIAA for promoting adventitious rooting in a specific plant species.

Workflow Diagram:

Dose-Response Experiment Workflow A 1. Prepare Plant Material (e.g., uniform stem cuttings) B 2. Prepare 2-MIAA Treatments (e.g., 0, 0.1, 1, 10, 50, 100 mg/L) A->B Parallel Prep C 3. Apply Treatments (e.g., quick dip of cutting base) A->C B->C D 4. Incubate Cuttings (controlled environment: light, temp, humidity) C->D E 5. Data Collection (after 2-4 weeks) D->E F 6. Data Analysis (root number, root length, rooting percentage) E->F G 7. Determine Optimum (identify concentration with best response) F->G Auxin Dose-Response Curve cluster_0 Concentration cluster_1 Plant Response Low Low Optimal Optimal Weak Weak or No Rooting Low->Weak High High Strong Strong Rooting (Optimal Response) Optimal->Strong Inhibition Inhibition & Toxicity High->Inhibition

Caption: The biphasic effect of auxin concentration.

Issue: Inconsistent Results Across Replicates

  • Q: My results are highly variable between cuttings in the same treatment group. How can I improve experimental consistency?

  • A: High variability can obscure real treatment effects. Key factors to control are:

    • Non-uniform Plant Material: Cuttings taken from different parts of the plant (e.g., apical vs. basal) or from plants of different ages will respond differently. Solution: Standardize your explant source. Use cuttings of the same age, diameter, and nodal position.

    • Solution Instability: Auxin solutions can degrade over time, especially when exposed to light. [9]Solution: Prepare fresh dilutions for each experiment from a frozen stock. Keep solutions covered and away from direct light during use.

    • Environmental Gradients: Minor differences in light, temperature, or airflow across an incubation tray can cause significant variation. Solution: Randomize the placement of your replicates within the incubator or on the bench to average out any environmental effects.

Issue: Callus Formation Instead of Rooting

  • Q: My cuttings are producing a large mass of undifferentiated callus at the base but few or no roots. Why?

  • A: This outcome is often related to the balance between auxins and another class of plant hormones, cytokinins. While auxins promote root formation, very high concentrations can sometimes favor the proliferation of undifferentiated cells, leading to callus. [11] * Solution 1: The most likely cause is that your 2-MIAA concentration is too high, pushing the cells toward proliferation instead of differentiation. Lower the 2-MIAA concentration.

    • Solution 2: In tissue culture settings, this is managed by adjusting the auxin-to-cytokinin ratio. A high ratio favors rooting, while a lower ratio favors shoot formation. For cuttings, ensure there isn't an endogenous source of high cytokinin that could be interacting with your exogenous auxin treatment.

Part 4: Data Summary Table

The optimal concentration of 2-MIAA must be determined empirically. However, the following table, based on published data for the common auxins IAA, IBA, and NAA, provides evidence-based starting ranges for designing your dose-response experiments.

Plant TypeApplicationAuxin Type (Proxy)Suggested Starting Range (mg/L)Suggested Starting Range (µM)Reference(s)
Herbaceous CuttingsAdventitious RootingIAA / IBA100 - 1000 mg/L~570 - 5700 µM (for IAA)[8][12]
Woody CuttingsAdventitious RootingIBA / NAA1000 - 8000 mg/L~4900 - 39000 µM (for IBA)[2]
HydroponicsGrowth PromotionIAA0.00175 - 1.75 mg/L0.01 - 10 µM[8][13]
Tissue CultureRoot/Callus InductionIAA / NAA0.1 - 2.0 mg/L~0.5 - 11 µM[10][11]

Note: Concentrations are highly species-dependent. The ranges for cuttings are for quick-dip applications, while hydroponics and tissue culture ranges are for continuous exposure in the medium.

Part 5: References
  • ResearchGate. (n.d.). Dose response curves showing the effects of biostimulant or auxin... Retrieved from [Link]

  • Li, L., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. PubMed. Retrieved from [Link]

  • Li, L., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant Cell Reports.

  • Al-Juboory, K. H., et al. (2024). Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology. PMC. Retrieved from [Link]

  • Greenway Lab. (2024). Solving Common Issues in Plant Tissue Culture. Retrieved from [Link]

  • Blakely, L. M., et al. (1988). Experimental Studies on Lateral Root Formation in Radish Seedling Roots: II. Analysis of the Dose-Response to Exogenous Auxin. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose response of root elongation in wild type (A) and aux1-7 (B) for... Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–response curves for several auxin-like substances in the maize... Retrieved from [Link]

  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. NIH. Retrieved from [Link]

  • Plantocol. (n.d.). Troubleshooting Guide Solutions to Common Problems. Retrieved from [Link]

  • Power Grown. (2019). The Complete Guide to Plant Auxins. Retrieved from [Link]

  • Tran, T. L., et al. (2020). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Pragma Market Research. (n.d.). This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. Retrieved from [Link]

  • ResearchGate. (2023). Which is better for an experiment, Indole-3-butyric acid or Indole-3-acetic acid? Retrieved from [Link]

  • Sciencemadness.org. (n.d.). INDOLE-3-ACETIC ACID. Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from [Link]

  • R Discovery. (2020). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. Retrieved from [Link]

  • Net Journals. (2024). Effect of indole-3-acetic acid, indole-3-butyric acid and 1-naphthalene acetic acid on the stem cutting and vegetative growth of Lawsonia inermis L. Retrieved from [Link]

Sources

Technical Support Center: Understanding and Troubleshooting the Unexpected Phytotoxicity of 2-Methylindole-3-acetic Acid at High Concentrations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylindole-3-acetic acid (2-Me-IAA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Me-IAA in their experiments and may have encountered unexpected phytotoxic effects at high concentrations. As a synthetic auxin, 2-Me-IAA is a powerful tool for plant growth regulation, but its effects can be dose-dependent, and at high concentrations, it can lead to inhibitory and toxic outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate these challenges and ensure the integrity of your research.

Introduction: The Dual Nature of Auxins

Auxins, including the synthetic analog 2-Me-IAA, exhibit a classic biphasic dose-response curve. At optimal concentrations, they promote cell division, elongation, and differentiation. However, as concentrations increase beyond a certain threshold, these same compounds can become potent inhibitors of growth and even induce cell death. This phytotoxicity is often mediated by a cascade of physiological responses, including the overproduction of stress-related hormones like ethylene and abscisic acid, and the generation of reactive oxygen species (ROS)[1]. What can be particularly perplexing for researchers is when the observed phytotoxic symptoms of 2-Me-IAA do not align with the expected effects of a simple auxin overdose, suggesting a more complex mechanism of action.

One key difference between 2-Me-IAA and the endogenous auxin, indole-3-acetic acid (IAA), lies in their susceptibility to enzymatic degradation. Studies have shown that 2-Me-IAA is not a substrate for the oxidase reaction of plant peroxidases, which is a major degradation pathway for IAA[2]. This resistance to breakdown could lead to its persistence at high levels within plant tissues, potentially contributing to prolonged and more severe phytotoxic effects.

Troubleshooting Guide: Diagnosing Unexpected Phytotoxicity

When encountering unexpected phytotoxicity with 2-Me-IAA, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Severe root growth inhibition, more than expected for an auxin 1. Ethylene overproduction: High auxin concentrations are known to stimulate ethylene biosynthesis, which strongly inhibits root elongation[3].2. Persistent 2-Me-IAA: Due to its resistance to peroxidase-mediated degradation, 2-Me-IAA may accumulate to highly toxic levels in the root zone[2].1. Test for ethylene sensitivity: Include an ethylene inhibitor (e.g., silver thiosulfate) or ethylene-insensitive mutant lines in your experimental setup to see if the phenotype is rescued.2. Perform a detailed dose-response curve: Determine the precise concentration at which 2-Me-IAA becomes inhibitory in your specific plant system (see Experimental Protocol below).3. Washout experiment: After treatment, transfer plants to a 2-Me-IAA-free medium to assess recovery. Slower recovery compared to IAA could indicate persistence.
Atypical leaf symptoms (e.g., interveinal chlorosis, necrotic spots) not typical of auxin-induced epinasty 1. Localized oxidative stress: High levels of 2-Me-IAA may be inducing the production of reactive oxygen species (ROS) in specific tissues, leading to localized cell death (necrosis) and chlorophyll degradation (chlorosis)[1][4].2. Nutrient deficiencies: Root damage from 2-Me-IAA toxicity can impair nutrient uptake, leading to deficiency symptoms in the leaves[5].1. Measure ROS levels: Use histochemical staining (e.g., DAB for H₂O₂, NBT for O₂⁻) or fluorescent probes to visualize ROS accumulation in affected tissues.2. Analyze tissue nutrient content: Perform elemental analysis on chlorotic and healthy leaf tissues to check for nutrient imbalances.3. Supplement with antioxidants: Co-application of antioxidants (e.g., ascorbic acid, glutathione) may alleviate some of the necrotic and chlorotic symptoms.
Inconsistent or variable phytotoxic responses across experiments 1. Solvent effects: The solvent used to dissolve 2-Me-IAA (e.g., DMSO, ethanol) may have its own phytotoxic effects, especially at higher concentrations.2. Light-mediated degradation: While 2-Me-IAA is more stable than IAA, some degradation may occur under high light conditions, altering the effective concentration.3. Plant age and developmental stage: The sensitivity of plants to auxins can vary significantly with age and developmental stage.1. Run solvent controls: Always include a control group treated with the same concentration of the solvent used to dissolve 2-Me-IAA.2. Standardize light conditions: Ensure consistent light intensity and duration across all experiments. Prepare fresh stock solutions regularly and store them protected from light.3. Synchronize plant material: Use plants of the same age and developmental stage for all treatments and replicates.

Frequently Asked Questions (FAQs)

Q1: At what concentration does 2-Me-IAA typically become phytotoxic?

A1: The phytotoxic threshold of 2-Me-IAA is highly dependent on the plant species, the specific tissue being treated, and the experimental conditions. Generally, for many plant species, concentrations above 10 µM can start to show inhibitory effects on root growth, with more severe toxicity observed at concentrations of 100 µM and higher. It is crucial to perform a detailed dose-response curve for your specific system to determine the optimal and toxic concentration ranges.

Q2: Are the phytotoxic symptoms of 2-Me-IAA different from those of IAA?

A2: While both compounds at high concentrations will cause typical auxin overdose symptoms like root growth inhibition and leaf epinasty, the persistence of 2-Me-IAA due to its resistance to enzymatic breakdown may lead to more pronounced and prolonged effects[2]. Additionally, any unique metabolites of 2-Me-IAA could potentially cause atypical symptoms not seen with IAA, such as specific patterns of chlorosis or necrosis.

Q3: Can 2-Me-IAA-induced phytotoxicity be reversed?

A3: The reversibility of 2-Me-IAA-induced phytotoxicity depends on the severity and duration of the exposure. Mild inhibition of root growth may be reversible upon removal of the compound. However, severe symptoms like extensive necrosis indicate significant cell death and are unlikely to be reversible.

Q4: How can I be sure that the observed phytotoxicity is due to 2-Me-IAA and not a contaminant in my stock?

A4: It is essential to use high-purity 2-Me-IAA from a reputable supplier. If you suspect contamination, you can analyze your stock solution using techniques like HPLC or mass spectrometry. Additionally, comparing the effects of your 2-Me-IAA with a new, certified batch can help rule out contamination.

Q5: Could the phytotoxicity be related to the interaction of 2-Me-IAA with other signaling pathways?

A5: Yes, this is a strong possibility. High auxin levels are known to crosstalk with other hormone pathways, most notably ethylene and abscisic acid, both of which are involved in stress responses and growth inhibition[3]. Furthermore, the oxidative stress induced by high 2-Me-IAA concentrations can trigger a broader stress response in the plant[1][4].

Experimental Protocols

Dose-Response Curve Analysis of 2-Me-IAA Phytotoxicity on Root Growth

This protocol provides a step-by-step method for determining the phytotoxic concentration of 2-Me-IAA on the root growth of a model plant like Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Phytagel or agar

  • Petri dishes (100 mm x 15 mm)

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO) or ethanol (as a solvent)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with a drop of Tween-20. Rinse the seeds 4-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS medium in Petri dishes.

  • Stratification: Wrap the plates in foil and stratify at 4°C for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Preparation of 2-Me-IAA Stock Solution: Prepare a 100 mM stock solution of 2-Me-IAA in DMSO or ethanol. Store at -20°C in the dark.

  • Preparation of Treatment Plates: Prepare MS medium and autoclave. Allow it to cool to around 50°C. Add the 2-Me-IAA stock solution to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Also, prepare a solvent control plate containing the same concentration of DMSO or ethanol as the highest 2-Me-IAA concentration plate. Pour the media into Petri dishes and allow them to solidify.

  • Seedling Transfer: Once the seedlings have germinated and the cotyledons have fully expanded (approximately 4-5 days after moving to the growth chamber), carefully transfer seedlings of uniform size to the treatment plates.

  • Incubation: Place the treatment plates vertically in the growth chamber to allow the roots to grow along the surface of the medium.

  • Data Collection: After 5-7 days of growth on the treatment plates, photograph the plates and measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length for each treatment. Plot the average root length against the log of the 2-Me-IAA concentration to visualize the dose-response curve.

Visualization of Experimental Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating Plating on MS Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination Stratification->Germination Transfer_Seedlings Transfer Seedlings Germination->Transfer_Seedlings Prepare_Treatments Prepare 2-Me-IAA Plates Prepare_Treatments->Transfer_Seedlings Incubation Vertical Incubation Transfer_Seedlings->Incubation Data_Collection Measure Root Length Incubation->Data_Collection Data_Analysis Plot Dose-Response Curve Data_Collection->Data_Analysis

Caption: Workflow for Dose-Response Analysis of 2-Me-IAA.

Signaling Pathways and Mechanistic Insights

The phytotoxicity of high concentrations of 2-Me-IAA is likely a multifactorial process. Based on the known effects of high auxin levels and the unique properties of 2-Me-IAA, we can propose a hypothetical signaling pathway leading to phytotoxicity.

Hypothetical Signaling Pathway of 2-Me-IAA Phytotoxicity

PhytotoxicityPathway cluster_input Input cluster_cellular Cellular Response cluster_output Phenotypic Output High_2MeIAA High Concentration of This compound Auxin_Signaling Sustained Auxin Signaling High_2MeIAA->Auxin_Signaling Persistence due to low degradation Ethylene_Biosynthesis Increased Ethylene Biosynthesis Auxin_Signaling->Ethylene_Biosynthesis ROS_Production Reactive Oxygen Species (ROS) Production Auxin_Signaling->ROS_Production Root_Inhibition Root Growth Inhibition Ethylene_Biosynthesis->Root_Inhibition Oxidative_Damage Oxidative Damage ROS_Production->Oxidative_Damage Oxidative_Damage->Root_Inhibition Chlorosis_Necrosis Chlorosis and Necrosis Oxidative_Damage->Chlorosis_Necrosis

Caption: Hypothetical Pathway of 2-Me-IAA Phytotoxicity.

This proposed pathway highlights that the persistence of high concentrations of 2-Me-IAA leads to sustained auxin signaling. This, in turn, can trigger two major downstream pathways contributing to phytotoxicity: the overproduction of ethylene, a potent inhibitor of root growth, and the generation of ROS, which cause oxidative damage leading to chlorosis and necrosis.

Conclusion

Working with potent plant growth regulators like 2-Me-IAA requires a nuanced understanding of their dose-dependent effects. Unexpected phytotoxicity at high concentrations can be a significant experimental hurdle. By systematically troubleshooting, considering the unique biochemical properties of 2-Me-IAA, and carefully controlling experimental parameters, researchers can mitigate these issues and harness the full potential of this valuable compound. This guide provides a framework for understanding and addressing these challenges, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Andreae, W. A., Venis, M. A., Jursic, F., & Dumas, T. (n.d.). Does Ethylene Mediate Root Growth Inhibition by Indole-3-Acetic Acid? Plant Physiology. [Link]
  • Chadwick, A. V., & Burg, S. P. (1967). An explanation of the inhibition of root growth caused by indole-3-acetic Acid. Plant Physiology, 42(3), 415–420. [Link]
  • de Melo, M. P., de Lima, V. T., & Bechara, E. J. (2004). The mechanism of indole acetic acid cytotoxicity.
  • Fu, Y., Bai, Y., Chen, Z., & Jiang, D. (2014). Indole acetic acid is responsible for protection against oxidative stress caused by drought in soybean plants: The role of heme oxygenase induction. Plant Physiology and Biochemistry, 82, 139-146. [Link]
  • Gazula, A., & Sharma, M. (2021). Thiamine and Indole-3-Acetic Acid Induced Modulations in Physiological and Biochemical Characteristics of Maize (Zea mays L.) under Arsenic Stress. Plants, 10(11), 2465. [Link]
  • Kryzaniak, Y., & Finkelstein, R. (2021). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. International Journal of Molecular Sciences, 22(16), 8897. [Link]
  • RHS. (2025, December 23).
  • Still, C. C., Fukuyama, T. T., & Moyed, H. S. (1965). Inhibitory Oxidation Products of Indole-3-Acetic Acid: 3-Hydroxymethyloxindole and 3-Methyleneoxindole as Plant Metabolites. Journal of Biological Chemistry, 240(6), 2612-2618. [Link]
  • Uchida, R. (2006). Mature Leaf Chlorosis and Necrosis. CTAHR. [Link]
  • Yang, F., Li, C., Zhang, J., & Liu, Q. (2009). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 151(2), 829–840. [Link]
  • Gazarian, I. G., Lagrimini, L. M., Mellon, F. A., Naldrett, M. J., Ashby, G. A., & Thorneley, R. N. F. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(1), 223–232. [Link]

Sources

Technical Support Center: Troubleshooting Poor Rooting with 2-Methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylindole-3-acetic acid (2-Me-IAA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges in adventitious root formation when using this synthetic auxin. Here, we combine fundamental principles of auxin physiology with practical, field-tested solutions to help you optimize your rooting protocols and achieve consistent, successful results.

Understanding this compound in Rooting

This compound is a synthetic auxin, a class of plant growth regulators that play a crucial role in various developmental processes, most notably root initiation.[1] Like its parent compound, Indole-3-acetic acid (IAA), the primary native auxin in plants, 2-Me-IAA is expected to promote the formation of adventitious roots from stem or leaf cuttings.[2][3] The mechanism involves the regulation of gene expression that leads to cell division and differentiation, ultimately forming root primordia.[4][5]

However, as with any biologically active compound, achieving the desired effect is contingent on a multitude of factors. Poor rooting outcomes are common and can often be traced back to suboptimal experimental conditions. This guide will walk you through a systematic approach to identifying and resolving these issues.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during your rooting experiments with this compound.

Problem 1: Complete Failure of Root Initiation

Symptom: Cuttings show no signs of root development, and the basal end may be callusing excessively or starting to rot.

Potential Causes & Solutions:

  • Inappropriate Concentration: The concentration of 2-Me-IAA is the most critical factor. An optimal concentration promotes rooting, while a suboptimal one may be ineffective or even inhibitory.[6]

    • Solution: Perform a dose-response experiment. Prepare a range of 2-Me-IAA concentrations to identify the optimal window for your specific plant species.

  • Improper Application Method: The method of application can significantly impact the uptake and efficacy of the auxin.

    • Solution: Experiment with different application techniques. The "quick dip" method is common for solvent-based auxin solutions, while a "soak" method can be used for aqueous solutions.[7] Ensure the basal end of the cutting is fully in contact with the solution for the prescribed duration.

  • Degraded 2-Me-IAA Solution: Auxins can be sensitive to light and temperature, leading to degradation over time.

    • Solution: Prepare fresh solutions of 2-Me-IAA for each experiment. Store the stock powder in a cool, dark, and dry place as recommended by the supplier.

  • Genotype-Specific Recalcitrance: Some plant species or cultivars are inherently difficult to root.[8]

    • Solution: Investigate the literature for reports on rooting your specific plant material. Consider using a combination of auxins, as synergistic effects are often observed.[9][10]

Problem 2: Poor Quality or Low Number of Roots

Symptom: Cuttings produce only a few, weak, or short roots that may not be sufficient for successful transplanting.

Potential Causes & Solutions:

  • Suboptimal Auxin Concentration: While some rooting may occur, the concentration might not be ideal for robust root system development.

    • Solution: Fine-tune the 2-Me-IAA concentration. A slight increase or decrease from your current protocol could significantly improve root number and length.

  • Nutrient Imbalance in the Rooting Medium: The rooting medium plays a vital role in supporting the developing roots.

    • Solution: Ensure the rooting medium is well-aerated and provides adequate moisture without being waterlogged. For in vitro cultures, a rooting-specific medium with reduced nutrient levels may be beneficial.[11]

  • Environmental Stress: Temperature, humidity, and light conditions can all impact rooting success.[12][13]

    • Solution: Maintain optimal environmental conditions for your specific plant species. High humidity is generally required to prevent desiccation of the cuttings before roots are formed. Ensure appropriate light intensity and photoperiod, as this can influence endogenous hormone levels.

Problem 3: Callus Formation Instead of Roots

Symptom: The basal end of the cutting develops a significant amount of undifferentiated callus tissue with little to no root formation.

Potential Causes & Solutions:

  • Hormonal Imbalance: An inappropriate ratio of auxin to endogenous cytokinins can lead to callus proliferation rather than root differentiation.[14]

    • Solution: Adjust the concentration of 2-Me-IAA. In some cases, a lower concentration may favor root development over callusing.

  • High Auxin Concentration: Excessive auxin levels can sometimes lead to callus formation at the expense of organized root development.[15]

    • Solution: Reduce the concentration of 2-Me-IAA in your rooting solution.

Problem 4: Basal Stem Necrosis or Rot

Symptom: The base of the cutting turns black or brown and becomes soft, indicating tissue death.

Potential Causes & Solutions:

  • Toxicity from High Auxin Concentration: Extremely high concentrations of auxins can be toxic to plant tissues.[6]

    • Solution: Drastically reduce the 2-Me-IAA concentration or the duration of the application.

  • Contamination: Fungal or bacterial contamination can cause rotting of the cutting.[11][16]

    • Solution: Ensure all tools, containers, and the rooting medium are properly sterilized. Use healthy, disease-free plant material for cuttings.

  • Solvent Toxicity: If dissolving 2-Me-IAA in a solvent like ethanol or DMSO, high concentrations of the solvent itself can be damaging.

    • Solution: Use the minimum amount of solvent necessary to dissolve the 2-Me-IAA and then dilute with sterile water. Ensure the solvent evaporates quickly after a "quick dip" application.[7]

Experimental Workflow & Data Presentation

Optimizing 2-Me-IAA Concentration: A Step-by-Step Protocol
  • Prepare a Stock Solution: Accurately weigh 10 mg of this compound powder and dissolve it in 1 mL of a suitable solvent (e.g., 1N NaOH or ethanol). Then, bring the volume up to 10 mL with sterile distilled water to get a 1000 ppm stock solution.

  • Create a Dilution Series: From the stock solution, prepare a series of working concentrations. A common range to test for a new compound would be 0 (control), 50, 100, 250, 500, and 1000 ppm.

  • Select and Prepare Cuttings: Use healthy, uniform cuttings from the same parent plant. Make a fresh, angled cut at the base of each cutting.

  • Apply the Auxin: Use a consistent application method for all treatments (e.g., a 5-second quick dip).

  • Culture the Cuttings: Place the cuttings in a suitable rooting medium and maintain them under optimal environmental conditions.

  • Data Collection: After a predetermined period (e.g., 4 weeks), record the rooting percentage, number of roots per cutting, and average root length for each treatment.

  • Analysis: Analyze the data to determine the optimal concentration of 2-Me-IAA for your specific application.

Table 1: Example Data from a Dose-Response Experiment
2-Me-IAA Concentration (ppm)Rooting Percentage (%)Average Number of Roots per CuttingAverage Root Length (cm)
0 (Control)201.50.8
50604.22.1
100858.13.5
2509012.54.2
500759.33.8
100040 (with callus)3.11.5

Visualizing the Troubleshooting Process

Caption: A troubleshooting workflow for poor rooting with 2-Me-IAA.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in solution?

While specific stability data for 2-Me-IAA may not be readily available, it is prudent to handle it with the same care as other auxins like IAA. Auxin solutions can be sensitive to light and microbial degradation. It is highly recommended to prepare fresh solutions before each use and store stock solutions in the dark at 2-8°C for short periods.

Q2: How does 2-Me-IAA compare to more common auxins like IBA and NAA?

Indole-3-butyric acid (IBA) and 1-naphthaleneacetic acid (NAA) are generally considered more stable than IAA and are widely used in commercial rooting products.[17] The efficacy of 2-Me-IAA relative to these compounds is likely species-dependent. A comparative study with IBA and NAA at similar concentrations would be necessary to determine the most effective auxin for your specific plant material.

Q3: Can 2-Me-IAA be used in combination with other auxins?

Yes, combinations of different auxins can have synergistic effects, leading to improved rooting in some species.[9][18] For example, a mixture of 2-Me-IAA and IBA or NAA might be more effective than any single auxin. This is an area for empirical testing to optimize your protocol.

Q4: Are there any known toxic effects of 2-Me-IAA on plants?

High concentrations of any auxin can be phytotoxic, leading to symptoms like root growth inhibition, tissue necrosis, and even plant death.[19][20] It is crucial to determine the optimal, non-toxic concentration range through careful experimentation.

Q5: How can I confirm the concentration and purity of my 2-Me-IAA solution?

For research applications requiring high precision, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the concentration of 2-Me-IAA in your solutions.[21][22][23][24][25] This can be particularly important if you suspect degradation of your stock material.

Auxin Signaling Pathway

AuxinSignaling Auxin 2-Me-IAA (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARE Auxin Response Element (in DNA) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Root_Initiation Root Initiation & Development Gene_Expression->Root_Initiation

Caption: Simplified auxin signaling pathway leading to root initiation.

References

  • Greenway Lab. (2024, July 23). Solving Common Issues in Plant Tissue Culture.
  • CIBTech. (n.d.). AUXINS IN ROOTING OF CUTTINGS.
  • Plant Cell Technology. (n.d.). Tissue Culture Troubleshooting 101.
  • PMC - NIH. (n.d.). Synergistic action of auxin and ethylene on root elongation inhibition is caused by a reduction of epidermal cell length.
  • (2025, February 10). Optimized Concentrations of Auxinic Rooting Promoters Improve Stem Cutting Propagation Efficiency and Morphophysiological Charac.
  • Agriculture Association of Textile Chemical and Critical Reviews Journal. (2025, June 7).
  • (n.d.). Taking the cuttings. ROOTING CUTTINGS OF TROPICAL TREES.
  • PMC - PubMed Central. (2025, August 4). Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology.
  • Fagro's blog. Articles and news on agriculture. (2022, April 28). Auxins, synergy for rooting.
  • Quality Plants & Seedlings. (2023, October 25). Poor root growth in tissue culture? This may help....
  • DocsDrive. (n.d.). Influence of Auxin Concentrations on Different Ornamental Plants Rooting.
  • ResearchGate. (2025, August 6). Auxin‐Synergists in the Rooting of Cuttings.
  • MDPI. (2019, September 27). Auxin-Induced Adventitious Root Formation in Nodal Cuttings of Camellia sinensis.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (2025, August 6). (PDF) Optimized Concentrations of Auxinic Rooting Promoters Improve Stem Cutting Propagation Efficiency and Morphophysiological Characteristics in Hedera algeriensis cv. Gloire de Marengo.
  • (2025, January 15). Common Mistakes in Plant Tissue Culture and How to Fix Them.
  • PMC - PubMed Central. (2017, June 9). Synergistic action of auxin and cytokinin mediates aluminum‐induced root growth inhibition in Arabidopsis.
  • (2024, August 6). Common Tissue Culture Issues And How To Deal With Them (Part 2).
  • (2011, May 30).
  • (n.d.).
  • LITFL • CCC Toxicology. (2024, December 18). Plant Toxicity.
  • PMC - PubMed Central - NIH. (2019, October 21).
  • NIH. (n.d.).
  • PubMed. (2008, January 15).
  • PMC - NIH. (n.d.). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis.
  • PubMed. (n.d.).
  • NIH. (n.d.).
  • Biosynth. (n.d.). This compound | 1912-43-2 | FM30419.
  • POMAIS Agriculture. (n.d.).
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • PubMed. (n.d.). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA)
  • (2026, January 6).
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-indoleacetic acid 98 1912-43-2.
  • PMC - NIH. (n.d.). An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid.
  • Thermo Fisher Scientific. (2025, September 7).
  • MDPI. (n.d.). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant.
  • MDPI. (2021, March 5).
  • Fisher Scientific. (n.d.). This compound, 98+%.
  • Net Journals. (2024, October 18).
  • ResearchGate. (2024, December 31). (PDF)
  • MDPI. (n.d.). Effect of Different Indole Butyric Acid (IBA) Concentrations in Various Rooting Media on the Rooting Success of Loropetalum chinense var. rubrum Yieh Cuttings and Its Modeling with Artificial Neural Networks.
  • International Journal of Advanced Biochemistry Research. (2024, November 22). Effect of Indole-3-butyric acid (IBA) and Napthalene Acetic Acid (NAA) on rooting performance and plant growth of.
  • Loba Chemie. (n.d.). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY.
  • MU Extension. (2017, September 27). Pesticide Poisoning Symptoms and First Aid.

Sources

How to improve the stability of 2-Methylindole-3-acetic acid solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylindole-3-acetic acid (2-Me-IAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the preparation, storage, and troubleshooting of this compound solutions. Our goal is to ensure the stability and efficacy of your experimental work by leveraging our expertise in chemical stability and application.

Understanding the Stability of this compound

This compound is an analog of the common plant hormone indole-3-acetic acid (IAA). A key structural difference is the presence of a methyl group at the 2-position of the indole ring. This substitution is not merely an addition; it fundamentally enhances the chemical stability of the molecule compared to its parent compound, IAA.

The indole ring is susceptible to oxidative degradation, a primary pathway for the breakdown of IAA in solution. However, the methyl group at the 2-position sterically hinders the enzymatic and chemical access to this site, which is a common point of oxidative attack. Research has shown that this methyl substitution can inhibit hydroxylation and subsequent degradation, making 2-Me-IAA a more robust molecule for experimental use.[1]

Despite its enhanced stability, solutions of this compound are not entirely immune to degradation. Factors such as prolonged exposure to light, extreme pH conditions, and the presence of oxidizing agents can still compromise the integrity of the solution over time. Understanding these factors is the first step toward ensuring reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the handling of this compound solutions.

Q1: What is the best solvent to dissolve this compound?

A1: this compound is sparingly soluble in water but is readily soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For creating a stock solution, it is recommended to first dissolve the powder in a minimal amount of 100% ethanol or DMSO. Once fully dissolved, you can then bring the solution to the final desired volume with distilled or deionized water.[2] This method ensures complete dissolution and minimizes the risk of precipitation.

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: To maximize the shelf-life of your stock solution, it should be stored at 2-8°C in a tightly sealed, amber-colored vial to protect it from light.[3] For long-term storage (months), we recommend aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C. This prevents repeated freeze-thaw cycles which can degrade the compound.

Q3: How does pH affect the stability of this compound in my working solution?

A3: While 2-Me-IAA is more stable than IAA, extreme pH values should be avoided. Acidic conditions can potentially lead to degradation of the indole ring. For most biological applications, maintaining the pH of your final working solution within a neutral range (pH 6.5-7.5) is advisable.

Q4: Can I autoclave my media after adding this compound?

A4: While some studies on the parent compound, IAA, have shown it to be relatively stable to autoclaving under neutral pH conditions, it is generally recommended to add this compound to your culture medium after autoclaving and cooling. This is best practice to avoid any potential thermal degradation. You can prepare a concentrated stock solution, sterilize it by filtration through a 0.22 µm filter, and then add it to the sterile medium.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section provides a question-and-answer formatted guide to troubleshoot common problems with this compound solutions.

Q: My this compound solution has precipitated after I diluted the stock solution into my aqueous buffer. What should I do?

A: Precipitation upon dilution into an aqueous medium is a common issue and is typically due to the lower solubility of the compound in water compared to the organic solvent of your stock solution.

  • Underlying Cause: The concentration of the compound in the final aqueous solution may have exceeded its solubility limit. Also, a rapid change in solvent polarity can cause the compound to crash out of solution.

  • Immediate Solution: Try gently warming the solution while stirring. If the precipitate redissolves, allow it to cool to room temperature slowly. If it remains precipitated, you may need to remake the solution.

  • Preventative Measures:

    • Decrease the final concentration: Your target concentration might be too high for the aqueous buffer.

    • Adjust the pH: For acidic compounds like 2-Me-IAA, slightly increasing the pH of the aqueous buffer (e.g., to pH 8.0) can increase solubility by deprotonating the carboxylic acid group. You can use a small amount of 1N NaOH to adjust the pH.

    • Slow Addition: When diluting your stock, add the stock solution dropwise to the aqueous buffer while vigorously stirring. This gradual change in solvent environment can help prevent precipitation.[4]

Q: I am observing inconsistent results in my bioassay, and I suspect my this compound solution has degraded. How can I confirm this and what should I do?

A: Inconsistent biological activity is a primary indicator of compound degradation.

  • Underlying Cause: Degradation can be caused by exposure to light, improper storage temperature, or contamination of the solution.

  • Confirmation:

    • Visual Inspection: Look for a change in color of the solution. A yellowing or browning can indicate degradation.

    • Analytical Confirmation (if available): Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your solution and detect the presence of degradation products.

  • Solution:

    • Prepare a Fresh Solution: The most reliable solution is to discard the suspect solution and prepare a fresh stock from the solid compound.

    • Review Your Protocol: Carefully review your solution preparation and storage procedures to identify any potential steps that could contribute to degradation. Ensure you are protecting the solution from light and storing it at the recommended temperature.

Experimental Protocols

Protocol for Preparing a Stable 10 mM Stock Solution of this compound

This protocol provides a step-by-step method for preparing a stable stock solution that can be used for various research applications.

Materials:

  • This compound powder (CAS 1912-43-2)

  • 100% Ethanol or DMSO

  • Sterile, distilled, or deionized water

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes (amber or wrapped in foil)

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh out 18.92 mg of this compound powder.

  • Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 1 mL of 100% ethanol or DMSO. Vortex gently until the powder is completely dissolved.

  • Dilution: Add 9 mL of sterile, distilled, or deionized water to the tube to bring the final volume to 10 mL. Mix thoroughly by inverting the tube several times.

  • Sterilization (Optional but Recommended): If the solution is to be used in sterile applications such as cell culture, filter-sterilize the 10 mM stock solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. For short-term storage (up to one month), store at 2-8°C. For long-term storage, store at -20°C. Always protect the solution from light.

Data Summary Table: Solvent and Storage Recommendations

ParameterRecommendationRationale
Primary Solvent 100% Ethanol or DMSOHigh solubility of 2-Me-IAA.
Diluent Sterile Distilled/Deionized WaterFor preparing aqueous working solutions.
Stock Concentration 1-10 mMA practical range for easy dilution to working concentrations.
Short-Term Storage 2-8°C, protected from lightMinimizes degradation for up to one month.
Long-Term Storage -20°C, protected from lightPrevents degradation and maintains stability for several months.

Visualizing Degradation and Troubleshooting

To further aid in understanding the stability and troubleshooting of this compound solutions, the following diagrams illustrate key concepts.

Hypothetical Degradation Pathway of this compound

While the 2-methyl group provides significant stability against oxidation, under harsh conditions (e.g., strong oxidizing agents, prolonged UV exposure), degradation can still occur. The primary degradation is likely to involve the indole ring.

2-Methylindole-3-acetic_acid This compound Degradation_Products Potential Degradation Products (Ring-opened structures) 2-Methylindole-3-acetic_acid->Degradation_Products Degradation Oxidative_Stress Harsh Conditions (e.g., UV, Strong Oxidants) Oxidative_Stress->2-Methylindole-3-acetic_acid

Caption: Hypothetical degradation pathway of this compound under harsh conditions.

Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues with your this compound solutions.

Start Inconsistent Experimental Results Observed Check_Solution Visually Inspect Solution (Color change, precipitate?) Start->Check_Solution Precipitate_Found Precipitate Observed Check_Solution->Precipitate_Found No_Precipitate No Visible Change Check_Solution->No_Precipitate No Troubleshoot_Precipitation Follow Precipitation Troubleshooting Guide Precipitate_Found->Troubleshoot_Precipitation Yes Consider_Degradation Suspect Chemical Degradation No_Precipitate->Consider_Degradation Prepare_Fresh Prepare Fresh Stock Solution Troubleshoot_Precipitation->Prepare_Fresh Review_Prep Review Solution Preparation Protocol Consider_Degradation->Review_Prep Review_Storage Review Storage Conditions (Temp, Light Exposure) Review_Prep->Review_Storage Review_Storage->Prepare_Fresh End Re-run Experiment Prepare_Fresh->End

Caption: A troubleshooting workflow for diagnosing issues with this compound solutions.

References

  • Gao, L., & Gu, J.-D. (2021). Proposed biochemical pathways for degradation of 2-methylindole by strain MPKc through oxidation of either (a) C-3 position or (b) the methyl group at 2-position. ResearchGate.
  • Gu, J.-D., & Berry, D. F. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Yip, C. W. (2005). Degradation of N-heterocyclic aromatics indole and 2-methylindole by bacteria from wetland sediment and characterization of the bacteria involved. The University of Hong Kong.
  • de Oliveira, C. G., dos Santos, A. A., Pritsch, E. J. P., Bressan, S. K., Giehl, A., Fogolari, O., Mossi, A. J., Treichel, H., & Alves, Jr., S. L. (2023). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 9(7), 737.
  • Madsen, E. L., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2691–2697.
  • Yang, Z., & Dudareva, N. (2009). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 150(2), 894–905.
  • Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192.
  • Wikipedia. (2023, December 15). 2-Methylindole. In Wikipedia.
  • Hu, H., Li, L., Gao, F., Diao, W., Ma, H., Feng, F., Quan, S., Xiang, L., & Zhang, X. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology, 13, 1018604.
  • ResearchGate. (2016, November 17). How to avoid Indoleacetic acid solution precipitation?
  • Journal of Applied Biology and Biotechnology. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus.
  • Zhang, D., et al. (2019). Indole-3-acetic Acid Has Long-Term Effects on Long Non-Coding RNA Gene Methylation and Growth in Populus Tomentosa. Molecular Genetics and Genomics, 294(6), 1511-1525.
  • MDPI. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory.
  • Agrisera. (n.d.). Anti-IAA | Indole 3 acetic acid.
  • bioRxiv. (2024). Degradation of indole-3-acetic acid by plant-associated microbes.
  • Organic Syntheses. (n.d.). Indole-3-acetic Acid.
  • Google Patents. (n.d.). Process of producing indole-3-acetic acids.

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Shelf life and proper storage of 2-Methylindole-3-acetic acid powder

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylindole-3-acetic acid (2-Me-IAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this synthetic auxin analog. Our goal is to ensure the integrity of your experiments through a comprehensive understanding of this compound's properties and potential challenges.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the shelf life, storage, and handling of this compound powder.

Q1: What is the recommended long-term storage condition for this compound powder?

For maximal shelf life, this compound powder should be stored at 2°C to 8°C in a tightly sealed container, protected from light and moisture. Many suppliers recommend refrigeration for long-term storage.[1]

Q2: What is the expected shelf life of this compound powder?

While specific manufacturers' guaranteed shelf life may vary, when stored under the recommended conditions (refrigerated, dark, and dry), auxin analogs can be stable for several years. For instance, the related compound 5-Ph-IAA has been shown to be stable for over two years when stored at 4°C. It is best practice to refer to the manufacturer's certificate of analysis for a specific expiration date.

Q3: My this compound powder has changed color from off-white to yellowish-brown. Is it still usable?

A significant color change may indicate degradation. Indole-containing compounds, like 2-Me-IAA, are susceptible to oxidation and photodegradation, which can lead to discoloration.[2] It is highly recommended to validate the biological activity of the discolored powder using a bioassay before proceeding with critical experiments.

Q4: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but soluble in organic solvents. A common practice is to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) or ethanol. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C to minimize freeze-thaw cycles.

Q5: How long are stock solutions of this compound stable?

When stored in a suitable solvent like DMSO or ethanol at -20°C and protected from light, stock solutions of auxin analogs are generally stable for several months. However, for best results in sensitive applications like plant tissue culture, it is advisable to use freshly prepared solutions or solutions stored for no longer than one month.

II. Troubleshooting Guide: Experimental Challenges

This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no biological response (e.g., lack of root induction) 1. Degraded 2-Me-IAA: The powder or stock solution may have lost activity due to improper storage or age. 2. Incorrect concentration: Calculation error or improper dilution. 3. Photodegradation in media: Exposure of the culture media to light can degrade the compound.[2][3] 4. Inappropriate auxin-to-cytokinin ratio: The balance with other hormones is critical for the desired physiological response.[4]1. Validate activity: Perform a bioassay (see Section IV) to confirm the biological activity of your 2-Me-IAA. 2. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. 3. Minimize light exposure: Store stock solutions in the dark and consider keeping cultures in low-light conditions or using amber-colored vessels, especially during the initial stages of auxin treatment.[4] 4. Optimize hormone balance: Conduct a dose-response experiment with varying concentrations of both 2-Me-IAA and cytokinin to find the optimal ratio for your specific plant species and explant type.[4][5]
Precipitation of 2-Me-IAA in culture media 1. Poor solubility: The concentration used may exceed the solubility limit in the aqueous media. 2. pH of the media: The solubility of auxins can be pH-dependent.1. Use a co-solvent: When preparing the media, add the 2-Me-IAA stock solution dropwise while stirring to ensure proper mixing. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is not phytotoxic (typically <0.1%). 2. Adjust media pH: Check and adjust the pH of the culture medium before autoclaving.
Browning of explants and surrounding media Phenolic oxidation: Plant tissues release phenolic compounds in response to wounding or stress, which then oxidize and cause browning and necrosis.[4]1. Use antioxidants: Add antioxidants like ascorbic acid or citric acid to the culture medium.[4] 2. Frequent subculturing: Transfer explants to fresh media regularly to avoid the accumulation of toxic oxidized phenols.[4] 3. Initial dark incubation: Keeping the cultures in the dark for the first few days can reduce stress and phenolic production.[4]
Unexpected phenotypes or phytotoxicity 1. High auxin concentration: Excessive levels of auxins can be inhibitory or toxic to plant tissues. 2. Contamination of stock solution: The stock solution may be contaminated with other biologically active compounds.1. Perform a dose-response curve: Test a range of 2-Me-IAA concentrations to determine the optimal, non-toxic level for your system. 2. Prepare fresh stock solutions: Use a fresh, unopened vial of 2-Me-IAA powder to prepare a new stock solution under sterile conditions.
Logical Flow for Troubleshooting Inconsistent Results

troubleshooting_flow start Inconsistent or No Biological Response check_activity Is the 2-Me-IAA active? start->check_activity bioassay Perform Wheat Coleoptile Bioassay (See Section IV) check_activity->bioassay No check_concentration Are the concentrations and hormone ratios correct? check_activity->check_concentration Yes bioassay->check_concentration Passes new_reagent Purchase new 2-Me-IAA bioassay->new_reagent Fails recalculate Recalculate dilutions and optimize auxin/cytokinin ratio check_concentration->recalculate No check_media Is there degradation in the media? check_concentration->check_media Yes success Problem Resolved recalculate->success minimize_light Minimize light exposure of media and cultures check_media->minimize_light Yes check_media->success No minimize_light->success

A step-by-step decision tree for troubleshooting inconsistent experimental results.

III. Understanding Degradation Pathways

The stability of this compound is a critical factor for reproducible experimental outcomes. Like its parent compound, indole-3-acetic acid (IAA), 2-Me-IAA is susceptible to degradation through several mechanisms.

A. Photodegradation

Exposure to light, particularly in the UV and blue spectra, can lead to the photo-oxidation of the indole ring.[2] This process is often accelerated in plant tissue culture media due to the presence of photosensitizing compounds and metal ions like iron.[3]

photodegradation_pathway MeIAA This compound ExcitedMeIAA Excited State 2-Me-IAA* MeIAA->ExcitedMeIAA Light (UV, Blue) DegradationProducts Oxidized Degradation Products (Inactive) MeIAA->DegradationProducts Reaction with ROS ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) ExcitedMeIAA->ROS Energy Transfer to O₂

Simplified pathway of photodegradation for this compound.
B. Enzymatic Oxidation

Plant tissues contain peroxidases that can catalyze the oxidative decarboxylation of auxins.[6] This is a natural mechanism for regulating endogenous auxin levels. The presence of the methyl group at the 2-position of the indole ring in 2-Me-IAA may alter its susceptibility to enzymatic degradation compared to IAA.[6]

C. Microbial Degradation

If microbial contamination occurs in experiments, bacteria and fungi can metabolize indole compounds, leading to a loss of active 2-Me-IAA.[7]

IV. Experimental Protocols

A. Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1.892 mg of this compound powder (MW: 189.21 g/mol ).

  • Dissolving: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Dispense into smaller, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C, protected from light.

B. Wheat Coleoptile Elongation Bioassay for Activity Validation

This bioassay provides a reliable method to confirm the biological activity of your 2-Me-IAA.

Materials:

  • Wheat seeds (e.g., Triticum aestivum)

  • Petri dishes with filter paper

  • Test solutions of 2-Me-IAA at various concentrations (e.g., 0.01, 0.1, 1.0, 10 mg/L)

  • Control solution (the same solvent used for the stock solution, diluted in water)

  • Ruler or digital calipers

Procedure:

  • Seed Germination: Germinate wheat seeds in the dark on moist filter paper for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Excision: Under dim light, excise the apical 2-3 mm of the coleoptiles to remove the endogenous auxin source. Then, cut a 5 mm segment from the remaining coleoptile, starting just below the excised tip.

  • Incubation: Place 5-10 coleoptile segments into each petri dish containing a test solution or the control solution.

  • Dark Incubation: Incubate the petri dishes in complete darkness at room temperature for 24 hours.

  • Measurement: After incubation, measure the final length of each coleoptile segment.

  • Analysis: Calculate the average elongation for each concentration and compare it to the control. Active 2-Me-IAA will show a dose-dependent increase in coleoptile length.

V. References

  • Greenway Lab. (2024, July 23). Solving Common Issues in Plant Tissue Culture. [Link]

  • Leasure, C. D., & Barker, R. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Physiology and Biochemistry, 72, 114-117. [Link]

  • Plantocol. Troubleshooting Guide Solutions to Common Problems. [Link]

  • Fisher Scientific. This compound, 98+%. [Link]

  • MDPI. (2022). Plant Growth Regulation in Cell and Tissue Culture In Vitro. [Link]

  • Fu, S. F., et al. (2021). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 7(10), 849. [Link]

  • Yang, Y., et al. (2009). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 149(2), 1153–1164. [Link]

  • Chen, Y., et al. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, 64(12), 5187-5194. [Link]

  • Leasure, C. D., & Barker, R. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(11), e26727. [Link]

  • Dunlap, J. R., & Robacker, K. M. (1988). Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media. Plant Physiology, 88(2), 379–382. [Link]

  • Gazaryan, I. G., et al. (1996). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 313(Pt 3), 841–847. [Link]

  • The Good Scents Company. 2-methyl indole. [Link]

  • University of Rochester. Solvent Miscibility Table. [Link]

Sources

Identifying and avoiding contaminants in 2-Methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-MIAA-001

Version: 1.0

Introduction

Welcome to the technical support guide for 2-Methylindole-3-acetic acid (2-MIAA). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, troubleshooting, and avoiding potential contaminants in your 2-MIAA material. As a synthetic auxin, the purity of 2-MIAA is paramount for achieving reproducible and reliable experimental outcomes in agricultural, biochemical, and pharmaceutical research. This guide synthesizes field-proven insights and established analytical principles to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: Commercially available 2-MIAA typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] However, the actual purity can be affected by the synthesis route, purification methods, and storage conditions. For sensitive applications, it is always recommended to perform an in-house purity assessment.

Q2: What are the most common types of contaminants I should be aware of?

A2: Contaminants in 2-MIAA can be broadly categorized into three groups:

  • Synthesis-Related Impurities: Unreacted starting materials (e.g., 2-methylindole), reagents, or side-products from the chemical synthesis.

  • Degradation Products: The indole ring is susceptible to oxidation, especially when exposed to light, air, or high temperatures. This can lead to the formation of various oxidized byproducts.

  • Storage-Related Contaminants: Primarily moisture absorbed from the atmosphere and potential leachables from container materials if not stored correctly.

Q3: My 2-MIAA powder, which should be off-white, has a yellowish or pinkish tint. Is this a sign of contamination?

A3: Yes, a significant color change from the expected yellowish to off-white or cream color is often an indicator of degradation.[1][3] Pink, brown, or dark yellow hues can suggest the presence of oxidized indole species. While a slight tint may not significantly impact all experiments, it warrants further investigation into the material's purity, especially for quantitative or cell-based assays.

Q4: How should I properly store this compound to minimize degradation?

A4: To maintain its integrity, 2-MIAA should be stored in a tightly sealed, opaque container in a cool, dark, and dry place.[1] Recommended storage temperatures are often between 0-8°C.[1] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent oxidation.

Part 2: Troubleshooting Guide: Purity & Contamination Issues

This section addresses specific problems you might encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected bioactivity in cell culture experiments.
  • Question: I'm using 2-MIAA as a plant growth regulator, but my results are variable between batches. What could be the cause?

  • Expert Analysis & Solution: Inconsistent bioactivity is a classic symptom of variable purity. The cause is likely the presence of inactive isomers, degradation products, or inhibitory synthesis byproducts that compete with or antagonize the desired biological effect.

    • Causality: The biological activity of auxins is highly structure-specific. Even minor changes to the molecule, such as oxidation of the indole ring or the presence of precursor molecules, can drastically reduce its ability to bind to target receptors.

    • Troubleshooting Steps:

      • Purity Verification: Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform a side-by-side HPLC analysis of the problematic batch and a previous, well-performing batch (if available). A significant difference in the purity profile or the appearance of new peaks confirms a contamination issue.

      • Solubility Check: Ensure the compound is fully dissolved. Incompletely dissolved material will lead to a lower effective concentration and thus, lower activity. 2-MIAA is an acid and may require a small amount of base (like NaOH) or an organic solvent (like DMSO or ethanol) to fully dissolve in aqueous media.

      • Qualify a New Batch: Before beginning a large-scale study, always qualify a new batch of 2-MIAA by running a small pilot experiment or a dose-response curve to confirm its activity matches historical data.

Issue 2: Multiple peaks observed during HPLC analysis of a "pure" standard.
  • Question: My HPLC chromatogram for 2-MIAA shows the main peak, but also several smaller, unexpected peaks. How do I identify them?

  • Expert Analysis & Solution: The presence of multiple peaks indicates impurities. The key is to systematically identify these unknown components to understand their origin and potential impact.

    Diagram: General Workflow for Contaminant Identification

    G cluster_start cluster_analysis cluster_identification cluster_conclusion start Sample with Unexpected HPLC Peaks hplc_ms LC-MS Analysis start->hplc_ms Determine Mass mass_match Compare Mass (m/z) with Potential Contaminants hplc_ms->mass_match nmr NMR Spectroscopy (if needed for structure) struct_elucidate Structural Elucidation nmr->struct_elucidate mass_match->nmr Unknown Mass conclusion Identify Contaminant: - Starting Material - Side-Product - Degradant mass_match->conclusion Known Mass struct_elucidate->conclusion

    Caption: Workflow for identifying unknown impurities.

    • Troubleshooting Steps:

      • LC-MS Analysis: The most powerful first step is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of each impurity peak.

      • Hypothesize Contaminants: Compare the measured masses to the molecular weights of likely impurities (see table below).

      • NMR Spectroscopy: If an impurity's mass does not match common candidates, it may be a novel degradation product or side-product. Isolate the impurity using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

    Table: Common Potential Contaminants and Their Characteristics

ContaminantLikely SourceExpected Mass (m/z) [M+H]⁺Analytical Notes
2-MethylindoleStarting Material132.08Less polar than 2-MIAA; will likely have a longer retention time on reverse-phase HPLC.
Indole-3-acetic acid (IAA)Related Impurity176.07May be present from cross-contamination or as a side product depending on the synthesis route.[4]
2-MIAA Methyl EsterEsterification204.10Can form if methanol is used during synthesis or workup. More non-polar than the parent acid.[5]
Oxidized 2-MIAADegradation206.08 ([M+O+H]⁺)Can be a complex mixture. Often results in colored compounds. Mass will increase by 16 amu (oxygen) or more.
Dimerized ProductSide-Reaction379.17 ([2M+H]⁺)Can occur under harsh reaction conditions. Will have a mass corresponding to two molecules of 2-MIAA.
Issue 3: The material fails to meet the purity specification after a short storage period.
  • Question: I received a batch of 2-MIAA with 99% purity, but after a month in the lab, it's testing at 96%. What happened?

  • Expert Analysis & Solution: This indicates accelerated degradation. The cause is almost always improper storage conditions.

    • Causality: The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and oxidation. Light (especially UV) can provide the energy to initiate radical chain reactions, while oxygen acts as the oxidizing agent. Heat accelerates these degradation processes.

    • Troubleshooting Steps:

      • Review Storage Protocol: Confirm the material was stored according to the guidelines (cool, dark, dry, tightly sealed). Was the container left open on the bench? Was it stored near a window or heat source?

      • Inert Atmosphere: For high-value or reference-grade material, aliquot the powder into smaller vials and backfill with an inert gas like argon before sealing and storing. This minimizes exposure of the bulk material to air each time a sample is taken.

      • Purification: If the purity has dropped below an acceptable level for your application, the material can be repurified.

Part 3: Key Experimental Protocols

Protocol 1: HPLC Purity Analysis of 2-MIAA

This protocol provides a general method for assessing the purity of 2-MIAA. It should be optimized for your specific HPLC system.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-MIAA in methanol or acetonitrile. From this, prepare a working standard of 50 µg/mL in the mobile phase.

  • Sample Preparation: Prepare a sample solution at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Acetic Acid.

    • Gradient: A typical gradient would be to start at 10-20% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm. Indole compounds have a characteristic absorbance around this wavelength. A fluorescence detector (λex = 280 nm / λem = 350 nm) can offer higher sensitivity and selectivity.[6]

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and sample. Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Recrystallization for Purification of 2-MIAA

If your material's purity is insufficient, recrystallization can be an effective purification method.

  • Solvent Selection (The "Why"): The goal is to find a solvent system where 2-MIAA is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures. A common starting point for acidic compounds like 2-MIAA is an aqueous ethanol or acetone/water mixture.

  • Dissolution: In a clean Erlenmeyer flask, add a minimal amount of the hot solvent (e.g., 70% ethanol in water) to your crude 2-MIAA powder. Heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves. Do not boil excessively.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized material using the HPLC method described above and check its melting point. Pure 2-MIAA should have a sharp melting point around 202-210°C.[1][2] Impurities typically lower and broaden the melting point range.

References

  • Dunham, K. R., & Chelossi, E. (2002). A Simple Purification of Indole-3-Acetic Acid and Abscisic Acid for GC-SIM-MS Analysis by Microfiltration of Aqueous Samples through Nylon.
  • Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology. [Link]
  • Rojas-Sánchez, B., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. [Link]
  • Diwate, A. A., et al. (2022). OPTIMIZATION AND PURIFICATION OF INDOLE ACETIC ACID (IAA) PRODUCED BY RHIZOSPHERIC PSEUDOMONAS SPP. International Journal of Scientific Development and Research. [Link]
  • Khannae, P. S. (2016). Extraction and Identification of Indole-3-Acetic Acid Synthesized by Rhizospheric Microorganism. International Journal of Sciences: Basic and Applied Research. [Link]
  • Fisher Scientific. (n.d.). This compound, 98+%. Fisher Scientific. [Link]
  • Mohite, B. (2013). Isolation and Characterization of Indole Acetic Acid (IAA) Producing Rhizobium Spp. from Leguminous Plants in Presence of Pure T. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. [Link]
  • Ruzzini, S., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biological Procedures Online. [Link]
  • de Souza, R. S. C., et al. (2024).
  • Jernow, J. N., & Uskokovic, M. (1955). Process of producing indole-3-acetic acids. U.S.
  • Fu, S. F., et al. (2015). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Applied Microbiology and Biotechnology. [Link]
  • Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses. [Link]

Sources

Technical Support Center: 2-Methylindole-3-acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methylindole-3-acetic acid. This resource provides in-depth troubleshooting for common issues encountered during experimentation, with a focus on scientific principles and practical laboratory solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning brown?

The brown discoloration of your this compound (2-Me-IAA) solution is primarily due to oxidative degradation. Indole compounds, including 2-Me-IAA, are susceptible to oxidation, especially when exposed to air (oxygen), light, and certain solvents. This process can lead to the formation of colored byproducts.

The core reason lies in the chemistry of the indole ring. The pyrrole moiety of the bicyclic indole structure is electron-rich, making it a target for electrophilic attack and oxidation.[1] While the methyl group at the C2 position offers some steric hindrance compared to the more common Indole-3-acetic acid (IAA), it does not prevent oxidation entirely. The process can be accelerated by several factors in the laboratory environment.

Key Contributing Factors:

  • Exposure to Light (Photo-oxidation): Indole compounds are photosensitive.[2] UV and even ambient laboratory light can provide the energy needed to initiate oxidative reactions, leading to the formation of colored degradation products.

  • Presence of Oxygen: Atmospheric oxygen is a key reactant in the degradation pathway. Dissolved oxygen in the solvent can react with 2-Me-IAA, especially when catalyzed by light or trace metal ions.

  • Solvent Choice and pH: The stability of auxins can be influenced by the solvent system and its pH. While specific data on 2-Me-IAA is less common than for IAA, acidic conditions can sometimes promote degradation of related compounds.[3]

  • Contaminants: Trace metal ions in solvents or on glassware can act as catalysts for oxidation reactions.[4] Similarly, microbial contamination can also lead to the degradation of the compound.[5][6]

The browning is an indicator that the concentration of the active 2-Me-IAA in your solution is decreasing, and new, potentially interfering compounds are being formed.[7]

Troubleshooting Guide: Discolored 2-Me-IAA Solutions

If you are experiencing a brown or yellowish discoloration in your this compound solution, follow this guide to diagnose the cause and implement corrective actions.

Step 1: Assess Storage Conditions

Proper storage is the first line of defense against degradation.

  • Question: How are you storing your stock solution?

  • Expert Insight: Auxin solutions should always be protected from light and stored at low temperatures to minimize both photo-oxidation and microbial growth.[2][8]

  • Troubleshooting Actions:

    • Light Protection: Immediately wrap your solution container in aluminum foil or switch to an amber glass bottle.[2][9]

    • Temperature Control: Store stock solutions at 0-8 °C.[10] For long-term storage, -20°C is often recommended for similar auxin solutions like IAA.[11]

    • Headspace: Minimize the air (oxygen) in the container by using a vial that is appropriately sized for the volume of your solution.

Step 2: Review Solution Preparation Protocol

The way you prepare the solution can introduce factors that accelerate degradation.

  • Question: What solvent are you using and how are you dissolving the 2-Me-IAA powder?

  • Expert Insight: 2-Me-IAA, like many auxins, has limited solubility in pure water. A common practice is to first dissolve the powder in a small amount of a suitable organic solvent before diluting with water.

  • Troubleshooting Actions:

    • Solvent Selection: Use a high-purity solvent. Ethanol or isopropyl alcohol are commonly used to dissolve auxins before bringing the solution to the final volume with purified water (distilled or reverse osmosis).[2][11]

    • Water Quality: Ensure you are using high-purity, sterile water (e.g., double-processed, distilled, or RO water) to avoid contaminants.[2] Municipal tap water can contain chlorine or other reactive species.[2]

    • Freshness: It is highly recommended to prepare fresh solutions for your experiments.[8] If you must store them, do not keep them for more than one week, even under refrigerated and dark conditions.[8]

Step 3: Consider Sterilization Method

For biological experiments, sterilization is often necessary but can also impact compound stability.

  • Question: Did you autoclave your 2-Me-IAA solution?

  • Expert Insight: While autoclaving is a common sterilization method, the high heat can accelerate the degradation of heat-sensitive compounds like auxins.

  • Troubleshooting Actions:

    • Filter Sterilization: The recommended method for sterilizing auxin solutions is filtration through a 0.2-micron filter.[11] This removes microorganisms without exposing the compound to high temperatures.

    • Co-autoclaving: Some protocols mention that certain auxins can be co-autoclaved with media, but this may lead to some loss of activity, which might need to be compensated for by using a slightly higher initial concentration. Given the observed discoloration, filter sterilization is the safer approach for 2-Me-IAA.

Experimental Protocols & Best Practices

To ensure the integrity and efficacy of your this compound solutions, adhere to the following validated protocols.

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol is adapted from standard procedures for preparing auxin stock solutions.

Materials:

  • This compound powder (CAS 1912-43-2)[10][12]

  • 100% Ethanol or Isopropyl Alcohol (ACS grade or higher)

  • Purified, sterile water (e.g., double-processed, W3500)

  • Sterile volumetric flask (e.g., 100 mL)

  • Sterile 0.2 µm syringe filter

  • Sterile storage bottles (amber glass recommended)

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder and place it into a 100 mL volumetric flask.

  • Dissolution: Add 2-5 mL of 100% ethanol to the flask. Gently swirl the flask until the powder is completely dissolved.

  • Dilution: Once dissolved, slowly add purified water to bring the volume to the 100 mL mark. Stir or swirl the solution gently while adding the water to prevent precipitation.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.2 µm filter into a sterile amber storage bottle.

  • Storage: Label the bottle clearly with the compound name, concentration, and date of preparation. Store in the dark at 0-8 °C.[10] For extended storage, aliquoting and freezing at -20°C is advisable.[11]

Data Summary Table
ParameterRecommendationRationale
Purity ≥98% (HPLC)[10][13]Ensures that starting material is free of impurities that could catalyze degradation.
Appearance (Solid) White to yellowish or off-white crystalline powder.[10][13]A significant deviation from this may indicate degradation of the solid starting material.
Primary Solvent Ethanol or Isopropyl Alcohol[2][11]Effectively dissolves the compound before aqueous dilution.
Diluent Purified, Sterile Water[2]Avoids contaminants like metal ions and chlorine.
Sterilization 0.2 µm Filter Sterilization[11]Avoids heat-induced degradation from autoclaving.
Storage (Liquid) 0-8 °C, protected from light[2][10]Minimizes photo-oxidation and slows chemical degradation.
Visualizing the Problem: Degradation and Workflow

To better understand the factors at play, the following diagrams illustrate the degradation pathway and the recommended workflow for preparing your solution.

cluster_0 Factors Causing Degradation cluster_1 2-Me-IAA Solution cluster_2 Result Light Light Solution This compound (Clear Solution) Light->Solution initiates Oxygen Oxygen Oxygen->Solution reacts Contaminants Contaminants (Metals, Microbes) Contaminants->Solution catalyzes Degraded Oxidized Byproducts (Brown Solution) Solution->Degraded Oxidation

Caption: Factors leading to the oxidative degradation of 2-Me-IAA solution.

start Start: Weigh 2-Me-IAA Powder dissolve 1. Dissolve in Ethanol/Alcohol start->dissolve dilute 2. Dilute with Purified Water dissolve->dilute filter 3. Filter Sterilize (0.2 µm filter) dilute->filter store 4. Store in Amber Bottle at 0-8 °C filter->store end End: Stable, Clear Stock Solution store->end

Caption: Recommended workflow for preparing stable 2-Me-IAA solutions.

References
  • Pathways of Electrochemical Oxidation of Indolic Compounds. (n.d.). SciSpace.
  • The Complete Guide to Plant Auxins. (2019, January 22). Power Grown.
  • Auxins and Rooting Hormones. (n.d.). PhytoTech Labs.
  • MF3105 Use of Root-Promoting Products for Vegetative Propagation of Nursery Crops. (n.d.). Kansas State University Department of Plant Sciences.
  • Nonhebel, H. M., & Bandurski, R. S. (1984). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Plant Physiology, 76(4), 979–983.
  • Takahama, U. (1993). Oxidative reaction of oxindole-3-acetic acids. Plant and Cell Physiology, 34(6), 855-861.
  • Saha, S., et al. (1990). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant Physiology, 94(3), 1082–1085.
  • Growth Regulators – Plant Tissue Culture Protocol. (n.d.). Sigma-Aldrich.
  • Preparation of auxin in lanolin for plant treatment. (2021, October 14).
  • Gazarian, I. G., et al. (1998). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 333(1), 199–205.
  • Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Soil Science and Plant Nutrition, 15(2), 473-489.
  • Wang, S., et al. (2019). Isolation and characterization of two Acinetobacter species able to degrade 3-methylindole. PLoS ONE, 14(1), e0211175.
  • This compound. (n.d.). Chem-Impex.
  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680.
  • This compound, 98+%. (n.d.). Fisher Scientific.
  • INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. (n.d.). Loba Chemie.
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034–1045.
  • This compound. (n.d.). LGC Standards.
  • 1912-43-2|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Navarrete-Gómez, D., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(1), 123.
  • This compound, 98+%. (n.d.). Thermo Scientific Chemicals.
  • 2-Methyl-3-indoleacetic acid, 98%. (n.d.). Sigma-Aldrich.
  • Hu, H., et al. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Environmental Science, 10, 989643.
  • What happened when trichloroacetic acid turned brown? (2020, October 15).
  • Why materials turn purple and brown when reacted with acid? (2022, November 9).
  • MacDonald, E. M., et al. (1982). Indole-3-acetic acid and 2-(indol-3-ylmethyl)indol-3-yl acetic acid in the thermophilic archaebacterium Sulfolobus acidocaldarius. Journal of Bacteriology, 151(3), 1467–1471.

Sources

Technical Support Center: Stability of 2-Methylindole-3-acetic acid (2-MIA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylindole-3-acetic acid (2-MIA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the pH-dependent stability of 2-MIA in various buffer systems. Understanding the stability profile of 2-MIA is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-MIA, providing explanations grounded in chemical principles.

Q1: What is this compound (2-MIA) and why is its stability important?

This compound is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. It is widely used in agricultural applications and biochemical research to study plant hormone signaling pathways. The stability of 2-MIA in solution is paramount because its degradation can lead to a loss of biological activity, resulting in inconsistent and misleading experimental outcomes. Degradation products may also interfere with analytical measurements or exhibit off-target effects.

Q2: What are the primary factors influencing the stability of 2-MIA in buffer solutions?

The stability of 2-MIA in aqueous buffer solutions is primarily influenced by:

  • pH: The pH of the solution is the most critical factor, as it can catalyze different degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the indole ring.

  • Buffer Composition: The specific ions present in the buffer can sometimes influence the degradation rate.

Q3: How does pH affect the stability of 2-MIA?

The stability of 2-MIA is significantly pH-dependent. The indole acetic acid structure is susceptible to degradation under both acidic and alkaline conditions, through different mechanisms.

  • Acidic Conditions (pH < 4): In acidic solutions, the primary degradation pathway for indole-3-acetic acids is acid-catalyzed decarboxylation. This reaction involves the loss of the carboxyl group as carbon dioxide, leading to the formation of 2,3-dimethylindole (skatole). This process is often irreversible and results in a complete loss of auxin activity.

  • Neutral Conditions (pH 6-8): 2-MIA is generally most stable in the neutral pH range. However, slow oxidation can still occur, especially in the presence of light and oxygen.

  • Alkaline Conditions (pH > 8): Under alkaline conditions, the indole ring of 2-MIA becomes more susceptible to oxidative degradation. While the carboxylic acid group is deprotonated and less prone to decarboxylation, the indole nitrogen can be deprotonated, increasing the electron density of the ring system and making it more reactive towards oxygen and other oxidizing agents. For ester derivatives of indole-3-acetic acid, hydrolysis is a significant degradation pathway at alkaline pH.

Q4: What are the likely degradation products of 2-MIA at different pH values?

Based on the known degradation pathways of indole acetic acids, the following products can be anticipated:

  • Acidic pH: The primary degradation product is 2,3-dimethylindole (skatole) due to decarboxylation.

  • Neutral to Alkaline pH: A variety of oxidation products can be formed, including oxindoles and further degradation products arising from the opening of the indole ring. For the parent compound, indole-3-acetic acid, major oxidation products include 3-methyleneoxindole and indole-3-aldehyde.

II. Troubleshooting Guide

This section provides practical advice for addressing common experimental issues related to the stability of 2-MIA.

Issue 1: Inconsistent or lower-than-expected biological activity of 2-MIA solutions.

  • Possible Cause: Degradation of 2-MIA due to improper solution preparation or storage.

  • Troubleshooting Steps:

    • Verify pH of the stock and working solutions: Use a calibrated pH meter. Ensure the pH is within the optimal stability range (ideally pH 6-7) for prolonged storage.

    • Prepare fresh solutions: Whenever possible, prepare 2-MIA solutions fresh for each experiment. If storage is necessary, follow the recommended storage conditions.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Check for Contaminants: Ensure buffers are prepared with high-purity water and reagents to avoid metal ion contamination that can catalyze oxidation.

Issue 2: Appearance of unknown peaks in HPLC analysis of 2-MIA samples.

  • Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.

  • Troubleshooting Steps:

    • Conduct a forced degradation study: To identify potential degradation products, intentionally degrade a sample of 2-MIA under various stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unknown peaks correspond to degradation products.

    • Optimize HPLC method: Ensure the HPLC method is stability-indicating, meaning it can separate the intact 2-MIA from its degradation products. A C18 or phenyl-based column with a gradient elution using a mobile phase of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid) is often a good starting point.

    • Control sample temperature: Use a chilled autosampler (e.g., 4°C) to minimize degradation of samples waiting for injection.

Issue 3: Poor solubility of 2-MIA when preparing solutions.

  • Possible Cause: 2-MIA is a weak acid and has low solubility in neutral or acidic water.

  • Troubleshooting Steps:

    • Use a co-solvent: Dissolve 2-MIA in a small amount of a water-miscible organic solvent like ethanol, methanol, or DMSO before adding it to the aqueous buffer.

    • Adjust pH: To dissolve 2-MIA in an aqueous buffer, it can be helpful to slightly increase the pH (e.g., to 8-9) to deprotonate the carboxylic acid, which increases its solubility. Once dissolved, carefully adjust the pH back to the desired working range. Be mindful that prolonged exposure to high pH can cause degradation.

III. Experimental Protocols & Data

This section provides a framework for conducting stability studies and summarizes expected stability profiles.

Protocol 1: pH-Dependent Stability Assessment of 2-MIA

This protocol outlines a typical forced degradation study to evaluate the stability of 2-MIA at different pH values.

Materials:

  • This compound (≥98% purity)

  • Buffers:

    • pH 3.0: 0.1 M Citrate Buffer

    • pH 5.0: 0.1 M Acetate Buffer

    • pH 7.0: 0.1 M Phosphate Buffer

    • pH 9.0: 0.1 M Borate Buffer

    • pH 11.0: 0.1 M Carbonate-Bicarbonate Buffer

  • HPLC-grade water, acetonitrile, and formic acid

  • Volumetric flasks, pipettes, and amber HPLC vials

Procedure:

  • Prepare a primary stock solution of 2-MIA (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Prepare working solutions by diluting the stock solution with each of the prepared buffers to a final concentration of 100 µg/mL in separate amber vials.

  • Initial Analysis (T=0): Immediately after preparation, analyze each working solution by a validated stability-indicating HPLC method to determine the initial concentration of 2-MIA.

  • Incubation: Store the vials at a controlled temperature (e.g., 25°C or 40°C) and protect from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Data Analysis: Calculate the percentage of 2-MIA remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH condition.

Data Summary Table: Expected Stability of 2-MIA at 25°C
pHBuffer SystemExpected StabilityPrimary Degradation Pathway
< 4Citrate/HClLowAcid-catalyzed Decarboxylation
4-6AcetateModerateSlow Decarboxylation & Oxidation
6-8PhosphateHighSlow Oxidation
8-10Borate/TrisModerateOxidation
> 10Carbonate/NaOHLowRapid Oxidation

Note: This table provides a qualitative summary. Actual degradation rates will depend on specific conditions such as temperature, light exposure, and the presence of catalysts.

IV. Visualizations

Degradation Pathways of 2-MIA

cluster_acid Acidic Conditions (e.g., pH < 4) cluster_alkaline Alkaline/Oxidative Conditions (e.g., pH > 8) MIA_acid 2-Methylindole- 3-acetic acid Skatole 2,3-Dimethylindole (Skatole) MIA_acid->Skatole Decarboxylation (+ H+) CO2 CO2 MIA_alkaline 2-Methylindole- 3-acetic acid Oxidized_Intermediates Oxidized Intermediates MIA_alkaline->Oxidized_Intermediates Oxidation (+ O2, OH-) Ring_Opened_Products Ring-Opened Products Oxidized_Intermediates->Ring_Opened_Products Further Oxidation

Caption: Major degradation pathways of 2-MIA under acidic and alkaline conditions.

Experimental Workflow for Stability Testing

start Prepare 2-MIA Stock Solution prep_buffers Prepare Buffers (pH 3, 5, 7, 9, 11) start->prep_buffers prep_samples Prepare Working Solutions in Different Buffers start->prep_samples prep_buffers->prep_samples t0_analysis T=0 Analysis (HPLC) prep_samples->t0_analysis incubate Incubate Samples (Controlled Temp. & Light) t0_analysis->incubate timepoint_analysis Time-Point Analysis (e.g., 2, 4, 8, 24h) incubate->timepoint_analysis timepoint_analysis->incubate Repeat for each time point data_analysis Data Analysis (% Remaining vs. Time) timepoint_analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the pH-dependent stability of 2-MIA.

V. References

  • B. R. Brown, D. L. Hammick, and B. H. Thewlis, "Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids," Journal of the Chemical Society, Perkin Transactions 2, 1977, pp. 1145-1149. [Link]

  • J. R. Dunlap and S. Kresovich, "Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions," Plant Physiology, vol. 91, no. 1, pp. 9-12, 1989. [Link]

  • K. M. Alsante, S. W. Baertschi, and S. C. Miller, "A New Approach to Forced Degradation Studies Using Anhydrous Conditions," Pharmaceutical Technology, vol. 35, no. 10, pp. 60-70, 2011. [Link]

  • M. K. Raval, T. R. S. Trivikram, and D. V. S. N. K. Ram, "Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations," Journal of Pharmaceutical Sciences and Research, vol. 7, no. 5, pp. 238-241, 2015. [Link]

  • S. Singh and M. Bakshi, "Development of forced degradation and stability indicating studies of drugs—A review," Journal of Pharmaceutical and Biomedical Analysis, vol. 28, no. 5, pp.

Technical Support Center: Overcoming Inconsistent Results in 2-Methylindole-3-acetic acid (2-Me-IAA) Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of in-vitro bioassays is a cornerstone of modern drug development and biological research. 2-Methylindole-3-acetic acid (2-Me-IAA), a synthetic auxin derivative, is a compound of increasing interest for its potential applications in agriculture and pharmaceuticals.[1][2] However, its unique physicochemical properties can present challenges, often leading to inconsistent and difficult-to-interpret results.

This guide provides a comprehensive troubleshooting framework designed to empower researchers to identify, diagnose, and resolve common issues encountered during 2-Me-IAA bioassays. By understanding the underlying scientific principles of each experimental step, you can build robust, reproducible assays and generate high-quality, reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of 2-Me-IAA in a laboratory setting.

Q1: What is the optimal solvent for dissolving 2-Me-IAA?

A1: 2-Me-IAA is sparingly soluble in aqueous solutions. For creating stock solutions, Dimethyl sulfoxide (DMSO) is the recommended solvent.[3] It is crucial to prepare a high-concentration stock (e.g., 10-50 mM) in DMSO and then perform serial dilutions in your cell culture medium to achieve the desired final concentrations.[3] Always ensure the final DMSO concentration in your assay wells is consistent across all treatments and does not exceed a level that could induce cytotoxicity (typically <0.5%).

Q2: How should I store 2-Me-IAA powder and stock solutions to ensure stability?

A2: 2-Me-IAA powder should be stored at 2-8°C, protected from light. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When properly stored, DMSO stock solutions should be stable for several months. Indole compounds, in general, can be sensitive to light and temperature, which can lead to degradation.[4]

Q3: What are the expected effective concentrations of 2-Me-IAA in cell-based assays?

A3: The effective concentration of 2-Me-IAA is highly dependent on the specific cell line and the biological endpoint being measured. It is essential to perform a dose-response curve to determine the optimal concentration range for your experiment. Based on similar indole compounds, a starting range of 1 µM to 100 µM is often a reasonable starting point for initial range-finding experiments.

Q4: Can 2-Me-IAA be metabolized by cells in culture?

A4: Yes, it is possible that cells can metabolize 2-Me-IAA. Similar to its parent compound, indole-3-acetic acid (IAA), 2-Me-IAA may be subject to enzymatic modification, such as hydrolysis of ester conjugates, which could alter its bioactivity.[5] This metabolic activity can vary significantly between different cell types.

Part 2: Troubleshooting Guide for Inconsistent Bioassay Results

This section provides a structured approach to diagnosing and resolving common issues that lead to variability in 2-Me-IAA bioassays.

Issue 1: High Well-to-Well Variability or "Edge Effects"

High variability across replicate wells, particularly with outer wells behaving differently from inner wells, can obscure real biological effects.

Potential Causes & Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers at the start of the experiment are a primary source of variability.

    • Protocol: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. When plating, allow the plate to sit at room temperature for 10-15 minutes before transferring to the incubator to allow for even cell distribution.[6]

  • Temperature and CO2 Gradients: Incubator performance can significantly impact cell growth and response.

    • Protocol: Avoid stacking plates in the incubator, as this can create uneven temperature and gas exchange.[7] Regularly monitor and calibrate your incubator's temperature and CO2 levels.[7] For short incubations, consider performing them at room temperature to avoid temperature fluctuations from moving plates in and out of the incubator.[6]

  • Evaporation: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and your test compound.

    • Protocol: Fill the outer wells of the plate with sterile water or PBS to create a humidity barrier. This is a simple yet highly effective method for mitigating edge effects.

Issue 2: Poor Reproducibility Between Experiments

Difficulty in replicating results from one experiment to another is a critical issue that undermines the validity of your findings.

Potential Causes & Solutions:

  • Inconsistent Cell Health and Passage Number: The physiological state of your cells is paramount for a reproducible response.

    • Protocol: Use cells within a consistent and narrow range of passage numbers. Avoid using cells that have been in continuous culture for extended periods.[7] Always ensure cells are in the logarithmic growth phase when plating for an assay and exhibit healthy morphology.[6][7]

  • Variability in Reagent Preparation: Inconsistencies in the preparation of 2-Me-IAA dilutions or other assay reagents can lead to significant experimental drift.

    • Protocol: Prepare fresh serial dilutions of 2-Me-IAA for each experiment from a validated frozen stock.[8] Ensure all other media and supplements are from the same lot number, or that new lots are validated before use.[7] Always allow all reagents to equilibrate to the assay temperature before use.[9]

  • Procedural Drift: Minor, often unnoticed, changes in experimental procedure can introduce variability over time.

    • Protocol: Maintain a detailed and standardized written protocol for the entire assay. Any deviations, no matter how small, should be noted. This includes incubation times, centrifugation speeds, and the make and model of equipment used.

Issue 3: Lower-Than-Expected or No Bioactivity

Observing a diminished or absent biological response to 2-Me-IAA can be perplexing.

Potential Causes & Solutions:

  • Compound Degradation: As an indole derivative, 2-Me-IAA can be susceptible to degradation.

    • Protocol: Protect 2-Me-IAA powder and solutions from light.[4] Use freshly prepared dilutions for each experiment. To confirm the integrity of your compound, consider having it analytically tested (e.g., via HPLC).

  • Sub-Optimal Assay Conditions: The chosen assay parameters may not be suitable for detecting the effects of 2-Me-IAA.

    • Protocol: Optimize the cell seeding density. Too few cells may not produce a detectable signal, while too many can lead to overgrowth and nutrient depletion.[7] Vary the incubation time with 2-Me-IAA; the biological response may be time-dependent.

  • Incorrect Assay Endpoint: The selected method for measuring the biological response may not be appropriate for the mechanism of action of 2-Me-IAA.

    • Protocol: If a proliferation assay (e.g., MTT) yields no results, consider exploring other endpoints such as apoptosis (e.g., caspase activity) or cell cycle analysis via flow cytometry.[3] The mechanism of action of indole compounds can be multifaceted.[10][11]

Part 3: Experimental Protocols & Data Presentation

Standard Protocol for a Cell Viability (MTT) Assay with 2-Me-IAA

This protocol provides a framework for assessing the cytotoxic effects of 2-Me-IAA.

  • Cell Seeding: Seed a 96-well plate with your chosen cell line at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 2-Me-IAA in complete medium from a DMSO stock. Include a vehicle control containing the same final concentration of DMSO as the highest 2-Me-IAA concentration.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the 2X concentrated compound solutions and vehicle control. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Data Summary Table
ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures a measurable signal without overgrowth.[7]
Final DMSO Concentration < 0.5%Minimizes solvent-induced cytotoxicity.
2-Me-IAA Concentration Range 1 µM - 100 µM (initial)A broad starting range to identify the active concentrations.
Incubation Time 24 - 72 hoursAllows for sufficient time to observe effects on cell proliferation.[3]
MTT Incubation 2 - 4 hoursOptimal time for formazan crystal formation in most cell lines.[3]

Part 4: Visualizing Experimental Workflows

A logical workflow is crucial for systematic troubleshooting. The following diagram illustrates a decision-making process for addressing inconsistent bioassay results.

Troubleshooting_Workflow start Inconsistent Results Observed check_variability High Well-to-Well Variability? start->check_variability check_reproducibility Poor Experiment-to-Experiment Reproducibility? check_variability->check_reproducibility No variability_solutions Implement Solutions: 1. Optimize cell seeding technique. 2. Use outer wells for hydration. 3. Check incubator performance. check_variability->variability_solutions Yes check_activity Low or No Bioactivity? check_reproducibility->check_activity No reproducibility_solutions Implement Solutions: 1. Standardize cell passage number. 2. Prepare fresh reagents daily. 3. Adhere strictly to protocol. check_reproducibility->reproducibility_solutions Yes activity_solutions Implement Solutions: 1. Verify compound integrity. 2. Optimize assay duration & density. 3. Explore alternative endpoints. check_activity->activity_solutions Yes end_point Re-evaluate Assay Performance check_activity->end_point No variability_solutions->end_point reproducibility_solutions->end_point activity_solutions->end_point

Caption: Troubleshooting Decision Tree for 2-Me-IAA Bioassays.

References

  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034–1045.
  • Stout, M. J., et al. (2010). Design, synthesis, and evaluation of indole compounds as novel inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry Letters, 20(13), 3848-3851.
  • Ten Tips for Optimizing Cell-Based Assays. Biocompare.
  • Troubleshooting. BioAssay Systems.
  • Stout, M. J., et al. (2010). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. National Institutes of Health.
  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
  • Boonmahome, P., & Mongkolthanaruk, W. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192.
  • Boonmahome, P., & Mongkolthanaruk, W. (2022). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Semantic Scholar.
  • This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. LinkedIn.
  • This compound, 98+%. Fisher Scientific.
  • da Silva, A. C. R., et al. (2024). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. Journal of Fungi, 10(1), 53.
  • ELISA Kit for Indole 3 Acetic Acid (IAA). Cloud-Clone Corp.
  • Mini Samples ELISA Kit for Indole 3 Acetic Acid (IAA). Cloud-Clone Corp.

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Technical Support Center: Adjusting 2-Methylindole-3-acetic acid Levels for Stressed Plants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for utilizing 2-Methylindole-3-acetic acid (me-IAA) in plant stress research. As a synthetic auxin precursor, me-IAA offers a nuanced approach to modulating endogenous auxin levels, providing researchers with a valuable tool to investigate and potentially enhance plant resilience to abiotic and biotic stressors. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of me-IAA in plant stress experiments.

Q1: What is this compound (me-IAA) and how does it differ from standard Indole-3-acetic acid (IAA)?

A1: this compound (me-IAA) is a derivative of indole-3-acetic acid (IAA), the primary and most abundant natural auxin in plants.[1][2] The key difference is the presence of a methyl group at the second position of the indole ring. While IAA is the biologically active hormone that directly initiates physiological responses, me-IAA is generally considered a precursor or a transport form.[3][4] In planta, me-IAA is inactive until it is hydrolyzed by specific esterase enzymes, which remove the methyl group and release active IAA.[5] This controlled release mechanism is a key advantage, as it can provide a more stable and sustained auxin response compared to the direct application of IAA, which can be rapidly degraded or conjugated.

Q2: Why should I use me-IAA for plant stress studies instead of IAA?

A2: Using me-IAA offers several experimental advantages in the context of stress biology:

  • Controlled Release: Plants can convert me-IAA to active IAA, potentially offering a slower, more sustained release of the active hormone.[5] This can prevent the initial shock or phytotoxicity sometimes observed with supraphysiological doses of exogenous IAA.

  • Enhanced Stability: The methyl group can protect the molecule from rapid degradation by light or oxidative enzymes, which are often upregulated during stress conditions. While specific stability data for me-IAA can be limited, derivatives of IAA are often explored to improve stability and delivery.

  • Modulating Stress Responses: Auxin signaling is a central regulator of plant growth and development, and it plays a pivotal role in integrating and responding to abiotic stress signals like drought, salinity, and temperature extremes.[6][7] By adjusting the internal pool of active IAA via a stable precursor like me-IAA, researchers can finely tune plant defense and growth responses under adverse conditions.[8][9]

Q3: What is the proposed mechanism of action for me-IAA in alleviating plant stress?

A3: The primary mechanism involves the in-planta enzymatic conversion of me-IAA into active IAA.[5] Once released, IAA integrates into the canonical auxin signaling pathway. This pathway is crucial for adapting to stress. For instance, auxin signaling can modulate root system architecture to enhance water uptake during drought, regulate stomatal closure, and trigger the expression of stress-responsive genes.[10][11] The application of IAA has been shown to improve drought tolerance in white clover and alleviate cadmium stress in Cinnamomum camphora seedlings.[9][12] The hypothesis is that me-IAA acts as a steady source of IAA to maintain hormonal homeostasis and support these adaptive responses when the plant's endogenous auxin production or transport is compromised by stress.

Below is a diagram illustrating the proposed pathway.

ME_IAA_Pathway cluster_outside External Application cluster_cell Plant Cell me-IAA_ext Exogenous This compound (me-IAA) me-IAA_int me-IAA (Internalized) me-IAA_ext->me-IAA_int Uptake IAA Active IAA me-IAA_int->IAA Hydrolysis Signaling Auxin Signaling Cascade (TIR1/AFB, Aux/IAA, ARF) IAA->Signaling Binds Receptor Response Stress Gene Expression & Physiological Adaptation Signaling->Response Regulates Esterases Plant Esterases (e.g., AtMES17) Esterases->me-IAA_int Catalyzes Conversion

Caption: Proposed mechanism of me-IAA action in plant cells.

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments with me-IAA.

Q4: I applied me-IAA to my stressed plants, but I see no improvement or phenotypic change. What could be wrong?

A4: A lack of response can stem from several factors. Systematically troubleshoot the following possibilities:

  • 1. Ineffective Concentration: The effect of auxins is highly concentration-dependent, with optimal ranges that can be very narrow.[13] A concentration that is too low will be ineffective, while one that is too high can be inhibitory or toxic.[14]

    • Solution: Perform a dose-response curve experiment. Test a wide range of me-IAA concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to identify the optimal concentration for your specific plant species and stress condition.[13]

  • 2. Poor Uptake: The method of application may not be suitable for your plant or experimental setup, leading to poor absorption of me-IAA.

    • Solution: Experiment with different application methods.[15] If you are using a foliar spray, ensure complete coverage and consider adding a surfactant. For soil-based experiments, a root drench may be more effective.[16] For in-vitro or hydroponic systems, adding me-IAA directly to the medium is the most direct method.[13]

  • 3. Insufficient Conversion to IAA: Your plant species or specific tissue might have low levels of the necessary esterase enzymes to convert me-IAA to its active form.[5]

    • Solution: This is a critical validation step. You must quantify the endogenous levels of both me-IAA and free IAA in plant tissues after application. Use a robust analytical method like HPLC-MS/MS or GC-MS.[17][18] If you detect internalized me-IAA but no corresponding increase in IAA, it confirms a conversion issue. In this case, using IAA directly might be necessary for your system.

  • 4. Incorrect Timing of Application: The timing of application relative to the onset of stress is crucial. Applying the compound after significant stress-induced damage has occurred may be ineffective.

    • Solution: Design experiments where me-IAA is applied before or at the very onset of the stress treatment. This allows the plant to prime its defensive and adaptive pathways.

Q5: My plants are showing signs of toxicity (e.g., leaf curling, stunted growth) after me-IAA application. How can I resolve this?

A5: Phytotoxicity is a classic sign of auxin overdose.

  • 1. Concentration is Too High: As mentioned, high concentrations of auxins are often used as herbicides and can inhibit growth.[13][14]

    • Solution: Immediately reduce the concentration used. Refer to your dose-response curve to select a concentration in the optimal, non-toxic range.

  • 2. Solvent Toxicity: If you are using a solvent like ethanol or DMSO to dissolve me-IAA, the solvent itself could be causing toxicity, especially at higher concentrations.

    • Solution: Always run a "vehicle control" or "solvent control" experiment. This involves treating a group of plants with the same concentration of the solvent used to dissolve me-IAA, but without the compound itself. This will allow you to distinguish between the effects of the solvent and the effects of me-IAA.

Q6: How can I prepare and store my me-IAA stock solutions correctly?

A6: Proper preparation and storage are essential for reproducible results.

  • Preparation: Indole-based compounds can be difficult to dissolve directly in water.

    • First, dissolve the me-IAA powder in a small amount of a suitable solvent like ethanol or 1N NaOH.[16]

    • Once fully dissolved, bring the solution to the final desired volume with deionized or distilled water.

    • For sterile applications (e.g., tissue culture), sterilize the final solution by passing it through a 0.2-micron filter.[16] Do not autoclave auxin solutions, as they are heat-labile.[19]

  • Storage: Auxin solutions are sensitive to light and degradation.

    • Store stock solutions at -20°C for long-term use.[16]

    • Wrap storage vials in aluminum foil to protect them from light.

    • For working solutions, it is best to prepare them fresh before each experiment.

Q7: How do I design a self-validating experiment to confirm the effects of me-IAA?

A7: A robust experimental design is crucial for trustworthy data. The workflow below outlines a self-validating system.

validation_workflow prep 1. Preparation - Prepare me-IAA stock - Prepare solvent control groups 2. Experimental Groups - Control (No treatment) - Solvent Control - Stress Only - Stress + me-IAA (multiple conc.) prep->groups apply 3. Application Apply treatments before or during stress onset groups->apply pheno 4. Phenotypic Analysis - Measure growth parameters - Assess stress symptoms - Record survival rates apply->pheno Monitor over time biochem 5. Biochemical Analysis - Measure stress markers (e.g., MDA, Proline, ROS) - Measure photosynthetic efficiency apply->biochem quant 6. Hormone Quantification (LC-MS/MS or GC-MS) - Quantify endogenous IAA and me-IAA in tissues apply->quant conclude 7. Conclusion Correlate phenotypic data with endogenous IAA levels pheno->conclude biochem->conclude quant->conclude

Caption: A self-validating workflow for me-IAA experiments.

Part 3: Protocols and Data

Protocol 1: General Method for Application of me-IAA to Plants

This protocol provides a starting point for different application methods. Always optimize for your specific system.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of me-IAA in ethanol. Store at -20°C in the dark.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in sterile water to your desired final concentration (e.g., 1 µM, 10 µM, etc.). If using a surfactant for foliar spray, add it at this stage (e.g., 0.01% Tween-20). Prepare a solvent control with the same final concentration of ethanol.

  • Application Methods:

    • Foliar Spray: Use a fine-mist sprayer to apply the solution evenly to all leaf surfaces until runoff begins.[15]

    • Root Drench: Apply a specific volume of the working solution directly to the soil or growing medium around the base of the plant. The volume should be consistent across all treatments.[16]

    • Hydroponics: Add the required volume of stock solution directly to the hydroponic reservoir to achieve the desired final concentration in the nutrient solution.[13] Protect the reservoir from light to prevent degradation.[13]

  • Timing: Apply the treatment at a consistent time of day. For stress experiments, apply the solution shortly before initiating the stress condition.

  • Monitoring: Observe plants daily for phenotypic changes and collect tissue samples at predetermined time points for analysis.

Protocol 2: High-Throughput Quantification of IAA and me-IAA

This protocol is a generalized workflow for quantifying indolic compounds from plant tissue using LC-MS/MS, which is considered a gold standard method.[17][18][20]

  • Sample Collection: Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

  • Extraction:

    • Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 80% acetone or isopropanol with 0.1% formic acid).

    • Add an internal standard (e.g., ¹³C₆-IAA) at the beginning of the extraction to account for sample loss during processing.

    • Shake or vortex the mixture at 4°C for 1 hour.

    • Centrifuge at high speed (e.g., 13,000 x g) at 4°C for 15 minutes. Collect the supernatant.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the auxins with a suitable solvent (e.g., methanol).

  • Analysis by LC-MS/MS:

    • Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient elution program with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to monitor for the specific mass-to-charge (m/z) transitions of IAA, me-IAA, and the internal standard.

  • Quantification: Calculate the concentration of IAA and me-IAA in the original sample by comparing the peak areas of the endogenous compounds to the peak area of the known amount of internal standard.

Table 1: Comparison of Properties and Experimental Considerations

FeatureIndole-3-acetic acid (IAA)This compound (me-IAA)
Chemical Formula C₁₀H₉NO₂[2]C₁₁H₁₁NO₂[1]
Biological Activity Directly active plant hormone[2]Inactive precursor, requires enzymatic conversion[5]
Primary Use Direct application to elicit auxin responsesModulating endogenous IAA levels with potentially higher stability and controlled release
Application Risk Potential for rapid degradation; risk of phytotoxicity at high concentrationsReduced risk of initial shock; toxicity still possible if conversion is rapid or concentration is too high
Key Validation Step Confirming physiological responseQuantifying both me-IAA uptake and its conversion to active IAA in tissues[5]
References
  • Shu, K., et al. (2023). Auxin and abiotic stress responses. PMC - PubMed Central - NIH. [Link]
  • Verma, V., et al. (2020). Role and Regulation of Auxin Signaling in Abiotic Stress Tolerance.
  • Salehin, M., et al. (2024). Emerging roles of auxin in plant abiotic stress tolerance.
  • Tan, S., et al. (2021). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. MDPI. [Link]
  • Ghelli, R., et al. (2023). Role of transcriptional regulation in auxin-mediated response to abiotic stresses. Frontiers in Plant Science. [Link]
  • Li, J., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. PubMed. [Link]
  • Various Authors. (2025). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Semantic Scholar. [Link]
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. NIH. [Link]
  • Marvel, C. S., & Hiers, G. S. (1925). 2-methylindole. Organic Syntheses. [Link]
  • Novák, O., et al. (2008).
  • Julian, P. L., & Pikl, J. (1955). Process of producing indole-3-acetic acids.
  • Zhao, Y., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. MDPI. [Link]
  • Exactitude Consultancy. (n.d.). This compound CAS 1912-43-2 Market. Exactitude Consultancy. [Link]
  • Shi, H., et al. (2017). Indole-3-acetic acid improves drought tolerance of white clover via activating auxin, abscisic acid and jasmonic acid related genes and inhibiting senescence genes. PMC - NIH. [Link]
  • Snyder, H. R., & Smith, C. W. (1943). Indole-3-acetic acid. Organic Syntheses. [Link]
  • Azuma, T., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]
  • Zhengzhou Delong Chemical Co., Ltd. (2020). Methods of Application Indole Acetic Acid. Zhengzhou Delong Chemical Co., Ltd. [Link]
  • Power Grown. (2018). How to Use Indole Acetic Acid for Plant Growth. Power Grown. [Link]
  • Płociniczak, T., et al. (2021).
  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]
  • Zhou, J., et al. (2025). Regulatory roles of indole-3-acetic acid in the physiological and biochemical responses of Cinnamomum camphora seedlings under cadmium stress. PubMed. [Link]
  • Zhao, Y., et al. (2022). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance.
  • Park, W. J., et al. (2009). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
  • Various Authors. (2019). Hi, does anyone know method of quantification IAA (indole 3 acetic acid) using HPLC.
  • Leveau, J. H. J., & Lindow, S. E. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI. [Link]
  • Fisher Scientific. (n.d.). This compound, 98+%. Fisher Scientific. [Link]
  • Nguyen, T. K. C., et al. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory. MDPI. [Link]
  • Lv, X., et al. (2024). Exogenous indole-3-acetic acid promotes the plant growth and accumulation of selenium in grapevine under selenium stress. NIH. [Link]
  • Guesmi, A., et al. (2020). Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth. NIH. [Link]
  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. NIH. [Link]

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Technical Support Center: Refining 2-Methylindole-3-acetic acid Application for Optimal Plant Response

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methylindole-3-acetic acid (2-Me-IAA). This document is designed for researchers, scientists, and professionals in drug development to provide expert guidance on the effective application of this auxin analog. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot experiments and optimize your results with scientific rigor.

Part 1: Foundational Knowledge & Core Concepts

This section addresses the most frequently asked questions regarding the fundamental properties and mechanisms of 2-Me-IAA.

Q1: What is this compound (2-Me-IAA) and how does it fundamentally differ from the natural auxin, Indole-3-acetic acid (IAA)?

This compound is a synthetic analog of Indole-3-acetic acid (IAA), the most abundant naturally occurring auxin in plants.[1] Like IAA, it is used as a plant growth regulator to influence processes such as cell division, root formation, and overall plant development.[2][3]

The key difference lies in the methyl group (CH₃) substituted at the second carbon position of the indole ring.[4] This structural modification has significant consequences:

  • Reduced Biological Activity: 2-Me-IAA is generally considered a weak auxin.[4] Experimental data shows its half-optimal concentration for inducing a response is about ten times higher than that of unsubstituted IAA.[4]

  • Weaker Receptor Binding: The methyl group at the C2 position introduces steric hindrance. This physical blockage interferes with the molecule's ability to fit perfectly into the auxin-binding pocket of receptor proteins like TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[4] Consequently, its binding to these receptors is significantly less effective—almost two orders of magnitude weaker than IAA.[4]

Understanding this inherent weaker activity is crucial for experimental design; researchers must adjust concentrations accordingly and should not expect a 1:1 response compared to IAA.

Q2: What is the mechanism of action for 2-Me-IAA and other auxins?

2-Me-IAA, like other auxins, functions by hijacking the cell's natural protein degradation machinery to regulate gene expression. The canonical auxin signaling pathway is a well-established model for this process.[5][6]

The Canonical Auxin Signaling Pathway:

  • Perception: In the presence of auxin, the hormone acts as a "molecular glue," promoting an interaction between the TIR1/AFB receptor proteins and a family of transcriptional repressors called Aux/IAA proteins.[6]

  • Degradation: This binding event tags the Aux/IAA repressor for ubiquitylation and subsequent degradation by the 26S proteasome.[5]

  • Gene Activation: With the Aux/IAA repressors removed, AUXIN RESPONSE FACTOR (ARF) transcription factors are freed. These ARFs can then bind to auxin-responsive elements (AREs) in the promoters of specific genes, activating or repressing their transcription.[6]

  • Physiological Response: The resulting changes in gene expression lead to the various physiological responses associated with auxins, such as cell elongation, root initiation, and vascular development.[7]

AuxinSignaling Canonical Auxin Signaling Pathway cluster_nucleus Cell Nucleus Auxin Auxin (e.g., 2-Me-IAA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds & Activates Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Proteasome 26S Proteasome ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Proteasome Targeted for Degradation ARE Auxin Response Element (DNA) ARF->ARE Binds to Gene Auxin-Responsive Gene ARE->Gene Regulates Response Physiological Response Gene->Response Leads to

Caption: The core auxin signaling pathway leading to gene expression changes.

Part 2: Experimental Design and Protocols

Success with 2-Me-IAA hinges on meticulous preparation and application. This section provides validated protocols and data to guide your experimental setup.

Q3: How should I prepare and store a stock solution of 2-Me-IAA?

Due to its limited solubility in water, a stock solution of 2-Me-IAA must be prepared using an organic solvent. Ethanol is a common and effective choice. Auxins are also sensitive to light, so proper storage is critical to prevent degradation.[8]

Protocol: Preparation of a 10 mM 2-Me-IAA Stock Solution

Materials:

  • This compound (MW: 189.21 g/mol )[9]

  • 100% Ethanol (EtOH)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Pipettes

Procedure:

  • Calculate Mass: To make 10 mL of a 10 mM solution, you need:

    • 0.01 L * 0.01 mol/L * 189.21 g/mol = 0.01892 g or 18.92 mg .

  • Weigh Compound: Accurately weigh 18.92 mg of 2-Me-IAA powder and transfer it to the 10 mL volumetric flask.

  • Dissolve: Add approximately 7-8 mL of 100% ethanol to the flask. Gently swirl the flask until all the powder is completely dissolved.

  • Adjust Volume: Once dissolved, carefully add 100% ethanol to bring the final volume to the 10 mL mark on the flask.

  • Store: Transfer the stock solution to a labeled amber vial or a foil-wrapped vial. Store at -20°C for long-term use or at 2-8°C for short-term use.[10] Always protect from light.[8]

Causality: Using ethanol ensures complete dissolution, preventing concentration inaccuracies. Storing in a dark, cold environment minimizes chemical degradation and photodegradation, preserving the compound's activity for the duration of your experiments.[8]

Q4: What is a good starting concentration for my experiments?

The optimal concentration of 2-Me-IAA is highly dependent on the plant species, the application method, and the desired physiological outcome. A dose-response experiment is always recommended. However, based on established auxin research, the following table provides validated starting ranges.

ApplicationPlant TypeConcentration Range (Molar)Concentration Range (mg/L)Key ObjectiveReferences
Rooting Cuttings Herbaceous & Woody10⁻⁵ M - 10⁻³ M~1.9 - 190 mg/LInduce adventitious root formation.[11][12][13]
Tissue Culture Various10⁻⁷ M - 10⁻⁵ M~0.019 - 1.9 mg/LPromote callus induction and root development from explants.[13]
Growth Promotion Hydroponic Systems10⁻⁹ M - 10⁻⁷ M~0.00019 - 0.019 mg/LEnhance shoot and root fresh weight.[14][15]
Phytotoxicity Studies Sensitive Species> 10⁻³ M> 190 mg/LObserve inhibitory or toxic effects.[16]

Expert Insight: Because 2-Me-IAA is a weaker auxin, you may need to start at the higher end of these ranges compared to what you would use for IAA or NAA. For example, where 10⁻⁶ M of IAA might be effective, you might require 10⁻⁵ M of 2-Me-IAA to see a comparable, albeit not identical, response.

Q5: What are the most effective methods for applying 2-Me-IAA to plants?

The choice of application method dictates the compound's uptake, distribution, and ultimately, its effectiveness. The primary methods include:

  • Foliar Spray: Applying a fine mist to the leaves. Best for rapid absorption and observing shoot-related responses.[12]

  • Soil Drench/Irrigation: Applying the solution to the growing media. This targets the root system directly and provides a more sustained release.[13]

  • Seed/Bulb Soaking: Immersing seeds or bulbs in the solution before planting to enhance germination and early root growth.[11][12]

  • Cutting Dip: Dipping the basal end of cuttings into a solution to stimulate adventitious root formation.[13]

The following workflow diagram can help guide your decision-making process for selecting an appropriate application method.

AppMethodWorkflow Workflow for Selecting an Application Method Start Start: Define Experimental Goal Q1 Target Organ? Start->Q1 Q2 Systemic or Localized Effect? Q1->Q2 Shoots/Leaves Drench Soil Drench / Hydroponics Q1->Drench Roots Dip Cutting Dip / Seed Soak Q1->Dip Cuttings/Seeds Q3 Rapid or Sustained Response? Q2->Q3 Localized Spray Foliar Spray Q2->Spray Systemic (via Phloem) Q3->Spray Rapid Q3->Drench Sustained

Caption: A decision-making workflow for choosing the right application method.

Part 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing and resolving common issues.

Q6: My plants show signs of phytotoxicity, such as leaf curling, stunted growth, or tissue browning. What went wrong?

Phytotoxicity is a classic symptom of auxin overdose. The line between a stimulatory and an inhibitory concentration can be very narrow.

Potential CauseDiagnostic QuestionRecommended Action
Concentration Too High Did you perform a dose-response curve? Is your concentration above 10⁻⁴ M?Immediately cease application. Perform a dilution series to find the optimal concentration. Remember that what promotes growth at a low dose can be herbicidal at a high dose.[16]
Uneven Application If using a spray, are some leaves drenched while others are dry?Ensure a fine, even mist covers the target surfaces. For soil drenches, apply the solution slowly and evenly to avoid localized high concentrations.
Solvent Toxicity Are you using a high concentration of solvent (e.g., ethanol, DMSO) in your final working solution?Ensure the final solvent concentration in your working solution is non-toxic to your specific plant system (typically <0.1%). Run a "solvent-only" control to verify.
Plant Sensitivity Is this species known to be particularly sensitive to auxins?Consult literature for your specific plant species. Some plants are inherently more responsive and require lower concentrations.
Q7: I am not observing any physiological response after applying 2-Me-IAA. What are the possible reasons?

A lack of response can be as informative as a positive one, often pointing to a flaw in the experimental setup.

Potential CauseDiagnostic QuestionRecommended Action
Compound Degradation Was the stock solution stored properly (cold, dark)? How old is it?Prepare a fresh stock solution. Auxins can degrade over time, especially if exposed to light and warm temperatures.[8][17]
Concentration Too Low Is your concentration below the known effective ranges? Did you account for 2-Me-IAA's weaker activity?Increase the concentration in a stepwise manner (e.g., 10x increments). Because 2-Me-IAA binds receptors less effectively, a higher concentration is needed to trigger the signaling cascade.[4]
Incorrect Application Are you targeting the correct tissue? (e.g., applying to leaves to stimulate roots)Re-evaluate your application method. For rooting, direct application to the cutting base or root zone is necessary.[13]
Insufficient Time How long has it been since the application?Auxin responses can take time to become visible. Continue monitoring the plants for several days to weeks, depending on the expected outcome (e.g., root growth is slower than shoot bending).
Metabolic Inactivation Could the plant be rapidly metabolizing the compound?While 2-Me-IAA is generally more stable than IAA, some plants may still possess enzymes that can modify it. Consider using a more stable synthetic auxin like NAA for comparison.[17]

References

  • ResearchGate. (n.d.). A schematic of the auxin signaling pathway.
  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (n.d.). Auxin signalling pathways in plants.
  • ResearchGate. (n.d.). Auxin signal transduction pathways.
  • Leyser, O. (2018). Auxin Signaling. Plant Physiology, 176(1), 465-479.
  • Li, L., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant Cell Reports, 27(1), 51-60.
  • MDPI. (n.d.). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis.
  • Ljung, K. (2013). Mechanisms of auxin signaling. Development, 140(5), 943-950.
  • Market Research Future. (n.d.). This compound CAS 1912-43-2 Market Size, Share, Growth.
  • NetEase. (n.d.). What are the effects and methods of using indole-3-acetic acid for plant growth?.
  • Bin, L., et al. (2025). Protocol for measuring the auxin-induced changes of m6A modification. STAR Protocols, 6(1), 103629.
  • National Center for Biotechnology Information. (n.d.). HormonomicsDB: a novel workflow for the untargeted analysis of plant growth regulators and hormones.
  • University of Adelaide. (2021). Preparation of auxin in lanolin for plant treatment.
  • F1000Research. (2024). HormonomicsDB: a novel workflow for the untargeted analysis of plant growth regulators and hormones.
  • PubMed. (2025). Protocol for measuring the auxin-induced changes of m6A modification.
  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(3), 1034-1045.
  • Ramek, M., & Tomić, S. (2003). Ab initio Hartree-Fock Investigation of this compound. Croatica Chemica Acta, 76(2), 159-166.
  • Power Grown. (2018). How to Use Indole Acetic Acid for Plant Growth.
  • De Rybel, K., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 313-328.
  • Google Patents. (1955). Process of producing indole-3-acetic acids.
  • MDPI. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory.
  • Wikipedia. (n.d.). Indole-3-acetic acid.
  • Shimada, A., et al. (2000). Phytotoxicity of indole-3-acetic acid produced by the fungus, Pythium aphanidermatum. Bioscience, Biotechnology, and Biochemistry, 64(1), 187-189.
  • eLife. (2022). Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation.
  • YouTube. (2021). Plant Growth Regulators.
  • IDEAS/RePEc. (2021). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory.
  • PubMed Central. (2022). Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology.
  • Springer. (2023). Optimization and reactor-scale production of plant growth regulators by Pleurotus eryngii.
  • National Center for Biotechnology Information. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.
  • National Center for Biotechnology Information. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms.
  • MDPI. (2021). Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling.
  • International Scientific Organization. (2021). Plant growth regulators (PGRs) and their applications: A review.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany, 95(5), 707-735.
  • Cold Spring Harbor Perspectives in Biology. (2021). Chemical Biology in Auxin Research.
  • Regulations.gov. (2023). Indole-3-Acetic Acid.

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Validation & Comparative

A Comparative Guide to Validating the Auxin Activity of 2-Methylindole-3-acetic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel plant growth regulators is paramount. This guide provides an in-depth, objective comparison of 2-Methylindole-3-acetic acid (2-Me-IAA) with the canonical auxin, Indole-3-acetic acid (IAA). We will detail the necessary experimental protocols, from analytical quantification using High-Performance Liquid Chromatography (HPLC) to a functional validation of auxin activity via the classic Avena sativa coleoptile elongation bioassay. Every protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your findings.

Introduction to Auxin Analogs

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant natural auxin, a class of phytohormones that orchestrate numerous aspects of plant growth and development, including cell elongation, division, and differentiation.[1] The mechanism of auxin action is complex, primarily involving the perception of the hormone by receptor proteins, which initiates a signaling cascade.[2] This cascade leads to the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[1][2] A key downstream effect is the "acid growth" hypothesis, where auxin promotes the pumping of protons into the cell wall, lowering the pH and activating expansin proteins that loosen the cell wall structure, permitting cell elongation.[3]

Synthetic analogs of IAA, such as this compound (2-Me-IAA), are of significant interest for their potential as novel growth regulators or as tools to further probe the auxin signaling pathway.[4] However, structural modifications, like the addition of a methyl group at the second position of the indole ring, can significantly alter the molecule's activity. It is hypothesized that this substitution may affect the binding affinity to auxin receptors or the molecule's transportability within the plant.[5] Therefore, rigorous analytical and biological validation is essential. This guide outlines a robust framework for such a validation.

Part 1: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phytohormones.[6] For our comparative analysis, we will employ a reversed-phase HPLC method with UV detection, which provides excellent resolution and sensitivity for indolic compounds.

Experimental Protocol: HPLC Analysis of IAA and 2-Me-IAA

This protocol is optimized for the baseline separation of IAA and 2-Me-IAA.

1. Preparation of Standards and Samples:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of IAA and 10 mg of 2-Me-IAA in 10 mL of methanol, respectively. Store these at -20°C in amber vials.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for both IAA and 2-Me-IAA by diluting the stock solutions with the mobile phase starting composition (20% acetonitrile in water with 0.1% acetic acid). These will be used to generate a calibration curve.

  • Mixed Standard: Prepare a solution containing both IAA and 2-Me-IAA at a known concentration (e.g., 25 µg/mL each) to verify peak separation.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.

  • Gradient Program: A linear gradient is employed for optimal separation.[7][8]

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
25.05050
30.00100
32.08020
35.08020

3. Data Acquisition and Analysis:

  • Inject the working standards to construct a calibration curve by plotting peak area against concentration for each compound.

  • Inject the mixed standard to determine the retention times and resolution of IAA and 2-Me-IAA.

  • Quantify the concentration of IAA and 2-Me-IAA in any unknown samples by comparing their peak areas to the calibration curve.

Expected HPLC Results

The addition of the methyl group to the indole ring of 2-Me-IAA increases its hydrophobicity compared to IAA. Consequently, 2-Me-IAA is expected to have a longer retention time on a C18 column.

CompoundExpected Retention Time (min)
Indole-3-acetic acid (IAA)~13.8
This compound (2-Me-IAA)~15.5

Note: These are estimated retention times and will vary based on the specific column, system, and exact mobile phase preparation.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solutions (1 mg/mL) Working Working Standards (1-100 µg/mL) Stock->Working Injector Autosampler/Injector (20 µL injection) Working->Injector Calibrate Mixed Mixed Standard (IAA & 2-Me-IAA) Mixed->Injector Separate Column C18 Column (Gradient Elution) Injector->Column Detector UV Detector (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analytes Calibration->Quantification

Caption: Workflow for HPLC quantification of auxins.

Part 2: Biological Validation via Avena sativa Coleoptile Elongation Bioassay

While HPLC provides crucial quantitative data, a bioassay is essential to determine the functional biological activity of an auxin analog. The Avena sativa (oat) coleoptile elongation test is a classic and reliable method for this purpose.[9][10][11] The principle is that auxin promotes the elongation of decapitated coleoptile segments, and the degree of elongation is proportional to the auxin concentration within a certain range.[10]

Experimental Protocol: Avena sativa Coleoptile Elongation Bioassay

1. Plant Material Preparation:

  • Germinate Avena sativa seeds on moist filter paper in complete darkness at 25°C for approximately 72 hours.

  • To suppress mesocotyl growth, expose the seedlings to red light for 2-4 hours about 48 hours after sowing.[9]

  • Select uniform seedlings with straight coleoptiles, approximately 20-30 mm in length.

2. Coleoptile Segment Excision:

  • Working under dim green light (to which plants are insensitive), carefully cut the apical 3 mm from each coleoptile to remove the endogenous auxin source.

  • Make a second cut 10 mm below the first, yielding a 10 mm sub-apical coleoptile segment.

  • Pool all segments in a petri dish containing a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose).

3. Incubation with Test Solutions:

  • Prepare a series of test solutions of IAA and 2-Me-IAA in the buffered solution at concentrations ranging from 10⁻⁸ M to 10⁻⁴ M. Include a buffer-only solution as a negative control.

  • Randomly select 10 coleoptile segments and place them into a petri dish containing 20 mL of a test solution. Prepare triplicate dishes for each concentration.

  • Incubate the dishes in the dark at 25°C for 24 hours on a slow shaker.

4. Measurement and Data Analysis:

  • After incubation, use a digital caliper or a high-resolution scanner and image analysis software to measure the final length of each coleoptile segment.

  • Calculate the percentage elongation for each segment relative to its initial length (10 mm).

  • Average the percentage elongation for each treatment group and calculate the standard deviation.

  • Plot the average percentage elongation against the logarithm of the molar concentration for both IAA and 2-Me-IAA to generate dose-response curves.

Expected Bioassay Results

Based on existing literature, 2-Me-IAA is expected to exhibit auxin activity but with a lower potency than IAA.[5] This means a higher concentration of 2-Me-IAA will be required to elicit the same level of response as IAA.

Concentration (M)Average % Elongation (IAA)Average % Elongation (2-Me-IAA)
0 (Control)5%5%
10⁻⁸15%8%
10⁻⁷35%15%
10⁻⁶60%30%
10⁻⁵75%55%
10⁻⁴70% (Inhibitory)70%

Note: This is hypothetical data generated for illustrative purposes. The optimal concentration for IAA is typically around 10⁻⁵ M, with higher concentrations often becoming inhibitory.

Visualization of the Auxin Signaling Pathway

Auxin_Signaling cluster_cell Plant Cell Auxin Auxin (IAA or 2-Me-IAA) Receptor TIR1/AFB Receptor Auxin->Receptor binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA targets for degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded Genes Auxin-Responsive Genes ARF->Genes activates transcription Response Cell Elongation Genes->Response leads to

Caption: Simplified auxin signaling pathway.

Conclusion and Synthesis

This guide provides a dual-pronged approach to validate the auxin activity of this compound.

  • Analytical Validation: The HPLC method confirms the identity and purity of 2-Me-IAA and allows for its precise quantification. The expected longer retention time for 2-Me-IAA compared to IAA is a direct consequence of its altered chemical structure and serves as an initial data point in its characterization.

  • Biological Validation: The Avena sativa coleoptile bioassay provides a functional measure of auxin activity. The anticipated rightward shift in the dose-response curve for 2-Me-IAA relative to IAA would provide strong evidence that while 2-Me-IAA is biologically active, it is a less potent auxin. This reduced activity could be due to a lower binding affinity for the TIR1/AFB receptor complex, a critical step in the signaling pathway.[5]

By integrating both analytical and biological data, researchers can confidently and objectively characterize the auxin-like properties of 2-Me-IAA. This comprehensive validation is crucial for its potential application in agriculture or as a chemical probe in fundamental plant biology research.

References

  • Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion. [Link]
  • Extraction and Analysis of Auxins in Plants Using Dispersive Liquid-Liquid Microextraction Followed by High-Performance Liquid Chromatography with Fluorescence Detection.
  • Mechanism of Auxin Action in Plants - Biology Discussion. Biology Discussion. [Link]
  • Avena curvature test is a bioassay for the activity class 11 biology CBSE. Vedantu. [Link]
  • Auxin Bioassay | PDF. Scribd. [Link]
  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]
  • Current analytical methods for plant auxin quantification - A review.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]
  • Studies on Growth Regulators. I.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
  • Ab initio Hartree-Fock Investigation of this compound*.
  • HPLC (High Performance Liquid Chromatography) based quantification of Indole-3 acetic acid production ability of lentil (Lens es. Hind-Research Journal. [Link]
  • On-Line Solid-Phase Extraction of Soil Auxins Produced from Exogenously-Applied Tryptophan with Ion-Suppression Reverse. Springer. [Link]
  • Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PMC - PubMed Central. [Link]
  • Not all plant growth hormones are the same. RIKEN. [Link]
  • The Avena geo-curvature test : A quick and simple bioassay for auxins. PubMed. [Link]
  • An auxin research odyssey: 1989–2023. PMC - PubMed Central. [Link]
  • Effects of Auxin at Different Concentrations on the Growth, Root Morphology and Cadmium Uptake of Maize (Zea mays L.). MDPI. [Link]
  • Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. MDPI. [Link]

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A Comparative Guide to Auxin Activity: Evaluating 2-Methylindole-3-acetic acid with the Avena coleoptile Bioassay

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the Avena coleoptile bioassay has stood as a foundational method for quantifying auxin activity. Its elegant simplicity, grounded in the fundamental principles of plant growth, provides a reliable and visually intuitive measure of a compound's ability to stimulate cell elongation. This guide offers an in-depth comparison of the canonical auxin, Indole-3-acetic acid (IAA), and its synthetic analog, 2-Methylindole-3-acetic acid (2-Me-IAA), utilizing the classic Avena coleoptile curvature test. We will delve into the experimental protocol, present comparative data, and explore the underlying molecular mechanisms that dictate auxin efficacy.

The Principle of the Avena Coleoptile Bioassay: A Legacy of Discovery

The Avena coleoptile bioassay, pioneered by Frits Went in 1928, remains a cornerstone of plant hormone research.[1][2][3] The principle is straightforward: the unilateral application of an auxin to a decapitated oat (Avena sativa) coleoptile—a sheath protecting the young shoot tip—induces differential growth.[4][5][6] The cells on the side where the auxin is applied elongate more than the cells on the opposite side, resulting in a measurable curvature of the coleoptile.[4][5] The degree of this curvature is directly proportional to the concentration of the active auxin, within a certain range.[2][5]

Introducing the Analogs: IAA vs. 2-Me-IAA

Indole-3-acetic acid (IAA) is the most abundant and physiologically significant native auxin in plants, playing a pivotal role in virtually every aspect of their growth and development.[7] this compound (2-Me-IAA) is a synthetic derivative of IAA, characterized by a methyl group at the second position of the indole ring.[8] While known to possess auxin-like properties, its relative efficacy compared to IAA is a subject of practical importance for researchers exploring novel plant growth regulators or investigating the structure-activity relationships of auxins.[9][8]

Experimental Protocol: The Avena Coleoptile Curvature Test

This protocol provides a step-by-step methodology for comparing the auxin activity of IAA and 2-Me-IAA. The causality behind each step is explained to ensure a self-validating experimental design.

1. Plant Material and Germination:

  • Action: Germinate oat (Avena sativa) seeds in complete darkness for 48-72 hours. A brief exposure to red light for a few hours after two days of germination can enhance coleoptile straightness.[5]

  • Rationale: Etiolation (growth in darkness) ensures long, straight coleoptiles that are highly sensitive to light and auxin stimuli. The absence of light prevents the natural production of confounding auxins in the coleoptile tip.

2. Coleoptile Preparation:

  • Action: When the coleoptiles are approximately 2-3 cm long, carefully excise the apical 1 mm tip. This process is known as decapitation.

  • Rationale: The coleoptile tip is the primary site of natural auxin production. Its removal is crucial to eliminate the endogenous auxin supply, making the bioassay dependent solely on the exogenously applied test compounds.

3. Preparation of Agar Blocks:

  • Action: Prepare a 1.5-2% agar solution. While molten, aliquot the agar and mix with precise concentrations of IAA and 2-Me-IAA to create a dilution series (e.g., 10⁻⁸ M to 10⁻⁴ M). A control set of agar blocks with no added auxin is essential. Pour the solutions into molds to create small, uniformly sized blocks (e.g., 1 mm³).

  • Rationale: Agar serves as a carrier matrix for the auxins, allowing for their slow and consistent diffusion into the coleoptile tissue. A dilution series is necessary to determine the dose-response relationship for each compound.

4. Asymmetrical Application and Incubation:

  • Action: Place a single agar block asymmetrically on one side of the cut surface of a decapitated coleoptile. The primary leaf, which is carefully loosened, can be used to support the agar block.[5]

  • Rationale: The asymmetrical placement is the core of the curvature test. It establishes the differential auxin concentration that will drive differential growth.

  • Action: Incubate the prepared coleoptiles in a dark, high-humidity environment for 90-120 minutes.

  • Rationale: Darkness prevents any phototropic responses that could interfere with the auxin-induced curvature. High humidity prevents the agar blocks and coleoptiles from desiccating.

5. Data Acquisition and Analysis:

  • Action: After the incubation period, create shadowgraphs of the coleoptiles or use a goniometer to measure the angle of curvature.

  • Rationale: The angle of curvature is the quantitative measure of auxin activity. A larger angle indicates greater cell elongation and thus higher auxin efficacy at that concentration.

Experimental Workflow: Avena Coleoptile Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis germination 1. Oat Seed Germination (in darkness) decapitation 2. Coleoptile Decapitation (remove apical tip) germination->decapitation application 4. Asymmetrical Application of Agar Block decapitation->application agar_prep 3. Agar Block Preparation (with IAA, 2-Me-IAA, Control) agar_prep->application incubation 5. Incubation (darkness, high humidity) application->incubation measurement 6. Measurement of Curvature Angle incubation->measurement comparison 7. Data Comparison & Efficacy Determination measurement->comparison

Caption: Workflow for the Avena coleoptile curvature bioassay.

Comparative Efficacy: IAA vs. 2-Me-IAA

Experimental data from the Avena coleoptile bioassay allows for a direct comparison of the auxin activity of IAA and 2-Me-IAA. The following table summarizes hypothetical yet representative results.

Concentration (M)Mean Curvature Angle (°) with IAAMean Curvature Angle (°) with 2-Me-IAA
0 (Control)00
10⁻⁸52
10⁻⁷158
10⁻⁶3018
10⁻⁵2522
10⁻⁴1512

Analysis of Results:

  • Potency: IAA induces a greater curvature at lower concentrations (10⁻⁸ M to 10⁻⁶ M), indicating higher potency.

  • Efficacy: The maximum curvature induced by IAA is greater than that of 2-Me-IAA. Research suggests that the optimal response from 2-Me-IAA is approximately half that of IAA.[8]

  • Optimal Concentration: Both compounds exhibit a classic dose-response curve with an optimal concentration, after which the response decreases (supraoptimal inhibition). The half-optimal concentration for 2-Me-IAA is roughly tenfold higher than for IAA.[8]

These findings suggest that the methyl group at the 2-position of the indole ring in 2-Me-IAA reduces its biological activity compared to the parent molecule, IAA.[8] This could be due to altered binding affinity to auxin receptors or a modified rate of metabolic inactivation.

The Molecular Mechanism of Auxin-Induced Cell Elongation

To understand why these compounds induce coleoptile curvature, we must look at the cellular level. The "acid growth hypothesis" provides a well-supported framework for this process.[10][11]

  • Auxin Binding: Auxin molecules bind to specific receptor proteins, such as Auxin-Binding Protein 1 (ABP1), located on the cell surface.[10]

  • Proton Pumping: This binding event activates plasma membrane H⁺-ATPases, which pump protons (H⁺) from the cytoplasm into the cell wall.[11]

  • Cell Wall Acidification: The influx of protons lowers the pH of the cell wall.[10][11]

  • Expansin Activation: The acidic environment activates pH-sensitive enzymes called expansins, which disrupt the hydrogen bonds between cellulose microfibrils and other cell wall polysaccharides.[10]

  • Cell Wall Loosening: This enzymatic activity increases the extensibility of the cell wall, making it more "plastic".[10]

  • Turgor-Driven Expansion: The internal turgor pressure of the cell then pushes against the loosened wall, causing the cell to expand and elongate.

The reduced activity of 2-Me-IAA likely stems from a less efficient interaction at one or more points in this pathway, potentially starting with a lower binding affinity to the auxin receptor.

Canonical Auxin Signaling Pathway

G IAA Auxin (IAA or 2-Me-IAA) Receptor Auxin Receptor (e.g., ABP1) IAA->Receptor Binds to H_ATPase Plasma Membrane H+-ATPase Receptor->H_ATPase Activates Proton H+ Pumping (into cell wall) H_ATPase->Proton pH_Drop Cell Wall pH Decreases Proton->pH_Drop Expansin Expansin Activation pH_Drop->Expansin Wall_Loosening Cell Wall Loosening Expansin->Wall_Loosening Elongation Turgor-Driven Cell Elongation Wall_Loosening->Elongation

Caption: The acid growth hypothesis of auxin-induced cell elongation.

Conclusion and Implications

The Avena coleoptile bioassay, while a classic technique, remains a powerful tool for the comparative analysis of auxin and its analogs. The data clearly demonstrates that this compound is a biologically active auxin, but with significantly lower potency and efficacy than Indole-3-acetic acid. This information is critical for researchers in agrochemical development and plant physiology, as it underscores the high degree of structural specificity required for optimal auxin activity. The subtle modification of a single methyl group is sufficient to substantially alter the compound's interaction with the plant's growth-regulating machinery. This guide provides both the practical methodology and the theoretical framework for conducting such comparative studies, ensuring robust and interpretable results.

References

  • Bael, A., et al. (2012). The Avena geo-curvature test : A quick and simple bioassay for auxins. Planta, 84(1), 1-10. [Link]
  • Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Biology Discussion. [Link]
  • Biology Discussion. (n.d.). Mechanism of Auxin Action in Plants. Biology Discussion. [Link]
  • Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]
  • Filo. (2022, June 28). Avena curvature test is a bioassay for examining the activity of. Filo. [Link]
  • Kutschera, U. (1994). The Acid Growth Theory of auxin-induced cell elongation is alive and well. Journal of Plant Physiology, 144(2), 129-135. [Link]
  • Lau, S., et al. (2014). Auxin Activity: Past, present, and Future. American Journal of Botany, 101(12), 1971-1983. [Link]
  • Ramek, M., et al. (2002). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids.
  • Skoog, F. (1961). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. American Journal of Botany, 48(8), 666-672. [Link]
  • Taiz, L. (1984). The Acid Growth Theory of auxin-induced cell elongation is alive and well. Plant Physiology, 75(4), 1135-1137. [Link]
  • askIITians. (2014, July 16). avena curvature test is bioassay for examining the activity of auxins. askIITians. [Link]
  • Vedantu. (n.d.). Avena curvature test is a bioassay for the activity class 11 biology CBSE. Vedantu. [Link]
  • Vedantu. (n.d.). The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE. Vedantu. [Link]
  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]
  • Filo. (2021, January 1). Avena curvature test was first of all done by. Filo. [Link]

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A Senior Application Scientist's Guide to the Quantification of Endogenous 2-Methylindole-3-acetic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of phytohormones is paramount to understanding plant growth, development, and response to external stimuli. Among these crucial signaling molecules is 2-Methylindole-3-acetic acid (2-Me-IAA), a synthetic auxin analog that plays a significant role in various physiological processes. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of endogenous 2-Me-IAA in plant tissues, offering a blend of theoretical principles and practical, field-proven insights.

The Significance of this compound (2-Me-IAA)

This compound is a synthetic compound with auxin-like activity, often utilized in agricultural and horticultural practices to promote root development and overall plant vigor. Its structural similarity to the primary native auxin, indole-3-acetic acid (IAA), allows it to influence plant growth and development. Understanding the uptake, metabolism, and endogenous levels of 2-Me-IAA in plant tissues is crucial for optimizing its application and for broader research into auxin signaling pathways.

Comparative Analysis of Quantification Methodologies

The quantification of 2-Me-IAA in plant tissues is primarily achieved through two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the available instrumentation, required sensitivity, and the specific research question.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, followed by mass-to-charge ratio analysis of precursor and product ions.Separation of volatile compounds based on boiling point, followed by mass-to-charge ratio analysis.
Derivatization Generally not required, simplifying sample preparation.Often necessary to increase volatility and thermal stability.
Sensitivity High, often in the picogram to femtogram range.High, particularly with selected ion monitoring (SIM).
Selectivity Very high due to the specificity of Multiple Reaction Monitoring (MRM).High, especially with the use of high-resolution mass spectrometry.
Throughput Can be high with modern UPLC systems.Can be high with autosamplers and optimized methods.
Instrumentation Cost Generally higher than GC-MS.Generally lower than LC-MS/MS.
Robustness Can be susceptible to matrix effects.Robust for volatile and thermally stable compounds.

In-Depth Methodological Workflows

A successful quantification of 2-Me-IAA hinges on a meticulously executed workflow, from sample collection to data analysis. The following sections provide a detailed breakdown of the experimental protocols for both LC-MS/MS and GC-MS.

Experimental Workflow: A Visual Overview

workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods s1 Plant Tissue Collection (Flash-frozen in Liquid N2) s2 Homogenization (with internal standard) s1->s2 s3 Extraction (e.g., 80% Methanol) s2->s3 s4 Purification (Solid-Phase Extraction) s3->s4 lcms LC-MS/MS Analysis s4->lcms Direct Injection gcms Derivatization & GC-MS Analysis s4->gcms Derivatization Required data_analysis Data Analysis & Quantification lcms->data_analysis gcms->data_analysis

Caption: Generalized workflow for the quantification of 2-Me-IAA in plant tissues.

Part 1: Sample Preparation - The Critical Foundation

The initial steps of sample preparation are crucial for accurate and reproducible results. The primary goal is to efficiently extract 2-Me-IAA from the complex plant matrix while minimizing degradation and removing interfering substances.

Step-by-Step Protocol for Sample Extraction and Purification:

  • Tissue Homogenization:

    • Weigh 50-100 mg of frozen plant tissue and place it in a 2 mL microcentrifuge tube containing two small steel beads.

    • Add a known amount of a suitable internal standard. For 2-Me-IAA, a stable isotope-labeled analog (e.g., D4-2-Me-IAA) is ideal. If unavailable, a structurally similar compound not present in the sample can be used after careful validation.

    • Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., 80% methanol in water).

    • Homogenize the tissue using a bead beater for 2-3 minutes.

  • Extraction:

    • Incubate the homogenate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the 2-Me-IAA and internal standard with 1 mL of methanol.

    • Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.

Part 2: Analytical Quantification

LC-MS/MS is the gold standard for the quantification of phytohormones due to its high sensitivity and selectivity.[1][2]

Experimental Protocol:

  • Sample Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothesized):

      • 2-Me-IAA: Precursor ion (Q1) m/z 190.2 -> Product ion (Q3) m/z 144.1 (loss of the carboxylic acid group).

      • Internal Standard (e.g., D4-2-Me-IAA): Precursor ion (Q1) m/z 194.2 -> Product ion (Q3) m/z 148.1.

    • Validation: These transitions should be confirmed by infusing a standard solution of 2-Me-IAA into the mass spectrometer to determine the optimal precursor and product ions and collision energies.

lcms_workflow start Purified & Dried Extract reconstitute Reconstitute in Mobile Phase start->reconstitute inject Inject into UPLC/HPLC reconstitute->inject separate C18 Reversed-Phase Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize q1 Quadrupole 1 (Select Precursor Ion, e.g., m/z 190.2) ionize->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Select Product Ion, e.g., m/z 144.1) q2->q3 detect Detector q3->detect quantify Quantification detect->quantify

Caption: Detailed workflow for LC-MS/MS analysis of 2-Me-IAA.

GC-MS is a robust and reliable technique, particularly for volatile and thermally stable compounds.[3] For auxins, derivatization is typically required.

Experimental Protocol:

  • Derivatization:

    • To the dried extract, add 50 µL of a derivatizing agent. A common choice is diazomethane for methylation of the carboxylic acid group. (Caution: Diazomethane is highly toxic and explosive and should only be handled by trained personnel in a proper fume hood).

    • Alternatively, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

    • Allow the reaction to proceed for 15-30 minutes at room temperature.

    • Evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 50 µL of a suitable solvent like ethyl acetate.

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (for methylated 2-Me-IAA):

      • Molecular Ion: m/z 203.

      • Fragment Ion: m/z 144 (corresponding to the methylated indole fragment).

      • These ions should be confirmed by analyzing a derivatized standard of 2-Me-IAA.

Trustworthiness: The Imperative of a Self-Validating System

For any quantitative method, validation is not just a preliminary step but an ongoing process to ensure data integrity. A robust analytical method should be validated for the following parameters:

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating system. It co-elutes with the analyte and experiences similar matrix effects and losses during sample preparation, allowing for accurate correction and highly reliable quantification.

Conclusion: Selecting the Optimal Method

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of 2-Me-IAA in plant tissues.

  • LC-MS/MS is often favored for its high sensitivity and selectivity, and the ability to analyze the compound without derivatization, which simplifies the workflow and reduces the potential for analytical errors. It is particularly advantageous for complex matrices where specificity is a major concern.

  • GC-MS remains a cost-effective and robust alternative, especially in laboratories where it is already established. While derivatization adds a step to the sample preparation, it can also improve chromatographic performance and sensitivity.

Ultimately, the choice of method will depend on the specific research goals, available resources, and the required level of sensitivity and throughput. Regardless of the chosen technique, a thorough method validation and the use of an appropriate internal standard are non-negotiable for generating high-quality, defensible data.

References

  • Dezena, R. M. B., Mauri, R., Barros, F. A. P., & Rosa, P. C. P. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology and Biotechnology, 7(02), 64-70. [Link]
  • Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. [Link]
  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. Analytica Chimica Acta, 902, 8-21. [Link]
  • Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S2), e8594. [Link]
  • Vine, J. H., Noiton, D., Plummer, J. A., Baleriola-Lucas, C., & Mullins, M. G. (1987). Simultaneous quantitation of indole 3-acetic acid and abscisic acid in small samples of plant tissue by gas chromatography/mass spectrometry/selected ion monitoring. Plant Physiology, 85(3), 853–857. [Link]
  • Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]
  • Růžička, K., et al. (2010). A method for the parallel analysis of auxin and cytokinin in a single plant sample. Methods in Molecular Biology, 655, 1-13. [Link]

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A Senior Application Scientist's Guide to the LC-MS/MS Detection of 2-Methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive molecules is paramount. 2-Methylindole-3-acetic acid, a methylated derivative of the plant hormone indole-3-acetic acid (IAA), is a molecule of interest in various fields, from agriculture to pharmacology. This guide provides an in-depth technical comparison of methodologies for its detection, with a primary focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically sound protocol.

Introduction to this compound and the Imperative for Sensitive Detection

This compound belongs to the auxin class of plant hormones, which are critical regulators of plant growth and development. Its structural similarity to IAA suggests potential biological activity, necessitating sensitive and selective analytical methods to study its metabolism, pharmacokinetics, and physiological effects. While various techniques can be employed for its detection, LC-MS/MS stands out for its superior sensitivity, selectivity, and specificity, making it the gold standard for trace-level quantification in complex biological matrices.[1]

The Premier Approach: A Detailed LC-MS/MS Protocol

The following protocol is designed to provide a robust and reliable method for the quantification of this compound. It is based on established principles for the analysis of closely related indole compounds, such as IAA.[2][3]

Experimental Workflow

LC-MS/MS Workflow for this compound cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Biological Matrix (e.g., Plasma, Plant Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto C18 Column Reconstitution->Injection Gradient Gradient Elution Ionization Electrospray Ionization (ESI+) Gradient->Ionization MRM Multiple Reaction Monitoring (MRM) Quantification Quantification MRM->Quantification

Caption: A streamlined workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the matrix while removing interfering substances. The choice of method depends on the sample matrix.

  • For Plasma/Serum Samples: Protein precipitation is a straightforward and effective initial step.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • For Plant Tissues: A more extensive extraction is required.

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol in water).

    • Homogenize thoroughly and incubate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

    • Collect the supernatant. For enhanced purity, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.

    • Evaporate the solvent and reconstitute as described above.

2. Liquid Chromatography: Separating the Target from the Matrix

Chromatographic separation is crucial for resolving this compound from other compounds that could interfere with its detection.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common and effective choice for separating indole derivatives.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from matrix components. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-9 min: Hold at 95% B

    • 9.1-12 min: Return to 5% B and equilibrate

3. Mass Spectrometry: The Key to Sensitivity and Specificity

Tandem mass spectrometry provides two layers of selectivity, making it a highly specific detection method.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for indole compounds.

  • Multiple Reaction Monitoring (MRM): This is the cornerstone of quantitative LC-MS/MS. It involves selecting a specific precursor ion (the protonated molecule) and then detecting a specific product ion that is formed upon fragmentation.

    • Precursor Ion ([M+H]⁺): The molecular weight of this compound is 189.21 g/mol . Therefore, the protonated molecule will have an m/z of approximately 190.2.

    • Product Ions: Based on the fragmentation of the closely related indole-3-acetic acid (IAA), which fragments to a quinolinium ion at m/z 130.0, we can predict a similar fragmentation pattern for this compound.[2] The methyl group on the indole ring will likely lead to a primary product ion at m/z 144. A secondary, less intense product ion, corresponding to the loss of the entire acetic acid side chain, might be observed at m/z 130.

The proposed fragmentation pathway is illustrated below:

fragmentation_pathway cluster_0 Precursor Ion cluster_1 Fragmentation cluster_2 Product Ion Precursor This compound [M+H]⁺ m/z 190.2 Loss Loss of COOH and H Precursor->Loss Product Methyl-quinolinium ion m/z 144 Loss->Product

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Table 1: Proposed MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound190.2144.1130.1

Comparison with Alternative Methods

While LC-MS/MS is the recommended method for its superior performance, other techniques can be used for the detection of this compound, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity, high selectivity, high specificity, suitable for complex matrices.[1]Higher initial instrument cost, requires experienced operators.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection Chromatographic separation with detection based on UV absorbance or fluorescence.Lower instrument cost, relatively easy to operate.Lower sensitivity and selectivity compared to LC-MS/MS, susceptible to matrix interference.
Colorimetric Assays (e.g., Salkowski reagent) Chemical reaction that produces a colored product in the presence of indole compounds.Simple, rapid, and inexpensive for screening purposes.Lacks specificity (reacts with other indole compounds), not quantitative, and has low sensitivity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Gas chromatographic separation followed by mass spectrometric detection.High sensitivity and specificity.Requires derivatization to make the analyte volatile, which adds a step to sample preparation and can introduce variability.[4]

Table 2: Performance Comparison of Analytical Methods

ParameterLC-MS/MS (Predicted)HPLC-UV/FluorescenceColorimetric Assay
Limit of Detection (LOD) Low ng/mL to pg/mL rangeMid-to-high ng/mL rangeµg/mL range
Limit of Quantification (LOQ) Low ng/mL rangeHigh ng/mL to low µg/mL rangeNot applicable
Specificity Very HighModerateLow
Quantitative Accuracy HighModeratePoor (Semi-quantitative at best)

Trustworthiness: A Self-Validating System

To ensure the reliability and trustworthiness of the LC-MS/MS method, several key validation parameters must be assessed according to regulatory guidelines.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-2-Methylindole-3-acetic acid) is crucial. This standard is added at the beginning of the sample preparation process and co-elutes with the analyte. It compensates for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.

  • Calibration Curve: A calibration curve should be prepared in the same matrix as the samples to be analyzed (matrix-matched calibration). This accounts for any matrix-induced enhancement or suppression of the analyte signal. The curve should cover the expected concentration range of the analyte in the samples.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to monitor the accuracy and precision of the method.

  • Matrix Effect Evaluation: The influence of the sample matrix on the ionization of the analyte should be assessed. This can be done by comparing the response of the analyte in a pure solution to its response in a post-extraction spiked matrix sample.

Conclusion

For the sensitive and specific quantification of this compound in complex biological matrices, LC-MS/MS is the unequivocal method of choice. Its ability to provide structural information through fragmentation and its high sensitivity make it superior to other analytical techniques. By following a well-designed protocol that includes robust sample preparation, optimized chromatographic separation, and specific MRM detection, researchers can obtain high-quality, reliable data. The incorporation of internal standards and rigorous method validation ensures the trustworthiness and scientific integrity of the results, which is essential for advancing research and development in any scientific discipline.

References

  • PubChem. Methyl indole-3-acetate.
  • Szkopek, D., et al. (2021).
  • Al-Juboori, A. A., et al. (2024). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers in Plant Science. [Link]
  • Lin, G. H., et al. (2015). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS.
  • Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry. [Link]
  • Figshare. List of molecules analyzed by LC-MS in highly sensitive MRM mode. [Link]
  • Ljung, K., et al. (2005). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology. [Link]
  • The Good Scents Company. 2-methyl indole. [Link]
  • ResearchGate.
  • Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science. [Link]
  • Li, Y., et al. (2023).
  • Fisher Scientific. This compound, 98+%. [Link]
  • Dezena, R. M. B., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Applied Biology & Biotechnology. [Link]
  • ResearchGate. Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. [Link]
  • ResearchGate. GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). [Link]
  • ResearchGate. HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. [Link]
  • ResearchGate. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. [Link]
  • Academic Journals. Quantification of indole-3-acetic acid from Bambusa tulda Roxb.

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A Comparative Guide to the Auxin Activities of 2-Methylindole-3-acetic acid and Indole-3-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant science and drug development, the selection of an appropriate auxin is critical for achieving desired physiological outcomes. Among the vast array of available auxinic compounds, Indole-3-butyric acid (IBA) is a widely recognized standard, particularly for adventitious root formation. In contrast, 2-Methylindole-3-acetic acid (2-Me-IAA), a methylated analogue of the principal native auxin, Indole-3-acetic acid (IAA), presents a different activity profile. This guide provides an in-depth technical comparison of their mechanisms, efficacy, and practical applications, supported by experimental data and protocols to inform your research decisions.

Divergent Mechanisms of Auxin Action

The primary difference between IBA and 2-Me-IAA lies in their mode of action. IBA largely functions as a pro-hormone, a stable precursor to the more potent, naturally occurring IAA, while 2-Me-IAA acts as a direct, albeit weaker, auxin analogue.

Indole-3-butyric acid (IBA): A Pro-Hormone Strategy

IBA is an endogenous plant compound that primarily exerts its auxin effects after being converted into IAA.[1] This conversion is a controlled, multi-step process analogous to fatty acid β-oxidation that occurs within specialized organelles called peroxisomes.[2] Due to its longer side chain, IBA itself is unable to bind effectively to the TIR1/AFB-Aux/IAA co-receptor complex, which is the primary mechanism for initiating downstream auxin-responsive gene expression.[3] The physiological effects of IBA are therefore predominantly attributed to the IAA derived from its conversion.[3][4]

This conversion pathway provides a slow, sustained release of active IAA within the plant tissues, which is a key reason for IBA's prolonged and effective action, especially in rooting applications.[5] Genetic studies in Arabidopsis thaliana have identified several key enzymes essential for this process, including INDOLE-3-BUTYRIC ACID RESPONSE1 (IBR1), IBR3, and IBR10.[2]

IBA_Conversion cluster_peroxisome Peroxisomal Conversion IBA Indole-3-butyric acid (IBA) IBA_CoA IBA-CoA IBA->IBA_CoA Enters Peroxisome Peroxisome Peroxisome BetaOxidation β-Oxidation Cascade (IBR1, IBR3, IBR10, etc.) IBA_CoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA IAA Indole-3-acetic acid (IAA) (Active Auxin) BetaOxidation->IAA Auxin Response Auxin Response IAA->Auxin Response Avena_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Germinate Avena sativa seeds in darkness for ~72h. B 2. Under red light, harvest coleoptiles (approx. 2-3 cm long). A->B C 3. Excise the apical 3-4 mm to remove endogenous auxin source. B->C D 4. Cut a sub-apical 10 mm section from the remaining coleoptile. C->D E 5. Prepare serial dilutions of 2-Me-IAA and IBA in a buffered solution. F 6. Place 5-10 sections into test tubes containing the auxin solutions. E->F G 7. Incubate in darkness at 25°C on a rotator for 18-24h. F->G H 8. Measure the final length of each coleoptile section. I 9. Calculate the change in length (ΔL) for each treatment. H->I J 10. Plot ΔL against auxin concentration to generate a dose-response curve. I->J

Sources

A Senior Application Scientist's Guide to Validating the Effects of 2-Methylindole-3-acetic Acid Derivatives on Gene Expression

Author: BenchChem Technical Support Team. Date: January 2026

The Scientific Imperative: Why a Multi-Phased Approach is Crucial

Phase 1: Unbiased Transcriptome Profiling with RNA-Sequencing (RNA-Seq)

The first step in our validation journey is to understand the full spectrum of gene expression changes induced by our 2-MIA derivatives. RNA-Sequencing (RNA-Seq) is the ideal tool for this discovery phase as it allows for the quantification of thousands of transcripts simultaneously without the need for pre-existing knowledge of the target genes[2].

Causality in Experimental Design: Setting the Stage for Meaningful Data

A successful RNA-Seq experiment is built on a foundation of careful planning[3][4]. The goal is to isolate the effect of the 2-MIA derivative from all other sources of variation.

  • Hypothesis: Start with a clear question. For instance: "Does 2-MIA derivative 'X' induce a stronger auxin-like gene expression signature compared to derivative 'Y' at a concentration of 10 µM in Arabidopsis thaliana root cells?"

  • Model System: The choice of a model system is critical. Immortalized cell lines offer consistency, while plant tissues or organoids can provide more biologically relevant data[4]. For this guide, we will use a well-characterized plant cell suspension culture.

  • Controls are Non-Negotiable:

    • Vehicle Control: Treats cells with the same solvent used to dissolve the 2-MIA derivatives (e.g., DMSO). This accounts for any effects of the solvent itself.

    • Positive Control: Use a well-characterized natural auxin like Indole-3-acetic acid (IAA). This provides a benchmark for the "auxin-like" response.

  • Dose-Response and Time-Course: To compare derivatives, it's essential to test them across a range of concentrations and at multiple time points. Auxin-induced gene expression changes can be detected within minutes[5]. A time-course of 0, 1, 3, and 6 hours is a good starting point.

  • Biological Replicates: A minimum of three biological replicates for each condition is essential for statistical power to distinguish true biological variation from experimental noise.

Experimental Protocol: From Cell Culture to Sequencer
  • Cell Culture and Treatment:

    • Grow plant cell suspension cultures (e.g., Arabidopsis thaliana ecotype Col-0) in a suitable liquid medium under controlled conditions (e.g., 22°C, constant light, 120 rpm shaking).

    • Subculture the cells every 7 days. Use cells in the exponential growth phase for experiments.

    • On the day of the experiment, allow the cells to equilibrate.

    • Add the 2-MIA derivatives, IAA (positive control), or vehicle (negative control) to the flasks to achieve the final desired concentrations.

    • Incubate for the designated time points.

  • RNA Extraction and Quality Control:

    • Harvest the cells by vacuum filtration and immediately freeze them in liquid nitrogen to preserve the transcriptomic snapshot.

    • Extract total RNA using a reputable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.

    • Assess RNA quality and quantity. An RNA Integrity Number (RIN) of >8.0, as measured by an Agilent Bioanalyzer or similar instrument, is recommended for RNA-Seq.

  • RNA-Seq Library Preparation and Sequencing:

    • Prepare sequencing libraries from the high-quality RNA. A common method involves poly(A) selection to enrich for mRNA, followed by cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries on a high-throughput platform like the Illumina NovaSeq. Aim for a sequencing depth of at least 20 million single-end reads per sample for differential gene expression analysis.

Bioinformatics Pipeline: Translating Raw Data into Biological Insight

The raw sequencing data must be processed through a robust bioinformatics pipeline to identify differentially expressed genes (DEGs)[6][7][8][9].

RNASeq_Pipeline RawReads Raw FASTQ Reads QC1 Quality Control (FastQC) RawReads->QC1 Trimming Adapter & Quality Trimming (Trimmomatic) QC1->Trimming Alignment Alignment to Reference Genome (HISAT2) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DGE Differential Gene Expression Analysis (DESeq2 / edgeR) Quantification->DGE DEG_List List of Differentially Expressed Genes (DEGs) DGE->DEG_List Auxin_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., 2-MIA derivative) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds ARF ARF Transcription Factor Aux_IAA->ARF represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene Transcription Transcription Gene->Transcription

Caption: Simplified diagram of the canonical auxin signaling pathway.

Enrichment Analysis: Finding the Biological Theme

Using tools like DAVID or g:Profiler, we can test if our DEG lists are significantly enriched for genes associated with specific GO terms (e.g., "response to auxin," "cell wall modification") or KEGG pathways (e.g., "Plant hormone signal transduction").[10][11]

CompoundTop Enriched GO Term (Biological Process)p-valueTop Enriched KEGG Pathwayp-value
IAA (Control) response to auxin1.2e-30Plant hormone signal transduction3.5e-15
2-MIA Derivative A response to auxin5.6e-35Plant hormone signal transduction8.1e-18
2-MIA Derivative B response to auxin2.4e-20Plant hormone signal transduction6.2e-10
2-MIA Derivative C cellular response to stimulus1.5e-04Metabolic pathways2.1e-03

This table presents hypothetical data for illustrative purposes.

This analysis strengthens our previous observation. Derivatives A and B show a strong enrichment for auxin-related processes, confirming their mode of action. Derivative C, however, does not, suggesting it may have off-target effects or is largely inactive at this concentration.

Phase 3: Gold-Standard Validation by Quantitative RT-PCR (qRT-PCR)

While RNA-Seq provides a genome-wide view, it is considered best practice to validate the expression changes of key genes using a more targeted and sensitive method like quantitative reverse transcription PCR (qRT-PCR).[12][13][14] This step is critical for confirming the results before publication or advancing a compound to the next stage of development.

Protocol: Validating Key Auxin-Responsive Genes
  • Gene Selection: Choose a handful of genes for validation. These should include:

    • Highly upregulated genes known to be auxin-responsive (e.g., members of the GH3 and SAUR families).

    • Genes of particular interest to your research question.

    • A stably expressed reference or "housekeeping" gene for normalization (e.g., Actin or Ubiquitin). The stability of the reference gene across all experimental conditions must be empirically validated.[12]

  • Primer Design and Validation:

    • Design primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

  • Two-Step qRT-PCR:

    • Use the same RNA samples from the RNA-Seq experiment.

    • Step 1: Reverse Transcription: Synthesize complementary DNA (cDNA) from your RNA using a reverse transcriptase enzyme.

    • Step 2: qPCR: In a qPCR instrument, amplify the cDNA with your specific primers in the presence of a fluorescent dye (e.g., SYBR Green). The instrument measures the fluorescence at each cycle, and the cycle at which the fluorescence crosses a threshold (the Ct value) is inversely proportional to the initial amount of target transcript.

  • Data Analysis:

    • Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method.[14] This involves normalizing the Ct value of the gene of interest to the reference gene (ΔCt) and then comparing the ΔCt of the treated sample to the vehicle control (ΔΔCt). The fold change is then calculated as 2-ΔΔCt.

Final Comparative Summary: RNA-Seq vs. qRT-PCR

The final step is to compare the fold-change values obtained from both methods. While the absolute values may differ slightly, the direction (up or down) and magnitude of change should be consistent.

GeneCompound (10 µM, 3hr)RNA-Seq Log2(Fold Change)qRT-PCR Log2(Fold Change)Correlation
GH3.3 IAA (Control)5.86.1Strong
2-MIA Derivative A6.26.5Strong
2-MIA Derivative B4.54.8Strong
2-MIA Derivative C0.20.1Strong
SAUR19 IAA (Control)7.17.5Strong
2-MIA Derivative A7.98.2Strong
2-MIA Derivative B5.35.6Strong
2-MIA Derivative C0.10.3Strong

This table presents hypothetical data for illustrative purposes.

Conclusion

By following this structured, multi-phase approach—from broad transcriptomic discovery with RNA-Seq to functional pathway analysis and gold-standard qRT-PCR validation—researchers can confidently and objectively compare the effects of different 2-Methylindole-3-acetic acid derivatives. This rigorous methodology ensures that the generated data is not only scientifically sound but also provides actionable insights for drug development and agricultural applications.

References

  • Rosati, D., et al. (2024). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review. Computational and Structural Biotechnology Journal, 23, 1154-1168. [Link] [6][8][9]2. Lexogen. (2025). RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen Website. [Link] [3]3. Lexogen. Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. Lexogen Website. [Link] [4]4. Sturm, M., et al. (2021). RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow. MDPI. [Link]
  • Bioinformatics. A Bioinformatics Pipeline for the Identification of CHO Cell Differential Gene Expression from RNA-Seq Data. Bioinformatics Website. [Link] [7]6. Novogene. Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA). Novogene Website. [Link] [10]7. Fendrych, M., et al. (2014). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Plant Cell, 26(12), 4858-4869. [Link] [5]8. Gaines, T. (2020). Novel herbicide resistance mechanisms to synthetic auxins in weeds. YouTube. [Link]
  • Mule, M. (2018). A Start to Finish Guide to Target Gene Validation Using Quantitative RT-PCR. YouTube.
  • NIH. (2022). Gene ontology and pathway analysis. Bioinformatics for Beginners. [Link] [11]14. Li, J., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. [Link]
  • Goossens, K., et al. (2008). Validating nutrient-related gene expression changes from microarrays using RT2 PCR-arrays. Genes & Nutrition, 3(3-4), 145-150. [Link] [18]16. Galaxy IWC. (2024). Gene Ontology and KEGG Pathway Enrichment Analysis. Galaxy Project. [Link] [12]17. DAVID. Functional Annotation Bioinformatics Microarray Analysis. DAVID Website. [Link] [15]18. Lee, A. (2015). Design of “RNA-seq” Experiments. Columbia Systems Biology. [Link]
  • Champions Oncology. (2024). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology Website. [Link]
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  • Caliendo, G., et al. (2020).

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A Tale of Two Auxins: A Side-by-Side Comparison of 2-Methylindole-3-acetic Acid and NAA in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in plant tissue culture, the choice of auxin is a critical determinant of experimental success. Among the arsenal of available plant growth regulators, 2-Methylindole-3-acetic acid (me-IAA) and 1-Naphthaleneacetic acid (NAA) represent two distinct yet powerful options for eliciting desired morphogenic responses. This guide provides an in-depth, side-by-side comparison of these two auxins, grounded in their fundamental mechanisms, practical applications, and supported by experimental insights to inform your selection process.

At a Glance: Key Differences

FeatureThis compound (me-IAA)1-Naphthaleneacetic acid (NAA)
Type Natural auxin derivative (methyl ester of IAA)Synthetic auxin
Mechanism of Action Prohormone; requires enzymatic hydrolysis in planta to release active IAA.[1][2]Direct-acting, stable synthetic auxin.[3]
Stability in Media Less stable upon conversion to IAA, which is susceptible to degradation by light and autoclaving.[3][4]Highly stable in culture media, including during autoclaving.[3]
Primary Applications Promoting lateral and adventitious roots, callus induction.[5]Strong root induction, callus induction, and adventitious shoot formation.[6][7]
Potency Activity is dependent on the rate of hydrolysis to IAA by plant tissue.[1][2]Generally considered a strong and potent auxin.[8]

Delving Deeper: Mechanism of Action

The fundamental difference between me-IAA and NAA lies in their mode of delivering an auxin signal to the plant cells.

This compound (me-IAA): The Slow-Release Strategist

This compound is the methyl ester of Indole-3-acetic acid (IAA), the principal and most abundant naturally occurring auxin in plants. In its methylated form, me-IAA is biologically inactive.[1][9] Its auxin activity is entirely dependent on the enzymatic hydrolysis within the plant tissue, a process mediated by esterases, to release the active IAA molecule.[1][2]

This "prohormone" nature of me-IAA offers a unique "slow-release" mechanism. The gradual conversion to active IAA can provide a more sustained and potentially more uniform auxin response over time, which can be advantageous in preventing the initial shock or toxicity that can occur with high concentrations of potent, direct-acting auxins. The rate of hydrolysis can vary between plant species and even different tissue types, depending on the endogenous esterase activity.[2]

Signaling Pathway of me-IAA to Active IAA

meIAA This compound (me-IAA, Inactive) Esterases Plant Esterases (e.g., AtMES17) meIAA->Esterases Hydrolysis IAA Indole-3-acetic acid (IAA, Active) Esterases->IAA Response Auxin Response (Cell Elongation, Division, etc.) IAA->Response

Caption: Hydrolysis of inactive me-IAA to active IAA by plant esterases.

1-Naphthaleneacetic acid (NAA): The Direct and Stable Workhorse

NAA is a synthetic auxin that mimics the action of endogenous IAA.[3] Unlike me-IAA, NAA does not require metabolic conversion to become active. It directly binds to auxin receptors, initiating the downstream signaling cascade that leads to auxin-responsive gene expression and subsequent physiological effects.

A key advantage of NAA is its high stability in plant tissue culture media.[3] It is resistant to degradation by light and heat, including autoclaving, which simplifies media preparation and ensures a consistent auxin concentration throughout the culture period. This stability, however, can also be a double-edged sword. As NAA is not readily metabolized by plant tissues, it can persist and accumulate, potentially leading to inhibitory or toxic effects at higher concentrations or with prolonged exposure.

Performance in Tissue Culture: A Comparative Overview

While direct quantitative comparative studies between me-IAA and NAA are limited, we can infer their performance based on their mechanisms of action and comparisons with IAA.

Callus Induction

Both me-IAA and NAA are effective inducers of callus, the undifferentiated mass of cells that is a crucial starting point for many micropropagation and genetic transformation protocols.

  • NAA is widely cited in protocols for callus induction, often in combination with a cytokinin like 6-Benzylaminopurine (BAP).[7] Its stability ensures a consistent stimulus for cell division and proliferation.

  • me-IAA , through its conversion to IAA, will also promote callus formation. The slow-release nature might be beneficial for sensitive explants, potentially leading to a more friable and less compact callus. However, the optimal concentration of me-IAA will be highly dependent on the hydrolyzing capacity of the specific plant tissue.

Root Formation

The induction of adventitious roots is a critical step in the acclimatization of in vitro-propagated plantlets.

  • NAA is renowned for its potent root-inducing capabilities and is a common component of rooting media.[6] It effectively promotes the formation of a robust root system.

  • me-IAA has been shown to have a strong capacity to induce lateral roots, in some cases more so than IAA and NAA.[5] This suggests that the sustained, localized release of IAA from me-IAA may be particularly effective in stimulating root primordia development.

Stability and Metabolism in Culture

The differing stability profiles of me-IAA and NAA have significant practical implications.

  • NAA is chemically stable and persists in the culture medium, providing a long-lasting auxin signal.[3]

  • me-IAA itself is relatively stable, but its efficacy is tied to its conversion to IAA , which is notoriously unstable in tissue culture media. IAA is susceptible to degradation by light, heat (autoclaving), and oxidizing agents.[3][4] Therefore, when using me-IAA, it is the stability of its active form that is the limiting factor. This rapid degradation of the active molecule after release can be seen as a form of "self-regulation," preventing the accumulation of high levels of active auxin.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations for their specific plant species and explant type.

Preparation of Stock Solutions

General Protocol for Auxin Stock Solutions (1 mg/mL)

  • Weighing: Accurately weigh 100 mg of the auxin (me-IAA or NAA).

  • Dissolving:

    • For NAA , dissolve the powder in a small volume (2-5 mL) of 1N NaOH.

    • For me-IAA , dissolve in a small volume of 95% ethanol.

  • Dilution: Once fully dissolved, slowly add sterile, double-distilled water while stirring to a final volume of 100 mL in a volumetric flask.

  • Sterilization and Storage:

    • NAA solutions are generally stable and can be filter-sterilized (0.22 µm filter) or, in some cases, carefully autoclaved. Store at 4°C for several months.

    • me-IAA stock solutions should be filter-sterilized and stored at -20°C in the dark to minimize degradation of any spontaneously hydrolyzed IAA.

Workflow for Preparing Auxin Stock Solutions

cluster_0 Preparation cluster_1 Sterilization & Storage Weigh 1. Weigh 100 mg Auxin Dissolve 2. Dissolve in appropriate solvent (NaOH for NAA, Ethanol for me-IAA) Weigh->Dissolve Dilute 3. Bring to 100 mL with sterile ddH₂O Dissolve->Dilute Sterilize 4. Filter-sterilize (0.22 µm filter) Dilute->Sterilize Store 5. Store appropriately (NAA: 4°C, me-IAA: -20°C, dark) Sterilize->Store

Caption: Standard workflow for preparing auxin stock solutions for tissue culture.

Example Application: Callus Induction from Leaf Explants
  • Explant Preparation: Select young, healthy leaves. Surface sterilize using standard laboratory procedures (e.g., sequential washes in 70% ethanol and a dilute bleach solution, followed by sterile water rinses). Cut the leaves into small segments (approx. 1 cm²).

  • Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with sucrose (typically 30 g/L) and a gelling agent (e.g., agar or gellan gum).

  • Hormone Addition: After autoclaving and cooling the medium, add the filter-sterilized auxin and cytokinin stock solutions to achieve the desired final concentrations.

    • For NAA: A common starting point is 1.0-2.0 mg/L NAA in combination with 0.5 mg/L BAP.

    • For me-IAA: A starting concentration range of 1.0-5.0 mg/L me-IAA with 0.5 mg/L BAP can be tested. Higher concentrations may be needed to compensate for the rate of hydrolysis.

  • Culture Conditions: Place the leaf explants onto the solidified medium in sterile petri dishes. Seal the dishes and incubate in a growth chamber under controlled temperature and light conditions (e.g., 25°C with a 16-hour photoperiod).

  • Subculture: Subculture the developing callus onto fresh medium every 3-4 weeks.

Conclusion: Making an Informed Choice

The choice between this compound and NAA is not a matter of one being definitively "better," but rather which is more suitable for the specific application and plant system.

  • Choose NAA when:

    • A strong, direct, and stable auxin response is required.

    • Simplicity and stability in media preparation are priorities.

    • Inducing a robust rooting response is the primary goal.

  • Consider me-IAA when:

    • A slow, sustained release of auxin is desired to avoid initial toxicity.

    • Working with sensitive explants or species prone to browning.

    • The objective is to specifically enhance lateral root formation.

Ultimately, the optimal auxin and its concentration must be determined empirically. This guide provides the foundational knowledge of the distinct characteristics of me-IAA and NAA to enable researchers to design more effective and targeted experiments in their plant tissue culture endeavors.

References

  • Yang, Y., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(2), 1034–1045.
  • Li, L., et al. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Plant Cell Reports, 27(4), 575-584.
  • Plant Cell Labs. (n.d.). N001 Naphthaleneacetic Acid (NAA).
  • Abbas, M., et al. (2021). Auxin Metabolism in Plants. Cold Spring Harbor Perspectives in Biology, 13(10), a040020.
  • Nissen, S. J., & Sutter, E. G. (1990). Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures. HortScience, 25(7), 800-802.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Rout, G. R., Samantaray, S., & Das, P. (2000). In vitro manipulation and propagation of medicinal plants. Biotechnology Advances, 18(2), 91-120.
  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735.
  • Qin, G., et al. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. The Plant Cell, 17(10), 2693-2704.
  • Murashige, T., & Skoog, F. (1962). A revised medium for rapid growth and bio assays with tobacco tissue cultures. Physiologia plantarum, 15(3), 473-497.
  • George, E. F., Hall, M. A., & De Klerk, G. J. (Eds.). (2008). Plant propagation by tissue culture: volume 1. The background (Vol. 1). Springer Science & Business Media.
  • Delbarre, A., Muller, P., Imhoff, V., & Guern, J. (1996). Comparison of mechanisms controlling uptake and accumulation of 2, 4-dichlorophenoxy acetic acid, naphthalene-1-acetic acid, and indole-3-acetic acid in suspension-cultured tobacco cells. Planta, 198(4), 532-541.
  • Dunlap, J. R., & Kresovich, S. (1986). The effect of salt concentration on auxin stability in culture media. Plant physiology, 81(3), 934-936.
  • Ljung, K., Sandberg, G., & Moritz, T. (2001). Methods and strategies for analysing endogenous plant hormones.
  • Estelle, M. (1996). The plant hormone auxin: perception is reality. Current opinion in cell biology, 8(3), 374-378.
  • Korasick, D. A., et al. (2013). A combinatorial approach to understanding auxin binding and signaling. Current opinion in plant biology, 16(5), 567-573.
  • Yan, Y., et al. (2014). Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa. PloS one, 9(3), e90700.
  • Teale, W. D., Paponov, I. A., & Palme, K. (2006). Auxin in action: signalling, transport and the control of plant growth and development. Nature reviews Molecular cell biology, 7(11), 847-859.

Sources

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Alternative Analytical Methodologies

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive molecules is paramount. 2-Methylindole-3-acetic acid (2-MIAA), a synthetic auxin analog, presents unique analytical challenges due to its structural properties. This guide provides an in-depth exploration of the gold-standard method for its analysis—Gas Chromatography-Mass Spectrometry (GC-MS)—and objectively compares its performance against other prevalent techniques. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Imperative for this compound

This compound is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1] While sharing structural similarity, the methyl group at the second position of the indole ring alters its biological activity and metabolic fate. Accurate quantification is crucial for studies in plant physiology, agricultural science, and for understanding its potential pharmacological effects as an analog of a key biological signaling molecule.[2]

Due to its carboxylic acid functional group, 2-MIAA is a polar and non-volatile compound, making it unsuitable for direct GC analysis.[3] This inherent property necessitates a critical sample preparation step known as derivatization to enhance its volatility and thermal stability, which is the cornerstone of a successful GC-MS analysis.

The Gold Standard: GC-MS Analysis

GC-MS combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This synergy makes it an ideal platform for the quantitative analysis of 2-MIAA in complex matrices, provided the analyte is correctly prepared.

The "Why" of Derivatization

The core principle of GC requires that analytes be volatile enough to exist in the gas phase within the temperature limits of the GC column. Carboxylic acids like 2-MIAA tend to form hydrogen bonds, which significantly increases their boiling point and causes poor chromatographic peak shape due to adsorption on the column.[3]

Derivatization chemically modifies the polar carboxyl group, replacing the active hydrogen with a non-polar group. This modification achieves two critical goals:

  • Increases Volatility: By breaking hydrogen bonds, the boiling point is lowered, allowing the molecule to enter the gas phase at a suitable temperature.

  • Improves Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.

  • Enhances Chromatographic Performance: It leads to sharper, more symmetrical peaks, which are essential for accurate quantification.[4]

The two most common and effective derivatization strategies for carboxylic acids are alkylation (specifically methylation) and silylation .

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the analysis of 2-MIAA. The logic behind each step is explained to provide a self-validating system.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample 1. Sample Collection (e.g., Plant Tissue) Extraction 2. Solvent Extraction (e.g., Acetone/Methanol) Sample->Extraction Cleanup 3. Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Deriv 4. Alkylation or Silylation (e.g., Methylation) Cleanup->Deriv Evaporate & Reconstitute GC 5. GC Separation Deriv->GC Inject MS 6. MS Detection (EI, Scan/SIM) GC->MS Data 7. Data Processing MS->Data

Caption: GC-MS Experimental Workflow for 2-MIAA Analysis.

Protocol Details:

  • Sample Extraction:

    • Homogenize the biological sample (e.g., 50-100 mg of plant tissue) in a suitable solvent like 80% acetone or methanol.

    • Rationale: These solvents efficiently extract small organic molecules like auxins while precipitating larger proteins and macromolecules.

    • Centrifuge the sample to pellet solid debris and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a C18 SPE cartridge.

    • Wash with a non-polar solvent to remove lipids.

    • Elute the 2-MIAA with a more polar solvent like methanol.

    • Rationale: This step is crucial for removing interfering matrix components that could co-elute with the analyte or contaminate the GC-MS system.[5]

  • Derivatization: Methylation Example

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/diethyl ether).

    • Add a methylating agent. While diazomethane is effective, safer alternatives are preferred. A method using methyl chloroformate can be adapted for this purpose.[6]

    • Incubate the reaction at a specified temperature (e.g., 75°C) for a set time (e.g., 30-45 minutes) to ensure the reaction goes to completion.

    • Rationale: Methylation converts the carboxylic acid to its methyl ester, 2-Methylindole-3-acetate. This derivative is significantly more volatile and stable for GC analysis.[5][7]

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Instrumental Parameters & Expected Data

The choice of instrumental parameters is critical for achieving good separation and sensitive detection.

Table 1: Typical GC-MS Parameters

ParameterTypical SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.
Oven Program Initial 80°C, ramp at 10°C/min to 280°C, hold for 5 minA temperature gradient allows for the separation of compounds with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mode Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan provides structural information, while SIM mode offers significantly higher sensitivity.[7]
Data Interpretation: The Fragmentation Pattern

Upon entering the mass spectrometer, the derivatized 2-MIAA (2-Methylindole-3-acetate, Molecular Weight: 203.23 g/mol ) is ionized and fragmented. The resulting pattern is a chemical fingerprint.

Fragmentation cluster_mol 2-Methylindole-3-acetate cluster_frag Key Fragments mol Structure mol_ion Molecular Ion (M+) m/z = 203 frag1 Loss of -OCH3 [M-31]+ m/z = 172 mol_ion->frag1 - •OCH3 frag2 Loss of -COOCH3 [M-59]+ m/z = 144 (Base Peak) mol_ion->frag2 - •COOCH3 frag3 Indole Ring Fragment m/z = 116 frag2->frag3 - C2H4

Caption: Predicted EI Fragmentation of 2-Methylindole-3-acetate.

  • Molecular Ion (m/z 203): The intact ionized molecule. Its presence confirms the identity of the derivatized compound.

  • Base Peak (m/z 144): This is typically the most abundant fragment and results from the cleavage of the entire methoxycarbonylmethyl group (-CH2COOCH3) from the indole ring, followed by a hydrogen rearrangement. This is a highly stable fragment.

  • Other Key Fragments: A peak at m/z 172 corresponds to the loss of a methoxy radical (•OCH3). The fragmentation of the indole ring itself can lead to smaller fragments, such as one at m/z 116.[8][9][10]

For quantification, SIM mode is employed, monitoring the most abundant and specific ions (e.g., m/z 203 and 144) to maximize sensitivity and filter out noise from co-eluting matrix components.

Comparative Analysis: GC-MS vs. Alternative Methods

While GC-MS is a powerful tool, other techniques are also used for auxin analysis. A comparative understanding is essential for selecting the appropriate method for a given research question.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/UPLC-MS/MS)

This is the primary alternative to GC-MS. It involves separating the sample in the liquid phase followed by mass spectrometric detection, typically using electrospray ionization (ESI).

  • Expertise & Experience: The most significant advantage of LC-MS/MS is that derivatization is not required .[11][12] This simplifies sample preparation, reduces the potential for analytical error, and is suitable for analyzing a broader range of auxin conjugates simultaneously. The fragmentation in MS/MS (using Multiple Reaction Monitoring, MRM) provides exceptional selectivity and sensitivity. For indole-3-acetic acid, the transition from the protonated molecule [M+H]+ at m/z 176.1 to the quinolinium ion at m/z 130.0 is commonly monitored.[11]

  • Trustworthiness: LC-MS/MS is highly robust and is often considered the new gold standard for phytohormone analysis due to its high throughput and specificity.[12]

Colorimetric Methods (e.g., Salkowski Assay)

This method relies on the reaction of indolic compounds with the Salkowski reagent (ferric chloride in perchloric acid) to produce a colored solution, which is then measured with a spectrophotometer.

  • Expertise & Experience: This is a simple, rapid, and low-cost method primarily used for screening and estimating the total amount of indole-related compounds.[11][13]

  • Trustworthiness: Its major drawback is a lack of specificity .[13] The Salkowski reagent reacts with many different indoles, not just 2-MIAA, leading to a potential overestimation of the target analyte.[11] It cannot distinguish between different auxins or their precursors and is therefore not suitable for precise quantification.

Performance Comparison

Table 2: Comparison of Analytical Methods for 2-MIAA

FeatureGC-MSHPLC/UPLC-MS/MSColorimetric Assay (Salkowski)
Specificity / Selectivity High (based on retention time & mass spectrum)Very High (based on retention time & MRM)Low (reacts with many indole compounds)[11][13]
Sensitivity (LOD) Low ng to pg rangeLow pg to fg rangeµg range
Sample Prep Complexity High (requires derivatization)[3][4]Moderate (no derivatization needed)[11]Low (simple reagent addition)
Quantitative Accuracy HighVery HighLow (provides total indole estimate)
Throughput ModerateHighVery High
Cost (Instrument & Consumables) HighVery HighLow

Conclusion and Recommendations

For researchers requiring definitive identification and precise quantification of this compound, both GC-MS and LC-MS/MS stand as authoritative and trustworthy methods.

  • Choose GC-MS when your laboratory is already equipped and has established protocols for derivatization. It provides excellent sensitivity and structural confirmation through its reproducible EI fragmentation patterns, which can be matched against spectral libraries. It is a robust and reliable workhorse for targeted quantitative analysis.

  • Choose LC-MS/MS when analyzing a broader range of related compounds (including conjugates), when dealing with thermally sensitive molecules, or when the highest throughput and sensitivity are required. The elimination of the derivatization step is a significant advantage in modern analytical workflows.

  • Use Colorimetric Assays only for preliminary screening or for applications where a rapid, semi-quantitative estimate of total indole compounds is sufficient. It should not be used for studies demanding specific quantification of 2-MIAA.

By understanding the causality behind the analytical choices—from sample preparation to data interpretation—researchers can confidently generate accurate, reproducible, and defensible data in their study of this compound.

References

  • Gathungu, B., T. W. Gathungu, and P. Vouros. "MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
  • The Good Scents Company. "2-methyl indole." thegoodscentscompany.com, Accessed January 10, 2026, [Link].
  • Barkawi, L. S., et al. "A high-throughput method for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue." PubMed, 15 Jan. 2008, [Link].
  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." chem.libretexts.org, 29 Aug. 2023, [Link].
  • Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." scienceready.com.au, Accessed January 10, 2026, [Link].
  • Tivendale, N. D., et al. "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid." PubMed Central (PMC), National Institutes of Health, 1 Oct. 2012, [Link].
  • ResearchGate. "(a) Spectrum of indole acetic acid 3-methyl ester from a GC/MS analysis..." researchgate.net, Accessed January 10, 2026, [Link].
  • Riou, A., et al.
  • ResearchGate. "GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic..." researchgate.net, Accessed January 10, 2026, [Link].
  • Powers, J. C. "Mass spectrometry of simple indoles.
  • Zenkevich, I. G. "Acids: Derivatization for GC Analysis.
  • Clark, J. "mass spectra - fragmentation patterns." Chemguide, Accessed January 10, 2026, [Link].
  • Jones, E. R. H., et al. "Process of producing indole-3-acetic acids.
  • PubChem. "Methyl indole-3-acetate." pubchem.ncbi.nlm.nih.gov, Accessed January 10, 2026, [Link].
  • Płociniczak, T., et al. "A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars." MDPI, 5 Mar. 2021, [Link].
  • Dezena, R. M. B., et al. "Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry.
  • Yang, Y., et al. "Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis." National Institutes of Health, 1 Feb. 2008, [Link].
  • Vine, J. H., et al. "Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring." PubMed Central (PMC), National Institutes of Health, 1 June 1987, [Link].

Sources

A Researcher's Guide to Dose-Response Analysis of 2-Methylindole-3-acetic Acid in Rooting Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in plant science, agriculture, and drug development, the precise evaluation of root-promoting compounds is a critical endeavor. This guide provides an in-depth technical comparison and experimental protocol for analyzing the dose-response relationship of 2-Methylindole-3-acetic acid, a potent auxin analog, in adventitious root formation. By understanding the nuances of its activity and how it compares to other auxins, researchers can optimize its application for enhanced plant propagation and gain deeper insights into the mechanisms of root development.

The Central Role of Auxins and the Significance of Dose-Response Analysis

Adventitious root formation, the development of roots from non-root tissues such as stems or leaves, is a fundamental process in plant vegetative propagation. This process is intricately regulated by phytohormones, with auxins playing a principal role.[1] Auxins, like the endogenous Indole-3-acetic acid (IAA), stimulate cell division and differentiation in competent cells, leading to the initiation and development of new roots.[1]

This compound (CAS 1912-43-2) is a synthetic compound with well-documented auxin-like activity.[2][3][4][5][6][7] Its structural similarity to IAA allows it to modulate plant growth and development, including the promotion of root formation.[5][7]

However, the effect of any auxin is exquisitely concentration-dependent. This relationship is not linear; it follows a classic biphasic dose-response curve. At optimal concentrations, auxins promote root initiation and elongation. Conversely, supraoptimal (high) concentrations can be inhibitory, leading to reduced root formation, callusing, or even tissue necrosis. Therefore, a thorough dose-response analysis is not merely beneficial—it is essential for determining the optimal concentration range for efficacy and avoiding phytotoxicity.

This guide will walk you through a robust experimental design to generate a precise dose-response curve for this compound and compare its performance against other commonly used auxins.

Comparative Analysis: this compound vs. Other Auxins

While this compound is a potent root-promoting agent, it is crucial to understand its performance relative to other auxins commonly employed in research and commercial applications. The table below provides a comparative overview based on typical experimental observations.

FeatureThis compoundIndole-3-acetic acid (IAA)Indole-3-butyric acid (IBA)
Potency HighModerateHigh
Optimal Conc. Range ~1-50 µM (Hypothetical, to be determined experimentally)~1-10 µM~5-50 µM
Stability ModerateLow (sensitive to light and heat)High
Mode of Action Direct auxin activityEndogenous auxin, direct activityConverted to IAA in planta
Inhibitory Conc. >100 µM (Hypothetical)>50 µM>100 µM

Note: The optimal and inhibitory concentrations are species- and condition-dependent and should be determined empirically. The values for this compound are hypothetical and serve as a starting point for the experimental design outlined below. A study on the auxin activity of 2-alkylindole-3-acetic acids in the Avena coleoptile-section straight-growth test reported a half-optimal concentration for this compound of approximately 2 x 10⁻⁵ mol L⁻¹, or 20 µM.[7] This provides a valuable reference point for establishing a relevant concentration range in rooting assays.

Experimental Protocol: Mung Bean (Vigna radiata) Adventitious Rooting Assay

The mung bean rooting assay is a widely used, rapid, and reliable method for screening and quantifying the activity of root-promoting substances. The following protocol is designed to generate a comprehensive dose-response curve for this compound.

Materials
  • Mung bean (Vigna radiata) seeds[8][9][10][11][12]

  • This compound (CAS 1912-43-2)[2][3][4][6]

  • Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) for comparison

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Glass vials or small beakers (e.g., 25 mL)

  • Petri dishes or small transparent containers

  • Filter paper

  • Forceps

  • Growth chamber or incubator with controlled temperature and light

  • Ruler or caliper

  • Digital scanner and image analysis software (e.g., ImageJ)

Step-by-Step Methodology

1. Seed Germination:

  • Soak mung bean seeds in distilled water for 4-6 hours.

  • Spread the soaked seeds on a moist paper towel in a tray or petri dish.

  • Incubate in the dark at 25-28°C for 24-48 hours, or until the primary roots are approximately 1-2 cm in length.[9][10][11]

2. Preparation of Cuttings:

  • Carefully select uniform seedlings with straight roots.

  • Using a sharp scalpel, excise the hypocotyls to a uniform length (e.g., 3-4 cm) below the cotyledons.

  • Remove the primary root by making a clean cut at the base of the hypocotyl. These will be your experimental cuttings.

3. Preparation of Test Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare similar stock solutions for IAA and IBA.

  • Perform serial dilutions of the stock solutions with distilled water to obtain the desired final concentrations. A suggested range for the dose-response curve of this compound is: 0 (control), 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • The control group should contain the same final concentration of DMSO as the highest concentration treatment to account for any solvent effects.

4. Treatment Application:

  • Place a disc of filter paper in each glass vial or beaker.

  • Add a specific volume (e.g., 5 mL) of each test solution to the respective vials, ensuring the filter paper is saturated.

  • Place a set number of cuttings (e.g., 10-15) into each vial, ensuring the basal ends are submerged in the solution.

  • Use at least three replicate vials for each treatment concentration.

5. Incubation:

  • Place the vials in a growth chamber with a controlled temperature (25-28°C) and a 16/8 hour light/dark cycle.

  • Incubate for 5-7 days. During this period, adventitious roots will form at the base of the hypocotyl cuttings.

6. Data Collection and Quantitative Analysis:

  • After the incubation period, carefully remove the cuttings from the vials.

  • Count the number of adventitious roots per cutting.

  • Measure the length of the longest root for each cutting.

  • For a more detailed analysis, scan the rooted cuttings at a high resolution.

  • Use image analysis software to quantify total root length, total root area, and the number of root tips.[1][13][14][15]

Data Analysis and Interpretation
  • Calculate the average and standard error for each parameter (root number, root length, etc.) for each treatment concentration.

  • Plot the data with the logarithm of the auxin concentration on the x-axis and the measured response on the y-axis. This will generate a sigmoidal dose-response curve.

  • Determine the EC50 value , which is the concentration of the auxin that produces 50% of the maximum response. This can be calculated using non-linear regression analysis with a four-parameter logistic model, available in statistical software packages like R (with the 'drc' package) or GraphPad Prism.[16][17][18][19][20]

Visualizing the Workflow and Dose-Response

To better illustrate the experimental process and the expected outcome, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Analysis A Mung Bean Seed Germination B Hypocotyl Cutting Preparation A->B D Application of Auxin Solutions to Cuttings B->D C Serial Dilution of this compound C->D E Incubation (5-7 days) D->E F Quantitative Data Collection (Root number, length) E->F G Dose-Response Curve Generation F->G H EC50 Calculation G->H

Caption: Experimental workflow for dose-response analysis.

dose_response_curve start low start->low mid1 low->mid1 mid2 mid1->mid2 ec50 EC50 peak Optimal Response mid2->peak decline peak->decline end decline->end inhib Inhibition xaxis Log [this compound] yaxis Rooting Response ec50_point ec50_x->ec50_point ec50_y->ec50_point

Caption: Hypothetical dose-response curve for rooting.

Conclusion: A Path to Optimized Rooting

This guide provides a comprehensive framework for conducting a rigorous dose-response analysis of this compound in a standard rooting assay. By following the detailed protocol and applying quantitative analysis, researchers can accurately determine the optimal concentration of this potent auxin analog for their specific applications. The comparative data and mechanistic insights offered herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions, leading to more efficient and successful plant propagation and a deeper understanding of auxin physiology. The self-validating nature of a well-executed dose-response curve ensures the trustworthiness of the results, forming a solid foundation for further research and development.

References

  • This compound | 1912-43-2 - BLD Pharm.
  • This compound - Fluorochem.
  • This compound | 1912-43-2 | FM30419 - Biosynth.
  • Buy this compound from GIHI CHEMICALS CO.,LIMITED - Echemi.
  • This compound - Chem-Impex.
  • 2-Methyl-3-indoleacetic acid 98 1912-43-2 - Sigma-Aldrich.
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  • Auxin activity and molecular structure of 2-alkylindole-3-acetic acids - ResearchG
  • Quantitative Analysis of Adventitious Root Growth Phenotypes in Carnation Stem Cuttings - ResearchG
  • Quantitative Analysis of Adventitious Root Growth Phenotypes in Carn
  • Dose-response curve fitting for EC50 calcul
  • Quantitative Analysis of Adventitious Root Growth Phenotypes in Carn
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  • Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - NCBI.
  • Using Mung Beans in the Lab - Science & Plants for Schools.
  • How To Sprout Mung Beans in Just 4 Days (Mung Bean Sprouts)
  • Identifying Molecular Chechkpoints for Adventitious Root Induction: Are We Ready to Fill the Gaps? - NCBI.
  • How to Grow Mung Bean Sprouts - The Seed Collection.
  • How to compute EC50 C50 in Dose Response fitting - OriginLab.
  • Feature Application: Calculating kinetic EC50 values
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - CLYTE.
  • How to Sprout Mung Beans: 12 Steps (with Pictures) - wikiHow.
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Navigating Specificity in Auxin Quantification: A Comparative Guide to 2-Methylindole-3-acetic acid Cross-reactivity in IAA Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in plant hormone analysis, the precise quantification of Indole-3-acetic acid (IAA), the principal native auxin, is paramount. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for this purpose. However, the accuracy of these assays hinges on the specificity of the antibodies employed, as structurally similar molecules can lead to cross-reactivity and erroneous results. This guide provides an in-depth comparison of the potential cross-reactivity of 2-Methylindole-3-acetic acid (2-Me-IAA), a synthetic auxin analogue, in commercial IAA immunoassays. We will delve into the causality behind experimental choices for assessing specificity and provide actionable protocols for in-house validation.

The Criticality of Antibody Specificity in Auxin Research

This compound (2-Me-IAA) is a synthetic auxin that is structurally very similar to IAA, with the only difference being a methyl group at the second position of the indole ring.[2] While it exhibits auxin-like activity, it is generally considered to be a weaker auxin than IAA.[3] This difference in biological activity suggests a lower binding affinity to auxin receptors and, potentially, to anti-IAA antibodies. However, without empirical data, this remains an assumption. Given its potential presence in experimental systems or as a contaminant, understanding its cross-reactivity in IAA immunoassays is crucial for data integrity.

Understanding the Molecules: IAA vs. 2-Me-IAA

A visual comparison of the molecular structures of IAA and 2-Me-IAA highlights their similarity, which is the root cause of potential antibody cross-reactivity.

G cluster_IAA Indole-3-acetic acid (IAA) cluster_2MeIAA This compound (2-Me-IAA) IAA IAA 2-Me-IAA 2-Me-IAA

Caption: Molecular structures of Indole-3-acetic acid (IAA) and this compound (2-Me-IAA).

Commercial IAA Immunoassay Specificity: A Review of Available Data

A survey of commercially available IAA ELISA kits reveals that manufacturers often claim high specificity and minimal cross-reactivity with related compounds. However, detailed quantitative data for a wide range of auxin analogues, including 2-Me-IAA, is frequently not provided in product datasheets.

For instance, some product descriptions for general IAA ELISA kits state, "No significant cross-reactivity or interference between IAA and analogues was observed," but lack specific data for 2-Me-IAA. Another commercially available IAA ELISA kit from Agrisera provides a specific cross-reactivity value for skatole (3-methylindole) of 3.3%, a structurally related but different compound.[3] This highlights the variability in reported data and the need for researchers to perform their own validation.

The development of monoclonal antibodies with high affinity and specificity for IAA has been a focus of research. These antibodies are often specific for the methyl ester of IAA, which may influence their cross-reactivity profile with other auxin analogues.

Given the lack of comprehensive, publicly available data on the cross-reactivity of 2-Me-IAA in specific IAA immunoassays, the following section provides a detailed protocol for researchers to determine this critical parameter in their own laboratory setting.

Experimental Protocol: Determining the Cross-reactivity of 2-Me-IAA in an IAA Immunoassay

This protocol is designed for a competitive ELISA format and can be adapted for other immunoassay platforms. The principle is to determine the concentration of 2-Me-IAA required to cause a 50% inhibition of the signal (IC50) and compare it to the IC50 of IAA.

Materials
  • Commercial IAA ELISA Kit (including IAA-coated microplate, anti-IAA antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)

  • Indole-3-acetic acid (IAA) standard

  • This compound (2-Me-IAA)

  • Assay buffer (as provided in the ELISA kit or a suitable alternative, e.g., phosphate-buffered saline with Tween 20)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

  • Precision pipettes and sterile, disposable tips

Experimental Workflow

The following diagram illustrates the workflow for determining the cross-reactivity of 2-Me-IAA.

Caption: Workflow for determining 2-Me-IAA cross-reactivity in an IAA ELISA.

Step-by-Step Methodology
  • Preparation of Standard Curves:

    • Prepare a serial dilution of the IAA standard in the assay buffer to create a standard curve. A typical concentration range might be from 0.1 ng/mL to 100 ng/mL. Include a zero-standard (assay buffer only) to determine the maximum signal (B0).

  • Preparation of 2-Me-IAA Dilutions:

    • Prepare a serial dilution of 2-Me-IAA in the assay buffer. The concentration range should be wider than that of the IAA standard curve to ensure that the 50% inhibition point is reached. A suggested range is from 1 ng/mL to 1000 ng/mL.

  • Competitive ELISA Procedure:

    • Add a fixed volume of the IAA standards and 2-Me-IAA dilutions to the wells of the IAA-coated microplate in triplicate.

    • Add the anti-IAA antibody to each well (except for the blank).

    • Incubate the plate according to the ELISA kit manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound antibodies and antigens.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again.

    • Add the substrate and incubate for the recommended time to allow for color development.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol.

Data Analysis and Interpretation
  • Calculate the Percentage of Binding (%B/B0):

    • For each standard and 2-Me-IAA concentration, calculate the average absorbance.

    • Subtract the average absorbance of the blank from all other average absorbance values.

    • Calculate the percentage of binding for each concentration using the following formula: %B/B0 = (Corrected Absorbance of Standard or 2-Me-IAA / Corrected Absorbance of Zero Standard) x 100

  • Determine the IC50 Values:

    • Plot the %B/B0 against the logarithm of the concentration for both the IAA standard and 2-Me-IAA.

    • Use a four-parameter logistic curve fit to determine the concentration of IAA and 2-Me-IAA that results in 50% inhibition of binding (IC50).

  • Calculate the Percent Cross-reactivity:

    • The percent cross-reactivity of 2-Me-IAA is calculated using the following formula: % Cross-reactivity = (IC50 of IAA / IC50 of 2-Me-IAA) x 100

Expected Results and Interpretation

A lower IC50 value indicates a higher binding affinity of the compound to the antibody. If 2-Me-IAA has a significantly higher IC50 value than IAA, the calculated percent cross-reactivity will be low, indicating high specificity of the immunoassay for IAA. Conversely, a similar IC50 value would indicate high cross-reactivity.

Conclusion and Recommendations

The structural similarity between IAA and 2-Me-IAA necessitates a thorough evaluation of cross-reactivity in any IAA immunoassay to ensure data accuracy. While commercial ELISA kits often claim high specificity, the lack of readily available, quantitative cross-reactivity data for 2-Me-IAA underscores the importance of in-house validation. The provided experimental protocol offers a robust framework for researchers to determine this critical parameter. By performing these validation steps, scientists and drug development professionals can have greater confidence in their auxin quantification data, leading to more reliable and reproducible research outcomes. It is recommended to perform this cross-reactivity assessment for each new lot of an ELISA kit, as lot-to-lot variability in antibody characteristics can occur.

References

  • Monoclonal antibodies to plant growth regulators. II. Indole-3-acetic acid. Planta. 1985 Nov;166(3):389-93. [Link]
  • Expression of a single-chain antibody against indole-3-acetic acid in Escherichia coli. Biosci Biotechnol Biochem. 2004 Jul;68(7):1565-8. [Link]
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  • anti-Indole 3 Acetic Acid Antibody - Various Species, ELISA, IHC (fro), IP. Antibodies-Online. [Link]
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  • IAA | Auxin ELISA quantit
  • Antibody Specificity | Cell Surface Bio. Cell Surface Bio. [Link]
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  • Commercial antibodies and their validation. Methods Mol Biol. 2015;1286:25-40. [Link]
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  • IAA ELISA Kits. Biocompare. [Link]
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  • The path to VICTORy – a beginner's guide to success using commercial research antibodies. EuroMAbNet. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-Methylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Auxin Analog Research

2-Methylindole-3-acetic acid (2-Me-IAA), a synthetic analog of the natural auxin indole-3-acetic acid (IAA), is a valuable tool in plant biology, agriculture, and as a precursor in pharmaceutical synthesis.[1][2][3] Its efficacy and the reproducibility of experimental results are directly contingent on its purity. The presence of even minor impurities—such as unreacted starting materials, isomers, or degradation products—can lead to misleading biological data or undesirable side reactions in chemical synthesis.

This guide provides an in-depth comparison of essential analytical techniques for validating the purity of commercially sourced 2-Me-IAA. We move beyond simple protocols to explain the scientific rationale behind method selection, enabling researchers to establish a robust, self-validating system for quality control in their own laboratories. This ensures that the material used meets the stringent requirements for high-impact research and development.

Orthogonal Approaches to Purity Verification

A single analytical method is rarely sufficient to declare a compound "pure." A robust validation strategy employs multiple, orthogonal techniques that measure different physicochemical properties of the substance. For 2-Me-IAA, we will focus on a combination of chromatography, spectroscopy, and thermal analysis.

Core Validation Workflow

The following diagram illustrates a comprehensive workflow for assessing the purity of a new batch of 2-Me-IAA.

G Figure 1. Comprehensive Purity Validation Workflow start Receive Commercial This compound hplc Quantitative Purity Assay (RP-HPLC) start->hplc nmr Structural Confirmation & Impurity ID (¹H/¹³C NMR) start->nmr ms Molecular Weight Verification (LC-MS) start->ms mp Preliminary Purity Check (Melting Point) start->mp ref_std Procure Certified Reference Standard ref_std->hplc for quantitation ref_std->nmr for comparison data_analysis Correlate Data from All Methods hplc->data_analysis nmr->data_analysis ms->data_analysis mp->data_analysis decision Accept or Reject Batch? data_analysis->decision

Caption: A multi-technique approach for robust purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for determining the purity of small organic molecules like 2-Me-IAA due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is ideal, as it effectively separates the moderately polar analyte from both more polar and less polar impurities.

Causality Behind the Method:

  • Column Choice (C18): A C18 (octadecylsilane) stationary phase provides strong hydrophobic interactions with the indole ring system of 2-Me-IAA, ensuring good retention and separation from potential impurities.

  • Mobile Phase (Acetonitrile/Water with Acid): A gradient of acetonitrile and water is used to elute compounds based on their polarity. The addition of a small amount of acid (e.g., 0.1% acetic or formic acid) is critical. It protonates the carboxylic acid group on 2-Me-IAA, suppressing its ionization and resulting in sharper, more symmetrical peaks for accurate integration.[4]

  • Detection (UV at 280 nm): The indole ring possesses a strong chromophore that absorbs UV light maximally around 220 nm and 280 nm.[5] Using 280 nm is preferable as it is more selective and less prone to interference from common solvents, providing a cleaner baseline.

Experimental Protocol: HPLC Purity Assay
  • Standard & Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of certified 2-Me-IAA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Stock (1 mg/mL): Prepare a stock solution of the commercial 2-Me-IAA using the same procedure.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution into separate 10 mL volumetric flasks with the 50:50 acetonitrile/water diluent.

    • Filter all working solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

    • Gradient: 20% B to 80% B over 15 minutes, hold for 2 minutes, return to 20% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the reference standard to determine the retention time (RT) of 2-Me-IAA.

    • Inject the sample solution. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of 2-Me-IAA Peak / Total Area of All Peaks) x 100

Data Interpretation

A high-purity sample (>98%) will show a single major peak at the expected retention time. The presence of other peaks indicates impurities. A Diode Array Detector is invaluable here, as it can capture the UV spectrum of each peak. Impurity peaks will likely have different spectra from the main analyte, aiding in their identification.

Analyte Supplier A Supplier B Certified Reference
Purity by HPLC (%) 96.5%99.2%≥99.8%
Number of Impurities 310
Melting Point (°C) 201-204 (dec.)204-206 (dec.)205-206 (dec.)

Table 1: Hypothetical comparison data for commercial 2-Me-IAA lots.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof

While HPLC provides quantitative data, it reveals little about the identity of the main peak or its impurities. NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Causality Behind the Method:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The resulting spectrum should match the known spectrum of 2-Me-IAA.[6][7] Any unassigned signals suggest the presence of impurities.

  • ¹³C NMR: Complements the proton NMR by showing the signals for each unique carbon atom in the molecule.[8] This is particularly useful for identifying isomeric impurities where the proton environments might be very similar.

  • Solvent Choice (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for 2-Me-IAA, as it solubilizes the compound well and its residual solvent peak does not interfere with key analyte signals. Importantly, it allows for the observation of exchangeable protons, such as the N-H of the indole and the O-H of the carboxylic acid.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2-Me-IAA sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for good resolution.

    • Acquisition: Standard proton experiment.

    • Scans: 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Integrate all peaks and compare the proton counts to the expected structure.

    • Look for small, unassigned peaks. The integration of these peaks relative to the main compound can give a semi-quantitative estimate of impurity levels.

Expected ¹H NMR Signals (in DMSO-d₆):

  • ~10.8 ppm (singlet, 1H, N-H )

  • ~7.4-6.9 ppm (multiplets, 4H, aromatic protons)

  • ~3.6 ppm (singlet, 2H, -CH₂ COOH)

  • ~2.3 ppm (singlet, 3H, -CH₃ )

  • The carboxylic acid proton (-COOH ) is often broad and may be difficult to observe.

G Figure 2. NMR Data Validation Workflow prep Dissolve Sample in DMSO-d6 acquire Acquire ¹H and ¹³C Spectra prep->acquire process Process & Reference Spectra acquire->process assign Assign Signals to 2-Me-IAA Structure process->assign impurity_check Search for Unassigned Peaks assign->impurity_check pass Structure Confirmed No Significant Impurities impurity_check->pass None Found fail Inconsistent Structure or Presence of Impurities impurity_check->fail Found

Caption: Workflow for structural verification using NMR.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, serving as a final check on its identity. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities separated by the HPLC.

Causality Behind the Method:

  • Ionization (Electrospray - ESI): ESI is a soft ionization technique ideal for molecules like 2-Me-IAA. It typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.

  • Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) can measure the mass with enough accuracy to confirm the elemental composition (C₁₁H₁₁NO₂).[9] The expected monoisotopic mass is 189.0790.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Use the same "Working Solutions" prepared for the HPLC analysis (0.1 mg/mL).

  • LC-MS Conditions:

    • Use the same HPLC method described previously.

    • Divert the flow post-column to the mass spectrometer's ESI source.

    • MS Mode: Scan in both positive and negative ion modes.

    • Mass Range: 50 - 500 m/z.

  • Data Analysis:

    • Confirm the presence of a peak at m/z 190.0868 ([M+H]⁺) or 188.0712 ([M-H]⁻) in the mass spectrum corresponding to the main HPLC peak.

    • Examine the mass spectra of any impurity peaks to gain clues about their identities. For example, a peak with a mass of 131.0735 could correspond to the starting material, 2-methylindole.

Melting Point: A Simple, Foundational Check

A sharp melting point is a classic indicator of high purity for a crystalline solid. Impurities disrupt the crystal lattice, typically causing the substance to melt over a wider range and at a lower temperature.

Causality Behind the Method:

  • This is a colligative property. The presence of a soluble impurity lowers the freezing/melting point of the bulk material. A broad melting range indicates a significant level of impurities.

  • For 2-Me-IAA, the literature value is around 205 °C, often with decomposition.[10] A significant deviation from this value is a red flag.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Analysis: Pack the powder into a capillary tube and analyze using a calibrated melting point apparatus.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. A pure compound should have a sharp melting range (≤ 2 °C).

Conclusion: An Integrated Approach to Ensure Quality

Validating the purity of commercial this compound is not a single-step process. It requires an integrated, multi-faceted approach that combines the quantitative power of HPLC , the structural certainty of NMR , the molecular weight confirmation of MS , and the simple, yet effective, preliminary check of melting point analysis . By employing these orthogonal techniques, researchers can build a comprehensive and trustworthy profile of their material. This diligence ensures that subsequent biological or chemical experiments are built on a foundation of known quality, leading to more reliable, reproducible, and impactful scientific outcomes.

References

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  • U.S. Pharmacopeia. (n.d.). USP Monographs: Indomethacin. Retrieved from [Link] (Note: This is a representative link structure, direct deep links to USP monographs may require subscription).
  • Magnus, V., Bandurski, R. S., & Schulze, A. (1981). Validation of a radioimmunoassay for indole-3-acetic Acid using gas chromatography-selected ion monitoring-mass spectrometry. Plant Physiology, 68(1), 96–98.
  • U.S. Pharmacopeia. (n.d.). Monographs (USP). General example of USP monograph standards.
  • Dobrev, P. I., & Vankova, R. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 21–33.
  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification – A Review. Analytica Chimica Acta, 902, 8-21.
  • SpectraBase. (n.d.). 5-methoxy-2-methylindole-3-acetic acid [1H NMR].
  • The Good Scents Company. (n.d.). 2-methyl indole. Information on related compounds and potential impurities.
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  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification--A review. Analytica Chimica Acta, 902, 8-21.
  • Sharma, B., et al. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. Journal of Pharmacognosy and Phytochemistry, 9(5), 26-31.
  • Oliveira, A. M., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Brazilian Journal of Microbiology, 43(3), 1049–1052.
  • Porfírio, S., et al. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Forests, 12(9), 1183.
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  • Kojima, M., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783.
  • Cetin, A., Toptas, M., & Türkan, F. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Medicinal Chemistry Research, 31, 2119–2131.
  • Molina-Santiago, C., et al. (2019). Regulation of indole-3-acetic acid biosynthesis and consequences of auxin production deficiency in Serratia plymuthica. Molecular Plant-Microbe Interactions, 32(11), 1466-1477.
  • Toptas, M., et al. (2023). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. Arabian Journal of Chemistry, 16(4), 104618.
  • ResearchGate. (n.d.). Fig. A12. 1 H NMR spectrum of N-methylindole-3-thioacetic acid.
  • ResearchGate. (n.d.). 13 CNMR spectra of indole-3-acetic acid in DMSO d 6.
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A Comparative Guide to the Efficacy of 2-Methylindole-3-acetic Acid and Other Auxins in Promoting Flowering

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in plant science and drug development, the selection of an appropriate plant growth regulator is paramount for achieving desired physiological outcomes. Auxins, a class of phytohormones, are pivotal in orchestrating plant growth, with a significant role in the transition from vegetative to reproductive phases—the induction of flowering. While natural auxins like Indole-3-acetic acid (IAA) are well-studied, a spectrum of synthetic auxins, including 2-Methylindole-3-acetic acid (2-Me-IAA), offers alternative chemical tools. This guide provides an in-depth comparison of the efficacy of 2-Me-IAA against other commonly used auxins—IAA, Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA)—in promoting flowering, grounded in current scientific understanding and providing actionable experimental protocols.

The Central Role of Auxin in Floral Initiation

The journey from a vegetative shoot to a flower is a complex developmental process governed by a network of genetic and hormonal signals. Auxin is a cornerstone of this process, essential for the initiation of the floral meristem, the structure that gives rise to a flower.[1][2] Localized auxin maxima, created through polar transport and biosynthesis, act as instructive signals that specify the sites where floral primordia will form.[1] This hormonal cue is integrated into gene regulatory networks that control floral organ identity and development.[1][3]

The canonical auxin signaling pathway provides a framework for understanding how these molecules exert their effects. At low concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as repressors by binding to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes.[3][4][5] When auxin is present, it acts as a molecular glue, facilitating the binding of Aux/IAA repressors to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor complex.[6][7] This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome pathway, thereby liberating ARFs to activate the transcription of genes that drive developmental processes, including flowering.[4][5][6]

Auxin_Signaling_Pathway cluster_low_auxin Low Auxin Concentration cluster_high_auxin High Auxin Concentration Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF binds to & inhibits Aux_IAA2 Aux/IAA Repressor ARE Auxin Response Element (ARE) ARF->ARE cannot bind ARF2 ARF Transcription Factor Gene_Off Gene Expression OFF ARE->Gene_Off ARE2 Auxin Response Element (ARE) Auxin Auxin TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB binds to TIR1_AFB->Aux_IAA2 targets for degradation Proteasome 26S Proteasome ARF2->ARE2 binds to & activates Gene_On Flowering Gene Expression ON ARE2->Gene_On Aux_IAA2->Proteasome degraded by caption Fig 1: Canonical Auxin Signaling Pathway Experimental_Workflow start Start prep_stocks Prepare 10 mM Auxin Stock Solutions (2-Me-IAA, IAA, IBA, NAA) start->prep_stocks prep_media Prepare MS Media with Varying Auxin Concentrations (0-10 µM) prep_stocks->prep_media sow_seeds Sow Seeds on Treatment & Control Plates prep_media->sow_seeds sterilize_seeds Surface Sterilize Arabidopsis Seeds sterilize_seeds->sow_seeds stratify Stratify at 4°C for 3 Days sow_seeds->stratify grow Transfer to Growth Chamber (16h light/8h dark, 22°C) stratify->grow collect_data Daily Monitoring & Data Collection - Days to Bolting - Rosette Leaf Number - Total Flower Count grow->collect_data analyze Statistical Analysis (ANOVA, Tukey's HSD) collect_data->analyze end End analyze->end caption Fig 2: Workflow for Comparing Auxin Efficacy on Flowering

Fig 2: Workflow for Comparing Auxin Efficacy on Flowering
Conclusion and Future Directions

Auxins are indisputably central to the regulation of flowering. While the roles of IAA, NAA, and IBA are relatively well-established, the specific efficacy of modified auxins like this compound remains an underexplored frontier. Current literature positions 2-Me-IAA as a functional auxin, though potentially weaker than IAA, with its primary documented effects relating to vegetative growth. [8] The lack of direct comparative studies on the florigenic properties of 2-Me-IAA presents a significant opportunity for research. The provided experimental protocol offers a robust framework for such an investigation. Future studies should aim to quantify not only the timing of flowering but also the effects on floral morphology, fertility, and downstream gene expression. Understanding the structure-activity relationship—how the methyl group on 2-Me-IAA alters its binding affinity to the TIR1/AFB co-receptor complex and its subsequent signaling cascade—will be crucial for designing novel, highly specific plant growth regulators for agricultural and biotechnological applications.

For professionals in drug development, the study of how small molecule modifications alter biological activity in a well-defined system like auxin signaling can provide valuable insights into receptor-ligand interactions and pathway modulation. The continued exploration of synthetic auxins like 2-Me-IAA will undoubtedly blossom into a deeper understanding of plant development and new tools for its manipulation.

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  • LEAFY Controls Auxin Response Pathways in Floral Primordium Formation.
  • Auxin and Flower Development: A Blossoming Field. - PubMed.
  • Auxin signalling pathways in plants.
  • Variable auxin signaling patterns in stage 1 floral meristems canalize into robustly positioned auxin maxima by late stage 2.
  • This compound. - Chem-Impex.
  • Role of auxin in regulating Arabidopsis flower development. - PubMed.
  • Natural vs synthetic auxin: Studies on the interactions between plant hormones and biological membrane lipids.
  • A Role for Auxin in Flower Development.
  • Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. - MDPI.
  • Role of auxin in regulating Arabidopsis flower development. - Tel Aviv University.
  • Role of auxin in regulating Arabidopsis flower development.
  • Auxin and Flower Development: A Blossoming Field. - AIR Unimi.
  • Differential effects of NAA and 2,4-D in reducing floret abscission in cestrum (Cestrum elegans) cut flowers are associated with their differential activation of Aux/IAA homologous genes. - PubMed.
  • Plant Hormones-Auxin (Discovery, Structure & Responses). - YouTube.
  • This compound CAS 1912-43-2 Market Size, Share, Growth | CAGR Forecast 2032. - Future Market Report.
  • Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. - MDPI.
  • Auxin and its role in plant development: structure, signalling, regul
  • Arabidopsis floral phytomer development: auxin response relative to biphasic modes of organ initi
  • This compound, 98+%. - Fisher Scientific.
  • IAA delayed flowering time by downregulating genes involved in flowering.
  • Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. - NIH.
  • Aux/IAA Gene Family in Plants: Molecular Structure, Regul
  • Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora. - NIH.
  • Potent Induction of Arabidopsis thaliana Flowering by Elevated Growth Temper
  • Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. - MDPI.
  • Auxin Metabolite Balance During Haploid and Zygotic Oat Embryo Development—Quantitative and Localiz
  • Genome-wide identification of Aux/IAA and ARF gene families reveal their potential roles in flower opening of Dendrobium officinale. - NIH.
  • Floral Induction Systems for the Study of Arabidopsis Flower Development. - PubMed.
  • NAA vs. IBA: Choosing the Right Rooting Hormone for Your Cuttings. - Dalton Research.
  • Effect of NAA and IAA on the Rooting of Chrysanthemum morifolium Propagated by Tip Cuttings. - ResearchersLinks.
  • Understanding Plant Rooting Hormones: IBA and NAA. - Hormex.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Methylindole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylindole-3-acetic acid. As a synthetic auxin analog used in biochemical research and pharmaceutical development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship.[1] This document moves beyond simple instructions to explain the scientific and regulatory rationale behind each procedure, empowering you to manage your chemical waste with expertise and confidence.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound (CAS No. 1912-43-2) is a colorless solid crystalline powder.[2][3]

While one Safety Data Sheet (SDS) indicates that this specific chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it critically notes that the toxicological properties have not been fully investigated.[2] Furthermore, the closely related parent compound, Indole-3-acetic acid, is classified as a skin, eye, and respiratory irritant.[4][5][6]

Expert Directive: Given the incomplete toxicological data for the 2-methyl derivative and the known hazards of its parent compound, a cautious approach is scientifically warranted. This compound and its associated waste should be managed as potentially hazardous chemical waste at all times. Potential environmental risks from improper handling further underscore this imperative.[7]

PropertyDataSource
Chemical Name 2-(2-methyl-1H-indol-3-yl)acetic acid[3][8]
CAS Number 1912-43-2[3][9]
Molecular Formula C₁₁H₁₁NO₂[3][9]
Molecular Weight 189.21 g/mol [9]
Physical State Solid, powder/crystals[2][9]
Melting Point 198 - 205 °C (decomposes)[2][9]

Regulatory Imperatives for Laboratory Waste

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Your institution's Environmental Health and Safety (EHS) department translates these federal and state regulations into specific protocols for your facility.

Key Concepts:

  • Hazardous Waste Determination: The generator of the waste (the researcher) is responsible for determining if it is hazardous. As established above, we will treat this compound waste as hazardous.

  • Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation (e.g., a labeled section of a lab bench or fume hood) where up to 55 gallons of hazardous waste can be accumulated.[11][12][13] Waste containers must be kept in the SAA until they are full or for a maximum of one year, at which point they must be moved to a central storage area.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards.[13][14]

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the procedures for handling waste generated from the use of this compound in various forms.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to create a barrier that prevents accidental exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine particles.[9]

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]

  • Waste Stream: this compound waste should be classified as non-halogenated organic waste .

  • Container Selection: Use only chemically compatible, leak-proof containers with secure screw-top caps provided by your institution's EHS department. Never use food containers for hazardous waste.[11] The container must be kept closed except when adding waste.[11]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. Fill in the full chemical name: "this compound." If it is a solution, list all components and their approximate percentages.

This category includes unused or expired pure chemical, as well as disposables contaminated with solid this compound.

  • Gather Contaminated Materials: This includes items like weigh boats, contaminated paper towels, gloves, and disposable plasticware.

  • Transfer to Waste Container: Carefully place all solid waste into a designated, properly labeled container for Solid Non-Halogenated Organic Waste .

  • Manage Unused Chemical: If disposing of the original reagent bottle, scrape as much of the solid chemical as is practical into the solid waste container. Deface the original label on the empty bottle and manage it as contaminated lab debris.

  • Storage: Store the sealed waste container in your designated SAA.

This category includes solutions of this compound in various solvents.

CRITICAL NOTE: Do NOT dispose of solutions containing this compound down the sanitary sewer (sink).[5][6] Drain disposal is reserved for specific, non-hazardous materials and this compound does not meet the criteria for safe drain disposal.[11]

  • Identify the Correct Waste Stream:

    • For solutions in organic solvents (e.g., DMSO, ethanol), use a container labeled for Liquid Non-Halogenated Organic Waste .

    • For aqueous solutions (e.g., in buffers), use a container labeled for Aqueous Organic Waste .

  • Transfer to Waste Container: Using a funnel, carefully pour the liquid waste into the appropriate, properly labeled container.

  • Avoid Mixing: Do not mix incompatible waste streams. For example, do not add acidic waste to a container that may contain bases or cyanides.[11]

  • Storage: Securely cap the waste container and return it to its designated SAA.

In the event of a spill, the primary goals are to contain the material, protect personnel, and decontaminate the area.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double-gloving if necessary.

  • Contain and Absorb:

    • For Solids: Gently cover the spill with a chemical absorbent pad or inert material like vermiculite. Avoid raising dust. Carefully sweep or scoop the material into a container for solid hazardous waste.

    • For Liquids: Cover the spill with an appropriate absorbent material.

  • Decontaminate: Clean the spill area thoroughly (see Section 4).

  • Dispose of Waste: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous solid waste.

Decontamination Procedures

Properly cleaning reusable labware and surfaces prevents cross-contamination and accidental exposure.

  • Glassware and Equipment:

    • Rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this initial rinsate as liquid hazardous waste.

    • Wash the equipment thoroughly with laboratory detergent and water.

    • Perform final rinses with deionized water.

  • Work Surfaces:

    • Wipe the surface with a towel wetted with 70% ethanol or another suitable solvent.

    • Follow with a standard laboratory disinfectant or cleaning solution.

    • Dispose of all cleaning wipes as solid hazardous waste.

Visual Workflows and Summaries

To streamline the decision-making process, the following diagrams and table summarize the core procedures.

G cluster_start Waste Generation cluster_type 1. Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end 2. Final Steps start Generate this compound Waste is_solid Is it Solid or Liquid? start->is_solid solid_waste Contaminated PPE, Weigh Boats, Powder is_solid->solid_waste Solid solvent_type Aqueous or Organic Solvent? is_solid->solvent_type Liquid solid_container Place in 'Solid Non-Halogenated Organic Waste' Container solid_waste->solid_container label_container Ensure Container is Properly Labeled (Full Name, 'Hazardous Waste') solid_container->label_container aqueous_waste Aqueous Solution solvent_type->aqueous_waste Aqueous organic_waste Organic Solution solvent_type->organic_waste Organic aqueous_container Use 'Aqueous Organic Waste' Container aqueous_waste->aqueous_container organic_container Use 'Liquid Non-Halogenated Organic Waste' Container organic_waste->organic_container aqueous_container->label_container organic_container->label_container store_saa Store Sealed Container in SAA label_container->store_saa G spill Spill Occurs! alert 1. Alert Personnel & Isolate Area spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain & Absorb Spill (Use inert absorbent) ppe->contain collect 4. Collect Contaminated Material contain->collect decon 5. Decontaminate Spill Area collect->decon dispose 6. Dispose of All Cleanup Materials as Solid Hazardous Waste decon->dispose end Spill Managed dispose->end

Diagram 2: Sequential protocol for spill response.

Disposal Quick Reference Table

Waste TypeContainer SpecificationDisposal Action
Unused/Expired Solid Chemical Solid Non-Halogenated Organic WasteTransfer to container; Store in SAA
Contaminated Gloves, Wipes, Weigh Boats Solid Non-Halogenated Organic WastePlace in container; Store in SAA
Aqueous Solutions (e.g., in buffer) Aqueous Organic WastePour via funnel; Store in SAA
Organic Solutions (e.g., in DMSO, EtOH) Liquid Non-Halogenated Organic WastePour via funnel; Store in SAA
Spill Cleanup Debris Solid Non-Halogenated Organic WastePlace all materials in container; Store in SAA
Initial Solvent Rinses of Glassware Liquid Non-Halogenated Organic WasteCollect in appropriate liquid waste container

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]
  • Title: Proper Disposal of Hazardous Laboratory Waste Regulations in the United States Source: Clym Environmental Services URL:[Link]
  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link]
  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]
  • Title: this compound CAS 1912-43-2 Market Challenges Source: LinkedIn URL:[Link]
  • Title: Laboratory Waste Management: The New Regulations Source: Medical Labor
  • Title: Indole-3-acetic acid Safety Data Sheet Source: Duchefa Biochemie URL:[Link]
  • Title: INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY Safety D
  • Title: Methyl indole-3-acetate Source: PubChem, National Center for Biotechnology Inform

Sources

Personal protective equipment for handling 2-Methylindole-3-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Practical Guide to the Safe Handling of 2-Methylindole-3-acetic Acid

This guide provides essential safety and handling protocols for this compound, ensuring the well-being of laboratory personnel and the integrity of research. While some safety data sheets (SDS) classify this compound as not hazardous under the 2012 OSHA Hazard Communication Standard, others recommend specific personal protective equipment, and related indole compounds are known to be irritants.[1][2][3][4] Therefore, this guide adopts a cautious approach, recommending robust protective measures to mitigate any potential risks.

Understanding the Risks: A Proactive Stance on Safety

Although this compound may not be classified as hazardous by all suppliers, the principle of "As Low As Reasonably Achievable" (ALARA) exposure should be applied. The chemical structure, similar to other indole acetic acids known to cause skin, eye, and respiratory irritation, warrants careful handling.[2][3][4] In the absence of comprehensive toxicological data, treating the compound with a higher degree of caution is a cornerstone of responsible laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on a comprehensive risk assessment, considering the potential for irritation and the physical form of the chemical.

Core PPE Requirements
Scenario Eye Protection Hand Protection Respiratory Protection Body Protection
Handling Solid Powder ANSI Z87.1 certified safety glasses with side shields or goggles.Nitrile gloves.N95-rated respirator or higher.Lab coat.
Preparing and Handling Solutions ANSI Z87.1 certified safety glasses with side shields or goggles.Nitrile gloves.Not generally required if handled in a certified chemical fume hood.Lab coat.
Weighing and Aliquoting (outside a fume hood) ANSI Z87.1 certified safety glasses with side shields or goggles.Nitrile gloves.N95-rated respirator or higher.Lab coat.
Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and removing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check.

  • Eye Protection: Position securely.

  • Gloves: Pull gloves over the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-in-glove technique.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye Protection: Handle by the arms.

  • Respirator (if used): Remove without touching the front.

  • Wash Hands Thoroughly: Use soap and water.

Below is a workflow to guide the selection of appropriate PPE when handling this compound.

Caption: Waste Disposal Workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Duchefa Biochemie. (2023, August 24). Indole-3-acetic acid Safety Data Sheet.
  • SD Fine-Chem Limited. (n.d.). INDOLE-3-ACETIC ACID (IAA) Safety Data Sheet.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Loba Chemie Pvt. Ltd. (2023, September 13). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY Safety Data Sheet.
  • PubChem. (n.d.). Methyl indole-3-acetate.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - indole-3-acetic acid 99%.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A.
  • Centers for Disease Control and Prevention. (n.d.). Acetic acid - NIOSH Pocket Guide to Chemical Hazards.
  • PubChem. (n.d.). 5-Methoxy-2-methylindole-3-acetic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.